molecular formula C6H6O5 B182443 Tricarballylic anhydride CAS No. 4756-10-9

Tricarballylic anhydride

Cat. No.: B182443
CAS No.: 4756-10-9
M. Wt: 158.11 g/mol
InChI Key: LYANEXCVXFZQFF-UHFFFAOYSA-N
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Description

Tricarballylic anhydride is a key synthetic intermediate for researchers investigating complex natural products and developing novel polymeric materials. Its structure serves as a foundational scaffold in organic synthesis, particularly for the stereoselective preparation of succinimide derivatives, which are valuable in the study of chiral compounds . This reagent is integral to the synthesis of mycotoxin analogs, such as those found in fumonisins and AAL toxins, facilitating studies into their mechanisms and biological activity . In materials science, methacrylated derivatives of tricarballylic acid are used to form high-modulus, degradable polyanhydrides. These photopolymerizable polymers are investigated for applications in orthopedics due to their mechanical strength, which is comparable to cortical bone, and their surface-eroding properties . Furthermore, the compound is a precursor in the sustainable production of tricarballylic acid, a precursor for bio-based plasticizers, via catalytic pathways from citric acid . Its reactivity as an anhydride enables the formation of imides and amides under standard conditions, making it a versatile building block for constructing more complex molecular architectures .

Properties

IUPAC Name

2-(2,5-dioxooxolan-3-yl)acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O5/c7-4(8)1-3-2-5(9)11-6(3)10/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYANEXCVXFZQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286162
Record name Tricarballylic anhydride
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Molecular Weight

158.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4756-10-9
Record name Tricarballylic anhydride
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Record name Tricarballylic anhydride
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Record name 2-(2,5-dioxooxolan-3-yl)acetic acid
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Foundational & Exploratory

Tricarballylic anhydride chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tricarballylic Anhydride: Chemical Properties, Structure, and Applications

Introduction

This compound, systematically known as 2-(2,5-dioxooxolan-3-yl)acetic acid, is a cyclic anhydride of propane-1,2,3-tricarboxylic acid (tricarballylic acid).[1][2] This molecule serves as a pivotal intermediate in organic synthesis and holds significance in the study of natural products. Tricarballylic acid itself is a fragment found in several mycotoxins, such as Fumonisin B1 and AAL Toxin TA, and is an inhibitor of the enzyme aconitase, playing a role in the Krebs cycle.[3][4] The anhydride, with its strained five-membered ring and reactive carbonyl groups, offers a versatile platform for chemical modification, making it a valuable building block for researchers in drug development and materials science. This guide provides a comprehensive overview of its chemical structure, properties, reactivity, synthesis, and key applications.

Chemical Structure and Physicochemical Properties

This compound is characterized by a five-membered tetrahydrofuran-2,5-dione ring substituted with a carboxymethyl group at the 3-position.[1] The formation of this five-membered ring is thermodynamically preferred over other potential anhydride structures from tricarballylic acid.[5] This structure dictates its chemical behavior, particularly the reactivity of the two carbonyl carbons within the anhydride moiety.

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

PropertyValueSource
IUPAC Name 2-(2,5-dioxooxolan-3-yl)acetic acid[1]
Molecular Formula C₆H₆O₅[1][2]
Molecular Weight 158.11 g/mol [1][2]
CAS Number 4756-10-9[1][6]
Melting Point 132-134 °C[3]
Boiling Point 439.9 ± 18.0 °C (Predicted)[7]
Density 1.506 ± 0.06 g/cm³ (Predicted)[7]
Topological Polar Surface Area 80.7 Ų[1]
pKa 4.03 ± 0.10 (Predicted)[7]
Spectroscopic Signature

The structure of this compound can be unambiguously confirmed through various spectroscopic techniques.

  • Infrared (IR) Spectroscopy : As a cyclic anhydride, its IR spectrum is distinguished by two characteristic C=O stretching bands resulting from symmetric and asymmetric vibrations.[8] For this compound, these peaks appear around 1833 cm⁻¹ (medium) and 1790 cm⁻¹ (strong).[3] An additional strong carbonyl stretch from the acetic acid moiety is observed at 1727 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum in acetone-d₆ shows complex multiplets for the aliphatic protons. Key signals include diastereotopic protons on the ring and the adjacent methylene group, typically found between δ 2.8 and 3.7 ppm.[3]

    • ¹³C NMR : The carbon spectrum in acetone-d₆ confirms the presence of three distinct carbonyl carbons with signals at δ 176.7, 174.2, and 173.4 ppm.[3] The aliphatic carbons resonate in the range of δ 35-39 ppm.[3]

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by nucleophilic acyl substitution at the electrophilic carbonyl carbons of the anhydride ring.[9][10] The carboxylate leaving group is stabilized by resonance, making the anhydride susceptible to attack by a wide range of nucleophiles.

mechanism Anhydride This compound Tetrahedral Tetrahedral Intermediate Anhydride->Tetrahedral 1. Nucleophilic Attack Nucleophile Nucleophile (Nu-H) e.g., H₂O, ROH, RNH₂ Nucleophile->Tetrahedral Product Ring-Opened Product Tetrahedral->Product 2. Ring Opening (Leaving Group Departure)

Caption: General mechanism for nucleophilic acyl substitution of this compound.

  • Hydrolysis : In the presence of water, this compound readily hydrolyzes to regenerate tricarballylic acid.[9] This reaction is often uncatalyzed but can be accelerated by acid or base.

  • Alcoholysis : Reaction with alcohols (ROH) yields a monoester derivative, where one of the anhydride carbonyls is converted to an ester and the other to a carboxylic acid. This is a common method for producing functionalized derivatives.[9]

  • Aminolysis : Amines (RNH₂) react rapidly with the anhydride to form amides.[3][9] The initial ring-opening produces a mixture of regioisomeric amide-acids.[3][11] With subsequent heating or chemical dehydration, this intermediate can cyclize to form a succinimide derivative, a reaction of significant utility in bioconjugation and pharmaceutical chemistry.[3][11]

Synthesis of this compound

The most direct laboratory synthesis of this compound involves the dehydration of its parent acid, tricarballylic acid. Acetic anhydride is commonly employed as the dehydrating agent.

workflow Start Tricarballylic Acid + Acetic Anhydride Reaction Stir at Room Temp. (Overnight) Start->Reaction Removal Remove Excess Acetic Anhydride (Reduced Pressure) Reaction->Removal Recrystallization Recrystallize from Ethyl Acetate Removal->Recrystallization Product This compound (White Crystalline Solid) Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3][11]

Materials:

  • Tricarballylic acid (1.00 eq)

  • Acetic anhydride (2.00 eq)

  • Ethyl acetate

  • Round-bottom flask with magnetic stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup : In a clean, dry round-bottom flask, dissolve tricarballylic acid (e.g., 1.76 g, 0.01 mol) in acetic anhydride (e.g., 1.78 mL, 0.02 mol).[3]

  • Reaction Execution : Stir the resulting mixture at room temperature overnight to ensure complete conversion. Some protocols suggest gentle heating (e.g., 45 °C for 1 hour) to accelerate the reaction.[11]

  • Workup : Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude product by recrystallizing twice from hot ethyl acetate.

  • Isolation : Collect the white, micro-crystalline solid via vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the final product. A typical yield is around 75-80%.[3]

Applications in Research and Development

This compound's bifunctional nature—a reactive anhydride ring and a pendant carboxylic acid—makes it a versatile tool for chemists.

  • Polymer and Materials Science : It can be used as a monomer or cross-linking agent in the synthesis of polyesters and polyamides.[12] Its derivatives, tricarballylate esters, are being explored as bio-based plasticizers, offering a sustainable alternative to traditional phthalate plasticizers.[13]

  • Drug Development and Organic Synthesis : The anhydride is a key starting material for synthesizing complex molecules. Its reaction with chiral amines allows for the preparation of diastereomeric succinimide derivatives, which are valuable intermediates in the synthesis of sphingosine analogs and other biologically active compounds.[3][11] It can also be used as a building block for creating star-shaped polymers.[14]

  • Natural Product Chemistry : As the core of the side chains in fumonisin mycotoxins, synthetic routes to tricarballylic acid derivatives are crucial for studying the toxicology and biological activity of these natural products.[3][4]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • GHS Hazard Classification : It is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[1]

  • Handling : Always handle in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][17] Avoid creating dust.[16]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Anhydrides are moisture-sensitive and should be protected from humidity to prevent hydrolysis.

Conclusion

This compound is a fundamentally important reagent with a rich chemical profile. Its well-defined structure, predictable reactivity through nucleophilic acyl substitution, and straightforward synthesis make it an accessible and powerful tool for researchers. From the development of novel bio-based polymers to the synthesis of complex pharmaceutical intermediates, the applications of this compound continue to expand, underscoring its enduring relevance in modern chemical science.

References

  • Elgazwy, A. S. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 239163, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite (n.d.). This compound (C6H6O5). Retrieved from [Link]

  • Elgazwy, A. S. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. Retrieved from [Link]

  • Lab Alley (2023). Safety Data Sheet. Retrieved from [Link]

  • Cheméo (n.d.). Propanetricarboxylic acid, 1,2,3-, cyclic 1,2-anhydride (CAS 4756-10-9). Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). 1,2,3-propanetricarboxylic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc (2025). This compound (CAS#:4756-10-9). Retrieved from [Link]

  • Cheméo (n.d.). Tricarballylic acid (CAS 99-14-9). Retrieved from [Link]

  • Wikipedia (n.d.). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]

  • LibreTexts Chemistry (2019). 20.18: Reactions of Anhydrides. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Tricarballylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • P&S Chemicals (n.d.). Product information, this compound. Retrieved from [Link]

  • LibreTexts Chemistry (2023). General Mechanism of Anhydride Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 88703297, prop-1-ene-1,2,3-tricarboxylic acid. Retrieved from [Link]

  • De Clercq, R., et al. (2018). Sustainable formation of tricarballylic acid from citric acid over highly stable Pd/Nb2O5.nH2O catalysts. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]

  • R-Biopharm (n.d.). Surprising Properties and Applications of Citraconic Anhydride. Retrieved from [Link]

  • Master Organic Chemistry (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Kádas, I., et al. (1994). Attempted synthesis of esters of tricarballylic acid and 3,5-dibromosalicylic acid. Structure and properties of tricarballylic acid, its anhydrides and some of their derivatives... Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Tricarballylic Anhydride: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of tricarballylic anhydride, a versatile reagent with significant applications in synthetic chemistry and as a crucial building block in the development of biologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis protocols, and key applications of this important compound.

Chemical Identity and Nomenclature

This compound, a cyclic dicarboxylic anhydride, is a key chemical intermediate. Accurate identification is paramount for regulatory compliance and scientific precision.

The primary Chemical Abstracts Service (CAS) number for this compound is 4756-10-9 .[1][2][3] An alternative CAS number, 500000-19-1, is also cited in some databases.[4][5][6]

Table 1: Synonyms and Identifiers

Identifier TypeValue
Primary CAS Number 4756-10-9[1][2][3]
Alternative CAS Number 500000-19-1[4][5][6]
IUPAC Name 2-(2,5-dioxooxolan-3-yl)acetic acid[1][4]
Common Synonyms Propanetricarboxylic acid, 1,2,3-, cyclic 1,2-anhydride[4][5]
1,2,3-propanetricarboxylic anhydride[5]
(2,5-dioxotetrahydrofuran-3-yl)acetic acid[1]
Molecular Formula C₆H₆O₅[1][4][5]
InChIKey LYANEXCVXFZQFF-UHFFFAOYSA-N[1][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 158.11 g/mol [1]
Melting Point 144.1 °C[7]
Boiling Point DecomposesNot Available
Density 1.506 g/cm³ (Predicted)[7]
Appearance White to off-white solidGeneral Knowledge
Solubility Reacts with water. Soluble in many organic solvents.General Knowledge

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of its parent acid, tricarballylic acid. The following protocol is a well-established method.

Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product Tricarballylic_Acid Tricarballylic Acid Dissolution Dissolution & Reaction Tricarballylic_Acid->Dissolution Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Dissolution Removal Removal of Excess Reagent Dissolution->Removal Recrystallization Recrystallization Removal->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established chemical principles for the formation of anhydrides from dicarboxylic acids.

Materials:

  • Tricarballylic acid

  • Acetic anhydride

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tricarballylic acid in a minimal amount of acetic anhydride.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or the complete dissolution of the starting material.

  • Work-up: Once the reaction is complete, remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to yield pure this compound.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Key Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly for introducing the tricarballyl moiety into larger molecules.

Synthesis of Bioactive Molecules

Tricarballylic acid, and by extension its anhydride, is a structural component of several naturally occurring mycotoxins, such as Fumonisin B1 and AAL Toxin TA.[8] The anhydride is a key intermediate for the synthesis of analogs of these molecules, which are used in toxicological and mechanistic studies.

Precursor to Aconitase Inhibitors

Tricarballylic acid is a known competitive inhibitor of aconitase (aconitate hydratase), an essential enzyme in the citric acid cycle.[9][10] Aconitase catalyzes the isomerization of citrate to isocitrate. Tricarballylic acid's structural similarity to citric acid allows it to bind to the active site of the enzyme, thereby blocking the normal metabolic pathway. The anhydride can be used to synthesize derivatives of tricarballylic acid for studies on aconitase inhibition and its downstream metabolic consequences.

G Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate Tricarballylic_Acid Tricarballylic Acid (from Anhydride) Tricarballylic_Acid->Inhibition

Caption: Inhibition of Aconitase by Tricarballylic Acid.

Use in Prodrug Development

The anhydride functionality can be employed in the synthesis of prodrugs. Anhydride-based prodrugs can be designed to release the active pharmaceutical ingredient under specific physiological conditions, potentially improving drug delivery and efficacy.[11]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

References

  • P&S Chemicals. Product information, this compound. [Link]

  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • Wikipedia. List of compounds with carbon number 6. [Link]

  • Food and Agriculture Organization of the United Nations. Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. [Link]

  • ChemBK. CAS 4756-10-9. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 239163, this compound. [Link]

  • Chemsrc. Tricarballylic acid | CAS#:99-14-9. [Link]

  • Chemsrc. This compound | CAS#:4756-10-9. [Link]

  • ResearchGate. Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Organic Syntheses. tricarballylic acid. [Link]

  • National Center for Biotechnology Information. Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase. [Link]

  • PubMed. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria. [Link]

  • Wikipedia. Aconitase. [Link]

  • Wikipedia. Acetic acid. [Link]

  • PubMed. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. [Link]

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Synthesis of Tricarballylic Anhydride: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Tricarballylic Anhydride in Synthesis

This compound, a cyclic anhydride derived from the naturally occurring tricarboxylic acid, serves as a pivotal building block in contemporary organic synthesis. Its trifunctional nature, featuring a reactive anhydride and a pendant carboxylic acid, offers a unique scaffold for the construction of complex molecular architectures. In the realm of pharmaceutical development, this reagent is instrumental in the synthesis of novel drug candidates, including enzyme inhibitors and complex natural product analogues. This guide provides an in-depth exploration of the synthesis of this compound from its parent acid, offering a comparative analysis of common synthetic routes and the underlying chemical principles that govern their efficacy.

Foundational Chemistry: Understanding the Cyclization of Tricarballylic Acid

Tricarballylic acid (Propane-1,2,3-tricarboxylic acid) is a non-chiral molecule possessing three carboxylic acid moieties. The formation of this compound involves an intramolecular dehydration reaction, where two of the adjacent carboxylic acid groups condense to form a five-membered cyclic anhydride ring. The remaining carboxylic acid group extends as a side chain, providing a versatile handle for subsequent chemical modifications.

The propensity of dicarboxylic acids to form cyclic anhydrides is highly dependent on the resulting ring size, with five- and six-membered rings being the most thermodynamically stable and readily formed. The structure of tricarballylic acid is predisposed to the formation of a stable five-membered succinic anhydride derivative.

Synthetic Methodologies: A Comparative Analysis of Dehydrating Agents

The conversion of tricarballylic acid to its anhydride necessitates the use of a dehydrating agent to facilitate the removal of a water molecule. The choice of reagent is critical and influences reaction conditions, yield, purity of the product, and scalability of the synthesis. This section provides a comparative overview of three commonly employed dehydrating agents: acetic anhydride, acetyl chloride, and thionyl chloride.

Data Presentation: Comparative Overview of Synthetic Methods
Dehydrating AgentTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
Acetic Anhydride Room temperature to gentle heating (e.g., 45°C)[1]78-88[1][2]Mild conditions, readily available, relatively safe to handle.Excess reagent can be challenging to remove; may require higher temperatures for less reactive substrates.
Acetyl Chloride Room temperature or gentle heating; often in the presence of a base (e.g., pyridine)[3]Generally highHighly reactive, leading to faster reaction times[4]; volatile byproduct (HCl) is easily removed.Highly corrosive and moisture-sensitive[4]; generates corrosive HCl gas[4].
Thionyl Chloride Room temperature to reflux; often in an inert solvent[5]Generally highHighly reactive; byproducts (SO₂ and HCl) are gaseous and easily removed[5].Highly toxic and corrosive; reaction requires careful handling in a fume hood.

In-Depth Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound using the aforementioned dehydrating agents. The causality behind experimental choices is explained to provide a deeper understanding of the processes.

Method A: Synthesis using Acetic Anhydride

This is often the preferred method due to its mild conditions and the relative safety of the reagents.

Principle: Acetic anhydride serves as both the solvent and the dehydrating agent. The reaction proceeds through a mixed anhydride intermediate, which then undergoes intramolecular acylation to form the cyclic anhydride and acetic acid as a byproduct.

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve tricarballylic acid (1.0 eq) in acetic anhydride (2.0 eq).

  • Reaction: Stir the mixture at room temperature overnight or gently heat to 45°C for 1 hour to ensure complete conversion[1]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting solid from ethyl acetate to yield pure this compound as a white microcrystalline solid[2].

Causality of Experimental Choices:

  • Using a slight excess of acetic anhydride ensures the reaction goes to completion.

  • The choice between room temperature for an extended period or gentle heating for a shorter duration allows for flexibility depending on laboratory schedules and the desire to minimize potential side reactions at higher temperatures.

  • Recrystallization from ethyl acetate is an effective method for removing any residual starting material and non-volatile impurities.

Method B: Synthesis using Acetyl Chloride

Acetyl chloride is a more reactive acylating agent than acetic anhydride, leading to faster reaction times.

Principle: Acetyl chloride reacts with one of the carboxylic acid groups to form a mixed anhydride, which is a highly activated intermediate. This intermediate is then readily attacked by the neighboring carboxylic acid group to form the cyclic anhydride, releasing hydrochloric acid.

Experimental Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification TCA Tricarballylic Acid Mix Mix and Stir (0°C to RT) TCA->Mix AC Acetyl Chloride AC->Mix Solvent Inert Solvent (e.g., DCM) Solvent->Mix Evap Remove Solvent and Excess Reagent (in vacuo) Mix->Evap Reaction Completion Recrys Recrystallization (e.g., Ethyl Acetate/Hexane) Evap->Recrys Product This compound Recrys->Product

Caption: Workflow for the synthesis of this compound using acetyl chloride.

Experimental Protocol (Proposed):

  • Preparation: Suspend tricarballylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reaction: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (2.2 eq) dropwise to the stirred suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of the solid starting material).

  • Work-up: Remove the solvent and excess acetyl chloride under reduced pressure. The byproduct, HCl, will be removed as a gas.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Causality of Experimental Choices:

  • The use of an inert solvent is necessary as acetyl chloride is highly reactive.

  • The reaction is performed under a nitrogen atmosphere to prevent the hydrolysis of acetyl chloride by atmospheric moisture.

  • Slow addition of acetyl chloride at low temperature helps to control the exothermic reaction.

Method C: Synthesis using Thionyl Chloride

Thionyl chloride is a very powerful dehydrating agent, and its byproducts are gaseous, which simplifies purification.

Principle: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This is a highly reactive species that readily undergoes intramolecular attack by the adjacent carboxylic acid group to form the anhydride, with the liberation of sulfur dioxide and hydrogen chloride gases.

Reaction Mechanism Diagram:

G cluster_step1 Step 1: Formation of Acyl Chlorosulfite cluster_step2 Step 2: Intramolecular Acyl Substitution cluster_step3 Step 3: Elimination of Byproducts TCA R(COOH)₂ Intermediate1 R(COO)SOCl + HCl TCA->Intermediate1 + SOCl₂ SOCl₂ SOCl₂ Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product This compound Intermediate2->Product - SO₂ - Cl⁻ Byproducts SO₂ + HCl

Sources

A-Z Guide to the Synthesis of Tricarballylic Anhydride from Citric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citric acid, an abundant and renewable platform chemical, serves as an excellent starting point for the synthesis of high-value chemical intermediates.[1] This guide provides an in-depth, scientifically grounded protocol for the synthesis of tricarballylic anhydride, a key building block and a fragment found in several mycotoxin natural products. The synthesis is logically approached as a two-part process: first, the conversion of citric acid to its dehydroxylated analogue, tricarballylic acid, and second, the intramolecular cyclization to form the target anhydride. This document elucidates the underlying chemical principles, provides field-tested experimental protocols, and outlines critical parameters for success, ensuring scientific integrity and reproducibility for professionals in chemical synthesis and drug development.

Part 1: Synthesis of Tricarballylic Acid: The Essential Precursor

The direct conversion of citric acid to this compound is not the preferred route due to competing side reactions. A more robust and higher-yielding strategy involves the initial synthesis of tricarballylic acid (Propane-1,2,3-tricarboxylic acid, PTA). This is achieved via a sequential one-pot dehydration-hydrogenation process.[1]

Mechanistic Insight

The conversion hinges on two fundamental transformations:

  • Dehydration: Citric acid is first dehydrated to form aconitic acid as an intermediate.[2] This step involves the acid-catalyzed elimination of the tertiary hydroxyl group. Strong mineral acids like sulfuric acid are known to facilitate this, but they can also promote degradation and unwanted side reactions.[3][4] Modern approaches favor solid acid catalysts for their reusability and milder reaction conditions.[5]

  • Hydrogenation: The carbon-carbon double bond in the aconitic acid intermediate is then catalytically hydrogenated to yield the saturated tricarballylic acid.[6]

A significant challenge in this process is preventing the spontaneous decarboxylation of the aconitic acid intermediate, which leads to byproducts such as methylsuccinic acid.[2][6] The choice of catalyst and reaction conditions is therefore paramount to maximizing the yield of the desired tricarballylic acid.

Caption: Reaction pathway from citric acid to tricarballylic acid.

Experimental Protocol: One-Pot Dehydration-Hydrogenation

This protocol is based on highly efficient methods using stable solid catalysts, which offer high yields and improved catalyst longevity compared to older techniques.[5][7] Yields of up to 85-90% have been reported.[1][5]

Materials & Catalysts:

  • Citric Acid (0.2 mmol)

  • Deionized Water (2 mL)

  • Solid Acid Catalyst (e.g., H-Beta zeolite or the more stable Nb2O5·nH2O, 0.1 g)[5]

  • Hydrogenation Catalyst (e.g., 5 wt% Pd/C)

  • High-pressure reactor equipped with magnetic stirring and temperature control

  • Hydrogen gas (H₂) supply

Procedure:

  • Reactor Charging: To a high-pressure reactor vessel, add citric acid (0.2 mmol), the solid acid catalyst (0.1 g), the Pd/C catalyst, and deionized water (2 mL).

    • Scientist's Note: The use of water as a green solvent is a key advantage of this method.[1] The solid acid catalyst (like Nb2O5·nH2O) provides the necessary Brønsted and Lewis acid sites for efficient dehydration while being stable in aqueous media.[5]

  • Sealing and Purging: Seal the reactor securely. Purge the system several times with nitrogen gas to remove air, followed by several purges with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with H₂ to 10 bar. Begin vigorous stirring and heat the reaction mixture to 150-160°C.[7]

  • Reaction Monitoring: Maintain these conditions for 20 hours. The reaction progresses through the dehydration of citric acid to aconitic acid, which is then hydrogenated in situ to tricarballylic acid.[7]

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Work-up and Isolation: Open the reactor, remove the reaction mixture, and separate the solid catalysts by centrifugation or filtration. The resulting aqueous solution contains the product, tricarballylic acid, which can be isolated by evaporation of the water or used directly in subsequent steps.

Part 2: Synthesis of this compound

With the precursor, tricarballylic acid, in hand, the final step is an intramolecular dehydration to form the five-membered cyclic anhydride. This is a classic and efficient transformation.[8]

Mechanistic Insight

The formation of a cyclic anhydride from a suitable dicarboxylic acid is a nucleophilic acyl substitution reaction.[9][10] In this case, one of the terminal carboxylic acid groups of tricarballylic acid acts as a nucleophile, attacking the carbonyl carbon of the central carboxyl group's neighbor. The reaction is driven to completion by a dehydrating agent, such as acetic anhydride, which consumes the water molecule that is eliminated.[11] The formation of a stable, five-membered succinic anhydride-type ring is thermodynamically favorable.[12]

Experimental Protocol: Anhydride Formation

This robust protocol, adapted from established literature, provides the target anhydride in high yield and purity.[11]

Materials & Reagents:

  • Tricarballylic Acid (1.76 g, 0.01 mol)

  • Acetic Anhydride (1.78 mL, 2.04 g, 0.02 mol)

  • Ethyl Acetate (for recrystallization)

  • Round-bottom flask with a magnetic stir bar

  • Rotary evaporator

Caption: Experimental workflow for this compound synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tricarballylic acid (1.76 g, 0.01 mol) in acetic anhydride (1.78 mL, 0.02 mol).[11]

    • Scientist's Note: Acetic anhydride serves as both the solvent and the dehydrating agent. Using a slight excess ensures the reaction goes to completion.

  • Reaction: Stir the reaction mixture overnight at room temperature. The solution should be homogenous.

  • Removal of Volatiles: After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

    • Trustworthiness Check: This step is crucial for obtaining a high-purity crude product and simplifies the subsequent purification. Efficient removal prevents the reverse reaction (hydrolysis) during work-up.

  • Purification by Recrystallization: Dissolve the crude solid residue in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the white, micro-crystalline solid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

    • Expected Result: This procedure yields the title compound in approximately 78% yield.[11]

Product Characterization and Data

Validation of the final product is essential. The physical and spectroscopic properties of this compound are well-documented.

PropertyValueSource
IUPAC Name 2-(2,5-dioxooxolan-3-yl)acetic acid[13]
Molecular Formula C₆H₆O₅[14]
Molecular Weight 158.11 g/mol [13]
CAS Number 4756-10-9[15]
Appearance White micro-crystalline solid[11]
Melting Point 132-134 °C[11]

Spectroscopic Analysis:

  • FTIR Spectroscopy: The formation of the anhydride is definitively confirmed by the appearance of two characteristic carbonyl (C=O) stretching bands for the cyclic anhydride functional group, typically around 1860 cm⁻¹ (antisymmetric stretch) and 1780 cm⁻¹ (symmetric stretch).[16] The broad O-H stretch of the carboxylic acid precursor will disappear.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure, showing the expected shifts for the protons and carbons in the final anhydride product.[17]

Safety & Handling

  • Acetic Anhydride: This reagent is corrosive, flammable, and a lachrymator.[18] It reacts violently with water.[19] Always handle acetic anhydride in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][21]

  • This compound: The product is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[13] Standard laboratory PPE should be used when handling the final product.

  • Hydrogenation: The hydrogenation step in Part 1 involves flammable hydrogen gas under pressure. Ensure the reactor is properly rated and operated by trained personnel behind a safety shield.

References

  • Verduyckt, J., et al. (2019). Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. Lirias. Available at: [Link]

  • Verduyckt, J., et al. (2019). Sustainable formation of tricarballylic acid from citric acid over highly stable Pd/Nb2O5.nH2O catalysts. Lirias. Available at: [Link]

  • Verduyckt, J., et al. (2019). Synthesis of High‐Value Tricarballylate Plasticizers Directly from Citric Acid Esters on Bifunctional Pd/Nb2O5.nH2O Catalysts. ResearchGate. Available at: [Link]

  • Lauwers, M., et al. (2015). Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers. Green Chemistry (RSC Publishing). Available at: [Link]

  • Lauwers, M., et al. (2015). Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers. ResearchGate. Available at: [Link]

  • Fiveable. (n.d.). 4.3 Acid anhydrides. Organic Chemistry II. Available at: [Link]

  • Verduyckt, J., et al. (2017). Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid. PMC - NIH. Available at: [Link]

  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. Available at: [Link]

  • Chad's Prep. (2020). 112. Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. YouTube. Available at: [Link]

  • U.S. Patent No. 2,680,751. (1954). Preparation of cyclic anhydrides of aromatic dicarboxylic acids. Google Patents.
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  • JoVE. (2025). Preparation of Acid Anhydrides. JoVE Core Organic Chemistry. Available at: [Link]

  • LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Chemistry LibreTexts. Available at: [Link]

  • Eggleston, G., et al. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Molecules, 27(4), 1308. Available at: [Link]

  • Accuform. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety. Available at: [Link]

  • New Jersey Department of Health. (2005). Acetic Anhydride Hazard Summary. Available at: [Link]

  • Umbdenstock, R. R., & Bruins, P. F. (1945). Aconitic Acid from Citric Acid by Catalytic Dehydration. Industrial & Engineering Chemistry, 37(10), 963–967. Available at: [Link]

  • AWS. (n.d.). Acetic anhydride Safety Data Sheet. Available at: [Link]

  • Wikipedia. (n.d.). Aconitic acid. Available at: [Link]

  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. Available at: [Link]

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  • ResearchGate. (n.d.). FTIR spectra: benzene-1,2,4-tricarboxylic acid 1,2-anhydride (TA) (a);... Available at: [Link]

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IUPAC name for tricarballylic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Systematic Nomenclature of Tricarballylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly known as this compound. Moving beyond simple identification, this document details the structural rationale and the two primary IUPAC-sanctioned naming conventions: substitutive nomenclature, which yields the preferred name, and functional class nomenclature. By presenting a step-by-step derivation for each method, supported by structural diagrams and authoritative references, this guide serves as a definitive resource for chemists requiring precise and unambiguous communication in research, development, and regulatory contexts.

The Parent Acid: Propane-1,2,3-tricarboxylic Acid

To understand the anhydride, one must first understand its progenitor. The target molecule is the cyclic anhydride of Propane-1,2,3-tricarboxylic acid .[1] This C6 tricarboxylic acid is more frequently referred to by its trivial name, tricarballylic acid .[2]

  • Systematic IUPAC Name: Propane-1,2,3-tricarboxylic acid[1]

  • Common Names: Tricarballylic acid, Carballylic acid, β-carboxyglutaric acid[2]

  • Molecular Formula: C₆H₈O₆[1]

  • Significance: Structurally similar to citric acid but lacking the hydroxyl group, tricarballylic acid is known in biochemistry as an inhibitor of the enzyme aconitase, thereby disrupting the Krebs cycle.[2]

Its structure consists of a three-carbon propane backbone with a carboxylic acid group attached to each carbon.

Caption: Structure of Propane-1,2,3-tricarboxylic Acid.

Intramolecular Anhydride Formation

This compound is a cyclic acid anhydride, a class of molecules formed by the removal of one water molecule from two carboxylic acid groups within the same parent molecule.[3] In the case of propane-1,2,3-tricarboxylic acid, the proximity of the carboxyl groups on carbons 1 and 2 (or, symmetrically, 2 and 3) allows for the formation of a thermodynamically stable five-membered ring upon dehydration.

The reaction involves the condensation of the -COOH groups at the C1 and C2 positions, resulting in a heterocyclic ring structure while leaving the C3 carboxyl group intact as a substituent.

Caption: Formation of the cyclic anhydride ring system.

Systematic IUPAC Nomenclature: A Methodological Analysis

According to IUPAC guidelines, cyclic anhydrides of polycarboxylic acids can be named in two primary ways. While both are technically correct, one is designated as the preferred IUPAC name (PIN) under current recommendations.[4]

Method 1: Substitutive Nomenclature (Preferred IUPAC Name)

The 2013 IUPAC recommendations prioritize naming cyclic anhydrides as heterocyclic systems.[4] This method treats the anhydride ring as the parent structure and the remaining portion of the molecule as a substituent. This approach provides a highly systematic and unambiguous name.

The preferred IUPAC name derived from this method is 2-(2,5-dioxooxolan-3-yl)acetic acid .[5][6][7]

  • Identify the Parent Heterocycle: The five-membered ring containing one oxygen atom is systematically named oxolane . (The common name for oxolane is tetrahydrofuran).

  • Identify Principal Functional Groups on the Ring: The two carbonyl groups (C=O) of the anhydride are treated as ketones on the parent ring. They are indicated by the suffix -dione .

  • Number the Heterocycle: Numbering begins at the heteroatom (Oxygen = 1) and proceeds around the ring. The positions of the ketone groups are 2 and 5. This makes the parent structure oxolane-2,5-dione .

  • Identify the Substituent: The remaining fragment, -CH₂COOH, is attached to the ring at position 3.

  • Name the Substituent: When a -COOH group is part of a side chain that itself is the principal chain, the chain is named as an acid. In this case, the -CH₂COOH group is an acetic acid moiety attached via its second carbon. The point of attachment to the parent ring is the "yl" position.

  • Assemble the Full Name: The substituent is located at position 3 of the "oxolane-2,5-dione" ring. The substituent itself is named as a derivative of acetic acid. Therefore, the complete name is 2-(2,5-dioxooxolan-3-yl)acetic acid . The '2-' at the beginning indicates that the oxolane ring is attached to the second carbon of the acetic acid chain.

Caption: Numbering of the oxolane-2,5-dione parent ring.

Method 2: Functional Class Nomenclature

An older but still acceptable method, described in IUPAC Rule C-491.4, names cyclic anhydrides by citing the parent polycarboxylic acid and replacing the term "acid" with "anhydride".[8] This method is often seen in chemical databases and older literature.

The name derived from this method is Propane-1,2,3-tricarboxylic acid 1,2-anhydride .[9][10]

  • Identify the Parent Acid: The parent is propane-1,2,3-tricarboxylic acid.

  • Change Suffix: Replace "acid" with "anhydride".

  • Specify Locants: Add numerical locants just before "anhydride" to indicate which carboxyl groups have condensed. In this case, the groups on carbons 1 and 2 form the ring.

  • Assemble the Full Name: This gives Propane-1,2,3-tricarboxylic acid 1,2-anhydride .

Summary of Nomenclature and Physicochemical Data

For clarity and rapid reference, the names and key properties are summarized below.

Table 1: Nomenclature Summary for this compound

Nomenclature TypeName
Preferred IUPAC Name (PIN) 2-(2,5-dioxooxolan-3-yl)acetic acid[5]
Functional Class IUPAC Name Propane-1,2,3-tricarboxylic acid 1,2-anhydride[10]
Common Name This compound[11]

Table 2: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₆O₅[5][9]
Molecular Weight 158.11 g/mol [5][10]
CAS Number 4756-10-9[10][11]
InChIKey LYANEXCVXFZQFF-UHFFFAOYSA-N[5][9]

Conclusion

The compound commonly known as this compound has two valid systematic IUPAC names. The preferred and most descriptive name, based on modern heterocyclic nomenclature, is 2-(2,5-dioxooxolan-3-yl)acetic acid . An alternative and widely recognized name, derived from functional class rules, is Propane-1,2,3-tricarboxylic acid 1,2-anhydride . For formal publications and regulatory submissions, the use of the preferred IUPAC name is strongly recommended to ensure maximum clarity and adherence to current standards. Researchers and chemists should be proficient in recognizing both naming conventions to effectively navigate the chemical literature and databases.

References

  • University of Calgary. (n.d.). Acid anhydride. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Anhydrides Rule C-491. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-propanetricarboxylic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Propanetricarboxylic acid, 1,2,3-, cyclic 1,2-anhydride (CAS 4756-10-9). Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Naming of cyclic acid anhydrides. Retrieved from [Link]

  • Química Organica.org. (n.d.). Anhydride Nomenclature - IUPAC Rules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239163, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14925, 1,2,3-Propanetricarboxylic acid. Retrieved from [Link]

  • IUPAC. (n.d.). Compendium of Chemical Terminology (the "Gold Book"). doi:10.1351/goldbook.C01492
  • Chemsrc. (2024). This compound | CAS#:4756-10-9. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemexper. (n.d.). This compound. Retrieved from [Link]

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An In-Depth Technical Guide to the Physical Properties of Tricarballylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tricarballylic anhydride, systematically named 2-(2,5-dioxooxolan-3-yl)acetic acid, is a cyclic anhydride derived from propane-1,2,3-tricarboxylic acid (tricarballylic acid).[1] As a bifunctional molecule featuring both a reactive anhydride ring and a carboxylic acid group, it serves as a versatile and valuable building block in synthetic organic chemistry. Its structural relationship to tricarballylic acid, a component of natural products such as the mycotoxin Fumonisin B1, underscores its relevance in biological and medicinal chemistry.[2]

This guide provides a comprehensive overview of the essential physical and spectroscopic properties of this compound. The information is curated to support researchers in academic and industrial settings, particularly those in drug development, who rely on a thorough understanding of a reagent's characteristics for successful experimental design and execution. We will delve into its synthesis, structural confirmation, and reactivity profile, grounding the discussion in established experimental data and methodologies.

Synthesis and Purification: A Self-Validating Protocol

The most common and reliable synthesis of this compound involves the dehydration of propane-1,2,3-tricarboxylic acid using a dehydrating agent. Acetic anhydride is a preferred reagent for this transformation due to its efficacy and the relative ease of removing the acetic acid byproduct.

Experimental Protocol: Synthesis via Dehydration

Principle: This protocol relies on the nucleophilic acyl substitution reaction where the hydroxyl groups of two carboxylic acid moieties of tricarballylic acid attack the carbonyl carbons of acetic anhydride. This forms a mixed anhydride intermediate which then undergoes an intramolecular cyclization to form the stable five-membered ring of this compound, releasing acetic acid. The use of excess acetic anhydride drives the reaction to completion.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve propane-1,2,3-tricarboxylic acid (1.0 equivalent) in acetic anhydride (2.0 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or by observing the dissolution of the starting material.

  • Workup: Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator. The resulting crude product is typically a solid or a thick oil.

  • Purification: Purify the crude product by recrystallization. A study by Elgazwy (2000) specifies recrystallization from ethyl acetate to yield the product as a white micro-crystalline solid.[2] The purity of the collected crystals should be verified by measuring the melting point and through spectroscopic analysis.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Chosen for its effectiveness as a dehydrating agent and its volatility, which allows for easy removal post-reaction.

  • Room Temperature: The reaction proceeds efficiently at room temperature, avoiding potential side reactions or decomposition that could occur at elevated temperatures.

  • Recrystallization from Ethyl Acetate: Ethyl acetate provides a good solubility differential for the anhydride (less soluble when cold) and the impurities (more soluble), enabling effective purification.

Synthesis and Purification Workflow

G cluster_0 Reaction cluster_1 Workup & Purification A 1. Combine Tricarballylic Acid and Acetic Anhydride B 2. Stir at Room Temperature Overnight A->B C 3. Remove Volatiles (Rotary Evaporation) B->C Reaction Complete D 4. Recrystallize from Ethyl Acetate C->D E 5. Isolate Pure Crystals (Filtration) D->E F Pure this compound E->F Characterization

Caption: Workflow for the synthesis and purification of this compound.

Core Physical and Chemical Properties

A summary of the key physical properties of this compound is presented below, followed by a detailed discussion.

PropertyValueSource(s)
IUPAC Name 2-(2,5-dioxooxolan-3-yl)acetic acid[1]
CAS Number 4756-10-9[3]
Molecular Formula C₆H₆O₅[1]
Molecular Weight 158.11 g/mol [1]
Appearance White micro-crystalline solid[2]
Melting Point 132-134 °C[2]
Boiling Point Decomposes at atmospheric pressure. 132-136 °C at 1.5 mmHg[2]
Density 1.506 ± 0.06 g/cm³ (Predicted)N/A
Melting Point

The melting point is a critical indicator of purity. For this compound, the experimentally determined value is consistently reported in the range of 132-134 °C .[2] A sharp melting point within this range is indicative of a high-purity sample. Deviations or a broad melting range suggest the presence of impurities, which could include unreacted tricarballylic acid or hydrolysis products.

Boiling Point and Thermal Stability

This compound is not typically distilled at atmospheric pressure as it is prone to decomposition at elevated temperatures. The presence of two functional groups allows for potential decarboxylation or polymerization pathways when strongly heated. However, it can be purified by distillation under reduced pressure. A boiling point of 132-136 °C at 1.5 mmHg has been reported, which is a crucial piece of data for researchers needing to handle the material in a molten state or perform vacuum purifications.[2]

Solubility and Stability
  • Solubility: Quantitative solubility data is not widely published. However, based on experimental procedures, this compound is soluble in polar aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate .[2] It is expected to have limited solubility in non-polar solvents like hexanes.

  • Stability and Hydrolysis: As a cyclic anhydride, it is susceptible to hydrolysis. It reacts with water to open the anhydride ring, reverting to the parent tricarballylic acid. This reaction is typically slow with neutral water but is accelerated by acids or bases. For this reason, the compound should be stored in a desiccator and handled under anhydrous conditions when its anhydride reactivity is required for subsequent reactions.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides definitive structural confirmation and is a cornerstone of quality control for any chemical reagent.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present in this compound. The spectrum is characterized by two distinct regions:

  • Anhydride C=O Stretching: The five-membered anhydride ring exhibits two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. Experimental data shows strong peaks at approximately 1833 cm⁻¹ (m) and 1790 cm⁻¹ (s) .[2]

  • Carboxylic Acid C=O Stretching: The free carboxylic acid group gives rise to a strong, sharp carbonyl stretch at 1727 cm⁻¹ (vs) .[2]

  • O-H Stretching: A broad absorption band corresponding to the O-H stretch of the carboxylic acid is also expected, typically in the region of 3300-2500 cm⁻¹.

The presence of all three carbonyl peaks is a definitive signature of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in aprotic deuterated solvents like acetone-d₆ to avoid hydrolysis.

  • ¹H NMR (in acetone-d₆): The proton NMR spectrum is complex due to the chiral center and diastereotopic protons. Key reported shifts are:

    • δ 2.89 - 3.27 ppm: A series of doublet of doublets corresponding to the four diastereotopic protons on the two -CH₂- groups of the ring and the side chain.

    • δ 3.62 ppm: A multiplet (doublet of doublet of doublets of doublets) for the single proton on the chiral center (-CH-).

    • δ 11.3 ppm: A broad singlet for the acidic proton of the carboxylic acid (-COOH).[2]

  • ¹³C NMR (in acetone-d₆): The carbon spectrum confirms the presence of six distinct carbon atoms:

    • δ 176.7, 174.2, 173.4 ppm: Three signals in the downfield region corresponding to the three carbonyl carbons (two from the anhydride, one from the carboxylic acid).

    • δ 38.2, 35.3, 35.2 ppm: Three signals in the upfield region for the three sp³ hybridized carbons of the backbone.[2]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 158.02.

  • Predicted Fragmentation Pathways:

    • Loss of H₂O (-18 Da): A common fragmentation for molecules with a carboxylic acid, leading to a peak at m/z = 140.

    • Loss of CO₂ (-44 Da): Decarboxylation from the free acid group would yield a fragment at m/z = 114.

    • Loss of CO (-28 Da): Loss of carbon monoxide from the anhydride ring is also a plausible fragmentation step.

    • Ring Opening and Cleavage: Complex rearrangements following the initial losses would lead to smaller fragments.

Predicted m/z values for common adducts in soft-ionization techniques like electrospray ionization (ESI) have been calculated: [M+H]⁺ at 159.02881 and [M+Na]⁺ at 181.01075.[6]

Applications in Research and Drug Development

This compound's utility stems from its defined stereochemistry and bifunctional reactivity, making it a powerful intermediate for creating complex molecular architectures.

Caption: Reactivity of this compound in synthetic pathways.

  • Asymmetric Synthesis: The anhydride can be reacted with chiral amines or alcohols in ring-opening reactions to create diastereomeric intermediates.[2][7] These can then be separated and used as building blocks for enantiomerically pure target molecules, a critical requirement in modern drug development.

  • Polymer Chemistry: The di-acid functionality, which can be unmasked from the anhydride, makes it a candidate for the synthesis of specialty polyesters and polyamides. The pendant carboxylic acid group allows for post-polymerization modification, enabling the creation of functional materials.

  • Cross-linking and Conjugation: The reactive anhydride can be used to cross-link polymers or to conjugate with biomolecules (e.g., proteins, via reaction with lysine residues) for applications in biomaterials and drug delivery systems.

Conclusion

This compound is a fundamentally important reagent whose physical and chemical properties dictate its handling, purification, and application in synthesis. Its well-defined melting point serves as a reliable indicator of purity, while its spectroscopic signatures provide unambiguous structural confirmation. An understanding of its reactivity, particularly its susceptibility to hydrolysis and its utility in ring-opening reactions, is paramount for its effective use. For scientists engaged in the synthesis of complex organic molecules for pharmaceuticals or materials science, a thorough grasp of the properties outlined in this guide is essential for leveraging this versatile building block to its full potential.

References

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  • NIST. Tricarballylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • PubChemLite. This compound (C6H6O5). [Link]

  • NIST. Mass spectrum (electron ionization) of Tricarballylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. [Link]

  • Okahashi, N., Kawana, S., Iida, J., Shimizu, H., & Matsuda, F. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan), 8(1), A0073. [Link]

  • Wiley SpectraBase. Acetic acid, 2-(5-hydroxymethyl-2,2-dimethyl-[1][8]dioxolan-4-yl)-1-methylethyl ester. [Link]

  • PubMed Central. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. [Link]

  • ResearchGate. (PDF) Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. [Link]

Sources

Spectroscopic Profile of Tricarballylic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tricarballylic anhydride, systematically known as 2-(2,5-dioxooxolan-3-yl)acetic acid, is a cyclic anhydride derived from tricarballylic acid (propane-1,2,3-tricarboxylic acid).[1] As a bifunctional molecule featuring both a reactive anhydride and a carboxylic acid moiety, it serves as a versatile building block in organic synthesis, polymer chemistry, and drug development. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering field-proven insights into spectral interpretation and data acquisition for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Rationale

The unique structural arrangement of this compound, a five-membered anhydride ring with a carboxymethyl substituent, dictates its characteristic spectroscopic signature. The chemical non-equivalence of the protons and carbons within the molecule gives rise to distinct signals in NMR spectroscopy, while the vibrational modes of its functional groups, particularly the dual carbonyls of the anhydride and the carboxylic acid, produce characteristic absorption bands in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding its connectivity and chemical environment.

¹H NMR Spectroscopy

A study involving the synthesis and analysis of this compound derivatives confirms the formation of the five-membered ring structure and utilized ¹H NMR for its characterization.[2]

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.6 - 3.8Multiplet1HH-3This methine proton is coupled to the two diastereotopic methylene protons of the ring (H-4) and the two diastereotopic methylene protons of the acetic acid side chain (H-1').
~3.2 - 3.4Doublet of Doublets1HH-4aOne of the diastereotopic methylene protons of the anhydride ring, coupled to H-3 and its geminal proton H-4b.
~3.0 - 3.2Doublet of Doublets1HH-4bThe other diastereotopic methylene proton of the anhydride ring, coupled to H-3 and its geminal proton H-4a.
~2.8 - 3.0Doublet of Doublets1HH-1'aOne of the diastereotopic methylene protons of the acetic acid side chain, coupled to H-3 and its geminal proton H-1'b.
~2.6 - 2.8Doublet of Doublets1HH-1'bThe other diastereotopic methylene proton of the acetic acid side chain, coupled to H-3 and its geminal proton H-1'a.
>10Broad Singlet1HCOOHThe carboxylic acid proton is typically a broad singlet at a high chemical shift and its position is concentration-dependent.

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. The use of a 300 MHz or higher field NMR spectrometer is crucial to resolve the complex splitting patterns expected for the methylene protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~175 - 180C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is expected in this region.
~170 - 175C=O (Anhydride)The two carbonyl carbons of the anhydride are expected to have similar chemical shifts in this range.
~40 - 45C-3The methine carbon attached to the oxygen of the anhydride and the carboxymethyl group.
~35 - 40C-1'The methylene carbon of the acetic acid side chain.
~30 - 35C-4The methylene carbon of the anhydride ring.

Trustworthiness of Predictions: These predicted chemical shifts are based on extensive databases and established principles of NMR spectroscopy.[3][4][5][6] The electronegativity of the adjacent oxygen atoms significantly deshields the carbonyl carbons, placing them at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. For this compound, the key diagnostic absorptions arise from the carbonyl groups of the anhydride and the carboxylic acid.

Cyclic anhydrides characteristically exhibit two distinct C=O stretching absorptions due to symmetric and asymmetric stretching modes.[7] For saturated five-membered cyclic anhydrides, these bands are typically found at high wavenumbers.[7]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300 - 2500BroadO-H stretchThe characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.
~1860StrongC=O stretch (Anhydride)Asymmetric C=O stretch of the cyclic anhydride.
~1780StrongC=O stretch (Anhydride)Symmetric C=O stretch of the cyclic anhydride.
~1710StrongC=O stretch (Carboxylic Acid)The carbonyl stretch of the carboxylic acid.
~1300 - 1200StrongC-O stretchC-O stretching vibrations of the anhydride and carboxylic acid groups.

Authoritative Grounding: The positions of the anhydride carbonyl stretches are consistent with established data for saturated cyclic anhydrides.[7][8][9][10] The higher frequency of the anhydride carbonyls compared to a simple ketone is due to the electron-withdrawing effect of the adjacent oxygen atom, which strengthens the C=O bond.

Experimental Protocols

NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of dry this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicities of the peaks.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data with an exponential multiplication (line broadening of 1-2 Hz).

    • Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

IR Data Acquisition

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality transmission IR spectra.[2][11][12]

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry finely ground potassium bromide (KBr) powder in an oven.

    • In an agate mortar, grind 1-2 mg of this compound to a fine powder.

    • Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be displayed in terms of transmittance or absorbance.

Visualization of Key Concepts

Molecular Structure of this compound

Caption: 2D structure of this compound.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis This compound (Solid) This compound (Solid) Dissolve in CDCl3 Dissolve in CDCl3 This compound (Solid)->Dissolve in CDCl3 For NMR Prepare KBr Pellet Prepare KBr Pellet This compound (Solid)->Prepare KBr Pellet For IR NMR Spectrometer NMR Spectrometer Dissolve in CDCl3->NMR Spectrometer FTIR Spectrometer FTIR Spectrometer Prepare KBr Pellet->FTIR Spectrometer Process 1H & 13C NMR Data Process 1H & 13C NMR Data NMR Spectrometer->Process 1H & 13C NMR Data Process IR Spectrum Process IR Spectrum FTIR Spectrometer->Process IR Spectrum Structural Elucidation Structural Elucidation Process 1H & 13C NMR Data->Structural Elucidation Process IR Spectrum->Structural Elucidation

Sources

An In-Depth Technical Guide to the Solubility of Tricarballylic Anhydride in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of tricarballylic anhydride in common laboratory solvents. In the absence of extensive published quantitative data, this document synthesizes fundamental chemical principles, analogous data from related cyclic anhydrides, and field-proven experimental methodologies to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining the solubility of this compound. The guide delves into the theoretical underpinnings of solubility, provides a predictive assessment of this compound's behavior in various solvent classes, and presents a detailed, self-validating experimental protocol for accurate solubility determination. Visual aids in the form of diagrams are included to elucidate key workflows and concepts, ensuring both scientific integrity and practical applicability.

Introduction to this compound

This compound, also known as 1,2,3-propanetricarboxylic anhydride, is a cyclic anhydride of significant interest in organic synthesis and materials science.[1][2] Its trifunctional nature, possessing both a reactive anhydride and a carboxylic acid moiety, makes it a versatile building block for the synthesis of complex molecules, including polymers and pharmaceutical intermediates.

Chemical Structure and Properties
  • Molecular Formula: C₆H₆O₅[2]

  • Molecular Weight: 158.11 g/mol [2]

  • Appearance: White to off-white solid

  • Melting Point: Approximately 144.1 °C

  • Structure: The molecule contains a five-membered anhydride ring with a carboxymethyl substituent, lending it a unique combination of steric and electronic properties that govern its reactivity and solubility.

Significance in Research and Drug Development

The dual functionality of this compound allows for sequential or orthogonal chemical modifications, making it a valuable starting material for creating branched structures and functionalized polymers. In drug development, it can be employed as a linker or scaffold to construct novel therapeutic agents. A thorough understanding of its solubility is paramount for designing efficient reaction conditions, developing purification strategies, and formulating delivery systems.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.

"Like Dissolves Like": The Role of Polarity

The polarity of both the solute and the solvent is a primary determinant of solubility. This compound is a polar molecule due to the presence of multiple carbonyl groups and a carboxylic acid. Therefore, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions.

Impact of Hydrogen Bonding

The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, particularly polar protic solvents, are likely to interact strongly with the solute, potentially enhancing solubility.

The Challenge of Reactivity: Solvolysis of Cyclic Anhydrides

A critical consideration for cyclic anhydrides is their susceptibility to nucleophilic attack by protic solvents, a reaction known as solvolysis.[3] This reactivity complicates solubility measurements as the parent compound is consumed to form new chemical entities.

  • Hydrolysis: In the presence of water, this compound will hydrolyze to form tricarballylic acid. While this reaction may be slow at neutral pH and room temperature, it can be accelerated by acidic or basic conditions.[4][5][6]

  • Alcoholysis: Alcohols can react with the anhydride to form monoesters of tricarballylic acid.[3][7][8] This reaction is often slower than hydrolysis but can be significant, especially at elevated temperatures or in the presence of catalysts.

Predicted Solubility Profile of this compound

Based on the principles outlined above and data from analogous cyclic anhydrides, a qualitative solubility profile for this compound can be predicted.

Polar Aprotic Solvents

This class of solvents is predicted to be the most suitable for dissolving this compound without significant degradation.

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): These are highly polar aprotic solvents and are expected to be excellent solvents for this compound. They can effectively solvate the polar functional groups of the molecule.

  • Acetone & Tetrahydrofuran (THF): These solvents are also polar and aprotic and should exhibit good to moderate solvating power for this compound. A research article on the synthesis of tricarballylic acid anhydride and imide derivatives mentions dissolving the anhydride in dry THF.[9]

Polar Protic Solvents

While potentially good solvents from a polarity perspective, the reactivity of this compound in these media is a major concern.

  • Water: this compound is expected to have limited solubility in water, which will be further complicated by its hydrolysis to the more water-soluble tricarballylic acid.

  • Alcohols (Methanol, Ethanol): Similar to water, alcohols are likely to be moderate solvents but will react over time to form esters.

  • Acetic Acid: Acetic acid may be a suitable solvent for certain applications, but the potential for exchange reactions with the anhydride exists.

Nonpolar Solvents

Due to the significant polarity of this compound, it is predicted to have very low solubility in nonpolar solvents.

  • Toluene, Hexane, Diethyl Ether: These solvents lack the ability to form strong interactions with the polar functional groups of the anhydride, leading to poor solvation.

Summary Table of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityPotential for Reaction
Polar Aprotic DMSO, DMFHighLow
Acetone, THFModerate to HighLow
Polar Protic WaterLow to ModerateHigh (Hydrolysis)
Methanol, EthanolModerateModerate (Alcoholysis)
Acetic AcidModeratePossible
Nonpolar Toluene, HexaneVery LowLow
Diethyl EtherVery LowLow

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, a well-designed experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

The Shake-Flask Method: A Detailed Protocol

This protocol provides a step-by-step methodology for determining the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Essential Considerations for Anhydrides
  • Solvent Purity: Use anhydrous solvents whenever possible, especially when working with polar aprotic solvents, to minimize hydrolysis from trace amounts of water.

  • Time to Equilibrium: For reactive compounds like anhydrides, it is important to establish that true equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured solubility is constant.

  • Monitoring for Degradation: It is advisable to use an analytical technique that can separate the parent anhydride from its potential degradation products (e.g., the corresponding dicarboxylic acid or monoester). This will ensure that the measured solubility is that of the intact anhydride.

Analytical Techniques for Quantification
  • High-Performance Liquid Chromatography (HPLC): This is the preferred method as it can separate the analyte of interest from impurities and degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for determining concentration without the need for a calibration curve, provided a suitable internal standard is used.

Data Interpretation and Application

Reporting Solubility Data

When reporting solubility data, it is crucial to include the following information:

  • The specific solvent used.

  • The temperature at which the measurement was performed.

  • The analytical method used for quantification.

  • The solubility value with appropriate units (e.g., mg/mL, g/L, mol/L).

Practical Implications for Formulation and Reaction Chemistry

Accurate solubility data is vital for:

  • Reaction Optimization: Selecting a solvent that provides adequate solubility for all reactants is key to achieving optimal reaction rates and yields.

  • Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization and precipitation procedures.

  • Formulation Development: In pharmaceutical applications, solubility in biocompatible solvents is a critical parameter for designing effective drug delivery systems.

Conclusion

References

  • Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of Organic Chemistry, 66(23), 7653–7657. [Link]

  • Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239163, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Riddick, J. A., Bunger, W. B., & Sakano, T. K. (1986).
  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry (10th ed.). John Wiley & Sons.
  • University of California, Los Angeles. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Yalkowsky, S. H., He, Y., & Jain, P. (2016).

Diagrams

Solubility_Prediction_Logic Logical Flow for Predicting this compound Solubility A Analyze Solute Structure (this compound) B Polar Functional Groups (Anhydride, Carboxylic Acid) A->B G High Predicted Solubility B->G Strong Dipole-Dipole Interactions H Moderate Predicted Solubility (Reactivity is a concern) B->H H-Bonding but Potential Solvolysis I Low Predicted Solubility B->I Weak Intermolecular Forces C Analyze Solvent Properties D Polar Aprotic (e.g., DMSO, THF) C->D E Polar Protic (e.g., Water, Ethanol) C->E F Nonpolar (e.g., Hexane, Toluene) C->F D->G E->H F->I

Caption: Logical workflow for predicting the solubility of this compound.

Experimental_Workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess anhydride to solvent B Equilibrate at constant T (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm PTFE filter) C->D F Analyze standards and sample (e.g., by HPLC) D->F Filtered Saturated Solution E Prepare calibration standards E->F G Calculate concentration from calibration curve F->G H Report Data (mg/mL or mol/L) G->H Final Solubility Value

Caption: Step-by-step experimental workflow for the shake-flask method.

Sources

A Comprehensive Technical Guide to Tricarballylic Anhydride for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of Tricarboxylic Anhydrides

In the landscape of chemical reagents for pharmaceutical and materials science, precision in both nomenclature and application is paramount. This guide is dedicated to providing an in-depth technical overview of tricarballylic anhydride (CAS 4756-10-9) , a versatile yet often misunderstood molecule. A critical point of clarification from the outset is the distinction between this compound and cis-aconitic anhydride. While both are tricarboxylic anhydrides, they are structurally distinct: this compound is derived from the saturated propane-1,2,3-tricarboxylic acid, whereas cis-aconitic anhydride possesses a carbon-carbon double bond. This fundamental difference significantly impacts their reactivity and suitability for various applications. This guide will focus exclusively on the saturated this compound, offering researchers and drug development professionals a definitive resource on its properties, commercial availability, and strategic applications.

Chemical Identity and Physicochemical Properties

This compound, systematically named 2-(2,5-dioxooxolan-3-yl)acetic acid, is the cyclic anhydride of propane-1,2,3-tricarboxylic acid.[1] This structure presents a reactive anhydride ring and a pendant carboxylic acid group, making it a valuable bifunctional building block in organic synthesis.

Diagram 1: Chemical Structures of this compound and Related Compounds

cluster_0 Tricarballylic Acid (Propane-1,2,3-tricarboxylic acid) CAS: 99-14-9 cluster_1 This compound CAS: 4756-10-9 cluster_2 cis-Aconitic Anhydride CAS: 6318-55-4 tricarballylic_acid tricarballylic_acid tricarballylic_anhydride tricarballylic_anhydride tricarballylic_acid->tricarballylic_anhydride - H2O cis_aconitic_anhydride cis_aconitic_anhydride

Caption: Chemical structures of key related tricarboxylic compounds.

The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier and database sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4756-10-9[1][2]
Molecular Formula C₆H₆O₅[1]
Molecular Weight 158.11 g/mol [1]
IUPAC Name 2-(2,5-dioxooxolan-3-yl)acetic acid[1]
Appearance White to off-white solid[3]
Melting Point 144.1 °C[3]
Boiling Point 439.9 ± 18.0 °C (Predicted)[3]
Density 1.506 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.03 ± 0.10 (Predicted)[3]

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, typically with purities of 98% or higher. When sourcing this reagent, it is crucial to verify the CAS number (4756-10-9) to ensure the correct compound is being purchased.

Table 2: Prominent Commercial Suppliers of this compound

SupplierPurity/Grades OfferedNotes
Dayang Chem (Hangzhou) Co., Ltd. 98.0%Offers various quantities from grams to kilograms.[2]
Shanghai Haohong Pharmaceutical Co., Ltd. Not specifiedListed as a supplier.[3]
Accela ChemBio Co.,Ltd. Not specifiedListed as a supplier.[3]
Merck KGaA (Sigma-Aldrich) Not explicitly listed, but the precursor, Tricarballylic acid (CAS 99-14-9), is available at ≥99% purity.Researchers may need to synthesize the anhydride from the acid.

Synthesis Protocol

For researchers who prefer to synthesize this compound from its corresponding acid, a reliable method involves dehydration using acetic anhydride. This procedure is advantageous for ensuring high purity and freshness of the reagent for sensitive applications.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the literature and provides a straightforward method for the preparation of this compound.[4]

Materials:

  • Tricarballylic acid (Propane-1,2,3-tricarboxylic acid, CAS 99-14-9)

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve tricarballylic acid (1.0 equivalent) in acetic anhydride (2.0 equivalents).

  • Stir the mixture at a gentle reflux for 1-2 hours. The reaction can be monitored by techniques such as TLC or the disappearance of the starting solid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound. For applications requiring very high purity, recrystallization from an appropriate solvent (e.g., a mixture of ethyl acetate and hexanes) may be performed.

Diagram 2: Synthesis of this compound

reactant Tricarballylic Acid product This compound reactant->product - H₂O reagent Acetic Anhydride (Reflux) reagent->product

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic Characterization

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable tool in drug development, particularly as a linker for creating prodrugs or for bioconjugation. The anhydride moiety provides a reactive handle for coupling to nucleophiles such as alcohols and amines, while the carboxylic acid group can be used for further functionalization or to impart desired physicochemical properties.

This compound as a Linker in Prodrug Synthesis

Anhydride-based linkers are employed to temporarily mask a drug's functional group, often to improve its stability, reduce toxicity, or control its release. The hydrolysis of the anhydride bond can be tuned to occur under specific physiological conditions, leading to the release of the active drug.

Diagram 3: Workflow for Amine-Containing Drug Conjugation

cluster_0 Conjugation cluster_1 Drug Release drug Amine-containing Drug (R-NH₂) conjugation Nucleophilic Attack (e.g., in dry THF) drug->conjugation anhydride This compound anhydride->conjugation prodrug Drug-Linker Conjugate conjugation->prodrug hydrolysis Hydrolysis (e.g., physiological pH) prodrug->hydrolysis released_drug Released Drug (R-NH₂) hydrolysis->released_drug linker_byproduct Linker Byproduct hydrolysis->linker_byproduct

Caption: General workflow for conjugating an amine-containing drug.

Experimental Protocol: General Procedure for Amine Conjugation

This protocol provides a general methodology for the reaction of this compound with an amine-containing molecule, adapted from a similar reaction.[4]

Materials:

  • This compound

  • Amine-containing drug or molecule of interest

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Appropriate work-up and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the amine-containing compound (1.0 equivalent) in the anhydrous solvent.

  • To this solution, add a solution of this compound (1.1-1.2 equivalents) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as column chromatography on silica gel, to yield the desired drug-linker conjugate.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from moisture, as it can hydrolyze back to the diacid.

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, commercial availability, and bifunctional reactivity make it a powerful tool for applications ranging from prodrug design to materials science. By understanding its chemical properties, synthesis, and safe handling, researchers can effectively leverage this compound in their innovative work.

References

  • This compound | CAS#:4756-10-9 | Chemsrc. (2025-08-23). Available at: [Link]

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  • Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. (2000). Molecules, 5(4), 665-673. Available at: [Link]

  • Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives - ResearchGate. (2000). Available at: [Link]

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Hydrolysis of tricarballylic anhydride to tricarballylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aqueous Hydrolysis of Tricarballylic Anhydride

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of this compound to its corresponding tricarboxylic acid, a compound of significant interest in pharmaceutical development and materials science.[1][2] Tricarballylic acid, or propane-1,2,3-tricarboxylic acid, serves as a crucial structural motif in various natural products and is used as a building block in the synthesis of novel polymers and drug candidates.[1][3] This document details the underlying chemical principles, a robust experimental protocol for the conversion, and the analytical techniques required for validation. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this fundamental transformation.

Introduction: The Significance of Tricarballylic Acid

Tricarballylic acid is more than a simple polycarboxylic acid; it is a key component in several biologically active molecules, including the mycotoxin fumonisin B1 and the Ras farnesyl-protein transferase inhibitor, actinoplanic acid.[4] Its structure is also utilized in the development of biodegradable polymers and as a cross-linking agent.[1][3] Furthermore, as an inhibitor of the enzyme aconitase, it plays a role in metabolic research by interfering with the Krebs cycle.[5][6][7] The controlled synthesis of tricarballylic acid is therefore a critical process. While various synthetic routes exist, the hydrolysis of its cyclic anhydride precursor is a direct and efficient method. Understanding the nuances of this reaction is paramount for ensuring high yield and purity of the final product.

Mechanistic Insights into Anhydride Hydrolysis

The conversion of a cyclic anhydride to a dicarboxylic acid via hydrolysis is a classic example of nucleophilic acyl substitution.[8][9] The reaction is thermodynamically favorable but its rate is kinetically controlled, influenced by factors such as temperature, pH, and the presence of catalysts.[10]

The process begins with the nucleophilic attack of a water molecule on one of the electrophilic carbonyl carbons of the this compound ring. This forms a transient tetrahedral intermediate. The ring then opens by cleavage of the acyl-oxygen bond, which acts as a good leaving group. A subsequent proton transfer neutralizes the intermediate, yielding the final tricarballylic acid product.[11] While the reaction can proceed with neutral water, it can be catalyzed by acid or base.[12][13] For the purposes of clean synthesis, uncatalyzed hydrolysis with gentle heating is often sufficient and avoids introducing additional ions that may complicate purification.

Figure 1: Reaction mechanism for the hydrolysis of this compound.

Physicochemical Properties of Reactant and Product

A clear understanding of the physical properties of the starting material and the final product is essential for designing the experiment and purification strategy.

PropertyThis compoundTricarballylic Acid
IUPAC Name 2-(2,5-dioxooxolan-3-yl)acetic acid[14]Propane-1,2,3-tricarboxylic acid[1][15]
CAS Number 4756-10-9[14][16]99-14-9[1][17]
Molecular Formula C₆H₆O₅[14][18]C₆H₈O₆[1][15]
Molecular Weight 158.11 g/mol [14]176.12 g/mol [1][15]
Appearance White to off-white solid[16]Off-white to light brown crystalline powder[1][17]
Melting Point ~144 °C[16]156-161 °C[1][17]
Water Solubility Reacts (hydrolyzes)Soluble (500 mg/mL at 18°C)[17]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be self-validating by incorporating in-process monitoring and post-synthesis analysis. This ensures that the reaction's completion and the product's purity are empirically confirmed rather than assumed.

G start Start: Assemble Materials reagents 1. Reagent Preparation - Weigh this compound - Measure Deionized Water start->reagents setup 2. Reaction Setup - Dissolve anhydride in water - Equip with condenser & stir bar reagents->setup reaction 3. Controlled Hydrolysis - Heat mixture (e.g., 60-70°C) - Stir for specified duration (e.g., 2-4 hours) setup->reaction monitor 4. In-Process Monitoring (IPC) - Withdraw aliquots periodically - Analyze via HPLC or TLC for anhydride disappearance reaction->monitor monitor->reaction Continue if incomplete workup 5. Product Isolation - Cool reaction mixture - Remove water via rotary evaporation monitor->workup Proceed if complete purify 6. Purification (If necessary) - Recrystallize from suitable solvent (e.g., ethyl acetate) workup->purify validate 7. Final Product Validation - Confirm identity (¹H NMR, FT-IR) - Assess purity (HPLC, Melting Point) purify->validate end End: Pure Tricarballylic Acid validate->end

Figure 2: Experimental workflow for tricarballylic acid synthesis.
Materials and Equipment
  • Reagents : this compound (≥97% purity), Deionized water, Deuterated solvent for NMR (e.g., DMSO-d₆), HPLC-grade solvents.

  • Equipment : Round-bottom flask, magnetic stirrer with hotplate, reflux condenser, rotary evaporator, standard glassware, HPLC system, FT-IR spectrometer, NMR spectrometer, melting point apparatus.

Step-by-Step Hydrolysis Procedure
  • Preparation : In a 250 mL round-bottom flask, place 10.0 g of this compound. Add 100 mL of deionized water. The anhydride may not fully dissolve initially.

  • Reaction : Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup on a stirrer hotplate and heat the mixture to 60-70°C with continuous stirring.

    • Causality Note: Heating increases the rate of hydrolysis. A temperature below boiling is used to prevent vigorous bumping and ensure controlled reaction conditions. The reflux condenser prevents solvent loss.

  • Monitoring : Maintain the temperature and stirring for 2-4 hours. The reaction's progress can be monitored by withdrawing a small aliquot every hour. The sample can be analyzed via HPLC to observe the disappearance of the starting material peak and the emergence of the product peak.[19]

    • Trustworthiness Check: The reaction is considered complete only when the anhydride peak is absent (<1% area) in the HPLC chromatogram.

  • Isolation : Once the reaction is complete, turn off the heat and allow the solution to cool to room temperature. The solution should be clear, indicating the formation of the water-soluble tricarballylic acid.[17]

  • Solvent Removal : Remove the water under reduced pressure using a rotary evaporator. The bath temperature should be kept moderate (40-50°C) to avoid any potential degradation. A white crystalline solid should be obtained.

  • Purification : The crude product is often of high purity. However, if analytical data suggests otherwise, recrystallization can be performed. While tricarballylic acid is highly soluble in water, recrystallization from a solvent like diethyl ether or ethyl acetate can be effective for removing less polar impurities.[17] Dry the purified crystals under vacuum.

Analytical Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized tricarballylic acid.

Spectroscopic Analysis
  • FT-IR Spectroscopy : This technique is ideal for confirming the conversion. The characteristic symmetric and asymmetric C=O stretches of the five-membered anhydride ring (typically around 1850 cm⁻¹ and 1780 cm⁻¹) should be absent in the product spectrum.[20] The product spectrum should instead display a broad O-H stretch (around 2500-3300 cm⁻¹) and a carbonyl C=O stretch (around 1700-1725 cm⁻¹) characteristic of a carboxylic acid.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides definitive structural confirmation. The chemical shifts and splitting patterns of the protons on the propane backbone will differ between the cyclic anhydride and the open-chain acid due to changes in chemical environment and conformational freedom.

Chromatographic and Physical Analysis
  • High-Performance Liquid Chromatography (HPLC) : A reversed-phase HPLC method with UV detection (around 210 nm) is effective for assessing purity.[21][22] The product should appear as a single major peak. Purity is calculated based on the relative peak area.

  • Melting Point : A sharp melting point within the literature range (156-161 °C) is a strong indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.

Analytical TechniqueThis compound (Expected)Tricarballylic Acid (Expected)
FT-IR (cm⁻¹) ~1850, ~1780 (C=O anhydride stretches)2500-3300 (broad, O-H), ~1710 (C=O acid)
HPLC Single peak at a specific retention timeSingle peak at a different retention time (typically more polar/elutes earlier)
Melting Point ~144 °C[16]156-161 °C[1][17]

Conclusion

The hydrolysis of this compound is a straightforward yet critical reaction for producing high-purity tricarballylic acid. By understanding the underlying mechanism and employing a well-controlled, analytically monitored procedure, researchers can reliably synthesize this valuable compound. The protocol and validation methods described in this guide provide a robust framework for achieving consistent and verifiable results, supporting further research and development in the pharmaceutical and chemical industries.

References

  • Al-Abed, Y., Hempel, A., & Camerman, N. (1999). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. Available at: [Link]

  • Campa, C., et al. (2009). Kinetics and Mechanistic Study of the Reaction of Cyclic Anhydrides with Substituted Phenols. The Journal of Organic Chemistry, 74(22), 8827–8830. Available at: [Link]

  • Al-Abed, Y., et al. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. Available at: [Link]

  • Bowen, J., & Bar-Shalom, D. (2007). Cyclic anhydride ring opening reactions: theory and application. PubMed Central (PMC). Available at: [Link]

  • Makowski, M., et al. (1995). Attempted Synthesis of Esters of Tricarballylic Acid and 3,5-Dibromosalicylic. Journal of the Chemical Society, Perkin Transactions 2, (11), 2173-2178. Available at: [Link]

  • Al-Abed, Y. (2012). The Chemistry of Tricarballylic Acid (TCA). ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). tricarballylic acid, 99-14-9. Retrieved January 10, 2026, from [Link]

  • Bunton, C. A., & Fendler, J. H. (1966). The Hydrolysis of Carboxylic Anhydrides. V. The Acid Hydrolysis of Acetic and Trimethylacetic Anhydride. The Journal of Organic Chemistry, 31(8), 2307–2311. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

  • Haji, S., & Suib, S. L. (2005). KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. Chemical Engineering Education, 39(2), 142-147. Available at: [Link]

  • Kevill, D. N., & Ryu, Z. H. (2015). Correlation of the Rates of Solvolysis of 2,1-Benzoxathiol-3-One-1,1-dioxide (2-Sulfobenzoic Acid Cyclic Anhydride). Journal of Chemical Research, 39(10), 561-566. Available at: [Link]

  • LibreTexts Chemistry. (2020). 22.5: Acid Anhydride Chemistry. Retrieved January 10, 2026, from [Link]

  • HealthMatters.io. (n.d.). Tricarballylic - Organic Acids Test (OAT). Retrieved January 10, 2026, from [Link]

  • Lee, S., et al. (2018). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Pharmaceutical Research, 7(5). Available at: [Link]

  • Wang, Y., et al. (2019). An optimized analytical method for cellular targeted quantification of primary metabolites in tricarboxylic acid cycle and glycolysis using gas chromatography-tandem mass spectrometry and its application in three kinds of hepatic cell lines. Journal of Pharmaceutical and Biomedical Analysis, 171, 171-179. Available at: [Link]

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  • Musgrave, R. (2017). Acid Catalyzed Hydrolysis of Acid Anhydrides [Video]. YouTube. Available at: [Link]

  • Geboers, J., et al. (2017). Sustainable formation of tricarballylic acid from citric acid over highly stable Pd/Nb2O5.nH2O catalysts. ResearchGate. Available at: [Link]

  • Russell, J. B., & van Soest, P. J. (1984). Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism. British Journal of Nutrition, 52(1), 141-149. Available at: [Link]

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  • Wang, Y., et al. (2020). New conditions of HPLC analysis for separation and quantification of simple organic acids of tricarboxylic acid cycle in psoriasis. ResearchGate. Available at: [Link]

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A Comprehensive Technical Guide to the Thermal Stability of Tricarballylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the thermal stability of tricarballylic anhydride (also known as propane-1,2,3-tricarboxylic anhydride), a molecule of significant interest in organic synthesis and drug development. While specific thermogravimetric and calorimetric data for this compound are not extensively documented in publicly available literature, this paper will establish a robust analytical framework based on first principles and data from structurally analogous cyclic anhydrides. This approach will empower researchers and drug development professionals to design and interpret experiments aimed at characterizing the thermal behavior of this and similar compounds.

Introduction: The Significance of Thermal Stability in Drug Development

Tricarballylic acid, the precursor to this compound, is a fragment found in various natural products, including mycotoxins like fumonisins.[1][2] Its derivatives are of considerable interest in medicinal chemistry. The anhydride form, with its reactive functionalities, serves as a versatile building block in the synthesis of complex molecules. However, the successful application of such intermediates hinges on a thorough understanding of their chemical and physical properties, paramount among which is thermal stability.

Thermal stability dictates the safe handling, storage, and processing temperatures of a chemical compound. For drug development professionals, an unstable intermediate can lead to impurities, reduced yield, and potentially hazardous exothermic events during scale-up. Therefore, a comprehensive assessment of thermal stability is a critical component of risk assessment and process optimization.

This guide will delve into the theoretical underpinnings of the thermal decomposition of cyclic anhydrides, outline detailed experimental protocols for assessing thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and propose potential decomposition pathways for this compound based on established chemical principles.

Theoretical Framework: Understanding the Decomposition of Cyclic Anhydrides

The thermal decomposition of a substance is a chemical breakdown caused by heat.[3] For cyclic anhydrides, several decomposition pathways are conceivable, influenced by factors such as molecular structure, the presence of catalysts, and the atmospheric environment.

Based on studies of similar molecules, the thermal decomposition of this compound could proceed through several mechanisms:

  • Decarboxylation and Decarbonylation: As observed in the thermal decomposition of citraconic anhydride, which yields carbon dioxide, carbon monoxide, and propyne, a similar pathway is plausible for this compound.[4][5] This would involve the loss of CO₂ and CO from the anhydride ring, leading to the formation of various unsaturated hydrocarbon fragments.

  • Formation of the Parent Acid and a Keten: The gas-phase thermal decomposition of propanoic anhydride yields the parent carboxylic acid and a ketene.[6] By analogy, this compound could decompose to form tricarballylic acid and a corresponding ketene derivative, although the intramolecular nature of this reaction in a cyclic anhydride would be complex.

  • Rearrangement and Polymerization: At elevated temperatures, complex rearrangements and polymerization of the initial decomposition products can occur, leading to the formation of tarry by-products.[7]

The following diagram illustrates a hypothetical decomposition pathway for this compound, drawing parallels with the known decomposition of other cyclic anhydrides.

Decomposition_Pathway Tricarballylic_Anhydride This compound Heat Δ (Heat) Tricarballylic_Anhydride->Heat Decomposition_Products Initial Decomposition Products (e.g., CO, CO₂, Unsaturated Fragments) Heat->Decomposition_Products Further_Reactions Secondary Reactions (Polymerization, Rearrangement) Decomposition_Products->Further_Reactions Final_Products Complex Mixture (Gases, Tars) Further_Reactions->Final_Products

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Assessment of Thermal Stability

To experimentally determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique is invaluable for determining the onset temperature of decomposition, the stoichiometry of mass loss events, and identifying the presence of volatile components.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A clean, inert sample pan (typically platinum or alumina) should be used.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into the tared sample pan.

  • Experimental Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Data Analysis: The resulting TGA curve will plot mass percentage versus temperature. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.[6]

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Parameters:

    • Temperature Program: Heat the sample and reference from ambient temperature to a temperature beyond the decomposition point identified by TGA, at a constant heating rate (e.g., 10°C/min).

    • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like some decompositions) will be represented by upward peaks. The onset temperature and the peak maximum of these events provide crucial information about the thermal stability.

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound Sample Weighing Accurate Weighing (2-10 mg) Sample->Weighing Encapsulation Pan Encapsulation (TGA: open, DSC: sealed) Weighing->Encapsulation TGA TGA Analysis (Inert Atmosphere, 10°C/min) Encapsulation->TGA DSC DSC Analysis (Inert Atmosphere, 10°C/min) Encapsulation->DSC TGA_Data TGA Curve: Mass Loss vs. Temperature TGA->TGA_Data DSC_Data DSC Thermogram: Heat Flow vs. Temperature DSC->DSC_Data Stability_Assessment Thermal Stability Profile: - Onset of Decomposition - Melting Point - Enthalpy of Decomposition TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment

Caption: Generalized workflow for the thermal analysis of this compound.

Data Interpretation and Expected Results

While specific data is not available, a hypothetical thermal profile for this compound can be constructed based on the behavior of similar compounds.

ParameterExpected ObservationSignificance
Melting Point (DSC) An endothermic peak without mass loss (TGA). A literature source mentions a melting point of 129-135°C for a related derivative, suggesting the anhydride itself will have a distinct melting point.[1]Defines the upper limit for solid-state processing and handling.
Onset of Decomposition (TGA) A significant mass loss event. The temperature will depend on the heating rate and atmosphere.The primary indicator of thermal stability. Processing temperatures should remain well below this value.
Decomposition Profile (TGA/DTG) May exhibit single or multiple stages of mass loss, indicating a complex decomposition mechanism.Provides insights into the kinetics and complexity of the decomposition reaction.
Decomposition Enthalpy (DSC) An exothermic or endothermic peak associated with the mass loss observed in TGA.Quantifies the heat released or absorbed during decomposition, which is critical for safety assessments and preventing thermal runaway.

Conclusion and Recommendations

A thorough understanding of the thermal stability of this compound is essential for its safe and effective use in research and drug development. Although direct experimental data is sparse, a combination of theoretical knowledge derived from analogous compounds and a robust experimental plan utilizing TGA and DSC can provide the necessary insights.

It is strongly recommended that any laboratory handling or utilizing this compound, particularly in processes involving heat, conduct a comprehensive thermal analysis as outlined in this guide. The resulting data will not only ensure the safety of personnel and equipment but also contribute to the development of robust and reproducible synthetic processes. The principles and methodologies described herein provide a solid foundation for such an investigation, promoting a culture of safety and scientific rigor in the pharmaceutical sciences.

References

  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. [Link]

  • Blake, P. G., Craggs, A., & Vayjooee, M. B. (1976). The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (8), 986-987. [Link]

  • Brown, R. F. C., & Solly, R. K. (1971). Thermal decomposition of citraconic anhydride. Australian Journal of Chemistry, 24(4), 771-775. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Wikipedia contributors. (2023, December 12). Differential scanning calorimetry. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, October 29). Thermal decomposition. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

  • ResolveMass Laboratories Inc. (2024, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • European Patent Office. (n.d.).
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Tricarballylic Anhydride: A Guide to the Mechanism of Nucleophilic Ring-Opening and its Synthetic Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylic anhydride, also known as propane-1,2,3-tricarboxylic anhydride, is a cyclic anhydride that serves as a valuable building block in organic synthesis.[1] Its utility stems from its bifunctional nature upon reaction with nucleophiles, yielding products that possess both a newly formed functional group (e.g., amide, ester) and a preserved carboxylic acid moiety. This guide provides an in-depth analysis of the reaction mechanism between this compound and various nucleophiles. We will explore the core principles of nucleophilic acyl substitution, delve into the critical issue of regioselectivity arising from the anhydride's asymmetric structure, and present field-proven experimental workflows for synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who wish to leverage the unique reactivity of this versatile reagent.

Introduction: The Structure and Significance of this compound

This compound (IUPAC name: 2-(2,5-dioxooxolan-3-yl)acetic acid) is the cyclic anhydride of tricarballylic acid (propane-1,2,3-tricarboxylic acid).[2][3] Unlike simple symmetrical anhydrides such as succinic or maleic anhydride, this compound possesses an inherent asymmetry due to the pendant carboxymethyl group at the C3 position of the furanone ring. This structural feature is the primary determinant of its complex reactivity.

The products of its ring-opening reactions are highly functionalized molecules, making them attractive intermediates in various fields:

  • Drug Development: The resulting amide-acid or ester-acid structures can be used as linkers in bioconjugation or as scaffolds for building more complex pharmacologically active molecules.[4][5]

  • Polymer Science: As with other anhydrides, it can be incorporated into polymers to modify their properties or to provide reactive sites for further functionalization.[6]

Understanding the mechanism of its reaction with nucleophiles is paramount to controlling reaction outcomes and designing rational synthetic strategies.

Core Mechanistic Principles: Nucleophilic Acyl Substitution in Cyclic Anhydrides

The reaction of this compound with a nucleophile (Nu-H) follows the general mechanism of nucleophilic acyl substitution .[7] This is a two-step process involving an addition step followed by an elimination step.[8]

  • Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride ring. This breaks the carbonyl π-bond and forms a transient, sp³-hybridized tetrahedral intermediate.[9]

  • Ring-Opening (Elimination): The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl π-bond reforms, and in doing so, expels the most stable leaving group. For a cyclic anhydride, the leaving group is the attached carboxylate, resulting in the opening of the ring.[9][10]

If a neutral nucleophile (e.g., an amine or alcohol) is used, a final deprotonation step occurs to yield the neutral product and a carboxylic acid byproduct.[10]

Caption: General mechanism of nucleophilic acyl substitution on a cyclic anhydride.

The Question of Regioselectivity with this compound

The asymmetry of this compound presents a critical challenge: the two carbonyl carbons (C2 and C5) are non-equivalent. Consequently, nucleophilic attack can occur at either position, potentially leading to a mixture of two regioisomeric products.

The outcome of this competition is governed by a subtle interplay of two opposing factors:

  • Electronic Effects: The carboxymethyl group (-CH₂COOH) is electron-withdrawing. This inductive effect can render the adjacent C2 carbonyl carbon slightly more electrophilic and thus more susceptible to nucleophilic attack.

  • Steric Effects: The same carboxymethyl group provides steric hindrance, physically obstructing the trajectory of the incoming nucleophile towards the C2 carbonyl.[11] Larger, bulkier nucleophiles will experience greater steric repulsion at this site, favoring attack at the less hindered C5 position.[12]

For many common nucleophiles, these electronic and steric effects are closely balanced, often resulting in poor regioselectivity and the formation of a mixture of isomers.[13] This has been observed experimentally in the reaction of this compound with chiral amines, where a mixture of regioisomeric amides was formed.[13]

Caption: Competing pathways for nucleophilic attack on this compound.

Reactivity with Different Classes of Nucleophiles

Aminolysis (Reaction with Amines)

Aminolysis of anhydrides is typically a rapid and exothermic reaction that proceeds readily at room temperature.[6] It is one of the most common methods for forming amides.[10]

  • Mechanism: A primary or secondary amine attacks a carbonyl carbon to form an amide and a carboxylic acid.

  • Stoichiometry: The reaction generates one equivalent of carboxylic acid. If an external base is not used, this acid will protonate a second equivalent of the amine nucleophile, rendering it non-nucleophilic. Therefore, two equivalents of the amine are often required for the reaction to go to completion, or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine).[10]

  • Outcome: Produces a mixture of regioisomeric amide-acids.

Alcoholysis and Hydrolysis (Reaction with Alcohols/Water)

Alcohols and water are less nucleophilic than amines, and their reactions are correspondingly slower.

  • Mechanism: The reaction follows the same addition-elimination pathway to yield an ester-diacid (from alcoholysis) or tricarballylic acid itself (from hydrolysis).

  • Catalysis: These reactions can be sluggish and often benefit from acid or base catalysis to enhance the electrophilicity of the carbonyl or the nucleophilicity of the alcohol/water.

  • Causality: The lower reactivity is due to the lower basicity (and thus nucleophilicity) of the oxygen atom in alcohols and water compared to the nitrogen atom in amines.

Thiolysis (Reaction with Thiols)

Thiols can also act as nucleophiles to open the anhydride ring, though their application is less common than amines or alcohols.

  • Mechanism: Thiolysis produces a thioester-diacid. The reaction can be catalyzed to improve rates and yields.[14][15]

  • Reactivity: The relative reactivity of thiols depends on factors like pH. Under neutral conditions, they are typically less reactive than amines but can be more nucleophilic than corresponding alcohols.

Quantitative Data Summary

Obtaining precise, comparative kinetic or yield data for a range of nucleophiles with this compound is challenging due to the formation of isomeric mixtures. However, based on general principles of anhydride reactivity and available literature, we can summarize the expected outcomes.[7][13]

Nucleophile ClassTypical NucleophileRelative ReactivityTypical ConditionsProduct(s)Regioselectivity
Amines Primary/Secondary AminesVery High0°C to RT, Aprotic SolventAmide-AcidsLow (Mixture)
Alcohols Methanol, EthanolModerateRT to Reflux, +/- CatalystEster-DiacidsLow (Mixture)
Water H₂OLowRT, often uncatalyzedTricarballylic AcidN/A
Thiols EthanethiolModerateRT, +/- CatalystThioester-DiacidsLow (Mixture)

Note: Regioselectivity can be influenced by the steric bulk of the specific nucleophile used.

Experimental & Analytical Workflows

A robust experimental design is crucial for handling the complexities of this reaction, particularly the formation of product mixtures.

Protocol: Synthesis of a Tricarballylic Amide-Acid Derivative

This protocol is adapted from methodologies reported for the aminolysis of this compound and other cyclic anhydrides.[6][13] It is designed as a self-validating system.

Objective: To synthesize the amide-acid derivatives from the reaction of this compound with benzylamine.

Materials:

  • This compound (158.11 g/mol )

  • Benzylamine (107.15 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq., e.g., 1.58 g, 10 mmol). Dissolve the anhydride in anhydrous THF (e.g., 40 mL).

  • Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq., 1.18 g, 11 mmol) and triethylamine (1.2 eq., 1.67 mL, 12 mmol) in anhydrous THF (10 mL).

    • Causality: Benzylamine is the nucleophile. Triethylamine is a non-nucleophilic base used to neutralize the carboxylic acid formed in situ, preventing the protonation and deactivation of the benzylamine nucleophile.[10] Using a slight excess of the amine ensures complete consumption of the anhydride.

  • Reaction Execution: Cool the anhydride solution to 0°C using an ice bath. Add the benzylamine/triethylamine solution dropwise over 15 minutes with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexanes eluent with 1% acetic acid. Visualize with a UV lamp and/or potassium permanganate stain. The disappearance of the starting anhydride spot confirms reaction completion.

  • Workup:

    • Remove the THF under reduced pressure (rotary evaporation).

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 25 mL) to remove excess amines.

    • Wash with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

  • Purification & Analysis: The resulting regioisomers are often difficult to separate by standard flash chromatography due to their similar polarities.

    • Characterization of the Mixture: The product should be analyzed as a mixture by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the successful reaction and determine the isomeric ratio.

    • Expected Spectral Features (¹H NMR): Look for two distinct sets of signals for the protons adjacent to the newly formed amide and the carboxylic acid groups. The integration ratio of these distinct signals will reveal the product ratio.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reaction Setup (Anhydride in THF at 0°C) B 2. Reagent Addition (Amine + Base) A->B C 3. Reaction & Monitoring (Stir at RT, TLC Analysis) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Aqueous Workup (EtOAc, HCl wash, Brine) D->E F 6. Drying & Concentration (MgSO4, Filtration) E->F H Crude Product (Mixture of Isomers) F->H G 7. Analysis (NMR, MS to determine isomeric ratio) H->G

Caption: Workflow for the synthesis and analysis of tricarballylic amide-acids.

Conclusion and Future Outlook

This compound is a potent synthetic tool whose reactivity is dictated by the fundamental principles of nucleophilic acyl substitution. The primary challenge and area of opportunity in its application lies in controlling the regioselectivity of the ring-opening reaction. While current methods often yield isomeric mixtures, future research may focus on developing catalytic systems—perhaps leveraging enzymatic or chiral organocatalytic approaches—to favor the formation of a single regioisomer.[14][16] Such advancements would significantly enhance the utility of this compound, enabling the precise and efficient synthesis of highly functionalized molecules for applications in medicine, materials, and beyond.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry. [Link]

  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. (2021). ACS Omega. [Link]

  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. (2021). ACS Publications. [Link]

  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. (2021). PubMed. [Link]

  • Chemistry of Acid Anhydrides. (2022). LibreTexts Chemistry. [Link]

  • Propane-1,2,3-tricarboxylic acid. (n.d.). Wikipedia. [Link]

  • Simple mechanism with strong nucleophiles. (n.d.). Lumen Learning. [Link]

  • Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. (n.d.). Preprints.org. [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. (n.d.). University of Illinois Springfield. [Link]

  • Nucleophilic Acyl Substitution of Anhydrides. (2013). YouTube. [Link]

  • Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. (2014). PubMed. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]

  • 1,2,3-propanetricarboxylic anhydride. (n.d.). NIST WebBook. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. (2013). Royal Society of Chemistry. [Link]

  • 1,2,3-Propanetricarboxylic acid (Compound). (n.d.). Exposome-Explorer. [Link]

  • Origin of the regioselectivity in an intramolecular nucleophilic addition to arene chromium tricarbonyl complexes. (2010). Michigan State University. [Link]

  • Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. (2020). PubMed. [Link]

  • prop-1-ene-1,2,3-tricarboxylic acid. (n.d.). PubChem. [Link]

  • Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies. (2024). MDPI. [Link]

  • Patterning Poly(maleic anhydride-co-3,9-divinyl-2,4,8,10-tetraoxaspiro (5.5) Undecane) Copolymer Bioconjugates for Controlled Release of Drugs. (2015). PubMed. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Tricarballylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery and historical development of tricarballylic anhydride, a molecule of significant interest in organic synthesis and drug development. Eschewing a rigid template, this document is structured to logically unfold the narrative of its discovery, the evolution of its synthesis, and the foundational chemical principles that guided its development.

Preamble: The Emergence of a Key Synthetic Intermediate

This compound, systematically known as 2-(2,5-dioxooxolan-3-yl)acetic acid, is the cyclic anhydride of propane-1,2,3-tricarboxylic acid (tricarballylic acid). Its history is intrinsically linked to the broader story of organic acid anhydrides, a class of compounds that revolutionized organic chemistry in the 19th century by providing powerful new reagents for acylation and condensation reactions. While the parent tricarboxylic acid was known, the journey to isolate and characterize its anhydride was a gradual process built upon the foundational work of pioneering chemists.

Section 1: The Dawn of Anhydrides - A Prelude to Discovery

The mid-19th century was a period of intense investigation into the structure and reactivity of organic molecules. The concept of "anhydrous organic acids" was a significant area of research. French chemist Charles Gerhardt, in his comprehensive 1853 work "Recherches sur les acides organiques anhydres," and Italian chemist Luigi Chiozza, in a paper published in Annalen der Chemie und Pharmacie in the same year, independently reported general methods for the synthesis of acid anhydrides.[1] Their work, primarily focusing on the reactions of acyl chlorides with salts of carboxylic acids, laid the theoretical and practical groundwork for the eventual synthesis of more complex anhydrides like this compound.[1]

While a specific, celebrated "discovery" of this compound in the same vein as other major chemical breakthroughs is not prominently documented, its existence was a logical extension of the established chemistry of dicarboxylic and polycarboxylic acids. The ability of dicarboxylic acids like succinic and glutaric acid to form cyclic anhydrides upon heating was known, providing a clear precedent for the intramolecular dehydration of tricarballylic acid.[2][3]

Section 2: From Acid to Anhydride - The Evolution of Synthetic Methodology

The synthesis of this compound is fundamentally a dehydration reaction of its parent acid, propane-1,2,3-tricarboxylic acid.[4] The historical and ongoing development of synthetic methods reflects the broader advancements in organic synthesis, moving from harsh, high-temperature methods to milder, more selective reagents.

Early Approaches: The Brute Force of Thermal Dehydration

The simplest conceptual method for forming a cyclic anhydride from a polycarboxylic acid is through the application of heat to drive off a molecule of water.[2] Early attempts at synthesizing cyclic anhydrides often involved the vigorous heating of the corresponding dicarboxylic acids.[2]

Conceptual Historical Protocol: Thermal Dehydration of Tricarballylic Acid

  • Step 1: Preparation of Tricarballylic Acid: Tricarballylic acid would first need to be synthesized. A historical method for this could involve a multi-step process starting from fumaric acid.[4]

  • Step 2: Dehydration: A sample of pure, dry tricarballylic acid would be placed in a distillation apparatus.

  • Step 3: Heating: The apparatus would be heated to a high temperature, likely above the melting point of the acid (156-161°C), to induce intramolecular dehydration.[4]

  • Step 4: Distillation and Collection: The resulting this compound, being a new chemical entity, would be distilled and collected as the distillate.

Causality Behind Experimental Choices: This direct heating method relies on the thermodynamic favorability of forming the five-membered anhydride ring. However, this approach often requires harsh conditions and can lead to decomposition and the formation of byproducts, necessitating careful purification of the final product.

The Advent of Dehydrating Agents: Towards Milder Conditions

The limitations of thermal dehydration spurred the exploration of chemical dehydrating agents to effect the cyclization under milder conditions. Reagents like phosphorus pentoxide and acetic anhydride became standard tools for such transformations.[1][3]

Protocol: Dehydration of Tricarballylic Acid using a Dehydrating Agent

  • Step 1: Reactant Setup: In a round-bottom flask, place one equivalent of dry tricarballylic acid.

  • Step 2: Addition of Dehydrating Agent: Add a stoichiometric excess of a powerful dehydrating agent, such as phosphorus pentoxide or acetic anhydride.

  • Step 3: Reaction Conditions: Gently heat the mixture under reflux to promote the reaction. The specific temperature and reaction time would be determined empirically.

  • Step 4: Workup and Isolation: After the reaction is complete, the mixture is cooled. If phosphorus pentoxide is used, the product is extracted with a suitable organic solvent. If acetic anhydride is the reagent, the excess acetic anhydride and acetic acid byproduct are removed by distillation, often under reduced pressure.

  • Step 5: Purification: The crude this compound is then purified by recrystallization or vacuum distillation.

Self-Validating System: The success of the reaction can be monitored by techniques available at the time, such as melting point determination of the product and comparison to the starting material. The formation of a new substance with different physical properties would validate the transformation.

Section 3: Modern Synthetic Strategies

Contemporary organic synthesis offers a plethora of more sophisticated and efficient methods for the preparation of anhydrides, including this compound and its derivatives. These methods often provide higher yields, greater purity, and are applicable to a wider range of substrates.

Acyl Chloride-Based Methods

A common and reliable laboratory-scale synthesis involves the reaction of an acyl chloride with a carboxylate. This approach allows for the formation of both symmetrical and unsymmetrical anhydrides.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol describes a modern approach to synthesizing a derivative of this compound.[5]

  • Step 1: Formation of the Acid Chloride: Tricarballylic acid is first converted to its corresponding acid chloride. A common method is to react it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Step 2: Reaction with a Carboxylate: In a separate flask, a carboxylate salt is prepared. For instance, reacting a carboxylic acid with a base like triethylamine.

  • Step 3: Coupling Reaction: The acid chloride solution is then added dropwise to the carboxylate solution at a controlled temperature, often at 0°C, to manage the exothermic reaction.

  • Step 4: Isolation and Purification: The resulting anhydride is isolated by filtration to remove any precipitated salts, followed by removal of the solvent under reduced pressure. The crude product is then purified by chromatography or recrystallization.

Trustworthiness: This method is highly reliable due to the high reactivity of acid chlorides, which drives the reaction to completion. The use of modern analytical techniques such as NMR and mass spectrometry allows for unambiguous characterization of the product, ensuring the integrity of the synthesis.

Section 4: Data Presentation and Visualization

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₆H₆O₅[6]
Molecular Weight 158.11 g/mol [6]
IUPAC Name 2-(2,5-dioxooxolan-3-yl)acetic acid[6]
CAS Number 4756-10-9-
Melting Point of Tricarballylic Acid 156-161 °C[4]
Experimental and Logical Workflow Diagrams

Diagram 1: Historical Synthesis of this compound

Historical_Synthesis cluster_prep Preparation of Starting Material cluster_reaction Dehydration Reaction cluster_product Product Isolation start Tricarballylic Acid process Heating or Chemical Dehydrating Agent start->process Intramolecular Dehydration product This compound process->product Cyclization

Caption: A simplified workflow of the historical synthesis of this compound.

Diagram 2: Modern Acyl Chloride-Based Synthesis

Modern_Synthesis A Tricarballylic Acid C Tricarballylic Acid Chloride A->C Formation of Acid Chloride B Thionyl Chloride (SOCl₂) B->C E This compound Derivative C->E Nucleophilic Acyl Substitution D Carboxylate Salt D->E F Purification (Chromatography/Recrystallization) E->F

Sources

Tricarballylic Anhydride: A Versatile Trifunctional Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Tricarballylic anhydride, also known as 2-(2,5-dioxooxolan-3-yl)acetic acid, emerges as a highly valuable and versatile C6 scaffold.[1][2] Its structure uniquely combines a reactive cyclic anhydride with a pendant carboxylic acid, offering three distinct points for chemical modification. This trifunctional nature allows for the sequential and controlled introduction of diverse functionalities, making it an ideal starting point for synthesizing a range of complex molecules, including analogues of natural products and novel pharmaceutical candidates.

Tricarballylic acid, the precursor to the anhydride, is a fragment found in several mycotoxin natural products, such as Fumonisin B1 and AAL Toxin TA.[3] This natural occurrence underscores the biochemical relevance of the tricarballyl motif and inspires its use in the development of biologically active compounds. This guide provides a technical overview of this compound, from its synthesis and core reactivity to its practical application in sophisticated synthetic workflows.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name 2-(2,5-dioxooxolan-3-yl)acetic acid[1][2]
CAS Number 4756-10-9[1][4][5]
Molecular Formula C₆H₆O₅[1][2]
Molecular Weight 158.11 g/mol [1]
Synonyms Propanetricarboxylic acid, 1,2,3-, cyclic 1,2-anhydride; 2-(Carboxymethyl)succinic anhydride[2][3]

Synthesis and Physicochemical Properties

The accessibility of a building block is crucial for its widespread adoption. This compound is readily prepared from its parent acid, tricarballylic acid, through a straightforward dehydration reaction.

Recommended Synthesis Protocol

The most common and efficient method for synthesizing this compound is the treatment of 1,2,3-propanetricarboxylic acid (tricarballylic acid) with a dehydrating agent, typically acetic anhydride.[3][6] The acetic anhydride serves both as the reagent and, in some procedures, the solvent. The reaction proceeds via an acylative dehydration, forming the cyclic anhydride and acetic acid as a byproduct.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tricarballylic acid (1.0 eq) in a minimal amount of acetic anhydride (2.0 eq).

  • Reaction: Gently heat the mixture to 45°C with continuous stirring. Maintain this temperature for approximately 1 hour to ensure complete cyclization.[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and the acetic acid byproduct are typically removed under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization to yield the pure this compound as a white to off-white solid.[5]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is essential for its identification and use in subsequent reactions.

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance White to off-white solid[5]
Melting Point 144.1 °C[5]
Boiling Point 439.9 ± 18.0 °C (Predicted)[5]
Density 1.506 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.03 ± 0.10 (Predicted)[5]

Spectroscopic Profile:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by two strong carbonyl (C=O) stretching bands typical for a cyclic anhydride, appearing around 1760 cm⁻¹ and 1835 cm⁻¹.[3][7] An additional broad absorption corresponding to the O-H stretch of the carboxylic acid is observed between 3400-3000 cm⁻¹.[7]

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., acetone-d₆), the proton NMR spectrum will show complex multiplets for the aliphatic protons on the five-membered ring and the adjacent methylene group.[3][8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the three carbonyl carbons (two from the anhydride and one from the carboxylic acid) and the three aliphatic carbons.

Core Reactivity: A Platform for Divergent Synthesis

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The anhydride moiety is a potent electrophile, highly susceptible to nucleophilic attack, while the carboxylic acid group can be engaged in a separate set of transformations. This allows for a modular and controlled approach to building molecular complexity.

The primary reaction pathway involves the nucleophilic ring-opening of the anhydride. Nucleophiles such as amines, alcohols, and thiols will preferentially attack one of the anhydride carbonyls, leading to the formation of a new amide, ester, or thioester bond, respectively, while simultaneously unmasking a new carboxylic acid function. This process transforms the single building block into a linear structure with three distinct functional handles.

Caption: General mechanism of nucleophilic ring-opening.

Key Applications in Synthetic Workflows

Synthesis of Amides and Imides: Accessing Bioactive Scaffolds

One of the most powerful applications of this compound is its reaction with primary amines. This reaction provides a facile entry into complex amides and succinimide derivatives, which are common motifs in pharmacologically active molecules.

The initial reaction of the anhydride with an amine at room temperature typically yields a mixture of regioisomeric amide-dicarboxylic acids.[3] Subsequent heating can then induce a second intramolecular condensation to form a stable five-membered succinimide ring.

Experimental Protocol: Synthesis of N-Substituted Succinimide Derivatives This protocol is adapted from the synthesis of diastereomeric succinimides using a chiral amine.[3][6]

  • Amide Formation: Dissolve this compound (1.0 eq) in a suitable dry solvent (e.g., THF) in an oven-dried flask. Add the desired primary amine (1.2 eq) to the solution. Stir the reaction mixture at room temperature overnight.[3]

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude mixture of amide-acid regioisomers.

  • Imide Formation (Cyclization): Transfer the crude material to a flask and heat it to its melting point (e.g., 130-160°C, depending on the substrate) until cyclization is complete, which can be monitored by TLC or NMR.[3][6] This thermal dehydration expels a molecule of water to form the succinimide ring.

  • Purification: The resulting succinimide derivative can be purified using standard techniques such as column chromatography or recrystallization.

When a chiral amine is used, this reaction sequence can generate a mixture of diastereomers, which can often be separated by chromatography.[3] This makes this compound a valuable tool for asymmetric synthesis, allowing for the construction of stereochemically defined molecules.

Caption: Workflow for the synthesis of diastereomeric succinimides.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and can be harmful if ingested, inhaled, or absorbed through the skin.[1][9]

  • Hazards:

    • Causes skin and serious eye irritation.[1][9][10]

    • May cause respiratory irritation.[1][9]

    • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Precautions:

    • Handle in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

    • Avoid creating dust.[9]

    • Wash hands thoroughly after handling.[9]

Conclusion

This compound stands out as a powerful and cost-effective building block in organic synthesis. Its trifunctional nature, combining a readily opened anhydride ring with a versatile carboxylic acid handle, provides a robust platform for divergent synthesis. The straightforward preparation and predictable reactivity make it an excellent choice for constructing complex molecular frameworks, particularly N-heterocycles and stereochemically rich structures relevant to pharmaceutical and materials science research. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this valuable intermediate.

References

  • National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]

  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. [Link]

  • National Center for Biotechnology Information (NCBI). This compound. PubChem Compound Summary for CID 239163. [Link]

  • Chemsrc. This compound | CAS#:4756-10-9. [Link]

  • P&S Chemicals. Product information, this compound. [Link]

  • ResearchGate. (PDF) Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. [Link]

  • Cheméo. Tricarballylic acid (CAS 99-14-9) - Chemical & Physical Properties. [Link]

  • University of Colorado Boulder. Useful Spectroscopic Data. [Link]

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Reaction of Tricarballylic Anhydride with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Tricarballylic Anhydride in Amine Acylation

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the selective acylation of primary amines is a cornerstone reaction. This compound emerges as a uniquely valuable reagent in this context. Its trifunctional nature, featuring a cyclic anhydride for immediate reaction and a latent carboxylic acid, allows for the introduction of a versatile handle for subsequent chemical modifications. This guide provides a comprehensive overview of the reaction between this compound and primary amines, detailing the underlying mechanism, a robust experimental protocol, and critical insights for troubleshooting and optimization. The resulting products, bearing both an amide linkage and two free carboxylic acid groups, are pivotal intermediates in the synthesis of complex molecules, including bioconjugates, polymer scaffolds, and targeted drug delivery systems.[1][2][3]

Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway

The reaction of this compound with a primary amine proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This initial attack is the rate-determining step and results in the formation of a tetrahedral intermediate.[4][5][6] Subsequently, the ring opens through the elimination of a carboxylate group, which is a good leaving group due to resonance stabilization. A final, rapid proton transfer from the newly formed ammonium ion to the carboxylate generates the final products: a stable amide and a molecule with two carboxylic acid moieties.[6][7]

It is crucial to understand that the reaction is typically regioselective, with the amine preferentially attacking the less sterically hindered carbonyl carbon. However, in the case of the symmetrical this compound, both carbonyl carbons are chemically equivalent.

Reaction_Mechanism Figure 1: Reaction Mechanism of this compound with a Primary Amine cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products TCA Tricarballylic Anhydride Intermediate Tetrahedral Intermediate TCA->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Amide Amide Product Intermediate->Amide Ring Opening CarboxylicAcid Dicarboxylic Acid Byproduct Intermediate->CarboxylicAcid Proton Transfer

Caption: Figure 1: Reaction Mechanism of this compound with a Primary Amine.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the reaction of this compound with a primary amine. It is designed to be a starting point and may require optimization depending on the specific amine substrate.

Materials and Equipment
  • Reagents:

    • This compound (CAS: 4756-10-9)[8][9]

    • Primary amine of interest

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

    • Base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

    • Deionized water

    • Brine solution (saturated NaCl)

    • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

    • Solvents for purification (e.g., Ethyl acetate, Hexanes)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Chromatography equipment (e.g., column chromatography or preparative TLC)

    • Analytical equipment (e.g., NMR, LC-MS, IR)

Safety Precautions
  • This compound is an irritant and harmful if swallowed, in contact with skin, or if inhaled.[10] It may also cause respiratory irritation.[10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13]

  • Primary amines can be corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate care.

  • Organic solvents are flammable and may be harmful. Work in a fume hood and away from ignition sources.

Reaction Workflow

Caption: Figure 2: Experimental Workflow for Amine Acylation.

Detailed Procedure
  • Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in an appropriate volume of anhydrous solvent (e.g., 0.1-0.5 M concentration).

    • In a separate flask, dissolve the primary amine (1.0-1.2 equivalents) in the same anhydrous solvent. Expert Tip: Using a slight excess of the amine can help drive the reaction to completion, but may complicate purification.

  • Reaction:

    • Place the flask containing the this compound solution under an inert atmosphere (nitrogen or argon).

    • Slowly add the primary amine solution to the stirred this compound solution at room temperature. For highly reactive amines, cooling the reaction mixture to 0 °C may be necessary to control the exotherm.

    • Allow the reaction to stir at room temperature for 1-24 hours. The reaction time will vary depending on the nucleophilicity of the amine.[14][15] Causality Insight: Less nucleophilic amines, such as anilines with electron-withdrawing groups, will require longer reaction times or gentle heating.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve the spot shape of the carboxylic acid products.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer) to remove any unreacted amine and water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The addition of a small percentage of acetic acid to the mobile phase can be beneficial for eluting the carboxylic acid-containing product.

    • Alternatively, for solid products, recrystallization from an appropriate solvent system may be an effective purification method.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Key Reaction Parameters and Troubleshooting

ParameterRecommended Conditions & RationalePotential IssuesTroubleshooting
Solvent Aprotic, anhydrous solvents (THF, DCM, Acetonitrile). Rationale: Prevents hydrolysis of the anhydride and ensures solubility of reactants.Poor solubility of reactants or product.Screen a range of solvents with varying polarities.
Stoichiometry 1.0-1.2 equivalents of amine. Rationale: A slight excess of amine can drive the reaction to completion.Excess amine complicates purification.Use a 1:1 stoichiometry and monitor the reaction closely.
Temperature 0 °C to room temperature. Rationale: Most reactions proceed efficiently at room temperature. Cooling may be needed for highly reactive amines.Slow or incomplete reaction.Gentle heating (40-50 °C) may be required for less reactive amines.
Base Generally not required. Rationale: The amine itself acts as a base.Side reactions with sensitive functional groups.For amine hydrochlorides, a non-nucleophilic base like TEA or DIPEA (1.1 eq.) is necessary to liberate the free amine.[16]

Conclusion

The reaction of this compound with primary amines is a reliable and versatile method for introducing a trifunctional building block into a molecule. The resulting amide-dicarboxylic acid products are valuable intermediates for further chemical elaboration. By understanding the reaction mechanism and carefully controlling the experimental parameters outlined in this guide, researchers can confidently and efficiently synthesize these important compounds for a wide range of applications in drug development and materials science.

References

  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 536-544. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Naik, S., et al. (2004). Chemoselective Acylation of Amines in Water. European Journal of Organic Chemistry, 2004(6), 1254-1260.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. [Link]

  • Chemsrc. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. [Link]

  • Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride. [Link]

  • Wentzel, K. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]

  • LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). The Reactions of Acid Anhydrides with Ammonia and Primary Amines. Chemguide. [Link]

  • ResearchGate. (n.d.). The Chemistry of Tricarballylic Acid (TCA). [Link]

  • Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. [Link]

  • ScholarWorks. (n.d.). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. [Link]

  • Wentzel Lab. (2020, April 13). Anhydride reacting with amine to synthesize an acid and amide [Video]. YouTube. [Link]

  • Schwartz, R., et al. (1988). Effect of tricarballylic acid, a nonmetabolizable rumen fermentation product of trans-aconitic acid, on Mg, Ca and Zn utilization of rats. The Journal of Nutrition, 118(2), 183-188. [Link]

  • Li, S., et al. (2021). Phytonanomaterials as therapeutic agents and drug delivery carriers. Acta Pharmaceutica Sinica B, 11(7), 1851-1864. [Link]

  • ResearchGate. (n.d.). Sustainable formation of tricarballylic acid from citric acid over highly stable Pd/Nb2O5.nH2O catalysts. [Link]

  • RTI International. (n.d.). Drug Discovery and Development. [Link]

Sources

Synthesis of Imide Derivatives Using Tricarballylic Anhydride: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imide Scaffold

In the landscape of modern medicinal chemistry and drug development, the imide functional group stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] From anticonvulsants to anti-inflammatory, antitumor, and antimicrobial agents, the succinimide core, in particular, is a cornerstone of numerous therapeutic agents.[3][4][5] The strategic incorporation of this moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Tricarballylic anhydride, also known as 2-(carboxymethyl)succinic anhydride, presents a unique and valuable starting material for the synthesis of a specific class of N-substituted succinimides. The presence of a pendant carboxylic acid group on the succinimide ring offers a versatile handle for further chemical modifications, making these derivatives particularly attractive for the development of novel therapeutics, prodrugs, and bioconjugates.

This comprehensive guide provides a detailed exploration of the synthesis of imide derivatives from this compound. We will delve into the underlying reaction mechanism, present robust and adaptable experimental protocols, and discuss the broader applications of these compounds in the pharmaceutical sciences. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.

Theoretical Framework: A Two-Step Nucleophilic Acyl Substitution Pathway

The synthesis of N-substituted imides from this compound and a primary amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-defined, two-step mechanism:

  • Amic Acid Formation: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the this compound ring. This results in the opening of the anhydride ring to form a stable dicarboxylic acid monoamide intermediate, commonly referred to as an "amic acid".[6] This initial step is typically rapid and can often be performed at room temperature.

  • Imidation (Cyclodehydration): The second step involves an intramolecular cyclization of the amic acid intermediate to form the final imide product. This is a dehydration reaction, involving the elimination of a molecule of water. This cyclization, or "imidation," step usually requires energy input in the form of heat or the use of a chemical dehydrating agent to drive the reaction to completion.[4][7]

The overall transformation can be performed as a two-step process with the isolation of the intermediate amic acid, or as a more streamlined one-pot synthesis.

Reaction_Mechanism Tricarballylic_Anhydride This compound Amic_Acid Amic Acid Intermediate Tricarballylic_Anhydride->Amic_Acid Step 1: Nucleophilic Attack (Ring Opening) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amic_Acid Imide_Product N-Substituted Imide Derivative Amic_Acid->Imide_Product Step 2: Imidation (Cyclodehydration) Water Water (H2O) Amic_Acid->Water

Caption: General workflow for the synthesis of N-substituted imide derivatives.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the starting material, this compound, and its subsequent conversion to N-substituted imide derivatives.

Protocol 1: Preparation of this compound

This compound is readily prepared from the commercially available tricarballylic acid through dehydration using acetic anhydride.[3]

Materials:

  • Tricarballylic acid

  • Acetic anhydride

  • Ethyl acetate

  • Round-bottom flask

  • Stirring bar

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a stirring bar, dissolve tricarballylic acid (1.0 eq) in acetic anhydride (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethyl acetate to yield pure this compound as a white microcrystalline solid.

Protocol 2: General Two-Step Synthesis of N-Substituted Imides

This protocol outlines the formation of the amic acid intermediate followed by its cyclization to the imide. This method allows for the isolation and characterization of the amic acid if desired.

Step A: Amic Acid Formation

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Round-bottom flask

  • Stirring bar

Procedure:

  • In an oven-dried round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • To this solution, add the primary amine (1.0-1.2 eq) dropwise at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate (the amic acid) may be observed.

  • The amic acid can be isolated by filtration or by removing the solvent under reduced pressure. The crude product is often a white, sticky solid and can be used in the next step without further purification.[3]

Step B: Imidation (Cyclodehydration)

Several methods can be employed for the cyclization of the amic acid. The choice of method may depend on the stability of the starting materials and the desired product.

Method 1: Thermal Cyclization

  • Place the crude amic acid in a flask suitable for heating.

  • Heat the amic acid to its melting point (typically in the range of 130-160 °C) until the evolution of water ceases.[3]

  • Cool the reaction mixture to room temperature. The resulting solid is the crude imide derivative.

Method 2: Chemical Dehydration with Acetic Anhydride and Sodium Acetate [7]

  • Suspend the crude amic acid in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture under reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the imide product.

  • Collect the solid by filtration, wash with water, and dry.

Method 3: Dehydration with Thionyl Chloride

  • Dissolve the crude amic acid in a suitable dry solvent (e.g., ethanol).

  • Slowly add thionyl chloride (1.0-1.2 eq) to the solution.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude imide.

Protocol 3: One-Pot Synthesis of N-Substituted Imides

For operational simplicity, the synthesis can be performed in a single step without the isolation of the amic acid intermediate.

Materials:

  • This compound

  • Primary amine

  • High-boiling point solvent (e.g., Toluene, xylene, or acetic acid)

  • Dean-Stark apparatus (for azeotropic removal of water) or dehydrating agent (e.g., acetic anhydride)

  • Round-bottom flask

  • Stirring bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the primary amine (1.0-1.2 eq), and the chosen solvent.

  • If using azeotropic removal of water, attach a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Alternatively, add a dehydrating agent like acetic anhydride and reflux the mixture for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by crystallization or chromatography.

Synthesis_Workflow Start This compound + Primary Amine Amic_Acid_Formation Amic Acid Formation (Solvent, RT) Start->Amic_Acid_Formation Cyclization Imidation (Cyclodehydration) Amic_Acid_Formation->Cyclization Thermal Thermal (Heating) Cyclization->Thermal Method 1 Chemical Chemical Dehydration (e.g., Ac2O/NaOAc) Cyclization->Chemical Method 2 Product N-Substituted Imide Product Thermal->Product Chemical->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Final_Product Pure Imide Derivative Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of imide derivatives.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes representative reaction conditions for the synthesis of N-substituted imides from cyclic anhydrides and primary amines. While the specific example for this compound is detailed, the other entries provide a basis for adapting the protocol to various primary amines.

AnhydrideAmineSolventCyclization MethodYield (%)Reference
This compound(R)-(+)-α-MethylbenzylamineTHFThermal (Fusion at 129-135 °C)High[3]
Succinic AnhydrideAnilineAcetic AcidZinc, Acetic Acid (One-pot)~90
Succinic AnhydrideBenzylaminePyridineRefluxGood
Phthalic AnhydrideGlycinamidePyridineAcetic Anhydride, Sodium AcetateGood
Maleic AnhydrideAniline DerivativesAcetonitrileThionyl ChlorideHigh

Note: Yields are generalized from literature on analogous reactions and may vary depending on the specific substrates and reaction conditions.

Applications in Drug Development and Medicinal Chemistry

The succinimide derivatives synthesized from this compound are of significant interest to the drug development community for several reasons:

  • Scaffold for Bioactive Molecules: The succinimide ring is a well-established pharmacophore with a broad range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][4]

  • Versatile Chemical Handle: The unreacted carboxylic acid group on the tricarballylic acid-derived imide serves as a key functional group for further derivatization. It can be converted to esters, amides, or used for conjugation to other molecules of interest, such as polymers or targeting ligands.

  • Prodrug Strategies: The carboxylic acid moiety can be esterified to create prodrugs with improved solubility, permeability, or targeted delivery characteristics.

  • Bioconjugation: The carboxylic acid can be activated for covalent attachment to biological molecules, such as proteins or antibodies, for the development of antibody-drug conjugates (ADCs) or other targeted therapies.

Conclusion

The synthesis of N-substituted imide derivatives from this compound offers a straightforward and versatile route to a class of compounds with high potential in drug discovery and development. The two-step mechanism, involving the formation of an amic acid intermediate followed by cyclodehydration, is well-understood and can be readily adapted to a variety of primary amines. The resulting imides, bearing a pendant carboxylic acid group, are valuable building blocks for the creation of more complex and targeted therapeutic agents. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable synthetic methodology in their pursuit of novel chemical entities with therapeutic potential.

References

  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. [Link]

  • Tretyakov, B. A., Gadomsky, S. Y., & Terentiev, A. A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molbank, 2023(1), M1573. [Link]

  • Patil, V., Tilekar, K., & Ramaa, C. S. (2018). Cyclic imide derivatives: As promising scaffold for the synthesis of antimicrobial agents. Archives of Pharmacy and Pharmaceutical Sciences, 2(1), 1-6.
  • Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Synthesis and CNS depressant activity of some novel 3-[5-substituted 1, 3, 4-thiadiazole-2-yl]-2-styryl quinazoline-4 (3H)-ones. European journal of medicinal chemistry, 43(1), 135-141.
  • Imide derivatives: Significance and symbolism. (2024). En-US.
  • Guo, Y., Spicher, S., Cristadoro, A., Deglmann, P., Sijbesma, R. P., & Tomović, Ž. (2023). Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Polymer Chemistry, 14(13), 1537-1545. [Link]

  • Patel, A. D., & Patel, N. B. (2014). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 3, 136-141.
  • Bozdoğan, B., Erşatır, M., Demirkol, O., Akbaşlar, D., & Giray, E. S. (2017). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water.
  • Hamza, A. S., Rasheed, M. K., & Subhi, D. S. M. (2024). Synthesis of New Imides and Study of their Antioxidant Activity. Advanced Journal of Chemistry, Section A, 7(6), 834-841.

Sources

Application Notes and Protocols: Tricarballylic Anhydride in the Synthesis of Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of Tricarballylic Anhydride in Biodegradable Polyesters

The development of biodegradable polymers is of paramount importance in the fields of medicine, pharmaceuticals, and sustainable materials.[1] Among the various classes of biodegradable polymers, aliphatic polyesters have garnered significant attention due to their susceptibility to hydrolysis and enzymatic degradation, breaking down into biocompatible and environmentally benign products.[2] Citric acid, a naturally occurring alpha-hydroxy acid, has been extensively explored as a monomer for the synthesis of biodegradable polyesters and polyester elastomers with tunable mechanical properties and degradation kinetics.[3][4] These citric acid-based polymers have shown great promise in applications such as tissue engineering and controlled drug delivery.[5][6]

Tricarballylic acid, a close structural analog of citric acid lacking the hydroxyl group, presents an intriguing alternative for the synthesis of biodegradable polyesters. The absence of the hydroxyl group can influence the polymerization process and the final properties of the polymer, potentially leading to materials with unique degradation profiles and mechanical characteristics. The anhydride of tricarballylic acid, in particular, is a promising monomer for both polycondensation and ring-opening polymerization reactions.

This application note provides a comprehensive guide to the use of this compound in the synthesis of biodegradable polyesters. We will cover the synthesis of the monomer, detailed polymerization protocols, characterization techniques, and a discussion of the potential applications, particularly in the realm of drug delivery. The information presented herein is a synthesis of established principles of polyester chemistry and specific findings related to tricarballylic acid and its derivatives.

Monomer Synthesis: Preparation of this compound

The synthesis of this compound is a straightforward process involving the dehydration of tricarballylic acid, most commonly achieved by reaction with acetic anhydride.

Protocol 1: Synthesis of this compound

Materials:

  • Tricarballylic acid

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum rotary evaporator

Procedure:

  • In a round-bottom flask, suspend tricarballylic acid in acetic anhydride. A typical molar ratio is 1:2 of tricarballylic acid to acetic anhydride.

  • Heat the reaction mixture with stirring. The temperature can be maintained at approximately 45°C.

  • Continue heating and stirring for 1 hour to ensure complete reaction. The tricarballylic acid will dissolve as it reacts to form the anhydride.

  • After the reaction is complete, remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a vacuum rotary evaporator.

  • The resulting product is this compound, which should be stored in a desiccator to prevent hydrolysis.

Causality Behind Experimental Choices:

  • Acetic Anhydride: This is a common and effective dehydrating agent for the synthesis of cyclic anhydrides from dicarboxylic acids.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate. The relatively mild temperature of 45°C is sufficient for this conversion.

  • Vacuum Evaporation: This step is crucial for removing the volatile reactants and byproducts, yielding a pure product.

Polymerization Methodologies

This compound can be polymerized to form polyesters through two primary routes: polycondensation with diols and ring-opening polymerization.

Melt Polycondensation of Tricarballylic Acid with Diols

Melt polycondensation is a well-established, solvent-free method for synthesizing polyesters. This approach involves heating the monomers above their melting points to initiate the polymerization reaction, with the removal of a small molecule byproduct, such as water, driving the reaction to completion. A US patent describes the production of polyesters from tricarballylic acid and various glycols.[7]

Protocol 2: Melt Polycondensation of Tricarballylic Acid with 1,8-Octanediol (Exemplary Protocol)

This protocol is adapted from established methods for the synthesis of citric acid-based polyesters and is expected to be a good starting point for the synthesis of polyesters from tricarballylic acid.[8][9]

Materials:

  • Tricarballylic acid

  • 1,8-Octanediol

  • Three-neck round-bottom flask

  • Inlet and outlet adapters for inert gas

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Pre-polymer Synthesis:

    • Place equimolar amounts of tricarballylic acid and 1,8-octanediol into the three-neck round-bottom flask.

    • Assemble the reaction apparatus with the mechanical stirrer and gas inlet/outlet.

    • Begin a slow purge of nitrogen gas to create an inert atmosphere.

    • Heat the mixture to 160-165°C with stirring until the monomers melt and form a homogeneous, clear liquid.

    • Reduce the temperature to 140°C and continue the reaction for 30-60 minutes to form the pre-polymer.

  • Post-polymerization (Cross-linking):

    • Pour the viscous pre-polymer into a suitable mold (e.g., a PTFE dish).

    • Place the mold in a vacuum oven.

    • Heat the pre-polymer under vacuum at a temperature between 80°C and 120°C for 24 to 72 hours. The duration and temperature of this step will determine the final molecular weight and degree of cross-linking.

    • Allow the polymer to cool to room temperature under vacuum before removal.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the monomers and polymer at high temperatures.

  • Two-Stage Heating: The initial higher temperature ensures complete melting and mixing of the monomers. The subsequent lower temperature for pre-polymerization provides better control over the reaction.

  • Vacuum in Post-Polymerization: The removal of water byproduct is essential to drive the esterification reaction towards the formation of high molecular weight polymer, according to Le Chatelier's principle.

Diagram of Melt Polycondensation Workflow

melt_polycondensation cluster_prep Pre-polymer Synthesis cluster_post Post-polymerization monomers Tricarballylic Acid + Diol mixing Melt & Mix (160-165°C, N2) monomers->mixing prepolymerization Pre-polymerization (140°C) mixing->prepolymerization casting Cast Pre-polymer prepolymerization->casting Transfer crosslinking Vacuum Curing (80-120°C, 24-72h) casting->crosslinking final_polymer Cross-linked Polyester crosslinking->final_polymer

Caption: Workflow for the synthesis of tricarballylic acid-based polyesters via melt polycondensation.

Ring-Opening Polymerization (ROP) of this compound

Protocol 3: Hypothetical Ring-Opening Polymerization of this compound with an Epoxide (Exemplary Protocol)

Materials:

  • This compound

  • A suitable epoxide (e.g., cyclohexene oxide)

  • A catalyst system (e.g., a chromium or zinc-based catalyst with a co-catalyst like PPNCl)[10]

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add the catalyst and co-catalyst to the Schlenk flask.

  • Add the anhydrous solvent, followed by the this compound and the epoxide.

  • Place the flask in the oil bath and heat to the desired reaction temperature (e.g., 80-100°C) with stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by techniques such as ¹H NMR spectroscopy to determine monomer conversion.

  • Once the desired conversion is reached, quench the reaction by adding a suitable agent (e.g., a small amount of acid or base, depending on the catalyst system).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration and dry it under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: ROP catalysts are often sensitive to moisture, which can act as an initiator and lead to poor control over the polymerization.

  • Catalyst System: The choice of catalyst and co-catalyst is critical for controlling the polymerization rate, selectivity (alternating vs. random copolymer), and molecular weight of the resulting polyester.

  • Precipitation: This is a standard method for purifying the polymer by removing unreacted monomers, catalyst residues, and solvent.

Diagram of Ring-Opening Polymerization Workflow

ring_opening_polymerization cluster_reaction Polymerization cluster_purification Purification setup Inert Atmosphere Setup addition Add Monomers, Catalyst, & Solvent setup->addition polymerization Heat & Stir (e.g., 80-100°C) addition->polymerization quenching Quench Reaction polymerization->quenching precipitation Precipitate in Non-solvent quenching->precipitation Transfer filtration Filter Polymer precipitation->filtration drying Dry under Vacuum filtration->drying final_polymer Purified Polyester drying->final_polymer

Caption: A generalized workflow for the ring-opening polymerization of this compound.

Characterization of this compound-Based Polyesters

A thorough characterization of the synthesized polyesters is essential to understand their properties and suitability for various applications.

Table 1: Key Characterization Techniques and Expected Information

Technique Information Obtained Relevance
¹H and ¹³C NMR Spectroscopy Chemical structure, monomer conversion, and copolymer composition.Confirms the successful synthesis of the polyester and provides information on its composition.
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Determines the size of the polymer chains and the breadth of their distribution, which influences mechanical properties and degradation rate.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic functional groups (e.g., ester C=O stretch).A quick and effective method to confirm the formation of the polyester.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm).Provides information on the thermal properties of the polymer, which is important for processing and determining its physical state at physiological temperatures.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.Determines the temperature at which the polymer starts to degrade, which is important for melt processing.
Mechanical Testing (e.g., Tensile Testing) Young's modulus, tensile strength, and elongation at break.Quantifies the mechanical properties of the polymer, such as its stiffness, strength, and elasticity.

Biodegradability and Degradation Profile

Polyesters based on citric acid are known to be biodegradable through hydrolysis of the ester linkages.[2][14] It is highly probable that polyesters derived from tricarballylic acid will also be biodegradable. The degradation rate can be influenced by several factors:

  • Hydrophilicity: The presence of carboxyl groups from the tricarballylic acid units will increase the hydrophilicity of the polymer, potentially accelerating hydrolytic degradation.

  • Cross-linking Density: A higher degree of cross-linking will likely slow down the degradation rate by restricting water penetration into the polymer matrix.

  • Diol Chain Length: Polyesters synthesized with shorter diols are generally more hydrophilic and may degrade faster.[4]

Protocol 4: In Vitro Hydrolytic Degradation Study

Materials:

  • Polymer films of known weight and dimensions.

  • Phosphate-buffered saline (PBS, pH 7.4).

  • Incubator at 37°C.

  • Analytical balance.

  • Lyophilizer (freeze-dryer).

Procedure:

  • Prepare several identical polymer samples (e.g., films or discs) and record their initial dry weight (W₀).

  • Place each sample in a vial containing a known volume of PBS.

  • Incubate the vials at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove a set of samples from the incubator.

  • Gently rinse the samples with deionized water to remove any salts.

  • Freeze the samples and then lyophilize them until a constant weight is achieved.

  • Record the final dry weight (Wt).

  • Calculate the weight loss percentage at each time point using the formula: Weight Loss (%) = ((W₀ - Wt) / W₀) * 100.

  • The pH of the degradation medium can also be monitored over time to track the release of acidic degradation products.

Applications in Drug Delivery

The tunable properties of biodegradable polyesters make them excellent candidates for controlled drug delivery systems.[15] Polyesters based on this compound are expected to be suitable for these applications for several reasons:

  • Biocompatibility: The degradation products, tricarballylic acid and the diol monomer, are expected to be biocompatible.

  • Tunable Degradation Rate: The degradation rate can be tailored by adjusting the polymer composition and cross-linking density, allowing for controlled release of encapsulated drugs over a desired period.

  • Pendant Carboxyl Groups: The free carboxyl group on the tricarballylic acid unit provides a site for conjugating drugs or targeting ligands, or for modifying the polymer's solubility and interactions with biological systems.

Table 2: Potential Drug Delivery Applications of this compound-Based Polyesters

Application Polymer Formulation Mechanism of Drug Release
Sustained Release Injectable Gels In-situ cross-linkable pre-polymers.Diffusion and polymer degradation.
Drug-Eluting Coatings for Medical Devices Cross-linked polymer films.Surface erosion and diffusion.
Polymeric Nanoparticles for Targeted Delivery Self-assembled amphiphilic copolymers.Diffusion, polymer degradation, and triggered release (e.g., pH-sensitive).
Polymer-Drug Conjugates Covalent attachment of drug to the polymer backbone.Cleavage of a labile linker (e.g., ester or amide bond).

Conclusion

This compound is a promising monomer for the synthesis of a new class of biodegradable polyesters. By leveraging established polymerization techniques such as melt polycondensation and ring-opening polymerization, it is possible to create materials with a wide range of properties. The close structural relationship to the well-studied citric acid-based polyesters provides a strong foundation for predicting their behavior and developing protocols for their synthesis and characterization. Further research into the specific properties and degradation kinetics of this compound-based polyesters will undoubtedly open up new avenues for their application in drug delivery, tissue engineering, and other biomedical fields.

References

  • Ameer, G. A., & Yang, J. (2004). A new type of biodegradable citrate-based biomedical elastomer.
  • Brazel, C. S. (2009). Poly(citric acid-co-polycaprolactone triol) polyester: a biodegradable elastomer for soft tissue engineering.
  • Chen, X., et al. (2022). Citric acid-based degradable polyester elastomers coated with silver nanowires for sustainable soft sensors.
  • Djordjevic, I., et al. (2015). Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery.
  • Duncan, R. (2003). The dawning era of polymer therapeutics. Nature Reviews Drug Discovery, 2(5), 347-360.
  • Hatch, L. F., & Gilbert, S. M. (1960). U.S. Patent No. 2,936,297. Washington, DC: U.S.
  • Jian, J., et al. (2020). Biodegradation of Citric Acid based synthetic polymer. International Journal of Current Microbiology and Applied Sciences, 9(6), 255-261.
  • Langer, R. (2000). Biomaterials in drug delivery and tissue engineering: one laboratory's experience. Accounts of Chemical Research, 33(2), 94-101.
  • Li, Y., et al. (2021). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers in Chemistry, 9, 709135.
  • Liu, J., et al. (2021). Functionalized Cyclic Poly(α‐Hydroxy Acids) via Controlled Ring‐Opening Polymerization of O‐Carboxyanhydrides.
  • Minamida, G., et al. (2021). Synthesis of hyperbranched polyesters via the ring-opening alternating copolymerisation of epoxides with a cyclic anhydride having a carboxyl group. Polymer Chemistry, 12(35), 4996-5004.
  • Namazi, H., & Adeli, M. (2005). Synthesis and characterization of novel citric acid-based polyester elastomers. European Polymer Journal, 41(7), 1643-1649.
  • O'Keefe, B. J., et al. (2021).
  • Palanisamy, S., et al. (2018). (Citric acid-co-polycaprolactone triol) polyester: a biodegradable elastomer for soft tissue engineering. Journal of Biomaterials Science, Polymer Edition, 29(7-9), 789-806.
  • Sanda, F., et al. (2011). Ring-Opening Polymerization of Functionalized Cyclic Anhydrides. In Ring-Opening Polymerization (pp. 163-184). Springer, Berlin, Heidelberg.
  • Serrano, M. C., et al. (2011). Synthesis and characterization of poly(1,2-propanediol-co-1,8-octanediol-co-citrate) biodegradable elastomers for tissue engineering.
  • Theato, P. (2008). Synthesis of functional polymers by ring-opening polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687.
  • Tran, R. T., et al. (2011). Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism.
  • Uhrich, K. E., et al. (1999). Polymeric systems for controlled drug release. Chemical Reviews, 99(11), 3181-3198.
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  • Williams, C. K., & Hillmyer, M. A. (2008). Polymers from renewable resources: a perspective for a special issue of polymer reviews. Polymer Reviews, 48(1), 1-10.
  • Yang, J., et al. (2006). Synthesis and evaluation of poly(diol citrate) biodegradable elastomers.
  • Zhang, Y., et al. (2021). Structurally Tuned Citric Acid–Based Polyester Thermoset with Balanced Barrier, Durability, and Biodegradation Performance. ACS Sustainable Chemistry & Engineering, 9(4), 1756-1766.
  • Zhou, Y., et al. (2021). Kinetics of PTSA-Catalysed Polycondensation of Citric Acid with 1,3-Propanediol. Polymers, 13(21), 3788.

Sources

Application Notes and Protocols: Tricarballylic Anhydride in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Tricarballylic Anhydride in Drug Carrier Design

This compound is a reactive cyclic anhydride derived from tricarballylic acid, a molecule structurally similar to a portion of the citric acid cycle intermediate, isocitrate. Its chemical structure, featuring a reactive anhydride ring and a pendant carboxylic acid group, makes it a highly versatile building block for the functionalization and construction of drug delivery systems (DDS). The anhydride moiety can readily undergo nucleophilic attack by amines and alcohols, forming stable amide or ester linkages, respectively. This reactivity provides a straightforward method for conjugating drugs, polymers, and targeting ligands. Simultaneously, the free carboxylic acid offers an additional handle for further chemical modification or for imparting pH-responsive properties to the drug carrier.

These application notes provide a comprehensive guide for researchers and drug development professionals on leveraging the unique chemical properties of this compound to design and synthesize next-generation drug delivery vehicles, including surface-functionalized nanoparticles and cross-linked hydrogels. The protocols outlined herein are based on established principles of bioconjugation and polymer chemistry, offering a robust starting point for innovation in therapeutic delivery.

Surface Functionalization of Nanoparticles for Drug Conjugation

The surface chemistry of nanoparticles is a critical determinant of their in vivo fate and therapeutic efficacy.[1] this compound can be employed to introduce carboxylic acid groups onto the surface of nanoparticles, creating reactive handles for the covalent attachment of amine-containing drugs or targeting moieties. This approach is particularly useful for nanoparticles that possess surface hydroxyl or amine groups, such as those made from polysaccharides, chitosan, or certain biodegradable polyesters.

Scientific Rationale

The anhydride ring of this compound reacts with nucleophilic groups (e.g., -OH or -NH2) on the nanoparticle surface. This ring-opening reaction results in the formation of a stable ester or amide bond, respectively, while simultaneously exposing a new carboxylic acid group. This process effectively transforms a relatively inert surface into a carboxylated surface, ready for subsequent conjugation reactions, often mediated by carbodiimide chemistry (e.g., using EDC/NHS).[2] This two-step process provides a controlled and efficient method for drug attachment.

Workflow for Nanoparticle Functionalization and Drug Conjugation

G cluster_0 Part 1: Surface Carboxylation cluster_1 Part 2: Drug Conjugation NP Nanoparticles (with -OH or -NH2 groups) Reaction1 Ring-Opening Reaction (Anhydride + NP surface group) NP->Reaction1 TCA This compound TCA->Reaction1 Carboxylated_NP Carboxylated Nanoparticles Reaction1->Carboxylated_NP Reaction2 Carbodiimide Chemistry (Amide Bond Formation) Carboxylated_NP->Reaction2 Drug Amine-containing Drug (e.g., Doxorubicin) Drug->Reaction2 EDC_NHS EDC / NHS EDC_NHS->Reaction2 Drug_Conjugated_NP Drug-Conjugated Nanoparticles Reaction2->Drug_Conjugated_NP

Caption: Workflow for surface carboxylation and drug conjugation.

Experimental Protocol: Surface Carboxylation of Hydroxyl-terminated PLGA Nanoparticles

This protocol describes the surface modification of poly(lactic-co-glycolic acid) (PLGA) nanoparticles to introduce carboxylic acid groups.

Materials:

  • Hydroxyl-terminated PLGA nanoparticles (pre-formed by a suitable method, e.g., nanoprecipitation)

  • This compound[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO appropriate for nanoparticles)

  • Deionized water

Protocol:

  • Nanoparticle Suspension: Disperse 100 mg of lyophilized hydroxyl-terminated PLGA nanoparticles in 10 mL of anhydrous DMF.

  • Reagent Preparation: In a separate vial, dissolve 50 mg of this compound in 2 mL of anhydrous DMF.

  • Reaction Initiation: To the nanoparticle suspension, add 100 µL of triethylamine (TEA) to act as a base catalyst.

  • Addition of Anhydride: Add the this compound solution dropwise to the nanoparticle suspension while stirring.

  • Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against a 1:1 mixture of DMF and deionized water for 24 hours, with at least four changes of the dialysis medium.

    • Continue dialysis against deionized water for another 48 hours, with at least six changes of the dialysis medium to ensure complete removal of unreacted reagents.

  • Recovery: Lyophilize the purified nanoparticle suspension to obtain dry, carboxylated PLGA nanoparticles.

Characterization and Data Presentation

The successful carboxylation of the nanoparticles should be confirmed through various analytical techniques. The results can be summarized in a table for clarity.

ParameterMethodExpected Outcome
Surface Functional Groups Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of a new carbonyl peak (~1730 cm⁻¹) corresponding to the carboxylic acid group.
Surface Charge Zeta Potential MeasurementA significant decrease (more negative) in the zeta potential value due to the presence of deprotonated carboxylic acid groups.
Particle Size & Polydispersity Dynamic Light Scattering (DLS)Minimal change in particle size and polydispersity index (PDI), indicating no significant aggregation.
Morphology Scanning/Transmission Electron Microscopy (SEM/TEM)No significant change in the morphology of the nanoparticles.

This compound as a Cross-linking Agent for Hydrogel Formation

Hydrogels are three-dimensional, water-swollen polymer networks widely used for sustained drug release.[4] The properties of a hydrogel, such as its swelling ratio, degradation rate, and mechanical strength, are largely determined by the cross-linking density. This compound can be utilized as a cross-linking agent for polymers containing nucleophilic functional groups, such as chitosan or hyaluronic acid.

Scientific Rationale

The formation of a cross-linked hydrogel using this compound is a two-stage process. First, the anhydride ring reacts with a primary functional group (e.g., an amine on chitosan) on a polymer chain. This reaction opens the ring and forms a covalent bond, leaving a free carboxylic acid. This newly formed carboxylic acid, along with the one originally present on the this compound molecule, can then be activated (e.g., with EDC/NHS) to react with another functional group on an adjacent polymer chain, thus forming a stable cross-link. The resulting ester or amide bonds in the hydrogel network can be designed to be biodegradable.

Diagram of Hydrogel Cross-linking Mechanism

G Polymer1 Polymer Chain 1 (with -NH2 group) Intermediate Ring-Opened Intermediate (attached to Polymer 1, with two -COOH groups) Polymer1->Intermediate 1. Ring Opening Polymer2 Polymer Chain 2 (with -NH2 group) Crosslink Cross-linked Polymer Network (Amide Bonds) Polymer2->Crosslink TCA Tricarballylic Anhydride TCA->Intermediate Intermediate->Crosslink 2. EDC/NHS mediated Amide Bond Formation

Caption: Hydrogel cross-linking using this compound.

Experimental Protocol: Preparation of a Chitosan-Based Hydrogel

This protocol details the formation of a chitosan hydrogel using this compound as a cross-linking agent.

Materials:

  • Low molecular weight chitosan

  • 1% (v/v) Acetic acid solution

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS, pH 7.4)

Protocol:

  • Chitosan Solution: Prepare a 2% (w/v) chitosan solution by dissolving 200 mg of chitosan in 10 mL of 1% acetic acid solution. Stir overnight to ensure complete dissolution.

  • Initial Reaction:

    • Dissolve 20 mg of this compound in 1 mL of a suitable organic solvent (e.g., DMSO).

    • Add the this compound solution to the chitosan solution and stir for 6 hours at room temperature. This allows the initial ring-opening reaction to occur.

  • Cross-linking Activation:

    • Prepare a fresh solution of EDC (40 mg) and NHS (24 mg) in 1 mL of deionized water.

    • Add the EDC/NHS solution to the chitosan-anhydride mixture.

  • Gel Formation:

    • Stir the mixture vigorously for 5 minutes.

    • Pour the solution into a mold (e.g., a petri dish) and allow it to stand at room temperature. Gelation should occur within 1-2 hours.

  • Purification:

    • Once the gel has formed, immerse it in a large volume of deionized water for 48 hours, changing the water frequently to remove unreacted cross-linkers and by-products.

    • Subsequently, immerse the hydrogel in PBS (pH 7.4) to neutralize and equilibrate.

  • Drug Loading (Optional): For drug loading, a known concentration of the desired drug can be added to the polymer solution before the cross-linking step or loaded into the formed hydrogel by swelling in a drug solution.

  • Storage: The purified hydrogel can be stored in PBS at 4°C or lyophilized for long-term storage.

Hydrogel Characterization

The physical and chemical properties of the hydrogel are crucial for its application in drug delivery.

ParameterMethodPurpose
Gelation Time Visual inspection (vial tilting method)To determine the time required for the hydrogel to form.
Swelling Ratio Gravimetric analysisTo assess the water uptake capacity of the hydrogel.
In Vitro Degradation Incubation in PBS (with or without enzymes like lysozyme)To evaluate the biodegradability and stability of the hydrogel over time.
Mechanical Strength Rheometry or compression testingTo measure the stiffness and durability of the hydrogel.
Drug Release Profile UV-Vis Spectroscopy or HPLCTo quantify the rate and extent of drug release from the hydrogel over time.

Conclusion and Future Perspectives

This compound presents a compelling option for the chemical modification of drug delivery systems. Its dual functionality—a reactive anhydride and a stable carboxylic acid—provides a versatile platform for creating highly functionalized and responsive biomaterials. The protocols provided here offer a foundational framework for researchers to explore the potential of this molecule in creating novel nanoparticle-drug conjugates and biodegradable hydrogels. Future work could focus on synthesizing a library of this compound-modified polymers with varying degrees of substitution to fine-tune the physicochemical properties of the resulting drug delivery systems for specific therapeutic applications. Furthermore, the pendant carboxylic acid group can be exploited to develop pH-responsive systems that trigger drug release in the acidic microenvironment of tumors or intracellular compartments.

References

  • Al-Azzawi, M., & Al-Dulaimi, A. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 667-672. [Link]

  • Clarke, H. T., & Murray, T. F. (1921). Tricarballylic Acid. Organic Syntheses, 1, 21. [Link]

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  • Chen, L. Y., et al. (2021). Effect of Surface Modification with Hydrocarbyl Groups on the Exocytosis of Nanoparticles. ACS Nano, 15(4), 7480-7492. [Link]

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  • Gumerov, R. A., et al. (2023). Polymeric and Polymer-Functionalized Drug Delivery Vectors: From Molecular Architecture and Elasticity to Cellular Uptake. Polymers, 15(18), 3749. [Link]

  • D'Souza, A. A., & Shegokar, R. (2016). Polymeric conjugates for drug delivery. Journal of Controlled Release, 240, 1-18. [Link]

  • Monti, S., & van Bokhoven, J. A. (2021). Synthesis of surface-modified nanomaterials. In Catalyst Synthesis. Elsevier. [Link]

  • Sionkowska, A., et al. (2020). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. Polymers, 12(5), 1106. [Link]

  • Kaczmarek, B., & Sionkowska, A. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. Gels, 10(10), 651. [Link]

  • Singh, L. P., et al. (2025). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Journal of Chemical Reviews, 7(3), 421-440. [Link]

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  • Chen, Y., et al. (2017). Development and Analysis of Functionalized Poly(Lactide- Co-Glycolide)Polymer for Drug Delivery. Journal of Pharmaceutical Sciences & Research, 9(8), 1345-1351. [Link]

  • Chiriac, A. P., et al. (2015). Patterning Poly(maleic anhydride-co-3,9-divinyl-2,4,8,10-tetraoxaspiro (5.5) Undecane) Copolymer Bioconjugates for Controlled Release of Drugs. International Journal of Pharmaceutics, 494(1), 249-258. [Link]

Sources

Guide to the Surface Modification of Nanoparticles with Tricarballylic Anhydride for Advanced Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Core - Engineering a Smarter Nanoparticle Surface

In the pursuit of next-generation nanomedicines, the nanoparticle core (e.g., iron oxide, gold, PLGA) is only the starting point.[1] The true therapeutic potential is unlocked at the nanoparticle-biology interface: the surface. Unmodified nanoparticles are often immunogenic, prone to aggregation, and lack target specificity.[1] Surface modification is therefore not merely an optimization step but a fundamental requirement for clinical translation.[2][3]

This guide details the use of tricarballylic anhydride as a powerful agent for installing a high density of carboxylic acid groups onto amine-functionalized nanoparticles. This modification transforms a simple nanoparticle into a versatile platform, enabling covalent attachment of targeting ligands, therapeutic payloads, and imaging agents through well-established bioconjugation chemistries. We will explore the causality behind this modification, provide a robust and validated protocol, and discuss the critical characterization techniques required to confirm success.

The carboxylation of nanoparticles enhances their utility in several key ways:

  • Improved Biocompatibility and Stability: Carboxyl groups can increase the hydrophilicity and colloidal stability of nanoparticles in physiological media, preventing aggregation and reducing non-specific protein adsorption.[4][5]

  • Platform for Bioconjugation: The terminal carboxyl groups serve as versatile chemical handles for covalently attaching biomolecules via amide bond formation, a cornerstone of bioconjugation chemistry.[4][6]

  • Enhanced Drug Loading: The modified surface can improve the loading capacity and controlled release properties for certain therapeutic agents.[5][6]

This document provides the foundational knowledge and practical steps to reliably execute this modification, empowering researchers to develop more effective and targeted nanocarrier systems.[7]

The Chemistry: Why this compound?

The core of this protocol is the reaction between a primary amine on the nanoparticle surface and the cyclic anhydride of tricarballylic acid. This is a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring. This forms a stable amide bond, covalently linking the molecule to the nanoparticle, while simultaneously exposing a new propane-1,2,3-tricarboxylic acid moiety.

The choice of this compound over a simpler molecule like succinic anhydride is deliberate. While succinic anhydride yields one carboxylic acid per reaction site, this compound installs two additional carboxylic acid groups for each amine it reacts with, in addition to the one formed from the anhydride ring opening. This significantly amplifies the density of functional handles on the nanoparticle surface, creating a richer platform for subsequent multi-functionalization.

Experimental Workflow Overview

The process can be broken down into three principal stages: Reaction, Purification, and Characterization. Each stage is critical for ensuring the final product is well-defined, pure, and ready for downstream applications.

G cluster_0 Stage 1: Reaction cluster_1 Stage 2: Purification cluster_2 Stage 3: Characterization start Amine-Functionalized Nanoparticles (NPs-NH2) reaction Stir at Room Temp (e.g., 24 hours) under Inert Atmosphere start->reaction Add dropwise reagent This compound in Anhydrous DMF reagent->reaction wash1 Centrifugation / Pellet Resuspension (e.g., DMF Wash) reaction->wash1 Quench & Isolate wash2 Centrifugation / Pellet Resuspension (e.g., Ethanol Wash) wash1->wash2 final_wash Final Wash & Resuspension in Ultra-Pure Water wash2->final_wash dialysis Alternative: Dialysis vs. Ultra-Pure Water wash2->dialysis For smaller NPs product Carboxylated Nanoparticles (NPs-COOH) final_wash->product dialysis->product ftir FTIR Spectroscopy product->ftir dls DLS Analysis product->dls zeta Zeta Potential product->zeta tem TEM Imaging product->tem

Figure 1: High-level experimental workflow for the surface carboxylation of nanoparticles.

Detailed Step-by-Step Protocol

This protocol assumes the starting material is a batch of nanoparticles already functionalized with primary amine groups (e.g., silica nanoparticles modified with APTES).[8]

Materials & Reagents
  • Amine-functionalized nanoparticles (NPs-NH₂)

  • This compound (MW: 158.11 g/mol )[9][10]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol (Absolute, 200 Proof)

  • Ultra-pure water (18.2 MΩ·cm)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bars

  • High-speed centrifuge and appropriate tubes

  • Sonicator (probe or bath)

Protocol
  • Preparation of Nanoparticle Suspension:

    • Disperse a known quantity of amine-functionalized nanoparticles (e.g., 50 mg) in 10 mL of anhydrous DMF.

    • Sonicate the suspension for 15 minutes to ensure a homogenous, well-dispersated mixture. Causality: Proper dispersion is critical to ensure all surface amine groups are accessible to the anhydride.

  • Preparation of Anhydride Solution:

    • In a separate, dry vial, dissolve a 20-fold molar excess of this compound in 5 mL of anhydrous DMF. The molar quantity of amine groups on the nanoparticle surface should be estimated or known from previous characterization (e.g., TGA, elemental analysis).[8] Causality: A significant molar excess drives the reaction to completion, ensuring maximum surface coverage.

  • Reaction Setup:

    • Place the nanoparticle suspension vial on a magnetic stirrer in a fume hood.

    • Begin stirring and purge the headspace with an inert gas (N₂ or Ar). Causality: Anhydrides are susceptible to hydrolysis. An inert, anhydrous environment is essential to prevent premature reaction with atmospheric water, which would quench the anhydride and produce tricarballylic acid, reducing modification efficiency.

    • Using a syringe, add the this compound solution dropwise to the stirring nanoparticle suspension over 10 minutes.

    • Seal the reaction vessel and allow it to stir at room temperature for 24 hours.

  • Purification - Removal of Excess Reagents:

    • Transfer the reaction mixture to appropriate centrifuge tubes.

    • Centrifuge at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 30 minutes). Discard the supernatant, which contains unreacted anhydride and DMF.

    • Add 15 mL of fresh DMF, resuspend the pellet thoroughly using vortexing and sonication, and repeat the centrifugation. Perform this DMF wash step twice.

    • Perform two additional wash steps using absolute ethanol to remove residual DMF.

    • Finally, perform two wash steps with ultra-pure water. After the final centrifugation, resuspend the nanoparticle pellet in a desired volume of ultra-pure water. Causality: Thorough washing is non-negotiable. Residual reagents can interfere with characterization and are cytotoxic, rendering the nanoparticles useless for biological applications.

  • Storage:

    • Store the final suspension of carboxylated nanoparticles (NPs-COOH) at 4°C. For long-term storage, consider lyophilization or suspension in a buffer appropriate for the nanoparticle material.

Validation: Characterization of Modified Nanoparticles

Successful modification must be confirmed empirically. A suite of characterization techniques should be employed, comparing the nanoparticles before (NPs-NH₂) and after (NPs-COOH) the reaction.[2][11][12]

Technique Parameter Measured Expected Result for NPs-NH₂ (Before) Expected Result for NPs-COOH (After) Interpretation
FTIR Spectroscopy Vibrational modes of chemical bondsPeaks for N-H stretching (~3400 cm⁻¹) and bending (~1600 cm⁻¹).[8]N-H peaks diminish. New, strong peaks appear for C=O stretch of amide (~1650 cm⁻¹) and carboxylic acid (~1720 cm⁻¹).[13]Direct evidence of amide bond formation and the introduction of carboxyl groups.
Zeta Potential Surface ChargePositive or slightly negative, depending on pH and buffer.Significantly more negative (e.g., -30 to -50 mV at neutral pH).[14]Deprotonation of the newly installed carboxyl groups (COO⁻) causes a strong negative shift in surface charge.
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI)Baseline Z-average and PDI.Slight increase in Z-average due to the added molecular layer. PDI should remain low (<0.3).Confirms the addition of the surface layer and ensures no significant aggregation has occurred during the reaction.
Transmission Electron Microscopy (TEM) Core Size & MorphologyUnchanged core size and morphology.Unchanged core size and morphology.Verifies that the modification process did not damage or alter the nanoparticle core.[15]

Downstream Applications: Activating the Carboxyl Platform

The true power of this modification lies in its utility as a platform for further functionalization. The surface carboxyl groups can be readily activated using EDC/NHS chemistry (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) to form a stable intermediate that reacts efficiently with primary amines on proteins, peptides, or amine-terminated drugs.

G cluster_0 Conjugation Pathway cluster_1 Targeting & Therapeutic Moieties (R-NH2) np_cooh NP-COOH (Carboxylated Nanoparticle) activated_np NP-CO-NHS (Activated NHS-Ester) np_cooh->activated_np Activation final_product Multifunctional Nanomedicine activated_np->final_product Conjugation edc_nhs EDC / NHS Reagents edc_nhs->activated_np ligand Targeting Ligand (e.g., Antibody, Peptide) ligand->final_product drug Amine-containing Drug (e.g., Doxorubicin) drug->final_product imaging Imaging Agent (e.g., Fluorescent Dye) imaging->final_product

Figure 2: Activating the carboxylated surface for covalent conjugation of various functional molecules.

This pathway enables the rational design of sophisticated nanomedicines:

  • Active Targeting: Conjugate antibodies or peptides that bind to receptors overexpressed on cancer cells.[2][3]

  • Drug Delivery: Covalently attach chemotherapeutics to create a nanocarrier prodrug system.[4][5]

  • Theranostics: Co-conjugate both a therapeutic agent and an imaging molecule (e.g., a fluorescent dye) for simultaneous treatment and real-time monitoring.[7]

References

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  • SciSpace. (2017). Carboxyl Group (CO2H) Functionalized Coordination Polymer Nanoparticles as Efficient Platforms for Drug Delivery. [Link]

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  • MDPI. (2023). Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. [Link]

  • Royal Society of Chemistry. (2020). AgNPs encapsulated by an amine-functionalized polymer nanocatalyst for CO2 fixation as a carboxylic acid and the oxidation of cyclohexane under ambient conditions. [Link]

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Application Note & Protocol: Acylation of Amino Acids with Tricarballylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-acylation of amino acids with tricarballylic anhydride. This protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize N-tricarballylyl amino acids, which are valuable building blocks in medicinal chemistry and materials science due to their tripodal structure and metal-chelating properties. This guide details the synthesis of the this compound precursor, a step-by-step protocol for the acylation reaction, and methods for purification and characterization of the final conjugate. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Rationale for Tricarballylic Acid Conjugation

The conjugation of bioactive molecules with amino acids is a well-established strategy in drug development to enhance pharmacokinetic properties, improve target specificity, and reduce toxicity.[1] Tricarballylic acid, a trivalent carboxylic acid, offers a unique scaffold for such conjugations. When converted to its cyclic anhydride, it readily reacts with the primary amine of an amino acid to form a stable amide bond, leaving two free carboxylic acid groups.

The resulting N-tricarballylyl amino acid possesses several advantageous features:

  • Enhanced Polarity and Solubility: The presence of three carboxylic acid groups significantly increases the polarity and aqueous solubility of the parent amino acid.

  • Metal Chelation: The three carboxyl groups create a powerful chelating site for various metal ions.[2][3][4] This property is of interest in the development of agents for metal detoxification, as diagnostic imaging contrast agents, and for modulating metalloenzyme activity.[5]

  • Tripodal Scaffold for Further Functionalization: The two remaining carboxylic acid groups can be further modified, allowing for the attachment of other functionalities to create complex, multifunctional molecules.

This protocol provides a reliable method to access these valuable conjugates, starting from commercially available tricarballylic acid.

Reaction Schematics and Mechanism

The overall process involves two key stages: the synthesis of this compound and its subsequent reaction with an amino acid.

Synthesis of this compound

This compound is not commonly commercially available and is typically prepared in situ or immediately before use. A reliable method for its synthesis is the dehydration of tricarballylic acid using a dehydrating agent such as acetic anhydride.[6]

Diagram of this compound Synthesis

G cluster_reactants Reactants cluster_products Products Tricarballylic_Acid Tricarballylic Acid Tricarballylic_Anhydride This compound Tricarballylic_Acid->Tricarballylic_Anhydride Acetic_Anhydride Acetic Anhydride (Dehydrating Agent) Heat Heat (45-50°C) Acetic_Acid Acetic Acid (Byproduct) Tricarballylic_Anhydride->Acetic_Acid

Caption: Synthesis of this compound.

Acylation of Amino Acid

The acylation proceeds via a nucleophilic acyl substitution mechanism. The primary amine of the amino acid acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[7][8] This opens the anhydride ring, forming a tetrahedral intermediate which then collapses to form the stable amide bond and a free carboxylate.

Diagram of Acylation Mechanism

G Amino_Acid Amino Acid (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amino_Acid->Tetrahedral_Intermediate Nucleophilic Attack Tricarballylic_Anhydride This compound (Electrophile) Tricarballylic_Anhydride->Tetrahedral_Intermediate Product N-Tricarballylyl Amino Acid Tetrahedral_Intermediate->Product Ring Opening & Proton Transfer

Caption: Mechanism of Amino Acid Acylation.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Tricarballylic acid≥98%Sigma-Aldrich
Acetic anhydrideReagent gradeFisher Scientific
Amino Acid (e.g., Glycine)≥99%Acros Organics
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse a freshly opened bottle or distill.
Dichloromethane (DCM)HPLC gradeFisher ScientificFor extraction and chromatography.
Ethyl AcetateHPLC gradeFisher ScientificFor extraction and chromatography.
Hydrochloric Acid (HCl)ConcentratedVWRFor pH adjustment.
Sodium Hydroxide (NaOH)PelletsVWRFor pH adjustment.
Strong Anion Exchange Resin(e.g., Dowex 1x8)Sigma-AldrichFor purification.

Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Synthesis of this compound

This protocol is adapted from a method for preparing carballylic anhydride.[6]

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tricarballylic acid (4.4 g, 25 mmol).

  • Reagent Addition: Add acetic anhydride (4.7 mL, 50 mmol).

  • Reaction: Heat the mixture to 45-50°C with stirring for 1 hour. The solid tricarballylic acid should dissolve.

  • Removal of Volatiles: After 1 hour, remove the heat and allow the flask to cool to room temperature. Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Product: The resulting viscous oil or solid is this compound. Due to its moisture sensitivity, it is recommended to use it immediately in the next step without further purification.

Protocol 2: N-Acylation of an Amino Acid (Example: Glycine)

This protocol is based on the reaction of a similar anhydride with an amine.[6][9]

  • Dissolution of Anhydride: To the flask containing the freshly prepared this compound (approx. 25 mmol), add 50 mL of anhydrous tetrahydrofuran (THF). Stir until the anhydride is fully dissolved.

  • Preparation of Amino Acid Solution: In a separate 100 mL beaker, dissolve glycine (1.88 g, 25 mmol) in 25 mL of deionized water. Adjust the pH to 9-10 with 1M NaOH to deprotonate the amino group and enhance its nucleophilicity.

  • Reaction: Cool the this compound solution in an ice bath. Slowly add the aqueous glycine solution dropwise to the stirred THF solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Add 50 mL of deionized water to the remaining aqueous solution.

    • Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any unreacted anhydride and other non-polar impurities.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tricarballylyl glycine.

Purification and Characterization

The crude product is a highly polar, acidic molecule and may be difficult to purify by standard silica gel chromatography. Ion-exchange chromatography is a more suitable method.[10]

Purification by Ion-Exchange Chromatography
  • Resin Preparation: Prepare a column with a strong anion exchange resin. Wash the resin with 1M HCl, followed by deionized water until the eluent is neutral, and then with 1M NaOH, followed by deionized water until the eluent is neutral.

  • Loading: Dissolve the crude product in a minimal amount of deionized water and adjust the pH to ~7 with 1M NaOH. Load this solution onto the prepared column.

  • Washing: Wash the column with deionized water to remove any non-ionic or cationic impurities.

  • Elution: Elute the product using a gradient of increasing HCl concentration (e.g., 0.1 M to 1 M HCl). Collect fractions and monitor by TLC or LC-MS.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. If HCl is used for elution, co-evaporation with water may be necessary to remove residual acid.

Analytical Characterization

The purified N-tricarballylyl amino acid should be characterized by standard analytical techniques:

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the tricarballylic acid backbone, and a shift in the signals of the amino acid's alpha-proton due to the formation of the amide bond.
¹³C NMR Appearance of a new amide carbonyl signal (~170-175 ppm) and signals for the three carboxylic acid carbons.
Mass Spectrometry (ESI-MS) The expected molecular ion peak ([M-H]⁻ or [M+H]⁺) for the N-tricarballylyl amino acid. High-resolution mass spectrometry can confirm the elemental composition.[11]
FT-IR Spectroscopy Presence of a strong C=O stretch for the amide (~1650 cm⁻¹) and broad O-H stretches for the carboxylic acids (~2500-3300 cm⁻¹).

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete formation of the anhydride or hydrolysis of the anhydride before reaction.

    • Solution: Ensure tricarballylic acid is dry. Use freshly distilled or anhydrous THF. Use the anhydride immediately after its preparation.

  • Side Reactions:

    • Cause: The amino acid's carboxyl group can potentially react with the anhydride.

    • Solution: Performing the reaction under basic aqueous conditions (pH 9-10) ensures the amino group is the primary nucleophile.

  • Purification Difficulties:

    • Cause: The high polarity of the product.

    • Solution: Ion-exchange chromatography is highly recommended.[12] Alternatively, mixed-mode reversed-phase/anion-exchange HPLC can be effective.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of N-tricarballylyl amino acids. By following the outlined procedures for anhydride synthesis, acylation, and purification, researchers can reliably produce these versatile compounds for a wide range of applications in drug development, biomaterials, and coordination chemistry. The provided mechanistic insights and troubleshooting guide aim to empower users to adapt and optimize this protocol for various amino acids and downstream applications.

References

  • Facile Synthesis of (R,R) and of (R,S)
  • Attempted Synthesis of Esters of Tricarballylic Acid and 3,5-Dibromosalicylic Acid. Structure and Properties of Tricarballylic Acid, its Anhydrides and Some of their Derivatives, and an Investigation of the Reaction Pathways of Anhydride Formation by 1H NMR Spectroscopy, MNDO and Molecular Mechanics Methods. Journal of the Chemical Society, Perkin Transactions 2.
  • Tricarballylic acid. Chem-Impex.
  • (PDF) Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives.
  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermedi
  • 3.4 Acid Anhydrides. Houben-Weyl Methods of Organic Chemistry.
  • The Chemistry of Tricarballylic Acid (TCA) | Request PDF.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts.
  • Organic acid anhydride. Wikipedia.
  • Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. ScholarWorks.
  • Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. MDPI.
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance.
  • Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism.
  • Aurine tricarboxylic acid, a potent metal-chelating inhibitor of NFkappaB-DNA binding. PubMed.
  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega.
  • Overcoming challenges in the purification of polar indole deriv
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI.
  • Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed.
  • Proposed mechanism for direct synthesis of anhydrides (III )
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences.
  • Chel
  • Chel

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The Strategic Application of Tricarballylic Anhydride in the Synthesis of Polyester Dendrimers: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Allure of Dendritic Architecture

Dendrimers are nano-sized, radially symmetric molecules comprised of a central core, repeating branching units that form generations, and a periphery of functional end-groups.[1] Unlike traditional linear polymers, dendrimers are synthesized in a stepwise manner, allowing for precise control over their size, molecular weight, and surface functionality.[2] This high degree of structural control leads to a low polydispersity index, a critical attribute for applications in medicine where batch-to-batch reproducibility is paramount.[3]

Polyester dendrimers are particularly attractive for biomedical applications due to the presence of labile ester bonds that can be hydrolyzed under physiological conditions, leading to the degradation of the macromolecule into smaller, non-toxic components.[4] This biodegradability minimizes the risk of long-term accumulation and toxicity. The synthesis of these intricate structures can be broadly categorized into two main approaches: the divergent and convergent methods.[5]

  • Divergent Synthesis: Growth begins from a multifunctional core, with successive generations of branching monomers added radially outwards.[5] This method is efficient for producing large quantities of high-generation dendrimers.[3]

  • Convergent Synthesis: The synthesis starts from the periphery, with the construction of dendritic wedges (dendrons) that are subsequently attached to a central core in the final step.[5] This approach offers greater structural perfection and is easier to purify.[2]

Tricarballylic Anhydride: A Promising AB₂ Monomer

This compound, derived from tricarballylic acid (propane-1,2,3-tricarboxylic acid), presents itself as an ideal AB₂-type monomer for the divergent synthesis of polyester dendrimers. Its structure contains a cyclic anhydride (the reactive 'A' functionality) and a pendant carboxylic acid group (which, after reaction and deprotection, can be further reacted, representing the two 'B' functionalities). The anhydride offers a reactive site for esterification with hydroxyl groups of a core molecule or the preceding dendrimer generation, while the carboxylic acid provides the latent branching points for the subsequent generation.

The reaction of the anhydride with a hydroxyl group results in the formation of an ester linkage and a free carboxylic acid, which can then be activated for reaction with the next layer of monomers. This iterative process allows for the controlled, generational growth of the dendrimer.

Methodologies and Protocols

While a specific, peer-reviewed protocol for the use of this compound in dendrimer synthesis was not identified in the conducted literature search, the following protocols are based on established methods for polyester dendrimer synthesis using other anhydrides and serve as a detailed guide for researchers to develop a specific procedure.

Divergent Synthesis of a Generation 1 (G1) Polyester Dendrimer

This protocol describes the synthesis of a first-generation polyester dendrimer using a trifunctional core molecule, trimethylolpropane, and this compound as the branching monomer.

Materials:

  • Trimethylolpropane (core)

  • This compound (branching monomer)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (coupling agent)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Diethyl ether, anhydrous

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • Core Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve trimethylolpropane (1 equivalent) in anhydrous pyridine.

  • First Generation Growth (G1):

    • Dissolve this compound (3.3 equivalents, a slight excess to ensure complete reaction) in anhydrous DCM.

    • Slowly add the this compound solution to the stirred solution of the core molecule at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The reaction opens the anhydride ring to form ester linkages with the core's hydroxyl groups, leaving three peripheral carboxylic acid groups.

  • Purification of G1 Dendrimer:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude G1 dendrimer with a carboxylic acid surface.

Synthesis of Higher Generation Dendrimers (Gn)

The synthesis of higher generations follows an iterative two-step process for each generation: esterification followed by deprotection/activation.

Protocol for G2 Synthesis:

  • Esterification:

    • Dissolve the G1 dendrimer (1 equivalent) and a hydroxyl-protected branching monomer (e.g., a mono-protected diol) in anhydrous DCM.

    • Add DCC (1.1 equivalents per carboxylic acid group) and a catalytic amount of DMAP.

    • Stir the reaction at room temperature for 48 hours.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate as described in the G1 purification.

    • Purify the product by column chromatography on silica gel.

  • Deprotection:

    • Remove the protecting groups from the hydroxyl functionalities on the periphery of the G2 dendrimer under appropriate conditions (e.g., acidic hydrolysis for an acetal protecting group).

    • Purify the deprotected dendrimer by precipitation or dialysis.

This two-step cycle is repeated to build subsequent generations.

Visualization of Synthetic Workflows

The divergent and convergent synthesis strategies can be visualized to better understand the logical flow of the experimental process.

divergent_synthesis cluster_G0 Generation 0 cluster_G1 Generation 1 cluster_G2 Generation 2 G0 Multifunctional Core G1_reaction Reaction with This compound G0->G1_reaction Step 1 G1_product G1 Dendrimer (Carboxyl Terminated) G1_reaction->G1_product G2_activation Activation of Carboxyl Groups G1_product->G2_activation Step 2a G2_reaction Reaction with Hydroxyl-terminated Monomer G2_activation->G2_reaction G2_product G2 Dendrimer (Hydroxyl Terminated) G2_reaction->G2_product Step 2b

Caption: Divergent synthesis workflow for polyester dendrimers.

convergent_synthesis cluster_dendron Dendron Synthesis cluster_final Final Assembly start Peripheral Monomer dendron_G1 G1 Dendron start->dendron_G1 Iterative Growth dendron_G2 G2 Dendron dendron_G1->dendron_G2 Iterative Growth final_reaction Coupling Reaction dendron_G2->final_reaction core Multifunctional Core core->final_reaction final_product Final Dendrimer final_reaction->final_product

Caption: Convergent synthesis workflow for polyester dendrimers.

Characterization and Quality Control

Thorough characterization at each step of the synthesis is crucial to ensure the structural integrity and monodispersity of the final dendrimer.

TechniquePurposeExpected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To confirm the chemical structure and purity of each generation.Appearance of new signals corresponding to the added monomer units and disappearance of signals from the previous generation's terminal groups. Integration of proton signals can be used to determine the degree of substitution.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the molecular weight and polydispersity index (PDI).A single, narrow peak for each generation, with the retention time decreasing as the generation number (and molecular weight) increases. PDI values should be low (ideally < 1.1).
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Appearance of characteristic ester carbonyl stretching bands (~1735 cm⁻¹) and disappearance of anhydride bands.
Mass Spectrometry (MALDI-TOF or ESI) To determine the exact molecular weight of each generation.A single major peak corresponding to the calculated molecular weight of the desired dendrimer generation.

Applications in Drug Development

The unique properties of polyester dendrimers make them highly promising candidates for various drug delivery applications.

  • Drug Encapsulation: The interior voids of the dendrimer can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.[6]

  • Targeted Delivery: The surface of the dendrimer can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, reducing off-target toxicity.

  • Controlled Release: The biodegradable ester linkages allow for the sustained release of the encapsulated or conjugated drug over time.

Conclusion and Future Perspectives

This compound holds significant promise as a building block for the creation of well-defined, biodegradable polyester dendrimers. The divergent synthesis approach, based on the iterative reaction of the anhydride with a polyol core, offers a scalable route to these complex macromolecules. While specific experimental protocols for this exact monomer are yet to be widely published, the principles and methodologies outlined in this guide provide a solid foundation for researchers to explore its potential. The continued development of novel dendritic structures will undoubtedly pave the way for next-generation drug delivery systems and advanced materials with precisely tailored properties.

References

  • Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247.
  • Tomalia, D. A., & Fréchet, J. M. J. (2002). Discovery of dendrimers and its importance in the polymer world. Progress in Polymer Science, 27(3), 549-573.
  • Gillies, E. R., & Fréchet, J. M. J. (2005). Dendrimers and dendritic polymers in drug delivery. Drug Discovery Today, 10(1), 35-43.
  • Nanjwade, B. K., et al. (2009). Dendrimers: a promising scaffold for drug delivery. European Journal of Pharmaceutical Sciences, 38(3), 185-196.
  • Lee, C. C., et al. (2005). Designing dendrimers for biological applications.
  • Jain, K., et al. (2010). Dendrimer as a carrier for drug delivery. Journal of Pharmaceutical Sciences and Research, 2(11), 723-731.

Sources

Application Note & Protocol: Enzyme Immobilization Using Tricarballylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Covalent Enzyme Immobilization

Enzyme immobilization is a foundational technology that enhances the operational stability and reusability of biocatalysts, making enzymatic processes economically viable for industrial applications.[1][2][3] By confining enzymes to a solid support material, we transition them from a homogenous to a heterogeneous catalyst system. This facilitates simplified product purification, allows for continuous process design, and often improves enzyme resistance to environmental stressors like pH and temperature shifts.[1][3][4]

Among the various immobilization strategies—such as adsorption, entrapment, and cross-linking—covalent attachment offers the distinct advantage of forming stable, durable bonds between the enzyme and the support, which minimizes catalyst leaching.[1][5][6] This guide focuses on a specific, yet potent, covalent immobilization chemistry: the use of tricarballylic anhydride.

This compound, and its isomer cis-aconitic anhydride, serve as powerful trifunctional cross-linking agents. Their utility lies in their ability to react with primary amine groups (e.g., the ε-amino group of lysine residues) on the enzyme surface and hydroxyl or amine groups on a pre-functionalized support material. This reaction creates a stable amide bond linkage, securely anchoring the enzyme. The third carboxylic acid group can modulate the local microenvironment's charge and hydrophilicity or serve as a handle for further modifications.

This document provides a comprehensive overview of the chemical principles, detailed experimental protocols, and characterization methods for immobilizing enzymes using this compound.

Scientific Principle & Mechanism

The core of this immobilization technique is the nucleophilic acyl substitution reaction between the anhydride and amine groups. The process can be conceptualized in two primary stages:

  • Support Activation: The insoluble support material, which must possess surface nucleophiles like hydroxyl (-OH) or primary amine (-NH2) groups, is first activated by reacting it with this compound. Common supports include silica, agarose, or functionalized polymers.[5][7][8] The anhydride ring is opened by a surface nucleophile, forming a stable ester or amide bond and leaving two free carboxylic acid groups.

  • Enzyme Conjugation: The activated support, now rich in carboxyl groups, is subsequently reacted with the enzyme. To facilitate the formation of an amide bond between the support's carboxyl groups and the enzyme's surface lysine residues, a carbodiimide activator, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), is required. EDC activates the carboxyl groups, making them susceptible to nucleophilic attack by the enzyme's primary amines.

The resulting linkage is a stable amide bond that covalently tethers the enzyme to the support surface.

This compound Immobilization Mechanism cluster_0 Step 1: Support Activation cluster_1 Step 2: Enzyme Conjugation S Support-NH₂ (Amine-functionalized Support) AS Activated Support (Support-NH-CO-R(COOH)₂) S->AS Reaction with Anhydride TA Tricarballylic Anhydride TA->AS AS_2 Activated Support E Enzyme-NH₂ (Lysine Residue) IE Immobilized Enzyme (Support-Linker-Enzyme) E->IE EDC EDC/NHS (Carbodiimide Activator) EDC->AS_2 Activates COOH AS_2->IE Amide Bond Formation

Figure 1: Chemical mechanism for enzyme immobilization.

Materials & Equipment

Reagents
  • Enzyme of interest (e.g., Lipase, Peroxidase)

  • This compound (or cis-Aconitic anhydride)

  • Amine-functionalized support (e.g., Amino-propyl silica gel, Agarose-NH₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, for enhancing efficiency)

  • Activation Buffer: Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Coupling Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Washing Buffer: 0.1 M Phosphate buffer, pH 7.0, containing 0.5 M NaCl

  • Storage Buffer: 0.1 M Phosphate buffer, pH 7.0

  • Bradford Reagent for protein quantification

  • Substrate solution for activity assay

Equipment
  • pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Vacuum filtration system

  • Lyophilizer (optional)

Experimental Protocols

This section details the step-by-step procedures for immobilization. The entire workflow is visualized below.

Immobilization Workflow prep 1. Support Preparation (Wash and equilibrate amine-functionalized support) act 2. Support Activation (React support with This compound) prep->act wash1 3. Washing Step 1 (Remove excess anhydride) act->wash1 couple 4. Enzyme Coupling (Incubate activated support with enzyme and EDC/NHS) wash1->couple wash2 5. Washing Step 2 (Remove unbound enzyme) couple->wash2 char 6. Characterization (Activity, Stability, Immobilization Yield) wash2->char store 7. Storage (Store immobilized enzyme in appropriate buffer) char->store

Figure 2: General experimental workflow.
Protocol 1: Activation of Amine-Functionalized Support

Causality: This step covalently attaches the trifunctional linker to the support. Using an anhydrous organic solvent is critical because this compound readily hydrolyzes in aqueous solutions, which would prevent its reaction with the support.

  • Preparation: Weigh 1.0 g of amine-functionalized silica gel into a dry round-bottom flask.

  • Solvent Addition: Add 20 mL of anhydrous DMF.

  • Reagent Addition: Dissolve 0.5 g of this compound in the DMF and add it to the silica slurry.

  • Reaction: Seal the flask and incubate for 4-6 hours at room temperature with gentle shaking.

  • Washing: After incubation, collect the activated support by vacuum filtration. Wash thoroughly with 3 x 20 mL of DMF, followed by 3 x 20 mL of deionized water to remove all unreacted anhydride.

  • Final Rinse: Perform a final rinse with 20 mL of the Coupling Buffer (0.1 M MES, pH 6.0) to equilibrate the support for the next step.

Protocol 2: Covalent Coupling of Enzyme

Causality: The coupling reaction is performed at a slightly acidic pH (6.0) to optimize the EDC reaction, which activates the carboxyl groups on the support. NHS is included to form a more stable intermediate, increasing the overall efficiency of the coupling to the enzyme's amine groups.

  • Enzyme Solution: Prepare a solution of your enzyme in Coupling Buffer (e.g., 1-5 mg/mL). Keep the solution on ice.

  • Support Slurry: Resuspend the 1.0 g of activated support from Protocol 4.1 in 10 mL of cold Coupling Buffer.

  • Activator Addition: Add 50 mg of EDC and 30 mg of NHS to the support slurry. Mix gently for 15 minutes at 4°C to activate the carboxyl groups.

  • Enzyme Addition: Add the enzyme solution to the activated support slurry.

  • Coupling Reaction: Incubate the mixture for 12-24 hours at 4°C with gentle end-over-end mixing.

  • Collection: Separate the immobilized enzyme from the supernatant by centrifugation (e.g., 5000 x g for 10 min at 4°C). Collect the supernatant for immobilization yield analysis.

  • Washing: Wash the immobilized enzyme pellet with 3 x 20 mL of Washing Buffer to remove any non-covalently bound enzyme. Follow with a final wash in Storage Buffer.

Characterization of the Immobilized Enzyme

A successful immobilization protocol must be validated through rigorous characterization.[9] This ensures the process was efficient and that the resulting biocatalyst is active and stable.

Immobilization Yield and Enzyme Loading

The immobilization yield is the percentage of the initial protein that has been successfully attached to the support.

  • Method: Use the Bradford assay (or another suitable protein quantification method) to measure the protein concentration in the supernatant collected before and after the coupling reaction (Protocol 4.2, Step 6).

  • Calculation:

    • Immobilization Yield (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100

    • Enzyme Loading (mg/g) = (Initial Protein - Unbound Protein) / Mass of Support (g)

Activity Assay

The specific activity of the immobilized enzyme should be compared to that of the free enzyme.

  • Method: Perform a standard activity assay for your specific enzyme using a suitable substrate.[10] For example, for lipase, one might measure the rate of p-nitrophenyl palmitate hydrolysis spectrophotometrically.

  • Procedure:

    • Prepare a reaction mixture containing the substrate in an appropriate buffer.

    • Add a known amount of free enzyme or immobilized enzyme to initiate the reaction.

    • Monitor the product formation over time.

  • Calculation:

    • Activity Recovery (%) = (Specific Activity of Immobilized Enzyme / Specific Activity of Free Enzyme) x 100

Stability Studies (Thermal and pH)

Immobilization is expected to enhance enzyme stability.[11]

  • Thermal Stability: Incubate both free and immobilized enzyme at various temperatures (e.g., 30-80°C) for a set period. Then, measure the residual activity at the optimal temperature.

  • pH Stability: Incubate both enzyme forms in buffers of varying pH (e.g., pH 3-10) for a set period. Then, measure the residual activity at the optimal pH.

Reusability

A key advantage of immobilization is the ability to reuse the catalyst.

  • Method: After an activity assay, recover the immobilized enzyme by centrifugation or filtration. Wash it with buffer to remove any remaining substrate or product. Then, re-suspend it in a fresh reaction mixture and repeat the activity assay.

  • Analysis: Perform this cycle multiple times (e.g., 10 cycles) and plot the relative activity as a function of the cycle number.

ParameterTypical Expected OutcomeRationale
Immobilization Yield > 80%Indicates efficient covalent coupling.
Activity Recovery 50 - 90%Some activity loss is expected due to conformational changes or steric hindrance upon immobilization.[2]
Thermal Stability Increased T₅₀Covalent bonds restrict enzyme unfolding at higher temperatures.
pH Stability Broader operational pH rangeThe support's microenvironment can buffer against extreme pH values.
Reusability > 80% activity after 10 cyclesDemonstrates the stability of the covalent linkage and the economic benefit of immobilization.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Yield Incomplete support activation; Hydrolysis of anhydride; Inefficient EDC/NHS coupling.Ensure anhydrous conditions during activation. Check the age and storage of EDC/NHS. Optimize coupling pH and time.
Low Activity Recovery Enzyme denaturation during immobilization; Steric hindrance of the active site.Perform coupling at a lower temperature (4°C). Consider using a spacer arm between the support and the linker.
Enzyme Leaching Incomplete covalent bond formation; Physical adsorption instead of covalent linking.Increase washing stringency (e.g., use high salt or mild detergent in wash buffer). Confirm covalent linkage with control experiments (e.g., without EDC).

References

  • Zdarta, J., et al. (2018). A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility. MDPI. Available at: [Link]

  • Spahn, C. & Minteer, S. D. (2008). Enzyme Immobilization in Biotechnology.
  • Brena, B. M., & Batista-Viera, F. (2006). Immobilization of Enzymes. In Immobilization of Enzymes and Cells. Humana Press.
  • Mohamad, N. R., et al. (2015). An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes. Biotechnology & Biotechnological Equipment.
  • Mateo, C., et al. (2007). Enzyme immobilization.
  • Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews. Available at: [Link]

  • Hartmann, M., & Kostrov, X. (2013). Immobilization of enzymes on porous silicas—benefits and challenges. Chemical Society Reviews.
  • Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013).
  • Guisan, J. M. (2006). Immobilization of Enzymes and Cells. Humana Press.
  • Hanefeld, U., Gardossi, L., & Magner, E. (2009).
  • Rodrigues, R. C., et al. (2013). Recent advances in enzyme immobilization: a renewed focus on material and enzyme engineering. Trends in Biotechnology.
  • Jesionowski, T., Zdarta, J., & Krajewska, B. (2014). Enzyme immobilization by adsorption: a review. Adsorption.
  • Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2011). Potential of different enzyme immobilization strategies to improve enzyme performance.
  • Liese, A., & Hilterhaus, L. (2013). Evaluation of immobilized enzymes for industrial applications. Chemical Society Reviews. Available at: [Link]

  • Abah, C. O., et al. (2022). Enzyme Immobilization Technologies and Industrial Applications. ACS Omega. Available at: [Link]

Sources

Application Notes and Protocols: Tricarballylic Anhydride as a Precursor for Novel Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Plasticizers

The pervasive use of polyvinyl chloride (PVC) in modern life is inextricably linked to the use of plasticizers, which impart flexibility and durability to an otherwise rigid polymer. For decades, phthalate esters have dominated the plasticizer market. However, growing concerns over their potential endocrine-disrupting properties and environmental persistence have catalyzed a paradigm shift towards safer, bio-based alternatives.[1] Citric acid, an abundant and renewable feedstock, has emerged as a promising platform chemical for the production of high-value, non-toxic plasticizers.[1] This has led to significant research into its derivatives, including tricarballylic acid and its esters, which have demonstrated excellent plasticizing properties in vinyl resins.[1]

This technical guide provides a comprehensive framework for researchers and drug development professionals on the use of tricarballylic anhydride as a key intermediate in the synthesis of novel tricarballylate plasticizers. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present methods for the thorough characterization and performance evaluation of these next-generation plasticizers.

Strategic Overview: From Bio-Precursor to High-Performance Plasticizer

The journey from a bio-based precursor to a functional plasticizer involves a multi-step process, each critical for the final product's performance and purity. This compound offers a reactive and versatile platform for the synthesis of a diverse range of tricarballylate esters. The overall workflow is envisioned as follows:

G cluster_0 Synthesis & Purification cluster_1 Application & Performance Testing Tricarballylic_Anhydride This compound Esterification Fischer Esterification Tricarballylic_Anhydride->Esterification Alcohol_Selection Alcohol Selection (e.g., n-Butanol) Alcohol_Selection->Esterification Purification Purification (Washing & Distillation) Esterification->Purification Characterization Structural Characterization (NMR, FT-IR) Purification->Characterization PVC_Blending PVC Sheet Preparation Characterization->PVC_Blending Thermal_Analysis Thermal Analysis (DSC, TGA) PVC_Blending->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile Strength) PVC_Blending->Mechanical_Testing Migration_Testing Migration Resistance PVC_Blending->Migration_Testing

Caption: Experimental workflow for the synthesis, characterization, and performance evaluation of tricarballylate plasticizers.

Part 1: Synthesis and Characterization of Tricarballylate Plasticizers

The core of this process lies in the efficient conversion of this compound to its corresponding triester. The choice of alcohol is a critical determinant of the final plasticizer's properties, such as its volatility, compatibility with PVC, and plasticizing efficiency. Here, we detail the synthesis of tributyl tricarballylate as a representative example.

Protocol 1: Synthesis of Tributyl Tricarballylate via Fischer Esterification

This protocol adapts the principles of Fischer-Speier esterification, utilizing an acid catalyst to promote the reaction between this compound and an excess of n-butanol. The excess alcohol serves to drive the equilibrium towards the product.

Materials:

  • This compound

  • n-Butanol (anhydrous)

  • Sulfuric acid (concentrated, 98%) or p-Toluenesulfonic acid (p-TSA)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Toluene (for azeotropic removal of water, optional)

  • Round-bottom flask (equipped with a magnetic stir bar)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 molar equivalent) and a stoichiometric excess of n-butanol (e.g., 4-5 molar equivalents). The use of excess alcohol is a key principle of Le Chatelier's principle to drive the reaction to completion.

  • Catalyst Addition: While stirring, cautiously add the acid catalyst. Concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (e.g., 2-4 mol%) are effective choices. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature will be close to the boiling point of n-butanol. Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with:

    • Deionized water to remove the bulk of the excess alcohol and catalyst.

    • 5% sodium bicarbonate solution to neutralize the remaining acid catalyst. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

    • Brine to remove residual water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the solvent and any remaining n-butanol.

  • Purification: For high purity, the crude tributyl tricarballylate should be purified by vacuum distillation. This step is crucial to remove any unreacted starting materials and byproducts. The boiling point of tributyl tricarballylate is approximately 172-174°C at 1 mm Hg.[2]

G Start Combine this compound & n-Butanol Catalyst Add Acid Catalyst (H₂SO₄ or p-TSA) Start->Catalyst Reflux Reflux for 4-6 hours Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Wash_H2O Wash with Water Cool->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure Tributyl Tricarballylate Distill->Product

Caption: Step-by-step synthesis and purification of tributyl tricarballylate.

Protocol 2: Structural Characterization of Tributyl Tricarballylate

Confirmation of the chemical structure and purity of the synthesized plasticizer is paramount. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A small drop of the purified liquid ester can be placed between two NaCl or KBr plates to create a thin film.

  • Data Acquisition: Obtain the spectrum over a range of 4000-400 cm⁻¹.

  • Interpretation of Key Peaks:

    • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹. The presence of this peak and the absence of a broad O-H stretch from the carboxylic acid starting material are key indicators of a successful esterification.

    • C-O Stretch (Ester): Look for strong C-O stretching vibrations in the 1300-1000 cm⁻¹ region.

    • C-H Stretch (Alkyl): Absorption bands in the 2960-2850 cm⁻¹ region correspond to the C-H stretching of the butyl chains.

    • Absence of O-H Stretch: The disappearance of the broad O-H absorption from the carboxylic acid (typically around 3300-2500 cm⁻¹) confirms the completion of the reaction.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
C-H (alkane)2960-2850Strong, sharp
C=O (ester)1750-1735Strong, sharp
C-O (ester)1300-1000Strong
O-H (acid)3300-2500 (absent in product)Broad

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve a small amount of the purified ester in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

  • Data Acquisition: Obtain ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Chemical Shifts (in CDCl₃):

    • -CH₂- (ester methylene): A triplet around 4.1 ppm.

    • -CH- (tricarballylate backbone): A multiplet around 2.8-3.0 ppm.

    • -CH₂- (tricarballylate backbone): A multiplet around 2.5-2.7 ppm.

    • -CH₂- (butyl chain): Multiplets in the range of 1.3-1.7 ppm.

    • -CH₃ (butyl chain): A triplet around 0.9 ppm.

  • Expected ¹³C NMR Chemical Shifts (in CDCl₃):

    • C=O (ester carbonyl): Peaks in the range of 170-175 ppm.

    • -CH₂-O- (ester methylene): A peak around 65 ppm.

    • Backbone and Butyl Carbons: Peaks in the range of 10-40 ppm.

The integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in the respective chemical environments, providing a quantitative measure of the structure's integrity.

Part 2: Application and Performance Evaluation in PVC

Once the novel tricarballylate plasticizer has been synthesized and characterized, its performance as a plasticizer for PVC must be rigorously evaluated.

Protocol 3: Preparation of Plasticized PVC Sheets

This protocol details the preparation of flexible PVC sheets containing the synthesized tributyl tricarballylate.

Materials:

  • PVC resin (suspension grade)

  • Tributyl tricarballylate (synthesized)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Tetrahydrofuran (THF)

  • Petri dishes (glass)

  • Magnetic stirrer with hotplate

  • Vacuum oven

Procedure:

  • Solution Preparation: In a flask, dissolve a specific amount of PVC resin (e.g., 7.0 g) in THF (e.g., 100 mL) with gentle heating (around 50°C) and stirring.

  • Additive Incorporation: Once the PVC is fully dissolved, add the desired amount of tributyl tricarballylate (e.g., 3.0 g for 30 phr - parts per hundred of resin) and the thermal stabilizer (e.g., 0.2 g). Continue stirring until a homogeneous solution is obtained.

  • Casting: Pour the solution into a glass Petri dish and cover it loosely to allow for slow solvent evaporation at room temperature. This slow evaporation is crucial to prevent the formation of bubbles and ensure a uniform film.

  • Drying: After 24-48 hours, when a solid film has formed, carefully peel it from the Petri dish. Place the film in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual THF.

Protocol 4: Thermal Analysis of Plasticized PVC

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the thermal properties of the plasticized PVC.

A. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized PVC, which is a primary indicator of plasticizer efficiency. A lower Tg indicates better plasticizing effect.

  • Sample Preparation: Cut a small, flat disc (5-10 mg) from the prepared PVC sheet.

  • DSC Measurement:

    • Place the sample in an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan erases the thermal history of the sample.

    • Quench-cool the sample back to a low temperature (e.g., -50°C).

    • Perform a second heating scan at the same rate. The Tg is determined from the inflection point of the baseline shift in the second heating curve.[3][4]

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability.

  • Sample Preparation: Place a small piece (10-15 mg) of the PVC sheet into a TGA crucible.

  • TGA Measurement: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The onset of weight loss indicates the beginning of thermal degradation.

Thermal PropertyTechniqueSignificance
Glass Transition Temp. (Tg)DSCLower Tg indicates higher plasticizing efficiency.
Onset of DegradationTGAHigher temperature indicates better thermal stability.
Protocol 5: Mechanical Properties Evaluation

The mechanical properties of the plasticized PVC, such as tensile strength and elongation at break, are critical performance indicators. These can be measured according to ASTM D882 or ASTM D638 standards.

Protocol 6: Plasticizer Migration Resistance

A key performance characteristic of a plasticizer is its ability to remain within the polymer matrix over time. Migration can lead to a loss of flexibility and contamination of surrounding materials.

Solvent Extraction Method (Adapted from ASTM D1239):

This method assesses the resistance of the plasticizer to extraction by a liquid.

Materials:

  • Plasticized PVC film of known weight and dimensions

  • Extraction solvent (e.g., hexane, ethanol, or a food simulant)

  • Inert container (glass)

  • Analytical balance

  • Oven

Procedure:

  • Initial Measurement: Cut a piece of the plasticized PVC film of known dimensions and weigh it accurately (W_initial).

  • Immersion: Immerse the PVC sample in the chosen solvent in a sealed glass container. The volume of the solvent should be sufficient to fully submerge the sample.

  • Incubation: Keep the container at a specified temperature (e.g., room temperature or an elevated temperature) for a defined period (e.g., 24 hours).

  • Drying: After the incubation period, remove the PVC sample from the solvent, gently wipe off any excess liquid, and dry it in an oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved (W_final).

  • Calculation: The percentage of weight loss due to plasticizer migration is calculated as follows: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

A lower percentage of weight loss indicates higher migration resistance.

Conclusion and Future Outlook

This compound serves as a valuable and versatile precursor for the synthesis of novel, bio-based plasticizers. The tricarballylate esters derived from this process, such as tributyl tricarballylate, demonstrate promising properties as effective and potentially safer alternatives to traditional phthalates. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and performance evaluation of these innovative plasticizers.

Future research should focus on expanding the library of tricarballylate esters by utilizing a wider range of alcohols, including those with longer alkyl chains, branched structures, or bio-derived origins. A systematic investigation of the structure-property relationships will be crucial in fine-tuning the performance characteristics of these plasticizers for specific applications. The continued development of efficient and sustainable synthesis and purification methodologies will further enhance the commercial viability of tricarballylate plasticizers, paving the way for a new generation of greener, safer, and high-performance polymeric materials.

References

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Sources

Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Chiral Derivatives from Tricarballylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of chiral derivatives from tricarballylic anhydride, a critical process for the development of novel therapeutics. Tricarballylic acid is a component of several natural product mycotoxins, such as Fumonisin B1 and AAL Toxin TA.[1] The protocols detailed herein focus on the enantioselective desymmetrization of the prochiral this compound through the use of chiral auxiliaries. This method offers a robust and reliable pathway to obtaining enantiomerically enriched building blocks essential for asymmetric synthesis in medicinal chemistry. We will delve into the underlying principles, provide step-by-step experimental procedures, and discuss the characterization and application of these valuable chiral synthons.

Introduction: The Significance of Chirality in Drug Development

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure, or stereochemistry.[2][3] Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single enantiomer of a drug candidate is of paramount importance in modern drug discovery and development.[4]

This compound serves as a versatile and readily available prochiral starting material. Its symmetrical structure presents an opportunity for enantioselective transformation, where a chiral reagent or catalyst can differentiate between the two enantiotopic carbonyl groups, leading to the formation of a chiral product. This process, known as desymmetrization, is a powerful strategy for the efficient construction of complex chiral molecules.[5][6] The resulting chiral derivatives, such as chiral lactones and amides, are valuable intermediates in the synthesis of a wide range of biologically active compounds.[7][8]

Core Principle: Enantioselective Desymmetrization via Chiral Auxiliaries

The central strategy detailed in this guide is the use of a chiral auxiliary to induce diastereoselectivity in the ring-opening of this compound. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[9][10] The general workflow involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product and recover the auxiliary.[11]

In this protocol, we utilize a chiral amine, such as (R)-(+)-α-methylbenzylamine, as the chiral auxiliary. The nucleophilic attack of the chiral amine on the anhydride ring leads to the formation of a mixture of diastereomeric amide-acids. These diastereomers can then be separated, or the reaction conditions can be optimized to favor the formation of one diastereomer. Subsequent intramolecular cyclization, often promoted by a dehydrating agent, affords the chiral imide or lactone derivative.

Figure 1: General workflow for chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol: Synthesis of a Chiral Succinimide Derivative

This protocol outlines the synthesis of a diastereomeric mixture of (R)-2-(methoxycarbonylmethyl)-N-(R)-1-(1-phenylethyl)succinimide and (S)-2-(methoxycarbonylmethyl)-N-(R)-1-(1-phenylethyl)succinimide, adapted from established procedures.[1][12]

Materials and Reagents:

ReagentFormulaMWSupplierPurity
Tricarballylic acidC₆H₈O₆176.12 g/mol Sigma-Aldrich≥98%
Acetic anhydrideC₄H₆O₃102.09 g/mol Sigma-Aldrich≥99%
(R)-(+)-α-MethylbenzylamineC₈H₁₁N121.18 g/mol Sigma-Aldrich98%
Tetrahydrofuran (THF), dryC₄H₈O72.11 g/mol Sigma-AldrichAnhydrous, ≥99.9%
Dichloromethane (CH₂Cl₂), dryCH₂Cl₂84.93 g/mol Sigma-AldrichAnhydrous, ≥99.8%
N,N-Dimethylacetamide (DMA)C₄H₉NO87.12 g/mol Sigma-Aldrich≥99%
Thionyl chlorideSOCl₂118.97 g/mol Sigma-Aldrich≥99%
Methanol (MeOH)CH₃OH32.04 g/mol Sigma-AldrichAnhydrous, 99.8%
Ethyl acetate (EtOAc)C₄H₈O₂88.11 g/mol Sigma-Aldrich≥99.5%
HexaneC₆H₁₄86.18 g/mol Sigma-AldrichAnhydrous, 95%

Step 1: Synthesis of this compound (2-(carboxymethyl)succinic anhydride)

  • Dissolve tricarballylic acid (1.76 g, 0.01 mol) in acetic anhydride (2.04 g, 0.02 mol).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the excess acetic anhydride under reduced pressure.

  • Recrystallize the crude product from ethyl acetate to yield the pure this compound as a white microcrystalline solid.

Causality: Acetic anhydride acts as a dehydrating agent, facilitating the intramolecular cyclization of tricarballylic acid to form the corresponding anhydride. The reaction is typically straightforward and high-yielding.

Step 2: Ring-Opening of this compound with a Chiral Amine

  • Dissolve the this compound (1.58 g, 0.01 mol) in dry THF (20 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add (R)-(+)-α-methylbenzylamine (1.21 g, 0.01 mol) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain a white, sticky mixture of diastereomeric and regioisomeric amides.[1]

Causality: The chiral amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. Due to the chirality of the amine, this attack is diastereoselective, leading to a mixture of diastereomeric amide-acid products. The choice of a chiral auxiliary is crucial for achieving high stereoselectivity.

Step 3: Cyclization to Form Chiral Succinimide Derivatives

There are two primary routes for the cyclization of the intermediate amide-acids:

  • Thermal Cyclization:

    • Heat the crude amide-acid mixture at 129-135°C until it melts and then re-solidifies.[1]

    • This process drives the intramolecular condensation to form the succinimide ring.

  • Chemical Cyclization (via Acid Chloride):

    • Treat the amide-acid mixture with thionyl chloride to form the corresponding acid chloride.

    • The acid chloride intermediate can then be cyclized, often with the aid of a non-nucleophilic base, to form the succinimide. A related method involves the reaction of 1-(chloroformyl)propane-2,3-dicarboxylic acid anhydride with (R)-α-methylbenzylamine in the presence of DMA.[12]

Step 4: Purification and Separation of Diastereomers

  • The resulting diastereomeric mixture of succinimides can be purified and separated by medium-pressure liquid chromatography (MPLC) or flash column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).[1]

  • Monitor the separation by thin-layer chromatography (TLC).

Causality: Diastereomers have different physical properties, allowing for their separation by standard chromatographic techniques. The efficiency of the separation will depend on the difference in polarity and interaction with the stationary phase of the two diastereomers.

Characterization of Chiral Derivatives

The synthesized chiral derivatives must be thoroughly characterized to confirm their structure and determine their enantiomeric purity.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess the diastereomeric ratio. The chemical shifts of protons and carbons adjacent to the newly formed stereocenter will differ between the two diastereomers.[1]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product after cleavage of the chiral auxiliary. This is a critical step to quantify the success of the asymmetric synthesis.[13]

  • Optical Rotation: To measure the specific rotation of the enantiomerically enriched product, which can be compared to literature values if available.

Figure 2: Workflow for the characterization of chiral derivatives.

Applications in Drug Development and Medicinal Chemistry

The chiral derivatives synthesized from this compound are valuable building blocks for the preparation of a diverse array of pharmaceutical agents and biologically active molecules. Their utility stems from the presence of multiple functional groups that can be further elaborated. For instance, the lactone or imide ring can be opened to reveal carboxylic acid and alcohol or amine functionalities, which can then be used in subsequent coupling reactions or transformations.

These chiral synthons have been employed in the total synthesis of natural products and their analogs, which are often investigated for their therapeutic potential. The ability to access enantiomerically pure starting materials is often a critical factor in the success of these complex synthetic endeavors.

Conclusion

The enantioselective desymmetrization of this compound using chiral auxiliaries is a powerful and versatile strategy for the synthesis of valuable chiral building blocks. The protocols outlined in this guide provide a solid foundation for researchers and scientists to produce these compounds in an efficient and stereocontrolled manner. The careful selection of the chiral auxiliary, optimization of reaction conditions, and rigorous characterization of the products are essential for achieving high enantiomeric purity and ensuring the reliability of the synthetic route. These chiral derivatives will continue to play a significant role in advancing the fields of organic synthesis and medicinal chemistry.

References

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  • PubMed. (n.d.). Microbial/enzymatic synthesis of chiral drug intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

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  • ResearchGate. (n.d.). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

  • MDPI. (n.d.). Interface Chirality: From Biological Effects to Biomedical Applications. Retrieved from [Link]

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Tricarballylic Anhydride: A Versatile Building Block for Advanced Functionalized Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Trifunctional Scaffold

Tricarballylic anhydride, also known as 2-(2,5-dioxooxolan-3-yl)acetic acid, is a cyclic anhydride derived from tricarballylic acid.[1][2] Its unique structure, featuring a reactive anhydride ring and a pendant carboxylic acid group, makes it a highly valuable and versatile building block in the synthesis of a wide array of functionalized materials.[3][4] This trifunctional nature allows for a variety of chemical modifications, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

The presence of the anhydride provides a reactive site for nucleophilic attack by amines and alcohols, leading to the formation of amides and esters, respectively.[5][6][7] This reactivity is central to its utility in polymer chemistry and bioconjugation.[8] Simultaneously, the carboxylic acid moiety offers another handle for conjugation, cross-linking, or altering the solubility and other physicochemical properties of the resulting materials.[9][10]

This application note provides an in-depth guide to the utilization of this compound in the preparation of functionalized materials. It will cover key synthetic protocols, explore its diverse applications, and offer insights into the rationale behind experimental choices, empowering researchers to leverage this powerful molecule in their own investigations.

Core Chemistry: The Reaction Mechanisms of this compound

The utility of this compound stems from the distinct reactivity of its two functional groups: the anhydride and the carboxylic acid. Understanding these reaction pathways is crucial for designing and executing successful material functionalization strategies.

Ring-Opening Reactions of the Anhydride

The five-membered anhydride ring is susceptible to nucleophilic attack, primarily from amines and alcohols. This reaction opens the ring to form a dicarboxylic acid derivative, with one carboxylic acid newly formed from the anhydride and the other being the original pendant carboxylic acid.

  • Reaction with Amines (Amidation): Primary and secondary amines readily react with this compound to form an amide bond, resulting in a molecule with two free carboxylic acid groups.[5][11] This reaction is typically fast and proceeds under mild conditions.[12][13]

  • Reaction with Alcohols (Esterification): Alcohols react with this compound to form an ester linkage.[7] This reaction is often catalyzed by a base, such as pyridine, to activate the alcohol and neutralize the carboxylic acid formed during the reaction.[7]

G cluster_reactants Reactants cluster_product Product TCA Tricarballylic Anhydride Product Ring-Opened Product (Amide or Ester) TCA->Product Nucleophilic Attack Nucleophile Nucleophile (Amine R-NH2 or Alcohol R-OH) Nucleophile->Product

Applications in Functional Material Synthesis

The unique trifunctional nature of this compound has led to its application in a diverse range of fields, from drug delivery to surface modification.

Polymer Chemistry: Crafting Functional Polymers

This compound is a valuable monomer and modifying agent in polymer synthesis.[3] Its ability to undergo ring-opening polymerization or be grafted onto existing polymer backbones allows for the introduction of carboxylic acid groups, which can then be used to tune the polymer's properties or for subsequent functionalization.

  • Polyanhydrides for Drug Delivery: Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which allows for controlled, zero-order drug release.[14][15] this compound can be copolymerized with other diacids to create polyanhydrides with pendant carboxylic acid groups. These groups can enhance water solubility, modulate the degradation rate, and provide sites for drug conjugation.[14][16]

  • Grafting onto Polymers: this compound can be reacted with polymers containing hydroxyl or amine groups to introduce carboxylic acid functionalities.[17] This is a common strategy to increase the hydrophilicity and biocompatibility of otherwise hydrophobic polymers.[18]

Surface Modification and Bioconjugation

The reactivity of this compound makes it an excellent tool for modifying the surfaces of various materials, including nanoparticles, medical implants, and biosensors.[19][20] This surface functionalization can be used to attach biomolecules, improve biocompatibility, or alter surface energy.[21][22]

  • Immobilization of Biomolecules: The carboxylic acid groups introduced by this compound can be activated (e.g., using carbodiimide chemistry) to react with amine groups on proteins, peptides, or DNA, leading to their covalent immobilization on a surface.[23]

  • Improving Biocompatibility: Coating surfaces with molecules derived from this compound can create a hydrophilic and negatively charged surface, which can reduce non-specific protein adsorption and improve the biocompatibility of medical devices.[24]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from tricarballylic acid using acetic anhydride as the dehydrating agent.[12]

Materials:

  • Tricarballylic acid

  • Acetic anhydride

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve tricarballylic acid in acetic anhydride in a round-bottom flask. A typical molar ratio is 1:2 (tricarballylic acid : acetic anhydride).[12]

  • Stir the reaction mixture at room temperature overnight.[12]

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound as a white crystalline solid.[12]

  • Characterize the product using techniques such as melting point determination, FT-IR, and NMR spectroscopy to confirm its structure and purity.[12][25]

Parameter Value Reference
Molar Mass158.11 g/mol [2]
Melting Point132-134 °C[12]
AppearanceWhite micro-crystalline solid[12]

Safety Precautions: Acetic anhydride is corrosive and has a strong odor. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Functionalization of an Amine-Terminated Surface with this compound

This protocol details the modification of a surface presenting primary amine groups with this compound to introduce carboxylic acid functionalities.

Materials:

  • Amine-functionalized substrate (e.g., aminosilanized glass slide)

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Place the amine-functionalized substrate in a clean, dry reaction vessel.

  • Prepare a solution of this compound in the chosen anhydrous solvent. The concentration will depend on the substrate and desired surface density.

  • Immerse the substrate in the this compound solution under an inert atmosphere.

  • Allow the reaction to proceed at room temperature for several hours to overnight. The reaction time can be optimized based on the specific substrate and desired degree of functionalization.[12][13]

  • After the reaction, remove the substrate and wash it thoroughly with the anhydrous solvent to remove any unreacted anhydride.

  • Dry the substrate under a stream of inert gas.

  • Characterize the surface using techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements to confirm the successful introduction of carboxylic acid groups.[9]

G

Conclusion and Future Outlook

This compound stands out as a remarkably versatile and powerful tool for the creation of advanced functional materials. Its trifunctional nature provides a robust platform for a multitude of chemical transformations, enabling the precise engineering of material properties. From enhancing the performance of drug delivery systems to tailoring the biocompatibility of medical devices, the applications of this humble molecule are vast and continue to expand. As researchers delve deeper into the design of sophisticated materials with tailored functionalities, the strategic application of this compound is poised to play an increasingly significant role in driving innovation across various scientific and technological domains.

References

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Application Notes & Protocols: The Strategic Use of Tricarballylic Anhydride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Identifying a Versatile Synthetic Tool

In the intricate landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Tricarballylic anhydride, also known as 2-(carboxymethyl)succinic anhydride, emerges as a highly valuable and versatile reagent for the organic chemist. Its structure, featuring a reactive anhydride ring and a pendant carboxylic acid, provides a unique bifunctionality. This allows for sequential, controlled modifications, making it an excellent tool for introducing multiple acidic functionalities and building chiral complexity into drug intermediates. This guide elucidates the core applications, reaction mechanisms, and detailed protocols for leveraging this compound in the synthesis of advanced pharmaceutical intermediates.

Reagent Profile and Safety Mandates

Before deployment in any synthetic campaign, a thorough understanding of the reagent's properties and safety requirements is non-negotiable.

Physicochemical Data

A summary of key properties for this compound is presented below for quick reference.

PropertyValueReference
IUPAC Name 2-(2,5-dioxooxolan-3-yl)acetic acid[1]
CAS Number 4756-10-9[1][2]
Molecular Formula C₆H₆O₅[1][3]
Molecular Weight 158.11 g/mol [1]
Appearance Typically a solid powder[4]
Hazard Analysis and Handling Protocols

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]

  • Primary Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause skin irritation and serious eye irritation.[1][4][5] It may also cause respiratory irritation.[1][4]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][6] Avoid generating dust during handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Core Application: Asymmetric Synthesis via Amine Acylation

The most powerful application of this compound in pharmaceutical synthesis is its use as an acylating agent for nucleophiles, particularly chiral amines. This reaction serves as a cornerstone for creating diastereomeric intermediates that can either be separated or used to induce stereochemistry in subsequent steps.

The Underlying Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The amine nitrogen, acting as the nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride ring. This results in the opening of the ring to form a tetrahedral intermediate, which then collapses, eliminating the carboxylate as a leaving group. The final product is a mixture of diastereomeric and regioisomeric amides, each possessing two carboxylic acid functionalities.[7][8][9]

Mechanism_of_Amine_Acylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TCA Tricarballylic Anhydride Intermediate Tetrahedral Intermediate TCA->Intermediate 1. Nucleophilic Attack by Amine Amine Chiral Amine (R-NH₂) Amine->Intermediate Product Diastereomeric Amide Intermediates Intermediate->Product 2. Ring Opening & Proton Transfer

Caption: General mechanism for the acylation of a chiral amine.

Experimental Protocol: Synthesis of Diastereomeric Amide-Anhydride Intermediates

This protocol details the synthesis of diastereomeric amides from this compound and a chiral amine, a common first step in building a more complex pharmaceutical intermediate. The procedure is adapted from established literature methods.[7][10]

Materials and Reagents
  • This compound (2-(carboxymethyl)succinic anhydride)

  • (R)-(+)-α-methylbenzylamine (or other suitable chiral amine)

  • Anhydrous Tetrahydrofuran (THF), synthesis grade

  • Oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon line for inert atmosphere (optional but recommended)

  • Rotary evaporator

Step-by-Step Procedure
  • Preparation: Place this compound (1.0 eq) into an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to dissolve the anhydride completely. A typical concentration is 0.25 M.

  • Amine Addition: To the stirring solution, add the chiral amine (1.2 eq) dropwise at room temperature.

  • Reaction: Allow the resulting solution to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent (THF) under reduced pressure using a rotary evaporator.

  • Outcome: The resulting product is typically a white, sticky solid, which is a mixture of diastereomeric and regioisomeric amides.[7] This crude mixture can often be used in the next step without further purification.

Protocol_Workflow start Start dissolve 1. Dissolve Tricarballylic Anhydride in dry THF start->dissolve add_amine 2. Add Chiral Amine (e.g., (R)-α-methylbenzylamine) dissolve->add_amine react 3. Stir at Room Temperature for 24 hours add_amine->react evaporate 4. Remove Solvent via Rotary Evaporation react->evaporate product Crude Diastereomeric Amide Mixture evaporate->product end End product->end

Caption: Workflow for the synthesis of diastereomeric amides.

Typical Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry (Anhydride:Amine) 1 : 1.2A slight excess of the amine ensures complete consumption of the anhydride.
Solvent Anhydrous THFProvides good solubility for reactants and is relatively unreactive.[7][10]
Temperature Room TemperatureThe reaction is typically efficient without heating, minimizing side reactions.[7][10]
Reaction Time 24 hoursAllows the reaction to proceed to completion.[7][10]

Subsequent Transformations: Building Molecular Complexity

The true utility of this compound is realized in the subsequent reactions of the intermediate products. The newly formed di-acid amides are themselves versatile intermediates.

  • Succinimide Formation: The diastereomeric amide mixture can be heated (e.g., fused at 130-160°C) to induce intramolecular cyclization, forming the corresponding succinimide derivatives.[7] This step locks the stereocenter and creates a new heterocyclic core.

  • Esterification: The free carboxylic acid groups can be esterified using standard conditions, such as with N,N'-dimethylformamide dimethylacetal, to protect the acids or to modify the solubility and reactivity of the molecule.[7]

These transformations demonstrate a programmed approach to building complexity from a simple, bifunctional starting material.

Broader Context and Green Chemistry Perspectives

It is noteworthy that the tricarballylic acid core can be derived from citric acid, a renewable and bio-based feedstock.[11][12] Pathways involving the dehydration of citric acid to aconitic acid, followed by hydrogenation, can yield tricarballylic acid.[11][13] This connection to a sustainable starting material enhances the appeal of this compound for large-scale pharmaceutical manufacturing where green chemistry principles are increasingly important.

Conclusion

This compound is a potent and strategic reagent for the synthesis of pharmaceutical intermediates. Its capacity to act as a bifunctional acylating agent enables the straightforward creation of diastereomeric amides from chiral amines. These intermediates serve as valuable platforms for subsequent transformations, allowing for the controlled and stepwise construction of complex molecular targets. The protocols outlined herein provide a robust framework for researchers and drug development professionals to effectively utilize this valuable synthetic tool.

References

  • Elgazwy, A.-S. S. Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules2000 , 5 (4), 665-673. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 239163, this compound. [Link]

  • Elgazwy, A.-S. S. Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. MDPI. [Link]

  • Elgazwy, A.-S. S. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. [Link]

  • Strunz, G. M., & Court, A. S. (1985). The reaction of 3-methyltricarballylic acid with acetic anhydride: three products of acylative decarboxylation. Canadian Journal of Chemistry, 63(8), 2123-2126.
  • Organic Syntheses. Tricarballylic acid. [Link]

  • Stuyck, W., Windels, S., Wilms, G., & De Vos, D. E. (2020). Possible pathways towards tricarballylate plasticizers from citric acid. ResearchGate. [Link]

  • Stuyck, W., et al. Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. Lirias. [Link]

  • Li, Z., et al. (2018). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Chinese Journal of Organic Chemistry, 38(11), 2821-2836.
  • Stuyck, W., et al. (2020). Synthesis of High-Value Tricarballylate Plasticizers Directly from Citric Acid Esters on Bifunctional Pd/Nb2O5.nH2O Catalysts. ResearchGate. [Link]

  • Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for tricarballylic anhydride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance for the synthesis of tricarballylic anhydride (also known as propane-1,2,3-tricarboxylic acid 1,2-anhydride). As Senior Application Scientists, we have compiled this guide to address common challenges and optimize your experimental outcomes, grounding our advice in established chemical principles and field-tested protocols.

Introduction: The Chemistry of this compound Synthesis

Tricarballylic acid is a C6 tricarboxylic acid notable for its role as a precursor in the synthesis of pharmaceuticals and bio-based plasticizers.[1][2] The primary goal of its synthesis into an anhydride is the formation of a stable, cyclic five-membered ring, leaving one carboxylic acid group free for further functionalization. This intramolecular cyclization is achieved through a dehydration reaction. While seemingly straightforward, the presence of three carboxyl groups necessitates precise control over reaction conditions to ensure high yield and purity, selectively forming the desired 1,2-anhydride.[3]

This guide will walk you through common questions, troubleshooting scenarios, and detailed protocols to master this synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the most reliable and common method for synthesizing this compound?

The most frequently employed and reliable method is the dehydration of tricarballylic acid using a chemical dehydrating agent. Acetic anhydride is the classic and most accessible reagent for this transformation.[4] It serves as both the dehydrating agent and, in many cases, the solvent. The reaction proceeds by nucleophilic attack of one carboxyl group onto another, activated by the acetic anhydride, eliminating water to form the stable five-membered ring.

Other powerful dehydrating agents can also be used, such as thionyl chloride or oxalyl chloride, which first convert the carboxylic acid to a more reactive acid chloride intermediate.[5][6][7] However, these reagents are often more hazardous and may require more stringent reaction control. For most lab-scale applications, acetic anhydride provides an excellent balance of reactivity, cost, and ease of use.

Q2: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a common issue that can almost always be traced back to one of three areas: starting material purity, presence of water, or incomplete reaction.

  • Purity of Tricarballylic Acid: The starting material must be completely dry. Tricarballylic acid is hygroscopic; any absorbed water will consume the dehydrating agent and can hydrolyze the newly formed anhydride back to the starting acid.[8]

    • Solution: Dry the tricarballylic acid in a vacuum oven at a moderate temperature (e.g., 60-70°C) for several hours before use. Ensure all glassware is oven-dried.

  • Moisture Contamination: The reaction must be protected from atmospheric moisture.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a drying tube on your condenser. Use anhydrous solvents if the protocol calls for them.

  • Incomplete Reaction: The dehydration may not have gone to completion.

    • Solution: Ensure adequate reaction time. With acetic anhydride, stirring overnight is common.[4] Gentle heating (e.g., 40-50°C) can sometimes accelerate the reaction, but excessive heat should be avoided as it may promote side reactions. Also, ensure a sufficient molar excess of the dehydrating agent is used as per the optimized protocol.

Troubleshooting_Yield Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Cause? Moisture Assess for Moisture Contamination Start->Moisture Cause? Completion Verify Reaction Completion Start->Completion Cause? Sol_Purity Dry Tricarballylic Acid (Vacuum Oven) Purity->Sol_Purity Action Sol_Moisture Use Oven-Dried Glassware & Inert Atmosphere Moisture->Sol_Moisture Action Sol_Completion Increase Reaction Time or Gentle Heating (40-50°C) Completion->Sol_Completion Action

Caption: Troubleshooting workflow for low reaction yield.

Q3: I'm concerned about side products. What are the likely impurities and how can they be minimized?

The primary impurity is typically unreacted tricarballylic acid. However, other side reactions are possible depending on the conditions.

  • Unreacted Starting Material: This is the most common impurity, resulting from an incomplete reaction (see Q2).

  • Polymeric Anhydrides: While the intramolecular reaction to form the five-membered ring is favored, intermolecular reactions can occur, leading to oligomeric or polymeric anhydrides. This is more likely at high concentrations or temperatures.

    • Solution: Adhere to the recommended concentration and temperature limits in the protocol. Slow addition of a highly reactive dehydrating agent (like oxalyl chloride) can also minimize intermolecular reactions.

  • Decarboxylation Products: Although less common under standard conditions for this specific molecule, aggressive heating can potentially lead to decarboxylation. For instance, the related molecule aconitic acid can undergo decarboxylation.[9]

    • Solution: Avoid excessive temperatures during both the reaction and workup. Use the lowest effective temperature for the reaction and remove solvents under reduced pressure without strong heating.

Q4: How do I properly purify the this compound product?

Purification is critical for obtaining a high-quality product. The most effective method is recrystallization.

  • Removal of Volatiles: After the reaction is complete, the excess dehydrating agent (e.g., acetic anhydride) and any volatile byproducts (e.g., acetic acid) must be thoroughly removed. This is typically done under reduced pressure (using a rotary evaporator).[4]

  • Recrystallization: The crude solid product is then dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly, causing the pure anhydride to crystallize out while impurities remain in the solvent.

    • Recommended Solvent: Ethyl acetate is a well-documented and effective solvent for recrystallizing this compound.[4]

    • Procedure: Dissolve the crude product in hot ethyl acetate, filter the hot solution if any insoluble impurities are present, and then allow the filtrate to cool to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Q5: How can I be certain I have synthesized the correct product and that it is pure?

A combination of physical and spectroscopic methods should be used for confirmation.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. The reported melting point for this compound is 132-134°C.[4] A broad or depressed melting range suggests the presence of impurities.

  • Infrared (IR) Spectroscopy: This is an excellent technique for confirming the formation of the anhydride. Look for two characteristic C=O stretching bands for the cyclic anhydride, typically found around 1860 cm⁻¹ and 1780 cm⁻¹. The broad O-H stretch from the carboxylic acid starting material (around 3000 cm⁻¹) should be significantly diminished or absent, though you will still see the O-H from the remaining free carboxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the overall structure. The proton signals will shift compared to the starting material, and integration should match the expected number of protons.[3]

Optimized Experimental Protocol

This protocol is based on the reliable method using acetic anhydride.[4]

Objective: To synthesize propane-1,2,3-tricarboxylic acid 1,2-anhydride.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Tricarballylic Acid176.121.76 g101.0
Acetic Anhydride102.092.04 g (1.9 mL)202.0
Ethyl Acetate-~15-20 mL--

Procedure:

  • Preparation: Ensure all glassware (50 mL round-bottom flask, magnetic stir bar, condenser) is thoroughly oven-dried. Dry the tricarballylic acid in a vacuum oven for 4 hours at 60°C before use.

  • Reaction Setup: To the round-bottom flask, add tricarballylic acid (1.76 g, 10 mmol). Place the flask in an ice bath.

  • Reagent Addition: Add acetic anhydride (1.9 mL, 20 mmol) to the flask.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture vigorously with a magnetic stirrer. The solid will gradually dissolve. Continue stirring at room temperature for 12-16 hours (overnight).

  • Workup: Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator. The product will be a solid or semi-solid residue.

  • Purification: Add hot ethyl acetate to the flask to dissolve the crude residue. Transfer the solution to a clean Erlenmeyer flask. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Isolation: Collect the white, micro-crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the purified product in a vacuum desiccator.

  • Characterization: Determine the yield and confirm the product's identity and purity via melting point and IR spectroscopy. An expected yield is approximately 75-85%.

Synthesis_Workflow Start Start: Dry Reagents & Glassware Combine Combine Tricarballylic Acid & Acetic Anhydride Start->Combine React Stir at Room Temperature (12-16 hours) Combine->React Evaporate Remove Volatiles (Rotary Evaporator) React->Evaporate Recrystallize Recrystallize from Hot Ethyl Acetate Evaporate->Recrystallize Isolate Filter & Wash with Cold Ethyl Acetate Recrystallize->Isolate Dry Dry Product (Vacuum Desiccator) Isolate->Dry End Characterize Product (Yield, MP, IR) Dry->End

Caption: Step-by-step experimental workflow for synthesis.

References

  • Shi, D., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. Available at: [Link]

  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. Available at: [Link]

  • Khan Academy. (n.d.). Preparation of acid anhydrides. Available at: [Link]

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  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. Available at: [Link]

  • Claes, L., et al. (n.d.). Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. Lirias. Available at: [Link]

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  • Claes, L., et al. (2020). Heterolytic reaction mechanism of the spontaneous decarboxylation of aconitic acid to itaconic acid. ResearchGate. Available at: [Link]

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  • Schmalzbauer, M., et al. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Wiley Online Library. Available at: [Link]

  • Russell, J. B., & van Soest, P. J. (1984). Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism. PubMed. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • Devlin, T. R., & Gard, G. L. (2002). U.S. Patent No. 6,469,206. U.S. Patent and Trademark Office.
  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Cialini, C., et al. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). prop-1-ene-1,2,3-tricarboxylic acid. PubChem. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Trimellitic Anhydride and Trimellitic Acid on Newcrom B Column. Available at: [Link]

  • Organic Syntheses. (n.d.). n-CAPROIC ANHYDRIDE. Available at: [Link]

  • Schwartz, R., et al. (1988). Effect of tricarballylic acid, a nonmetabolizable rumen fermentation product of trans-aconitic acid, on Mg, Ca and Zn utilization of rats. PubMed. Available at: [Link]

  • European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides. Available at: [Link]

  • Isane, S., et al. (2018). Urinary Loss of Tricarboxylic Acid Cycle Intermediates As Revealed by Metabolomics Studies: An Underlying Mechanism to Reduce Lipid Accretion by Whey Protein Ingestion? National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Synthesis of Tricarballylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tricarballylic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the integrity and success of your experiments.

Introduction: The Importance of Purity in this compound Synthesis

This compound is a valuable building block in organic synthesis, notably in the preparation of derivatives for natural product synthesis and pharmaceutical development. The purity of the anhydride is paramount, as contaminants can lead to unwanted side reactions, decreased yields in subsequent steps, and complications in product purification and characterization. This guide will focus on identifying and mitigating the formation of common byproducts to ensure you obtain a high-purity product.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis and purification of this compound.

FAQ 1: My yield of this compound is lower than expected. What are the potential causes?

Several factors can contribute to a low yield. The most common culprits are incomplete reaction, product degradation, or loss during workup and purification.

  • Incomplete Dehydration: The conversion of tricarballylic acid to its anhydride is a dehydration reaction. If the dehydrating agent is not sufficiently reactive or used in inadequate amounts, or if the reaction time is too short, you will have a significant amount of unreacted starting material.

  • Presence of Water: Any moisture in the reaction will consume the dehydrating agent and can also lead to the hydrolysis of the desired anhydride product back to tricarballylic acid.[1] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.

  • Side Reactions: At elevated temperatures, decarboxylation of the starting tricarballylic acid can occur, leading to the formation of undesired byproducts. The choice of dehydrating agent and reaction conditions is critical to minimize these side reactions.

  • Loss during Purification: this compound has some solubility in common organic solvents. During recrystallization, a portion of the product will remain in the mother liquor. Optimizing the recrystallization solvent and temperature is key to maximizing recovery.

Troubleshooting Low Yields
Observation Potential Cause Recommended Action
Significant amount of starting material recoveredIncomplete reaction- Increase the equivalents of the dehydrating agent.- Extend the reaction time.- Ensure the reaction temperature is appropriate for the chosen dehydrating agent.
Oily or sticky product that is difficult to crystallizePresence of unreacted starting material and/or byproducts- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.- Re-purify the crude product, potentially using a different solvent system for recrystallization or considering column chromatography.
Gas evolution observed during the reactionPossible decarboxylation- Perform the reaction at a lower temperature if possible.- Choose a milder dehydrating agent.
FAQ 2: My final product is not pure. What are the likely impurities and how can I remove them?

The nature of the impurities will depend on the synthetic route employed. Here we discuss the byproducts from the most common methods.

This is a widely used method for preparing cyclic anhydrides.[2]

  • Unreacted Tricarballylic Acid: The most common impurity is the starting material itself due to incomplete dehydration.

  • Acetic Acid: This is a direct byproduct of the reaction.[3] It is typically removed during the workup and purification steps.

  • Mixed Anhydride: A mixed anhydride of tricarballylic acid and acetic acid can form as an intermediate or a byproduct.[4]

  • Polymeric Material: In some cases, intermolecular reactions can lead to the formation of oligomers or polymers instead of the desired cyclic anhydride.

This two-step approach involves first converting one of the carboxylic acid groups to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by intramolecular cyclization.

  • With Thionyl Chloride (SOCl₂):

    • Excess SOCl₂: This is a volatile liquid and can often be removed under reduced pressure.[5][6]

    • Gaseous Byproducts: HCl and SO₂ are the main byproducts and are easily removed from the reaction mixture.[5]

  • With Oxalyl Chloride ((COCl)₂):

    • Excess (COCl)₂: This is also a volatile liquid.

    • Gaseous Byproducts: CO, CO₂, and HCl are generated and removed.[7]

    • DMF-derived Impurities: If DMF is used as a catalyst, byproducts from its reaction with oxalyl chloride (Vilsmeier reagent-type intermediates) can be present. One minor byproduct of this reaction is reported to be a potent carcinogen.[7]

Troubleshooting Product Impurity
Impurity Identification Prevention Removal
Unreacted Tricarballylic AcidHigher melting point than the pure anhydride; broader melting point range. Can be detected by ¹H NMR (presence of broad carboxylic acid proton signals).Ensure complete reaction by using sufficient dehydrating agent and adequate reaction time/temperature.Recrystallization from a suitable solvent (e.g., ethyl acetate).[2]
Acetic Acid (from acetic anhydride method)Sharp, vinegar-like odor.Use a minimal excess of acetic anhydride.Removal of excess acetic anhydride and acetic acid under reduced pressure. Further purification by recrystallization.
Mixed AnhydrideMay be difficult to distinguish from the product by simple methods. Can be analyzed by mass spectrometry or detailed NMR analysis.Drive the reaction to completion to favor the formation of the more stable cyclic anhydride.Typically converted to the desired product during the reaction or removed during purification.
Polymeric MaterialInsoluble material or high viscosity of the crude product.Use appropriate reaction concentrations and temperatures to favor intramolecular cyclization.Filtration if insoluble. Purification of the soluble product by recrystallization.
Excess SOCl₂ or (COCl)₂Characteristic sharp, acidic odors.Use a minimal excess of the reagent.Removal under reduced pressure. A co-evaporation with a dry, inert solvent can be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol is adapted from a literature procedure.[2]

Materials:

  • Tricarballylic acid

  • Acetic anhydride

  • Ethyl acetate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required, though room temperature is often sufficient)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tricarballylic acid (1.0 eq).

  • Add acetic anhydride (2.0 eq).

  • Stir the reaction mixture at room temperature overnight. The solid tricarballylic acid should dissolve as the reaction progresses.

  • After the reaction is complete (as determined by a suitable method, e.g., TLC or disappearance of starting material), remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a minimal amount of hot ethyl acetate to dissolve the solid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the white, micro-crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the purified this compound under vacuum.

Visualizing the Process

Diagram 1: Synthesis and Common Byproducts of this compound

Synthesis_and_Byproducts TCA Tricarballylic Acid TA This compound (Desired Product) TCA->TA + Acetic Anhydride - Acetic Acid MixedAnhydride Mixed Anhydride (Intermediate/Byproduct) TCA->MixedAnhydride Initial Reaction Polymer Oligomers/Polymers (Byproduct) TCA->Polymer Intermolecular Reaction AA Acetic Anhydride AA->TA TA->TCA + Water (Hydrolysis) AcOH Acetic Acid (Byproduct) MixedAnhydride->TA Cyclization Water Water (Contaminant)

Caption: Reaction scheme for this compound synthesis.

Diagram 2: Troubleshooting Logic for Impure Product

Troubleshooting_Impure_Product start Impure Product Obtained check_sm Check for Unreacted Starting Material (TLC, NMR) start->check_sm check_odor Sharp, Acidic Odor? check_sm->check_odor No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes hydrolysis Product Hydrolysis check_odor->hydrolysis No excess_reagent Excess Dehydrating Agent or Acid Byproduct check_odor->excess_reagent Yes increase_reagent Action: Increase Reagent/ Reaction Time in Future incomplete_rxn->increase_reagent dry_conditions Action: Ensure Anhydrous Conditions in Future hydrolysis->dry_conditions rotovap Action: Remove Volatiles Under Reduced Pressure excess_reagent->rotovap recrystallize Action: Re-recrystallize increase_reagent->recrystallize dry_conditions->recrystallize rotovap->recrystallize

Caption: Decision tree for troubleshooting an impure product.

References

  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. [Link]

  • Wikipedia. (n.d.). Acetic anhydride. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]

  • YouTube. (2023). What Are Cyclic Anhydrides?. Chemistry For Everyone. [Link]

  • YouTube. (2020). We're making Acetic Anhydride (for science). [Link]

Sources

Technical Support Center: Purification of Tricarballylic Anhydride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tricarballylic anhydride. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important chemical intermediate through recrystallization. As a cyclic anhydride, this compound presents unique challenges, primarily its sensitivity to hydrolysis. This document provides in-depth, experience-based guidance to navigate these challenges effectively, ensuring a high-yield, high-purity product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a successful recrystallization protocol for this compound.

Q1: What is the target melting point for pure this compound?

The melting point is a critical indicator of purity. For this compound, literature values can vary slightly. A sharp melting point in the range of 132-134°C is indicative of a pure product.[1] Some sources may also report values around 144°C, which could correspond to different polymorphic forms or measurement conditions.[2] A broad or depressed melting range strongly suggests the presence of impurities.

Q2: Which solvents are recommended for the recrystallization of this compound?

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the anhydride completely at an elevated temperature but poorly at room or sub-ambient temperatures.

  • Primary Recommendation: Ethyl acetate is a well-documented and effective solvent for this purpose.[1] It provides a good solubility differential and is relatively easy to remove.

  • Alternative Solvent: Dichloromethane (CH₂Cl₂) has also been used successfully.[1] Crystallization can be achieved by cooling a saturated solution.

  • Solvents to Avoid: Protic solvents, especially water , must be strictly avoided. This compound readily hydrolyzes in the presence of water back to tricarballylic acid, which will contaminate the final product and significantly reduce the yield.[3][4]

Q3: What are the likely impurities in crude this compound?

Understanding potential impurities is key to designing an effective purification strategy. The most common impurities originate from the synthesis itself:

  • Unreacted Tricarballylic Acid: The starting material for the synthesis. Its presence will depress and broaden the melting point.

  • Acetic Acid/Acetic Anhydride: If the synthesis involves dehydrating tricarballylic acid with acetic anhydride, residual amounts may remain.[1]

  • Hydrolysis Product (Tricarballylic Acid): Any exposure of the anhydride to moisture during synthesis, workup, or storage will lead to the formation of tricarballylic acid.[5]

Q4: How can I definitively confirm the purity and identity of my final product?

Beyond melting point analysis, spectroscopic methods are essential for confirmation:

  • Infrared (IR) Spectroscopy: This is a powerful tool for identifying the anhydride functional group. Look for two characteristic carbonyl (C=O) stretching bands for the cyclic anhydride, typically found around 1835 cm⁻¹ (m) and 1760 cm⁻¹ (vs) .[1] The presence of a broad absorption in the 2500-3300 cm⁻¹ region would indicate O-H stretching from carboxylic acid impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities. The proton NMR spectrum in a deuterated aprotic solvent (e.g., acetone-d₆) will show characteristic multiplets for the methine and methylene protons of the ring structure.[1]

Q5: Why are anhydrous conditions so critical throughout this procedure?

The linkage in an acid anhydride is thermodynamically unstable relative to its hydrolyzed form, the dicarboxylic acid.[5] The five-membered ring of this compound is susceptible to nucleophilic attack by water.[3] This reaction is often irreversible under typical workup conditions and converts your desired product back into the starting material, leading to low purity and yield. Therefore, using dry solvents, oven-dried glassware, and protection from atmospheric moisture (e.g., using drying tubes) is paramount.

Section 2: Troubleshooting Guide

Even with a well-defined protocol, unexpected issues can arise. This section provides solutions to common problems encountered during the recrystallization of this compound.

Problem: My compound "oiled out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling because the solution becomes supersaturated at a temperature above the compound's melting point. This is often exacerbated by the presence of impurities that lower the melting point of the mixture.[6]

  • Solution Path:

    • Reheat the mixture to dissolve the oil completely.

    • Add a small amount (1-2 mL) of additional hot solvent to slightly decrease the solution's saturation point.

    • Ensure a very slow cooling rate. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with glass wool. Slow cooling is crucial for allowing well-ordered crystals to form instead of an amorphous oil.[6]

Problem: No crystals have formed even after the solution has cooled completely.

  • Causality: This is typically due to one of two reasons: either too much solvent was used, making the solution too dilute for crystallization to occur, or the solution is supersaturated and requires a nucleation event to initiate crystal growth.[6]

  • Solution Path:

    • Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for crystal formation.[7] If available, adding a tiny "seed crystal" of pure this compound is the most effective method.

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by careful boiling. Allow the concentrated solution to cool again.

    • Final Step: If crystals still do not form, cool the flask in an ice-water bath to further decrease solubility.

Problem: The crystallization was instantaneous, resulting in a fine powder.

  • Causality: Rapid crystallization, or "crashing out," occurs when the solution is highly concentrated and cools too quickly. This process traps impurities within the crystal lattice, defeating the purpose of recrystallization.[7] An ideal crystallization should see the first crystals appear after about 5 minutes and continue to grow over 15-20 minutes.[7]

  • Solution Path:

    • Reheat the flask to redissolve the solid.

    • Add a small excess of hot solvent (e.g., 5-10% more than was needed for initial dissolution).

    • Allow the flask to cool slowly and undisturbed on the benchtop, away from drafts. Do not place it directly into an ice bath from a high temperature.

Problem: My final yield is disappointingly low.

  • Causality: A low yield can result from several factors: using an excessive amount of solvent (leaving a significant amount of product in the mother liquor), filtering the crystals while the solution is still warm, or incomplete crystallization.[7]

  • Solution Path:

    • Check the Mother Liquor: After filtering your product, cool the filtrate in an ice bath for an additional 15-20 minutes. If a second crop of crystals forms, they can be collected. Be aware that this second crop may be less pure than the first.

    • Minimize Transfers: Ensure all of the crystalline product is transferred from the flask to the filter funnel. A plastic or rubber spatula can be used to scrape the flask walls.

    • Washing Technique: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product.

Problem: The melting point of my product is still low and broad after recrystallization.

  • Causality: This is a clear sign that significant impurities remain. The impurity could be the starting tricarballylic acid due to hydrolysis, or another soluble contaminant that co-crystallized with your product.

  • Solution Path:

    • Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity.

    • Consider a Different Solvent: If repeating the process with the same solvent fails, an impurity may have very similar solubility properties to your product in that solvent. Try recrystallizing from an alternative solvent system (e.g., dichloromethane if you initially used ethyl acetate).

    • Charcoal Treatment: If your solution has a noticeable color, it may indicate the presence of colored, high-molecular-weight impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[7]

Section 3: Detailed Experimental Protocol

This protocol outlines a reliable method for the recrystallization of this compound.

Materials and Equipment:

  • Crude this compound

  • Anhydrous ethyl acetate

  • Erlenmeyer flasks (oven-dried)

  • Hot plate with stirring capability

  • Filter paper

  • Powder funnel and short-stemmed glass funnel

  • Büchner funnel and vacuum flask

  • Ice bath

  • Drying tube (filled with CaCl₂ or Drierite)

Step-by-Step Methodology:

  • Preparation: Place the crude this compound (e.g., 1.0 g) into an oven-dried Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a stir bar.

  • Solvent Addition: In a separate flask, heat the anhydrous ethyl acetate to a gentle boil on a hot plate.

  • Dissolution: Add the hot ethyl acetate to the flask containing the anhydride in small portions, with continuous stirring and heating. Add just enough solvent to completely dissolve the solid at the boiling point. Expert Tip: Adding the solvent in portions prevents using a large excess, which is the most common cause of low yield.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, non-soluble byproducts), perform a hot gravity filtration. Place a piece of fluted filter paper in a short-stemmed funnel and pre-heat both with hot solvent vapor by placing the funnel over the boiling solvent flask. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Slow Cooling: Cover the flask with a watch glass or loosely plug it with a cork fitted with a drying tube to protect it from atmospheric moisture. Allow the solution to cool slowly and undisturbed to room temperature on the benchtop. Crystal formation should begin during this phase.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a very small volume of ice-cold anhydrous ethyl acetate to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum desiccator or a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.

Section 4: Data and Workflow Visualization

Solvent Property Summary
SolventBoiling Point (°C)Suitability for this compoundRationale & Expert Notes
Ethyl Acetate 77.1Excellent Reported in literature with good results.[1] Provides a good solubility gradient between hot and cold conditions. Must be anhydrous.
Dichloromethane 39.6Good A viable alternative.[1] Its low boiling point requires careful handling to prevent solvent loss during dissolution. Must be anhydrous.
Diethyl Ether 34.6Potentially Suitable Tricarballylic acid (the main impurity) can be washed with dry ether.[8] May be useful for washing but could be too good a solvent for high-yield recrystallization.
Water 100Unsuitable Reacts with the anhydride, causing hydrolysis back to tricarballylic acid.[3] Do not use.
Standard Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification & Cooling cluster_isolation Step 3: Isolation & Analysis A Place Crude Product in Flask B Add Minimum Amount of Hot Anhydrous Solvent A->B with stirring C Hot Gravity Filtration (If Insoluble Impurities) B->C D Slowly Cool Solution to Room Temperature C->D Purified Solution E Cool in Ice Bath D->E promotes max. yield F Isolate Crystals (Vacuum Filtration) E->F G Wash with Ice-Cold Anhydrous Solvent F->G remove mother liquor H Dry Under Vacuum G->H I Analyze Purity (MP, IR, NMR) H->I

Caption: Standard workflow for recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered After Cooling OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Very Low? Start->LowYield Impure Product Still Impure (Low/Broad MP)? Start->Impure OilingOut->NoCrystals No ReheatAddSolvent 1. Reheat to Dissolve 2. Add More Hot Solvent 3. Cool VERY Slowly OilingOut->ReheatAddSolvent Yes NoCrystals->LowYield No ScratchSeed 1. Scratch Flask 2. Add Seed Crystal NoCrystals->ScratchSeed Yes LowYield->Impure No CheckMotherLiquor 1. Cool Filtrate in Ice Bath (Collect 2nd Crop) 2. Ensure Efficient Transfer LowYield->CheckMotherLiquor Yes Recrystallize 1. Re-crystallize Product 2. Consider Different Solvent 3. Use Charcoal (if colored) Impure->Recrystallize Yes Success Success! Impure->Success No ReduceVolume Evaporate Some Solvent & Re-cool ScratchSeed->ReduceVolume If still no crystals

Caption: Decision tree for troubleshooting common issues.

Section 5: References

  • Elgazwy, A.-S. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665–673. [Link]

  • Clarke, H. T., & Murray, T. F. (1921). Tricarballylic acid. Organic Syntheses, 1, 91. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Chemistry Stack Exchange. Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? (2013). [Link]

  • LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. [Link]

  • da Silva, J. P., et al. (2003). Hydrolysis of 1,8-and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. ResearchGate. [Link]

Sources

Preventing the hydrolysis of tricarballylic anhydride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling tricarballylic anhydride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a cyclic anhydride, this compound is highly susceptible to hydrolysis, a common side reaction that can significantly impact reaction yield and purity. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you mitigate this issue and ensure the success of your experiments.

Understanding the Problem: The Inevitable Hydrolysis of this compound

Q1: Why is my reaction with this compound failing or giving low yields? I suspect hydrolysis.

A1: Your suspicion is likely correct. This compound, like all acid anhydrides, is highly electrophilic at its carbonyl carbons. This makes it an excellent acylating agent but also renders it extremely sensitive to nucleophilic attack by water.[1][2][3] This reaction, known as hydrolysis, cleaves the anhydride ring to form two carboxylic acid groups, consuming your starting material and potentially complicating your purification process.[4][5]

The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate, which then collapses, breaking the C-O-C bond of the anhydride and yielding the dicarboxylic acid, in this case, tricarballylic acid.[4]

Hydrolysis_Mechanism Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Product Tricarballylic Acid Intermediate->Product Ring Opening

Caption: Mechanism of this compound Hydrolysis.

Proactive Prevention: Best Practices for an Anhydrous Reaction Environment

Q2: What are the essential steps to prevent hydrolysis before starting my reaction?

A2: The cornerstone of preventing anhydride hydrolysis is establishing and maintaining a rigorously anhydrous ("dry") reaction environment.[2] Water is a pervasive contaminant, and proactive measures are critical.

Glassware Preparation: The First Line of Defense

Standard laboratory glassware has a layer of adsorbed water on its surface that can be detrimental to water-sensitive reactions.[6]

  • Oven Drying: Place all glassware in a laboratory oven at >120 °C for at least 4 hours, or ideally, overnight. Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).

  • Flame Drying: For round-bottom flasks, flame drying is a faster alternative.[6][7] Assemble the glassware, and while flushing with a slow stream of inert gas, gently heat the entire surface with a heat gun or a soft flame from a Bunsen burner until all visible moisture has evaporated. Allow the glassware to cool to room temperature under the inert atmosphere before adding reagents.

Solvent and Reagent Selection: Ensuring Anhydrous Quality

The choice and handling of your solvents and reagents are paramount.

  • Use Anhydrous Solvents: Always use freshly opened bottles of anhydrous solvents or solvents that have been properly dried and stored. For particularly sensitive reactions, it is advisable to distill the solvent from an appropriate drying agent immediately before use.

  • Solvent Compatibility: Choose aprotic solvents that will not react with the anhydride. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether, or hydrocarbons like toluene and hexane are common choices. Chlorinated solvents such as dichloromethane (DCM) can also be used if dry.[8]

  • Check Reagent Hydration: Be aware of the hydration state of your other reagents. Some crystalline solids can incorporate water into their lattice. If necessary, dry reagents in a vacuum oven.

Working Under an Inert Atmosphere: Isolating from Ambient Moisture

For the most sensitive reactions, working under an inert atmosphere of nitrogen or argon is essential to prevent the ingress of atmospheric moisture.[9][10]

Inert_Atmosphere_Setup flask Round-Bottom Flask Reaction Mixture septum Rubber Septum flask->septum condenser Condenser (Optional) flask->condenser Reflux Setup inert_gas Inert Gas Source (N₂ or Ar Balloon) septum->inert_gas Inlet vent_needle Vent Needle septum->vent_needle Outlet (for purging) drying_tube Drying Tube Cotton Drying Agent (e.g., CaCl₂) Cotton condenser->drying_tube Moisture Protection

Sources

Troubleshooting low yields in tricarballylic anhydride reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for tricarballylic anhydride reactions. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming challenges and optimizing your experimental outcomes. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and practical, field-proven insights.

Troubleshooting Guide: Low Yields and Side Reactions

Low or no product yield, along with the presence of significant byproducts, are common hurdles in reactions involving this compound. This guide offers a systematic approach to identifying and resolving these issues.

Question 1: My reaction with this compound is resulting in a low yield of the desired amide product. What are the likely causes?

Several factors can contribute to low yields in the acylation of amines with this compound. The primary suspects are related to reagent quality, reaction conditions, and the intrinsic reactivity of the substrates.

A1: Key Troubleshooting Steps

  • Verify Reagent Purity and Stability:

    • This compound Hydrolysis: this compound is susceptible to hydrolysis. Exposure to atmospheric moisture can lead to the formation of the corresponding tricarboxylic acid, which is unreactive under typical acylation conditions. It is crucial to use a freshly opened bottle or a properly stored anhydride.[1][2] The purity of commercial cis-aconitic anhydride, a related compound, is typically around 95-98%.[3]

    • Solvent Anhydrousness: The use of anhydrous solvents is critical to prevent the hydrolysis of the anhydride. Solvents should be freshly dried and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Conditions:

    • Temperature Control: The reaction temperature can significantly impact the yield. For many acylation reactions, initiating the reaction at a lower temperature (e.g., 0 °C) and allowing it to gradually warm to room temperature can be effective.[4] For less reactive amines, gentle heating might be necessary; however, excessive heat can promote side reactions and decomposition.[4]

    • Reaction Time: Ensure the reaction has proceeded to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Consider the Nucleophilicity of the Amine:

    • The reactivity of the amine plays a crucial role. Primary and secondary amines are generally good nucleophiles for this reaction.[5][6][7] Aromatic amines may be less reactive due to the delocalization of the nitrogen lone pair into the aromatic ring.[7] Tertiary amines will not form the desired amide product.[7][8]

Question 2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for my desired product?

The formation of multiple products often arises from the two reactive carbonyl sites on the this compound molecule or from side reactions.

A2: Strategies for Enhancing Selectivity

  • Regioselectivity with Mixed Anhydrides: this compound is an asymmetrical anhydride, meaning the two carbonyl groups can have different electrophilicities. The amine can attack either carbonyl, leading to a mixture of regioisomers.[9] To favor one product, careful control of reaction conditions is necessary. In some cases, the use of a different solvent or catalyst can influence the regioselectivity.

  • Minimizing Side Reactions: Unwanted side reactions can be mitigated by optimizing the reaction conditions. For instance, in related Friedel-Crafts acylation reactions, controlling the temperature can reduce the formation of isomers.[4]

  • Over-acylation: If your substrate contains multiple nucleophilic sites, you may observe di- or poly-acylated products. To minimize this, you can use a stoichiometric amount of the anhydride or add it slowly to the reaction mixture.[4]

Question 3: What is the best workup procedure to maximize the yield and purity of my product?

A proper workup procedure is essential for isolating the desired product in high purity and yield.[4]

A3: Recommended Workup Protocol

  • Quench the Reaction: Once the reaction is complete, any unreacted this compound should be quenched. This is typically achieved by adding a protic solvent like methanol or water.

  • Neutralize and Wash: The reaction mixture is then usually diluted with a suitable organic solvent and washed with an aqueous solution to remove byproducts. A wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, will remove the tricarboxylic acid byproduct.[4]

  • Purification: The crude product can then be purified using standard techniques such as recrystallization or column chromatography. The choice of purification method will depend on the physical properties of the product.

Workup Step Purpose Typical Reagents
QuenchingDecompose excess anhydrideMethanol, Water
NeutralizationRemove acidic byproductsSaturated NaHCO₃ solution
ExtractionIsolate the productEthyl acetate, Dichloromethane
DryingRemove residual waterAnhydrous Na₂SO₄, MgSO₄
PurificationIsolate the final productRecrystallization, Column Chromatography

Frequently Asked Questions (FAQs)

What is the mechanism of the reaction between this compound and an amine?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the anhydride.[5][7] This is followed by the departure of the carboxylate leaving group to form the amide product and a carboxylic acid byproduct.[7]

Acylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Attacks Carbonyl Anhydride Tricarballylic Anhydride Anhydride->Intermediate Product Amide Intermediate->Product Reforms C=O bond Byproduct Carboxylic Acid Intermediate->Byproduct Carboxylate leaves

Caption: Mechanism of amine acylation by this compound.

How can I synthesize this compound?

This compound can be synthesized from tricarballylic acid by dehydration. A common method involves reacting tricarballylic acid with acetic anhydride.[9] The excess acetic anhydride is then removed under reduced pressure, and the product can be purified by recrystallization.[9]

Are there alternative reagents for acylation reactions?

Yes, several other reagents can be used for acylation, including acyl chlorides and other carboxylic acid anhydrides.[10][11] Acyl chlorides are generally more reactive than anhydrides but produce corrosive HCl as a byproduct.[2] The choice of reagent will depend on the specific requirements of the reaction, including the reactivity of the substrate and the desired reaction conditions.

Experimental Protocols

General Protocol for the Acylation of a Primary Amine with this compound

This protocol provides a general starting point for the acylation of a primary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • To a stirred solution of the primary amine (1.0 equivalent) in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere, add a base such as triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous NH₄Cl solution, a saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Anhydride Solution Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Quench with Methanol D->E F 6. Workup: - Dilute - Wash (NH₄Cl, NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H

Caption: A step-by-step workflow for amine acylation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Elgazwy, A.-S. S. H. (2000). Facile Synthesis of (R,R) and of (R,S)
  • Elgazwy, A.-S. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. MDPI. Retrieved from [Link]

  • Claes, L., et al. (2018). Sustainable formation of tricarballylic acid from citric acid over highly stable Pd/Nb2O5.nH2O catalysts. Green Chemistry, 20(18), 4269-4280.
  • Li, W., et al. (2021). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 6(45), 30589-30598.
  • Gharib, A., Jahangir, M., & Scheeren, J. W. (2011). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts. Polish Journal of Chemical Technology, 13(2), 11-17.
  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

  • Chemguide. (n.d.). The Reactions of Acid Anhydrides with Ammonia and Primary Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US4797497A - Trimellitic anhydride purification process.
  • Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Retrieved from [Link]

  • ResearchGate. (n.d.). 90 questions with answers in ANHYDRIDES | Science topic. Retrieved from [Link]

  • YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide. Wentzel Lab. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

  • YouTube. (2020). Acylation using an anhydride. J Michelle Leslie. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Anhydrides. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US3651095A - Process for the purification of trimellitic anhydride.
  • Gharib, A., Jahangir, M., & Scheeren, J. W. (2011). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts. Polish Journal of Chemical Technology, 13(2), 11-17.
  • ReactionWeb.io. (2025). Amine + Anhydride. Retrieved from [Link]

  • YouTube. (2016). Acylation (Acid Anhydride Reactions). Allery Chemistry. Retrieved from [Link]

  • Qin, Q., Cheng, Z., & Jiao, N. (2022). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis.
  • Ruiz-Bermejo, M., et al. (2021). Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. Scientific Reports, 11(1), 1-11.
  • European Patent Office. (n.d.). EP 0535825 A2 - Process for the purification of carboxylic acids and/or their anhydrides. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acid anhydrides. Retrieved from [Link]

  • Guda, V. K., et al. (2015). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. Retrieved from [Link]

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Technical Support Center: Reactions of Tricarballylic Anhydride with Multifunctional Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tricarballylic anhydride, also known as 2-(2,5-dioxooxolan-3-yl)acetic acid, is a versatile cyclic anhydride frequently employed as a linker or acylating agent in bioconjugation, polymer synthesis, and drug delivery systems.[1][2] Its structure, featuring a reactive anhydride ring and a pendant carboxylic acid, allows for the introduction of multiple carboxylate groups upon reaction with nucleophiles like amines and alcohols. However, when reacting this compound with substrates possessing multiple functional groups (e.g., proteins, peptides, polysaccharides, or polyamines), a variety of side reactions can occur. These undesirable reactions can lead to low yields, product heterogeneity, and the formation of insoluble cross-linked materials.

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers anticipate, identify, and mitigate common side reactions, ensuring successful and reproducible outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Acylated Product

Question: My reaction shows a low conversion of my starting material, and the yield of the desired mono-acylated product is significantly lower than expected. What are the common culprits?

Answer: Low yields in acylation reactions often stem from a few key issues related to reagent stability and reaction conditions.[3][4]

Probable Causes & Recommended Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Solution(s)
Anhydride Hydrolysis This compound is susceptible to hydrolysis, where water acts as a nucleophile, opening the anhydride ring to form the parent tricarballylic acid.[5][6][7] This side reaction consumes the anhydride, reducing its availability for the desired reaction. The rate of hydrolysis is highly pH-dependent, often increasing significantly under basic conditions.[7][8]1. Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents (e.g., DMF, DMSO, THF) to minimize water content. 2. Control pH: For reactions in aqueous buffers, maintain a slightly acidic to neutral pH (6.0-7.5) where many anhydrides exhibit greater stability.[7] 3. Fresh Reagents: Use a fresh bottle of this compound or one that has been stored properly under inert gas in a desiccator.
Sub-optimal Temperature Acylation reactions have an optimal temperature range. Temperatures that are too low may result in impractically slow reaction rates, while excessively high temperatures can accelerate side reactions like hydrolysis or decomposition of starting materials.[3][4]1. Optimize Temperature: Start the reaction at a low temperature (e.g., 0-4 °C) and allow it to slowly warm to room temperature.[3] For less reactive nucleophiles, gentle heating (e.g., 40-50 °C) may be necessary, but this should be monitored carefully.
Poor Reagent Solubility If either the multifunctional substrate or the anhydride is not fully dissolved, the reaction becomes heterogeneous, leading to slow and incomplete conversion.1. Solvent Screening: Test a range of anhydrous, inert solvents in which all reactants are fully soluble.[3] Common choices include DMF, DMSO, and CH₂Cl₂. 2. Co-solvents: Consider using a co-solvent system to improve the solubility of all components.
Problem 2: Formation of Insoluble Precipitates or Gelation

Question: During my reaction with a polyamine-containing substrate, the solution became cloudy and a precipitate formed, or the entire solution turned into a gel. What is happening and how can I prevent it?

Answer: This is a classic sign of uncontrolled intermolecular cross-linking. When your substrate has multiple nucleophilic groups (e.g., a protein with many lysine residues or a synthetic polyamine), a single anhydride molecule can react, and the newly introduced carboxyl groups can then be activated (or react under certain conditions) to link to another substrate molecule, leading to an insoluble polymer network.[9][10][11][12]

Probable Causes & Recommended Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Solution(s)
Intermolecular Cross-linking Multifunctional substrates (e.g., those with multiple -NH₂ or -OH groups) can be linked together by the reagent, leading to high molecular weight polymers that precipitate or form a gel. This is favored at high concentrations.1. High Dilution: Run the reaction under high dilution conditions to favor intramolecular reaction or mono-acylation over intermolecular cross-linking. 2. Control Stoichiometry: Use the multifunctional compound as the limiting reagent or add the this compound slowly and portion-wise to the reaction mixture to control the degree of modification.[3] 3. Protecting Groups: Temporarily block some of the nucleophilic groups on your substrate with protecting groups to control the sites of reaction.[13][14][15]

Below is a workflow to troubleshoot and prevent cross-linking.

G start Start: Gelation or Precipitation Observed check_conc Is reaction concentration high? start->check_conc action_dilute ACTION: Reduce concentration (High Dilution Principle) check_conc->action_dilute Yes check_stoich Is anhydride in large excess? check_conc->check_stoich No action_dilute->check_stoich action_stoich ACTION: Use anhydride as limiting reagent or add dropwise check_stoich->action_stoich Yes check_protect Does substrate have many reactive sites? check_stoich->check_protect No action_stoich->check_protect action_protect CONSIDER: Using orthogonal protecting groups check_protect->action_protect Yes end_success Outcome: Homogeneous Solution, Controlled Acylation check_protect->end_success No action_protect->end_success

Workflow for mitigating cross-linking side reactions.
Problem 3: Poor Selectivity Between Different Nucleophiles

Question: My substrate contains both primary amines (-NH₂) and hydroxyl (-OH) groups. The anhydride is reacting with both, but I only want to acylate the amine. How can I improve selectivity?

Answer: Achieving chemoselectivity between different nucleophiles is a common challenge. Generally, amines are more nucleophilic than alcohols and will react preferentially.[16] However, this selectivity is highly dependent on the reaction conditions, especially pH.

Probable Causes & Recommended Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Solution(s)
Incorrect pH At high pH (>9), both amines and alcohols are deprotonated and nucleophilic. At neutral or slightly acidic pH (7-8.5), primary amines (-NH₂) are largely deprotonated and highly nucleophilic, while alcohols (-OH) are protonated and much less reactive. At low pH (<6), amines become protonated to non-nucleophilic ammonium ions (-NH₃⁺), shutting down their reactivity.1. Optimize pH: For selective N-acylation, conduct the reaction in a buffered solution at pH 7.5-8.5. This maintains the amine in its nucleophilic state while minimizing alcohol reactivity. 2. Kinetic Control: Run the reaction at a lower temperature (0-4 °C). The acylation of amines typically has a lower activation energy than the acylation of alcohols, so lowering the temperature will favor the faster amine reaction.
Use of Base Catalysts Strong base catalysts (e.g., pyridine, DMAP) can deprotonate alcohols, increasing their nucleophilicity and leading to competitive O-acylation (ester formation).[17][18]1. Avoid Strong Bases: If possible, run the reaction without a strong base catalyst when selectivity is critical. If a base is needed to neutralize the carboxylic acid byproduct, use a non-nucleophilic hindered base or a bicarbonate buffer.[3]

The following diagram illustrates the effect of pH on nucleophile reactivity.

G cluster_low_ph Low pH (< 6) cluster_mid_ph Optimal pH (7.5-8.5) cluster_high_ph High pH (> 10) amine_low R-NH₃⁺ (Not Nucleophilic) amine_mid R-NH₂ (Strong Nucleophile) alc_low R-OH (Poor Nucleophile) amine_high R-NH₂ (Nucleophilic) alc_mid R-OH (Weak Nucleophile) alc_high R-O⁻ (Nucleophilic)

Sources

Technical Support Center: Enhancing the Solubility of Tricarballylic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges encountered when working with tricarballylic anhydride derivatives. Our focus is on providing scientifically grounded, practical solutions to help you advance your research.

Introduction to the Challenge

Tricarballylic acid, a naturally occurring tricarboxylic acid, and its anhydride derivatives are important building blocks in the synthesis of various compounds, including pharmaceuticals and biodegradable polymers.[1] However, their utility can be hampered by poor solubility in aqueous and organic solvents, a common hurdle in drug development and material science. This guide will explore the underlying reasons for these solubility issues and provide actionable strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of tricarballylic acid and its derivatives.

Q1: What are the fundamental solubility properties of tricarballylic acid?

Answer: Tricarballylic acid is quite soluble in water, with a reported solubility of 500 mg/mL at 18°C.[2][3] It is also soluble in methanol and slightly soluble in ether.[2] Its tricarboxylic nature, with three carboxylic acid groups, contributes to its aqueous solubility. The pKa values for tricarballylic acid are pK1 = 3.49, pK2 = 4.58, and pK3 = 5.83 at 30°C.[2][3][4] These values indicate that the molecule's charge state, and therefore its solubility, will be highly dependent on the pH of the solution.

Q2: Why do my this compound derivatives have poor solubility?

Answer: The conversion of the carboxylic acid groups to an anhydride ring significantly alters the molecule's polarity. While the parent acid is hydrophilic, the anhydride is more hydrophobic. Furthermore, derivatives with bulky or nonpolar functional groups will inherently have lower aqueous solubility. The crystalline structure of a particular derivative can also lead to strong intermolecular forces, making it difficult for solvent molecules to break the crystal lattice, thus reducing solubility.

Q3: I've noticed my compound's concentration changes over time in aqueous solutions. What is happening?

Answer: this compound and its derivatives are susceptible to hydrolysis, where the anhydride ring reacts with water to open, forming the corresponding dicarboxylic acid. This reaction is pH-dependent.[5] The newly formed carboxylic acid groups can then ionize depending on the pH, leading to changes in solubility and the overall composition of your solution. This instability is a critical factor to consider during formulation and storage. For instance, succinic anhydride, a similar cyclic anhydride, readily hydrolyzes to succinic acid.[6]

Q4: Can I simply change the solvent to improve solubility?

Answer: Yes, changing the solvent is a primary strategy. Tricarballylic acid itself is soluble in polar solvents like water and methanol.[2] For less polar anhydride derivatives, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or mixtures containing these may be effective.[7][8][9] However, it's crucial to consider the downstream application. For biological assays, high concentrations of organic solvents like DMSO can be toxic to cells.[10] A co-solvent system, where a water-miscible organic solvent is mixed with an aqueous buffer, is often a viable compromise.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed strategies and step-by-step protocols to address specific solubility problems.

Issue 1: Poor Aqueous Solubility of a Neutral this compound Derivative

If your derivative is a neutral molecule with low water solubility, the primary goal is to increase its interaction with the aqueous environment.

A co-solvent system can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous solvent.

Troubleshooting Steps:

  • Initial Solvent Screening: Test the solubility of your compound in a small panel of water-miscible organic solvents such as DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG) 300 or 400.

  • Determine Maximum Tolerated Co-solvent Concentration: If for a biological application, determine the highest concentration of the chosen co-solvent that does not adversely affect your experimental system (e.g., cell viability).

  • Prepare a Concentrated Stock Solution: Dissolve the compound in the pure co-solvent at a high concentration.

  • Titrate into Aqueous Buffer: Slowly add the stock solution to your aqueous buffer while vortexing to avoid precipitation. The final concentration of the co-solvent should not exceed the predetermined tolerance limit.

Experimental Protocol: Preparing a Co-solvent Formulation

  • Weigh 10 mg of your this compound derivative into a clean vial.

  • Add 200 µL of DMSO to dissolve the compound, creating a 50 mg/mL stock solution.

  • In a separate tube, prepare 10 mL of your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • While vortexing the buffer, slowly add aliquots of the DMSO stock solution to reach your target final concentration. Ensure the final DMSO concentration remains low (typically <1% v/v) for cellular assays.

Surfactants form micelles in aqueous solutions, which have a hydrophobic core capable of encapsulating poorly soluble molecules, thereby increasing their apparent solubility.

Troubleshooting Steps:

  • Surfactant Selection: Choose a non-ionic surfactant with low toxicity for biological applications, such as Tween® 80 or Cremophor® EL.

  • Determine the Critical Micelle Concentration (CMC): The surfactant concentration must be above its CMC to form micelles. This information is typically available from the supplier.

  • Formulation: Prepare a solution of the surfactant in your aqueous buffer at a concentration above the CMC. Add your compound and agitate (e.g., by sonication or gentle heating) to facilitate encapsulation.

Experimental Protocol: Micellar Formulation

  • Prepare a 1% (w/v) solution of Tween® 80 in water.

  • Add your this compound derivative to this solution to achieve the desired final concentration.

  • Sonicate the mixture in a bath sonicator for 15-30 minutes, or until the solution is clear.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.

Troubleshooting Steps:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.

  • Molar Ratio Optimization: The stoichiometry of the drug-cyclodextrin complex (e.g., 1:1, 1:2) should be determined experimentally to maximize solubility.

  • Complex Formation: The complex is typically formed by mixing the compound and cyclodextrin in an aqueous solution and allowing it to equilibrate, often with the aid of sonication or stirring.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add an excess of your this compound derivative to the cyclodextrin solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • Filter the solution through a 0.22 µm syringe filter to remove the undissolved compound.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Table 1: Comparison of Solubilization Strategies for Neutral Derivatives

StrategyAdvantagesDisadvantagesBest For
Co-solvents Simple, rapid, and effective for many compounds.Potential for solvent toxicity in biological systems.Initial screening, in vitro assays with tolerant cell lines.
Micellar Solubilization High solubilization capacity, can protect the compound from degradation.Can interfere with some biological assays.Formulations for in vitro and in vivo studies.
Cyclodextrins Low toxicity, can improve stability.Can be expensive, may not be effective for all molecules.Pharmaceutical formulations, reducing toxicity.

G cluster_problem Problem cluster_solutions Solubilization Strategies Problem Poor Aqueous Solubility of Neutral Derivative Cosolvent Co-solvent Systems (e.g., DMSO, Ethanol) Problem->Cosolvent Reduces solvent polarity Micelles Micellar Solubilization (e.g., Tween® 80) Problem->Micelles Encapsulates in hydrophobic core Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Problem->Cyclodextrin Forms inclusion complex

Issue 2: Poor Solubility of a this compound Derivative with an Ionizable Group

If your derivative contains an ionizable functional group (e.g., a free carboxylic acid or a basic amine), its solubility will be highly dependent on pH.

By adjusting the pH of the solution, you can ionize the functional group, which generally increases aqueous solubility. For a carboxylic acid group, increasing the pH above its pKa will deprotonate it to the more soluble carboxylate form. For a basic group, decreasing the pH below its pKa will protonate it to the more soluble cationic form.

Troubleshooting Steps:

  • Determine or Estimate pKa: Knowing the pKa of the ionizable group is crucial. This can be determined experimentally or estimated using computational tools. The parent tricarballylic acid has pKa values of 3.49, 4.58, and 5.83.[2][3][4]

  • Create a pH-Solubility Profile: Measure the solubility of your compound at various pH values around the pKa to identify the pH of maximum solubility.

  • Select an Appropriate Buffer: Choose a buffer system that maintains the pH in the optimal range and is compatible with your experiment.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).

  • Add an excess of your compound to each buffer.

  • Agitate the samples until equilibrium is reached (typically 24-48 hours).

  • Filter the samples and analyze the concentration of the dissolved compound in the filtrate.

  • Plot solubility as a function of pH to determine the optimal pH range.

Converting an ionizable compound into a salt can dramatically increase its solubility and dissolution rate. This is a common strategy in drug development. For acidic compounds, salts are formed with a basic counter-ion (e.g., sodium, potassium). For basic compounds, salts are formed with an acidic counter-ion (e.g., chloride, sulfate). Studies on dicarboxylic acids have shown that salt formation can increase solubility by 7 to 80 times.[2][11]

Troubleshooting Steps:

  • Counter-ion Selection: Choose a pharmaceutically acceptable counter-ion.

  • Salt Synthesis: The salt is typically prepared by reacting the free acid or base with the chosen counter-ion in a suitable solvent, followed by isolation of the salt form.

  • Characterization: Confirm the formation of the salt and assess its purity, crystallinity, and solubility.

Experimental Protocol: Small-Scale Salt Formation for Solubility Screening

  • Dissolve your acidic this compound derivative in a suitable organic solvent (e.g., ethanol).

  • Add one molar equivalent of a base (e.g., sodium hydroxide in ethanol).

  • Stir the mixture. If a precipitate forms, it is likely the sodium salt. If not, the salt may be soluble in the reaction solvent.

  • Remove the solvent under reduced pressure.

  • Assess the solubility of the resulting solid in water or your desired aqueous buffer.

G Problem Poor Solubility of Ionizable Derivative pKa Determine pKa of Ionizable Group Problem->pKa pH_Adjust pH Adjustment pKa->pH_Adjust If pH modification is sufficient Salt_Formation Salt Formation pKa->Salt_Formation For a stable, solid form Solubility_Profile Generate pH-Solubility Profile pH_Adjust->Solubility_Profile Counterion Select Counter-ion Salt_Formation->Counterion Buffer Select Optimal Buffer Solubility_Profile->Buffer Increased_Solubility Enhanced Aqueous Solubility Buffer->Increased_Solubility Synthesize_Salt Synthesize and Isolate Salt Counterion->Synthesize_Salt Synthesize_Salt->Increased_Solubility

Issue 3: Compound Instability due to Hydrolysis

The anhydride ring is susceptible to hydrolysis, which can be a significant issue in aqueous formulations.

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. In the context of this compound derivatives, creating a more stable prodrug that releases the active anhydride or its diacid form can be a viable strategy. For example, converting the free carboxylic acid of a partially hydrolyzed anhydride into an ester can increase stability and lipophilicity. Anhydride-based prodrugs have been successfully used to temporarily mask carboxylic acid groups, altering properties like hydrophobicity and release kinetics.[12][13][14]

Troubleshooting Steps:

  • Identify a Prodrug Moiety: Select a chemical group to attach to your molecule that will improve its properties and can be cleaved in a predictable manner (e.g., enzymatically or via hydrolysis).

  • Synthesis: Synthesize the prodrug derivative.

  • Evaluate Properties: Assess the solubility, stability, and release kinetics of the prodrug.

Experimental Protocol: Monoesterification of this compound

This protocol serves as a conceptual example for modifying the free carboxylic acid group.

  • Dissolve this compound in an alcohol (e.g., ethanol) which will act as both the solvent and the reactant.

  • Gently heat the mixture to promote the reaction of the alcohol with the anhydride, which will open the ring and form a monoester.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the excess alcohol under reduced pressure.

  • Purify the resulting monoester derivative.

  • Evaluate the solubility and stability of the new derivative. This monoester will have different solubility and hydrolysis characteristics compared to the original anhydride.

For compounds that are highly sensitive to hydrolysis, formulating them in a non-aqueous vehicle or a system with very low water activity can preserve their integrity.

Troubleshooting Steps:

  • Solvent Selection: Identify a non-aqueous solvent in which the compound is soluble and stable (e.g., PEG 400, propylene glycol, or oils for lipid-based formulations).

  • Formulation Development: Prepare the formulation and assess its physical and chemical stability over time.

  • Compatibility: Ensure the formulation is compatible with the intended application and delivery route.

Part 3: Concluding Remarks

Improving the solubility of this compound derivatives requires a systematic approach that considers the physicochemical properties of the specific molecule. By understanding the interplay of polarity, pKa, and chemical stability, researchers can select the most appropriate strategy, whether it involves altering the formulation with co-solvents and excipients or modifying the chemical structure through salt formation or a prodrug approach. The protocols and troubleshooting guides provided here serve as a starting point for developing robust and effective solutions to your solubility challenges.

References

  • Tricarballylic Acid. (n.d.). In The Merck Index Online. Royal Society of Chemistry.
  • TRICARBALLYLIC ACID. (n.d.). In ChemicalBook.
  • Shabat, D., et al. (2004). Anhydride Prodrug of Ibuprofen and Acrylic Polymers. AAPS PharmSciTech, 5(3), e46.
  • Kinetics of Hydrolysis of Succinimides. (1976). Journal of Pharmaceutical Sciences, 65(10), 1524-1527.
  • Clarke, H. T., & Murray, T. F. (1941). Tricarballylic Acid. Organic Syntheses, Coll. Vol. 1, p.523.
  • Tricarballylic acid. (n.d.). Chem-Impex.
  • Domb, A. J., & Nudelman, R. (2003). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Pharmaceutical research, 20(3), 449–456.
  • TRICARBALLYLIC ACID. (n.d.). In The Good Scents Company.
  • US Patent 3,594,415A. (1971). Tricarballylic acids.
  • Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. (2018). Journal of Molecular Structure, 1157, 439-446.
  • Anhydride Prodrug of Ibuprofen and Acrylic Polymers. (2004). AAPS PharmSciTech, 5(3), 1-8.
  • Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. (2018). Green Chemistry, 20(14), 3257-3266.
  • Succinic anhydride. (n.d.). In Wikipedia.
  • Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. (2003). Pharmaceutical Research, 20(3), 449-456.
  • Methods for the synthesis of mixed anhydrides. (2003). Pharmaceutical Research, 20(3), 449-456.
  • Attempted Synthesis of Esters of Tricarballylic Acid and 3,5-Dibromosalicylic. (n.d.). Journal of the Serbian Chemical Society.
  • Tricarballylic acid. (n.d.). TargetMol.
  • TRICARBALLYLIC ACID. (n.d.). In ChemicalBook.
  • The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. (1963). Journal of the Chemical Society (Resumed), 6011-6019.
  • Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. (1985). Journal of Pharmaceutical Sciences, 74(4), 365-378.
  • The sustainable production of succinic anhydride from renewable biomass. (2023). RSC Advances, 13(28), 19335-19342.
  • Chemistry of Acid Anhydrides. (2024). In Chemistry LibreTexts.
  • 1,2,3-Propanetricarboxylic acid. (n.d.). In PubChem.
  • Tricarballylic acid (CAS 99-14-9). (n.d.). In Cheméo.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2012). ACS Medicinal Chemistry Letters, 3(10), 840–844.
  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022). ACS Omega, 7(38), 34485–34493.
  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016).
  • L-Tartaric acid. (n.d.). In PubChem.
  • Study on the Influence of Saturated Aliphatic Dicarboxylic Acids on the Solubility of Their Norfloxacin Salts. (2020). Open Access Library Journal, 7(10), 1-8.
  • Tricarballylic acid. (n.d.). Santa Cruz Biotechnology.
  • Samples in DMSO: What an end user needs to know. (2006).
  • Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism. (1987). The British journal of nutrition, 57(3), 525–534.
  • Tartaric acid. (2020). In Sciencemadness Wiki.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Brazilian Oral Research, 38, e109.
  • Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. (2016).
  • What is the solubility of trimesic acid (1,3,5 benzenetricarboxylic acid) in water at room temperature? (2019).
  • The Solubility of Citric and Tartaric Acids in Water. (1937). Journal of the American Chemical Society, 59(12), 2530–2531.
  • Solubility of Gallic Acid in Single and Mixed Solvents. (2024). Molecules, 29(3), 555.
  • Trichloroacetic Acid. (n.d.). In PubChem.
  • How to eliminate DMSO completely from the organic reaction mixture in order to do GC and make the solvent as ethyl acetate or DCM? (2012).

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Technical Support Center: Optimizing Tricarballylic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and optimization of tricarballylic anhydride reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we move beyond simple protocols to explain the underlying principles of catalyst choice and reaction design, empowering you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when working with this compound and its precursors.

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is most commonly synthesized by the dehydration of propane-1,2,3-tricarboxylic acid (tricarballylic acid). A standard laboratory method involves heating tricarballylic acid with a dehydrating agent like acetic anhydride. The excess acetic anhydride can then be removed under reduced pressure, and the product purified by recrystallization.[1] For more reactive starting materials, reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be employed to form the corresponding acid chloride, which readily cyclizes.[1][2]

Q2: My synthesis starts from citric acid. What are the key catalytic steps and challenges?

A2: Synthesizing the saturated tricarballylic acid from the widely available citric acid is a common and sustainable approach. This is typically a two-step, one-pot process involving dehydration followed by hydrogenation.[3][4][5]

  • Dehydration: Citric acid is first dehydrated to aconitic acid. This step requires an acid catalyst.

  • Hydrogenation: The double bond in the aconitic acid intermediate is then hydrogenated to yield tricarballylic acid. This requires a hydrogenation catalyst.

A major challenge is catalyst stability. While H-Beta zeolites can be used as the acid catalyst, citric acid can leach aluminum from the zeolite framework, leading to deactivation over time.[3][5][6] A more stable and robust alternative is niobic acid (Nb₂O₅·nH₂O), often used in conjunction with a palladium catalyst (e.g., Pd/C or Pd supported on the niobic acid) for the hydrogenation step.[3][5][6] This bifunctional Pd/Nb₂O₅·nH₂O system has demonstrated high yields (>90%) and excellent stability over multiple runs.[3][5][6]

Q3: What makes this compound a useful synthetic intermediate?

A3: this compound is a prochiral molecule, meaning it is achiral but can be converted into a chiral molecule in a single step. Its structure contains a cyclic anhydride fused with a pendant carboxylic acid group. This arrangement offers several strategic advantages:

  • Differential Reactivity: The anhydride is significantly more electrophilic than the carboxylic acid, allowing for selective reactions with nucleophiles at the anhydride carbonyls.

  • Desymmetrization: The two carbonyl groups within the anhydride ring are enantiotopic. A chiral reagent or catalyst can selectively attack one of these carbonyls, leading to the formation of a single enantiomer of the ring-opened product. This is a powerful strategy in asymmetric synthesis.

  • Scaffold for Complex Molecules: It serves as a key fragment in several natural products, including mycotoxins like Fumonisin B1 and AAL Toxin TA, making it a valuable starting material for their total synthesis and the development of sphingosine analogs.[1][7]

Q4: How can I purify this compound?

A4: The primary purification method for this compound is recrystallization. A common procedure involves dissolving the crude product in a suitable solvent like ethyl acetate and allowing it to crystallize, often after removing excess reagents like acetic anhydride under vacuum.[1] For larger-scale or industrial purification, vacuum distillation can be employed, although care must be taken to avoid thermal decomposition.[8]

Part 2: Troubleshooting Guide for this compound Reactions

This section provides solutions to specific experimental problems in a question-and-answer format.

Q5: My yield is consistently low when synthesizing tricarballylic acid from citric acid. What should I investigate?

A5: Low yield in the citric acid to tricarballylic acid conversion is a common issue. A systematic approach is needed to diagnose the root cause.

  • Problem Source: Inefficient Dehydration

    • Causality: The initial dehydration of citric acid to aconitic acid is an equilibrium-limited reaction. If the acid catalyst is inactive or inefficient, the reaction will not proceed to completion.

    • Solution:

      • Check Catalyst Activity: If using an H-Beta zeolite, consider that it may have been deactivated by aluminum leaching, especially after multiple uses with citric acid.[3][5] Switch to a fresh batch or consider a more robust catalyst like niobic acid (Nb₂O₅·nH₂O).[9]

      • Optimize Reaction Conditions: Ensure the temperature is sufficient (e.g., ~150°C) to favor the dehydration equilibrium.[3]

  • Problem Source: Incomplete Hydrogenation

    • Causality: The hydrogenation of the aconitic acid intermediate may be incomplete due to catalyst poisoning or insufficient hydrogen pressure.

    • Solution:

      • Verify Hydrogen Pressure: Ensure the hydrogen pressure is maintained at the recommended level (e.g., 10-20 bar H₂).[4][6]

      • Assess Hydrogenation Catalyst: The Palladium on Carbon (Pd/C) catalyst can be poisoned by impurities. If you suspect poisoning, use a fresh batch of catalyst. The bifunctional Pd/Nb₂O₅·nH₂O catalyst often shows higher stability and reusability.[5][6]

  • Problem Source: Undesired Side Reactions

    • Causality: A significant side reaction is the decarboxylation of the aconitic acid intermediate, which leads to methylsuccinic acid upon hydrogenation, a common yield-reducing byproduct.[4]

    • Solution:

      • Protect the Carboxylic Acids: An alternative strategy is to first esterify the citric acid to form a citrate ester (e.g., triethyl citrate). The dehydration-hydrogenation sequence is then performed on the ester. This protects the carboxylic acid groups and prevents the decarboxylation side reaction, often leading to very high yields of the corresponding tricarballylate ester.[4][6]

Q6: I am attempting an asymmetric ring-opening of this compound with an alcohol, but the enantiomeric excess (ee) is poor. How can I improve stereoselectivity?

A6: Achieving high enantioselectivity in the desymmetrization of a prochiral anhydride is a delicate process that depends on creating a well-defined chiral environment around the reaction center.

  • Problem Source: Ineffective Chiral Induction

    • Causality: The energy difference between the transition states leading to the two enantiomeric products is too small. This can be due to an inappropriate catalyst, poor catalyst-substrate matching, or suboptimal reaction conditions.

    • Solution:

      • Catalyst Selection is Key: Standard achiral catalysts or bases will not induce enantioselectivity. You must employ a chiral catalyst.

        • Chiral Lewis Acids: Complexes of Lewis acids (e.g., Zn(OAc)₂, Ti(OiPr)₄) with chiral ligands are highly effective.[10] Well-established ligand families include BINOL, Salen, and bisoxazolines (BOX).[11] These catalysts coordinate to the anhydride, activating it and creating a sterically hindered environment that directs the nucleophilic attack to one of the two carbonyl groups.

        • Chiral Organocatalysts: Chiral amines, phosphines, or Brønsted acids can also catalyze asymmetric ring-opening reactions.[12] For example, chiral DMAP derivatives or cinchona alkaloids are known to be effective.

      • Ligand Tuning: The electronic and steric properties of the chiral ligand are critical.[11] If one ligand gives poor results, screen a library of related ligands with different steric bulk or electronic properties. For instance, modifying the groups at the 3,3'-positions of a BINOL ligand can dramatically alter selectivity.[10]

  • Problem Source: Non-Catalytic "Background" Reaction

    • Causality: The uncatalyzed reaction between the alcohol and the anhydride may be occurring in parallel with the desired catalyzed reaction. This background reaction is achiral and will produce a racemic mixture, thus eroding the overall ee.

    • Solution:

      • Lower the Temperature: The uncatalyzed reaction typically has a higher activation energy than the catalyzed one. Lowering the reaction temperature will slow the background reaction more significantly than the catalytic pathway, thereby improving the ee.

      • Reduce Reactant Concentration: Lower concentrations can sometimes disfavor the non-catalytic pathway.

      • Use a More Active Catalyst: A highly efficient catalyst with a high turnover number (TON) can accelerate the desired reaction to such an extent that the background reaction becomes negligible.[10]

Q7: My reaction with this compound results in a mixture of regioisomers. How do I control which carboxyl group is formed?

A7: When a nucleophile attacks this compound, it can theoretically attack either of the two anhydride carbonyls. While these are enantiotopic in the starting material, their reactivity can be differentiated by a chiral catalyst. The subsequent product exists as two potential regioisomers, depending on which carbonyl was attacked.

  • Causality: The nucleophile is attacking both electrophilic centers, or a subsequent intramolecular rearrangement is occurring.

  • Solution:

    • Steric and Electronic Control: The choice of nucleophile and catalyst can direct the regioselectivity. Bulky nucleophiles may preferentially attack the less sterically hindered carbonyl. The electronic activation of one carbonyl over the other by a Lewis acid catalyst is the most reliable method for control.

    • Trapping Experiments: It is possible that one regioisomer is formed kinetically but then rearranges to the thermodynamically more stable product. Running the reaction at a lower temperature and for a shorter time may favor the kinetic product. Analysis of the reaction mixture over time can reveal if such an isomerization is taking place.

    • Protecting Group Strategy: In complex syntheses, it may be necessary to start with a protected version of tricarballylic acid where the desired regiochemistry is already set, although this is less atom-economical.

Part 3: Data & Protocols

Table 1: Catalyst Performance in the Synthesis of Tricarballylic Acid/Esters from Citric Acid/Esters
Catalyst SystemSubstrateSolventTemp (°C)H₂ Pressure (bar)Yield (%)Key Finding / Reference
H-Beta Zeolite + Pd/CCitric AcidWater15010~85High yield but catalyst deactivates via Al leaching.[3][5]
Nb₂O₅·nH₂O + Pd/CTriethyl CitrateCyclopentyl Methyl Ether16020>80Good yield, but solvent instability was observed.[4]
0.6 wt% Pd/Nb₂O₅·nH₂OCitric AcidWater15010>90Highly stable and reusable bifunctional catalyst.[5][6]
0.2 wt% Pd/Nb₂O₅·nH₂OTrimethyl CitrateMethylcyclohexaneOptimized2093Excellent yield via the ester protection route.[4]
0.2 wt% Pd/Nb₂O₅·nH₂OTriethyl CitrateMethylcyclohexaneOptimized2085Demonstrates substrate versatility.[4]
Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for anhydride formation.[1]

Objective: To synthesize 2-(carboxymethyl)succinic anhydride from propane-1,2,3-tricarboxylic acid.

Materials:

  • Propane-1,2,3-tricarboxylic acid (1.0 eq)

  • Acetic anhydride (2.0 eq)

  • Ethyl acetate (for recrystallization)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine propane-1,2,3-tricarboxylic acid (e.g., 1.76 g, 10 mmol) and acetic anhydride (e.g., 2.04 g, 20 mmol).

  • Reaction: Stir the mixture at room temperature. The reaction is typically left overnight to ensure complete conversion. The progress can be monitored by the dissolution of the solid starting material.

  • Work-up: Once the reaction is complete, connect the flask to a rotary evaporator. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure. Gentle heating on a water bath may be required.

  • Purification: a. To the resulting crude solid or oil, add a minimal amount of hot ethyl acetate to dissolve the product. b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. c. Collect the white, micro-crystalline product by vacuum filtration. d. Wash the crystals with a small amount of cold, dry ether and dry under vacuum.

  • Characterization: Confirm the product identity and purity via melting point (lit. mp 132-134°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[1]

Experimental Protocol 2: General Procedure for Aqueous Work-up

This protocol outlines a standard aqueous work-up procedure for isolating organic products.[13][14]

Objective: To remove water-soluble impurities (e.g., acids, bases, salts) from an organic reaction mixture.

Materials:

  • Reaction mixture in an organic solvent

  • Separatory funnel

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralizing acids)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Erlenmeyer flask

  • Filter funnel and filter paper

Procedure:

  • Transfer: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. If needed, dilute the reaction mixture with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the organic layer has an appropriate volume and lower density than water.

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds. Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Neutralizing Wash (if needed): If the reaction involved acidic reagents, add saturated NaHCO₃ solution and shake, venting frequently as CO₂ may be generated. Allow layers to separate and discard the aqueous layer. Repeat until no more gas evolves.

  • Brine Wash: Add saturated brine solution (about 1/3 of the organic layer volume). Shake and separate as before. The brine wash helps to remove bulk water from the organic layer, making the final drying step more efficient.[14]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask. The drying agent should move freely ("snow globe" effect) when the solution is dry. If it clumps together, add more drying agent.

  • Filtration: Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which can then be further purified.

Part 4: Visualized Workflows & Logic

Diagram 1: Catalytic Pathway from Citric Acid to Tricarballylic Acid

Citric_Acid_Conversion cluster_dehydration Step 1: Dehydration cluster_hydrogenation Step 2: Hydrogenation Citric_Acid Citric Acid Aconitic_Acid Aconitic Acid (Intermediate) Citric_Acid->Aconitic_Acid H₂O Tricarballylic_Acid Tricarballylic Acid (Final Product) Aconitic_Acid->Tricarballylic_Acid + H₂ Catalyst1 Acid Catalyst (Nb₂O₅·nH₂O or H-Beta) Catalyst1->Citric_Acid Catalyst2 Hydrogenation Catalyst (Pd/C or Pd on support) Catalyst2->Aconitic_Acid

Caption: Workflow for the two-step, one-pot synthesis of Tricarballylic Acid.

Diagram 2: Troubleshooting Decision Tree for Low Reaction Yield

Troubleshooting_Yield Start Low Yield Observed Check_Purity Analyze Crude Mixture (NMR, LCMS) Start->Check_Purity SM_Present Significant Starting Material Remaining? Check_Purity->SM_Present Side_Products Side Products Detected? SM_Present->Side_Products No Solution_SM Problem: Incomplete Conversion - Increase Reaction Time/Temp - Check Catalyst Activity - Use Anhydrous Solvents SM_Present->Solution_SM Yes Solution_Side_Products Problem: Side Reactions - Lower Temperature - Change Catalyst/Solvent - Use Protecting Groups Side_Products->Solution_Side_Products Yes Solution_Degradation Problem: Product Degradation - Milder Work-up - Check pH and Temp Stability - Isolate Product Quickly Side_Products->Solution_Degradation No

Caption: Decision tree for diagnosing the cause of low reaction yield.

References

  • El-Ablack, F. Z. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-675. [Link]

  • De Bruyne, A., et al. (2020). Synthesis of High‐Value Tricarballylate Plasticizers Directly from Citric Acid Esters on Bifunctional Pd/Nb2O5.nH2O Catalysts. ChemCatChem, 12(2), 535-544. [Link]

  • De Bruyne, A., et al. (2018). Sustainable formation of tricarballylic acid from citric acid over highly stable Pd/Nb2O5.nH2O catalysts. Green Chemistry, 20(20), 4734-4744. [Link]

  • Adams, R., & Kamm, O. (1922). Tricarballylic Acid. Organic Syntheses, 2, 93. [Link]

  • El-Ablack, F. Z. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. [Link]

  • De Bruyne, A., et al. (2020). Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. Lirias. [Link]

  • De Bruyne, A., & De Vos, D. (2025). Development of highly stable, bifunctional Pd/Nb2O5.nH2O catalysts for the sustainable production of tricarballylate plasticizers from citric acid. ACS Fall 2025. [Link]

  • Goh, S. L., et al. (2014). Proposed mechanism for the transition-metal-catalyzed anhydride-mediated decarbonylation. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Farkas, O., et al. (1997). Attempted synthesis of esters of tricarballylic acid and 3,5-dibromosalicylic acid. Structure and properties of tricarballylic acid, its anhydrides and some of their derivatives... Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Akhlaghinia, B., & Rouhi-Saadabad, Z. (2014). Proposed mechanism for direct synthesis of anhydrides (III) from carboxylic acids. ResearchGate. [Link]

  • Liu, X., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(12), 10567–10576. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]

  • Zhang, G., et al. (2021). Artificial Chiral Trinuclear Zn Catalysts: Design, Self-Assembly and Unprecedented Efficiency in Asymmetric Hydroboration of Ketones. PubMed Central. [Link]

  • Zhao, B., et al. (2022). Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. Semantic Scholar. [Link]

  • Mahmoud, A. R. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

  • Berg, R. G. (1972). Process for the purification of trimellitic anhydride.

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Technical Support Center: Monitoring Tricarballylic Anhydride Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with expert, field-tested advice for monitoring the progress of reactions involving tricarballylic anhydride using thin-layer chromatography (TLC). We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal mobile phase (eluent) for my this compound reaction?

Answer: The key is to achieve good separation between the starting anhydride, the potential hydrolyzed tricarboxylic acid product, and any other reactants or products. This compound is significantly less polar than its corresponding tricarboxylic acid.

  • Starting Point: A common and effective eluent system for separating moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] A starting ratio of 7:3 or 6:4 hexane:ethyl acetate is a good initial choice.[1]

  • Tuning Polarity:

    • If all spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If all spots are near the solvent front (high Rf), the eluent is too polar. Increase the proportion of hexanes.[2]

  • Addressing Streaking: Carboxylic acids are notorious for "streaking" or "tailing" on silica gel plates due to strong interactions with the stationary phase.[3] To mitigate this, add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[2][3][4] This protonates the silica surface and the analyte, reducing strong ionic interactions and leading to more compact spots.

Typical Solvent Systems:

Solvent System ComponentsRatio (v/v)Purpose
Hexane : Ethyl Acetate7 : 3Good starting point for initial trials.
Dichloromethane : Methanol95 : 5For more polar products; offers different selectivity.[1]
Diethyl Ether : Acetic Acid98 : 2Specifically to suppress tailing of carboxylic acid spots.[4]
Q2: What are the most effective methods for visualizing the spots on the TLC plate?

Answer: Since this compound and its corresponding acid are often not UV-active, chemical staining is typically required.[5]

  • Primary Visualization (Acid-Specific):

    • Bromocresol Green: This is a specific indicator for acidic compounds.[6][7] Carboxylic acids will appear as yellow spots on a blue or green background.[8] This is an excellent method to definitively identify the hydrolyzed tricarboxylic acid spot.

  • Secondary Visualization (General Purpose):

    • Potassium Permanganate (KMnO₄): This is a versatile, oxidative stain that visualizes a wide range of organic compounds.[9] It reacts with any oxidizable functional group, typically showing up as yellow-brown spots on a purple background.[5][9] This will visualize the anhydride, the acid, and many other organic reactants or products.

    • p-Anisaldehyde Stain: This is another broad-spectrum stain that, upon heating, produces a range of colors for different compounds, which can aid in differentiation.[5]

Visualization Reagent Protocols:

ReagentPreparationProcedureExpected Result
Bromocresol Green Dissolve 0.1g of bromocresol green in 500mL ethanol. Add 0.1M NaOH dropwise until the solution just turns blue.[6][8]Dip the dried TLC plate in the solution. Acids appear almost immediately.Carboxylic acids appear as distinct yellow spots on a blue/green background.[8]
Potassium Permanganate Dissolve 3g KMnO₄ and 20g K₂CO₃ in 300mL of water with 5mL of 5% aqueous NaOH.[9]Dip the dried plate in the solution and gently heat with a heat gun until spots appear.Most organic compounds will appear as yellow or brown spots against a purple background.[9]
Q3: How can I distinguish between the this compound and its hydrolyzed acid on the TLC plate?

Answer: Differentiation is based on polarity and specific staining.

  • Polarity and Rf Value: The tricarboxylic acid is significantly more polar than the anhydride due to its three carboxylic acid groups capable of hydrogen bonding. Therefore, the acid will have a much lower Rf value (it will stick more strongly to the silica gel and travel less up the plate). The anhydride will have a higher Rf value.

  • Co-spotting: To confirm identities, use the "co-spot" technique.[10] Spot your starting material in one lane, the reaction mixture in a second lane, and a mix of both in a third lane. If the starting material spot in the reaction mixture is indeed the starting material, it will merge perfectly with the spot in the co-spot lane.

  • Selective Staining: Use Bromocresol Green stain first. Only the spot corresponding to the tricarboxylic acid will turn yellow. This provides definitive identification of the hydrolysis product.

Troubleshooting Guide

Problem: My spots are streaking down the plate.
  • Cause: This is a classic issue with acidic compounds like the tricarboxylic acid product.[3] The polar carboxylic acid groups interact too strongly with the acidic silica gel stationary phase. Overloading the sample spot can also cause streaking.[2][11]

  • Solution 1: Modify the Mobile Phase: As mentioned in the FAQs, the most effective solution is to add 0.5-2% acetic or formic acid to your eluent.[3] This acidic additive protonates the silica surface, reducing the strong ionic interaction with your analyte and resulting in sharper, more defined spots.

  • Solution 2: Reduce Sample Concentration: Your sample may be too concentrated.[2] Dilute the aliquot from your reaction mixture with a suitable solvent (e.g., ethyl acetate) before spotting it on the TLC plate.

Problem: I can't see any spots after visualization.
  • Cause 1: Insufficient Sample Concentration: The concentration of your analyte might be too low to be detected by the stain.[2][11]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to fully evaporate between each application to build up the concentration on the plate.[2][11]

  • Cause 2: Inappropriate Visualization Technique: Your compound may not react with the chosen stain. While unlikely with permanganate for these compounds, it's a possibility.

    • Solution: Always try a general, robust stain like potassium permanganate or p-anisaldehyde if you are unsure. If you suspect your product is not forming, ensure your reaction conditions are correct.

  • Cause 3: Sample Volatility: Highly volatile compounds can evaporate from the TLC plate, especially when heating is required for visualization.[9]

    • Solution: Minimize the time the plate is on the hot plate to just what is necessary for the spots to develop.

Problem: My Rf values are too high (spots near the solvent front) or too low (spots near the baseline).
  • Cause: The polarity of your mobile phase is mismatched with your compounds.[2]

  • Solution:

    • Rf too high: Your eluent is too polar. The mobile phase is carrying the compounds up the plate too effectively. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or choose a less polar solvent altogether.[2]

    • Rf too low: Your eluent is not polar enough. The compounds are too strongly adsorbed to the silica gel. Increase the proportion of the polar solvent to more effectively move the spots up the plate.[2] An ideal Rf value for the main product is typically between 0.3 and 0.5 for good separation and analysis.

Problem: I suspect the anhydride is hydrolyzing on the silica plate itself during development.
  • Cause: Silica gel is a protic, slightly acidic stationary phase with adsorbed water, which can catalyze the hydrolysis of a reactive anhydride during the time it takes to run the plate.

  • Solution 1: Minimize Development Time: Prepare your TLC chamber in advance so it is saturated with the solvent vapor. Run the plate as quickly as possible by choosing a solvent system that provides good separation in a shorter distance.

  • Solution 2: Use a "Dry" System: While challenging, ensuring your eluent is anhydrous can help. Use freshly opened or distilled solvents.

  • Solution 3: 2D TLC Confirmation: To test for on-plate decomposition, you can perform a 2D TLC.[12]

    • Spot your sample in one corner of a square TLC plate.

    • Develop the plate in the first direction.

    • Remove the plate, let it dry completely, and then rotate it 90 degrees.

    • Develop the plate again in the second direction using the same eluent.

    • If your compounds are stable, they will all appear along the diagonal. If the anhydride spot has decomposed, you will see a new spot (the acid) appearing off the diagonal.[12]

Visualized Workflows and Logic

Standard TLC Monitoring Workflow

This diagram illustrates the standard decision-making process for setting up and running a TLC to monitor your reaction.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Visualization & Analysis Prep_Chamber 1. Prepare & Saturate TLC Chamber Prep_Plate 2. Spot Plate: - Reactant (SM) - Co-spot (SM + Rxn) - Reaction Mixture (Rxn) Develop 3. Develop Plate in Chamber Prep_Plate->Develop Dry 4. Dry Plate Thoroughly Visualize 5. Visualize Spots (e.g., KMnO₄ or Bromocresol Green) Dry->Visualize Analyze 6. Analyze R_f Values & Spot Disappearance Conclusion 7. Determine Reaction Progress Analyze->Conclusion

Caption: Standard workflow for TLC reaction monitoring.

Troubleshooting Logic for Poor Spot Resolution

This diagram provides a logical path for diagnosing and solving common issues related to spot quality.

Troubleshooting_Workflow Start Problem: Poor Spot Resolution (Streaking, Tailing) Check_Acid Is the mobile phase acidified (0.5-2% AcOH)? Start->Check_Acid Add_Acid Action: Add 0.5-2% Acetic Acid to the mobile phase Check_Acid->Add_Acid No Check_Conc Is the sample too concentrated? Check_Acid->Check_Conc Yes Resolved Problem Resolved Add_Acid->Resolved Dilute_Sample Action: Dilute the sample before spotting Check_Conc->Dilute_Sample Yes Check_Conc->Resolved No Dilute_Sample->Resolved

Caption: Decision tree for troubleshooting spot streaking.

References

Sources

Technical Support Center: Characterization of Impurities in Commercial Tricarballylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tricarballylic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of commercial this compound. In pharmaceutical development and fine chemical synthesis, the purity of starting materials is paramount, as impurities can significantly impact reaction kinetics, yield, and the safety profile of the final product.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in identifying and characterizing potential impurities in your this compound samples.

Understanding the Landscape of Potential Impurities

This compound is typically synthesized via the dehydration of tricarballylic acid.[3] The choice of dehydrating agent and reaction conditions can lead to a variety of process-related impurities. Furthermore, the inherent stability of the anhydride influences its degradation profile under various storage conditions.

A common synthetic route involves the use of acetic anhydride to facilitate the dehydration of tricarballylic acid.[3] Another potential precursor for tricarballylic acid is citric acid, which can be converted through a dehydration-hydrogenation process.[4][5] These synthetic pathways are the primary sources of the impurities you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my commercial this compound?

Based on common synthetic routes, the most probable impurities are:

  • Tricarballylic Acid: The unreacted starting material from the dehydration process.[3] Its presence can indicate an incomplete reaction or hydrolysis of the anhydride upon exposure to moisture.

  • Acetic Acid/Acetic Anhydride: Residuals from the dehydration step when acetic anhydride is used as the dehydrating agent.

  • Citric Acid: If citric acid is used as a precursor to tricarballylic acid, trace amounts may carry through the synthesis.[4][5]

  • Aconitic Acid: An intermediate in the synthesis of tricarballylic acid from citric acid, which might be present if the subsequent hydrogenation step is incomplete.[6]

  • Polymeric Byproducts: Self-condensation or polymerization of this compound can occur, especially under elevated temperatures or prolonged storage.

Q2: How can these impurities affect my downstream applications, particularly in drug development?

Impurities can have a range of detrimental effects:

  • Altered Reactivity: The presence of acidic impurities like tricarballylic acid or acetic acid can catalyze unwanted side reactions or alter the pH of your reaction mixture, impacting yields and selectivity.

  • Formation of Adducts: Reactive impurities can form adducts with your active pharmaceutical ingredient (API), leading to the formation of new, uncharacterized, and potentially toxic entities.

  • Reduced Shelf-Life: Impurities can accelerate the degradation of the final product, reducing its stability and shelf-life.[1][2]

  • Toxicological Concerns: Certain impurities may have their own toxicological profiles that need to be assessed and controlled to ensure the safety of the final drug product.

Q3: What are the recommended storage conditions to minimize the degradation of this compound?

To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from moisture. Inert atmosphere packaging (e.g., under nitrogen or argon) is recommended to prevent hydrolysis.

Troubleshooting Analytical Challenges

This section provides detailed guidance on troubleshooting common issues encountered during the analysis of this compound.

Issue 1: Unexpected Peaks in HPLC-UV Analysis

Scenario: Your HPLC chromatogram shows unexpected peaks in addition to the main this compound peak.

Causality and Troubleshooting Workflow:

HPLC_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hypothesis 1: System Contamination cluster_3 Hypothesis 2: Impurity in Sample A Unexpected peaks in HPLC chromatogram B Run a blank (mobile phase only) A->B C Inject a solvent blank A->C D Prepare a fresh sample A->D E Peaks in blank run? B->E C->E G Peaks only in sample injection? D->G F Action: Clean HPLC system (mobile phase lines, injector, column) E->F Yes E->G No H Action: Proceed to Impurity Identification G->H Yes

Step-by-Step Protocol for Impurity Identification:

  • Hypothesize Impurity Identity: Based on the synthesis route, your primary suspects are tricarballylic acid and residual acetic acid.

  • Standard Spiking:

    • Prepare a standard solution of your this compound sample.

    • Prepare individual standard solutions of tricarballylic acid and acetic acid.

    • Inject the this compound solution.

    • Sequentially co-inject the this compound solution with each of the impurity standards.

    • An increase in the peak area of an existing peak upon co-injection confirms the identity of that impurity.

  • LC-MS Analysis: For unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, aiding in its identification.

Potential Impurity Expected Molecular Weight ( g/mol ) Analytical Notes
This compound158.11The main component.
Tricarballylic Acid176.12Elutes earlier than the anhydride in reversed-phase HPLC due to higher polarity.
Acetic Acid60.05May not be well-retained on a standard C18 column. A polar-embedded or HILIC column may be necessary.
Citric Acid192.12More polar than tricarballylic acid, will elute earlier in reversed-phase HPLC.
Aconitic Acid174.11Contains a double bond, which can be confirmed by techniques like NMR.
Issue 2: Ambiguous NMR Spectra

Scenario: The ¹H or ¹³C NMR spectrum of your this compound shows more signals than expected, or the integration values are not as predicted.

Causality and Troubleshooting:

NMR_Troubleshooting A Ambiguous NMR Spectrum B Check for residual solvent peaks (e.g., ethyl acetate, acetic acid) A->B C Compare with reference spectra of suspected impurities A->C E Consider sample degradation (hydrolysis to tricarballylic acid) A->E D Perform 2D NMR (COSY, HSQC) to establish connectivity C->D F Re-purify sample and re-acquire spectrum E->F

Key Spectroscopic Features to Look For:

  • This compound: Expect complex multiplets in the ¹H NMR spectrum due to the chiral center and diastereotopic protons. The ¹³C NMR should show characteristic carbonyl peaks for the anhydride and the carboxylic acid.

  • Tricarballylic Acid: The presence of a broad singlet in the ¹H NMR spectrum around 10-12 ppm is indicative of the carboxylic acid protons. The signals for the aliphatic protons will also shift compared to the anhydride.

  • Acetic Acid: A sharp singlet around 2.1 ppm in the ¹H NMR and a carbonyl signal around 170-180 ppm in the ¹³C NMR.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the sample in a deuterated solvent that does not react with the anhydride, such as deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆). Avoid deuterated water (D₂O) as it will hydrolyze the anhydride.

  • Acquire ¹H NMR: Obtain a standard one-dimensional proton NMR spectrum. Pay close attention to the integration of the signals.

  • Acquire ¹³C NMR: A carbon-13 NMR spectrum will help identify the number of unique carbon environments, which is particularly useful for identifying different carbonyl groups.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can help distinguish between CH, CH₂, and CH₃ groups, simplifying the interpretation of the ¹³C NMR spectrum.

  • 2D NMR (COSY and HSQC/HMBC): If the 1D spectra are too complex, two-dimensional NMR experiments can establish proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, allowing for a more definitive structural assignment of impurities.

Issue 3: Difficulty in Quantifying Impurities by GC-MS

Scenario: You are using Gas Chromatography-Mass Spectrometry (GC-MS) to analyze your sample, but you are observing peak tailing or poor resolution, making quantification unreliable.

Causality and Troubleshooting:

Carboxylic acids and anhydrides are polar and can interact with active sites in the GC system, leading to poor peak shape. Derivatization is often necessary to improve volatility and reduce peak tailing.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow A Sample of This compound B Derivatization (e.g., with BSTFA or Diazomethane) A->B C GC-MS Analysis B->C D Data Interpretation (Mass Spectra Library Search) C->D E Quantification using internal/external standards D->E

Step-by-Step Derivatization Protocol (using BSTFA as an example):

  • Sample Preparation: Accurately weigh about 1-5 mg of the this compound sample into a GC vial.

  • Solvent Addition: Add 500 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

  • Derivatizing Agent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS.

Data Interpretation:

  • The mass spectrum of the derivatized this compound and its impurities will show characteristic fragmentation patterns.

  • Compare the obtained mass spectra with a commercial or in-house spectral library for positive identification.

  • For quantification, use a suitable internal standard that is structurally similar to the analyte but does not co-elute with any of the sample components.

References

  • Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers. Green Chemistry.
  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S)
  • Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.
  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives.
  • Sustainable formation of tricarballylic acid from citric acid over highly stable Pd/Nb2O5.nH2O catalysts.
  • Certific
  • Certificate of Analysis. Thermo Fisher Scientific.
  • Anhydride synthesis. Organic Chemistry Portal.
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  • Proposed mechanism for direct synthesis of anhydrides (III )
  • This compound CAS#:4756-10-9. Chemsrc.
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  • This compound. NIST WebBook.
  • This compound | C6H6O5 | CID 239163. PubChem.
  • Safety Data Sheet: Maleic anhydride. Chemos GmbH & Co.KG.

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Strategies to control the regioselectivity of tricarballylic anhydride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tricarballylic Anhydride Reactions

Welcome to the technical support center for controlling regioselectivity in this compound reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this versatile yet challenging building block. As your application scientist, my goal is to provide not just protocols, but a deep mechanistic understanding to empower your experimental design and troubleshooting efforts.

Part 1: Understanding the Core Challenge

This compound, with its prochiral structure, presents a classic synthetic puzzle. It possesses two distinct electrophilic carbonyl centers within a succinic anhydride backbone, along with a pendant carboxylic acid. Nucleophilic attack can occur at either of these carbonyls, leading to two different regioisomeric products. Achieving high selectivity for one over the other is paramount for efficient and predictable synthesis, particularly in the construction of complex molecules like the mycotoxin Fumonisin B1 or other natural products.[1]

The key to mastering these reactions lies in understanding and manipulating the subtle electronic and steric differences between the two carbonyl groups.

G cluster_anhydride This compound Structure cluster_labels Key Reactive Sites Anhydride C2_node C2 Carbonyl (Adjacent to substituent, more hindered) C5_node C5 Carbonyl (Distal to substituent, less hindered) COOH_node Carboxymethyl Group (Influences electronics & solubility)

Caption: Structure of this compound highlighting key reactive sites.

Part 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the factors governing regioselectivity.

Q1: What are the primary factors that determine which carbonyl group gets attacked?

A1: The regioselectivity of nucleophilic attack on unsymmetrical anhydrides is a classic tug-of-war between two main factors:

  • Steric Hindrance: The C2 carbonyl is sterically more encumbered due to the adjacent carboxymethyl group. All things being equal, a bulky nucleophile will preferentially attack the more accessible C5 carbonyl.

  • Electronic Effects: The electron-withdrawing nature of the carboxymethyl substituent makes the adjacent C2 carbonyl carbon more electrophilic (more positive). This effect can often override steric considerations, especially with smaller nucleophiles. Theoretical calculations show that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often larger on the more substituted carbonyl carbon, predicting it to be the more reactive site.[2]

The final outcome depends on the specific nucleophile, solvent, temperature, and presence of any catalysts, which can tip the balance in favor of one factor over the other.

Q2: How does the choice of nucleophile impact the reaction's regioselectivity?

A2: The nucleophile's properties are critical. For instance, in metal hydride reductions, attack often occurs preferentially at the more hindered carbonyl group.[3] This is rationalized by electronic activation of that position. For other nucleophiles like amines or alcohols, the outcome is less predictable and depends on a sensitive balance of sterics and electronics. A bulky amine, for example, might favor the less hindered C5 position, while a small, highly reactive nucleophile might favor the more electrophilic C2 position.

Q3: Can I use a catalyst to force the reaction to go one way?

A3: Absolutely. This is the most powerful and modern approach. Catalytic strategies introduce a new layer of control by creating a low-energy pathway to a specific regioisomer. The two main catalytic approaches are:

  • Lewis Acid Catalysis: A Lewis acid can coordinate to one of the carbonyl oxygens, making the attached carbon significantly more electrophilic. Chelation control, where a Lewis acid coordinates to both the anhydride and the pendant carboxylate, can create a rigid conformation that exposes only one carbonyl for attack.

  • Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, can use non-covalent interactions (like hydrogen bonding) to activate the anhydride and simultaneously orient the nucleophile for a highly specific attack.[4] This is the cornerstone of modern enantioselective desymmetrization strategies.[4][5]

Part 3: Troubleshooting Guide

This section is formatted to address common problems encountered in the lab.

Problem 1: "My reaction gives a poor ratio of regioisomers (~1:1). How can I improve selectivity?"

Potential Cause Troubleshooting Strategy & Explanation
Kinetic vs. Thermodynamic Control Your current conditions (e.g., room temperature or higher) may allow for equilibration or competing reaction pathways with similar activation energies. Try lowering the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can amplify small differences in activation energy, favoring the kinetically preferred product.
Solvent Effects The solvent polarity can influence the transition state. A non-polar solvent may favor sterically driven pathways, while a polar solvent might better stabilize a more charge-separated, electronically favored transition state. Screen a range of solvents (e.g., Toluene, Dichloromethane, THF, Acetonitrile) to find optimal conditions.
Cation Effects (for metal-mediated reactions) If using a metal-based nucleophile or catalyst, the cation can play a crucial role in chelation and activation.[2] The "bridging" effect of a cation can strongly activate the chelated carbonyl. Experiment with different counterions (e.g., switch from NaBH₄ to LiAlH₄, or add LiCl or MgBr₂ as an additive) to alter the coordination environment.

Problem 2: "I'm attempting an enantioselective desymmetrization, but my enantiomeric excess (ee) is low, even with a proven catalyst."

A2: Low enantioselectivity is often a symptom of poor regioselectivity or a competing background reaction. If your chiral catalyst is designed to direct a nucleophile to the C2 carbonyl, but the uncatalyzed reaction attacks the C5 carbonyl, the final product will be a mixture of the desired enantiomer and a racemic or achiral regioisomer, eroding the overall ee.

Solutions:

  • Lower the Catalyst Loading and Temperature: A high catalyst loading or elevated temperature can sometimes accelerate the non-selective background reaction. Reduce the catalyst loading (e.g., from 10 mol% to 1-2 mol%) and significantly lower the temperature to ensure the catalyzed pathway is the only one kinetically accessible.

  • Verify Catalyst-Substrate Interaction: Your catalyst may not be binding effectively. Thiourea catalysts, for example, rely on double hydrogen-bonding to activate the anhydride.[4] Ensure your substrate's pendant carboxyl group is not interfering. It may be necessary to convert it to an ester before the desymmetrization reaction to simplify the system.

  • Use a More Active Catalyst System: Modified cinchona alkaloids have been shown to be highly effective for the desymmetrization of cyclic anhydrides, creating an "enzyme-like" chiral pocket that strictly controls the approach of the nucleophile. Consider screening a family of related catalysts to find a better steric and electronic match for your substrate.

Problem 3: "My yields are low and I see multiple side products by TLC/LCMS. What's happening?"

A3: this compound can be susceptible to side reactions, particularly under harsh conditions.

  • Acylative Decarboxylation: Heating this compound, especially in the presence of reagents like acetic anhydride, can lead to decarboxylation.[6]

  • Hydrolysis: The anhydride is sensitive to water. Ensure all reagents and solvents are scrupulously dried and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Polymerization/Oligomerization: Ring-opening copolymerization of anhydrides and epoxides (if present as an impurity or reactant) can occur.[7] While less common without a specific catalyst, it's a possibility if the reaction is left for extended periods or heated.

Solutions:

  • Use milder reaction conditions (lower temperature, weaker base if applicable).

  • Purify all reagents and dry solvents immediately before use.

  • Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to prevent product degradation.

G node_start Goal: Control Regioselectivity node_steric Steric Control node_start->node_steric Is nucleophile bulky? node_electronic Electronic Control node_start->node_electronic Is nucleophile small? node_catalytic Catalytic Control node_start->node_catalytic Need high selectivity? node_bulky_nuc Use Bulky Nucleophile (e.g., t-BuOH, hindered amine) node_steric->node_bulky_nuc node_low_temp Low Temperature (Favors kinetic, less hindered attack) node_steric->node_low_temp node_small_nuc Use Small Nucleophile (e.g., MeOH, NH3) node_electronic->node_small_nuc node_chelation Chelating Cation (e.g., Li+, Mg2+) Activates adjacent C=O node_electronic->node_chelation node_organocat Organocatalysis (Thioureas, Cinchona Alkaloids) node_catalytic->node_organocat node_lewis Lewis Acid Catalysis (e.g., Sc(OTf)3, Ti(OiPr)4) node_catalytic->node_lewis

Caption: Decision workflow for selecting a regiocontrol strategy.

Part 4: Experimental Protocol: Organocatalytic Desymmetrization

This protocol describes a representative enantioselective alcoholysis using a thiourea-based organocatalyst, a common strategy for achieving high regioselectivity and enantioselectivity.[4]

Objective: To perform a highly enantioselective ring-opening of this compound with benzyl alcohol, targeting the C2-acylated product.

Reagents & Equipment:

  • This compound (1.0 mmol, 158.1 mg)

  • (R,R)-1,2-Diphenylethylenediamine-derived thiourea catalyst (0.1 mmol, 10 mol%)

  • Benzyl alcohol (1.2 mmol, 124 µL)

  • Dry toluene (10 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Oven-dried glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Preparation:

    • Dry the this compound under high vacuum for 2-4 hours before use.

    • Ensure all glassware is oven-dried (120 °C) overnight and cooled under a stream of inert gas.

    • Use freshly distilled or anhydrous, packaged solvent.

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the thiourea catalyst (0.1 mmol).

    • Purge the flask with inert gas.

    • Add dry toluene (10 mL) via syringe.

    • Stir the solution at room temperature until the catalyst fully dissolves.

    • Cool the flask to the desired temperature (start with 0 °C in an ice bath).

  • Addition of Reagents:

    • In a separate vial, dissolve the this compound (1.0 mmol) in a small amount of dry toluene and add it to the cooled catalyst solution via syringe.

    • Add benzyl alcohol (1.2 mmol) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C.

    • Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase with a potassium permanganate stain for visualization). The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the starting anhydride is consumed, quench the reaction by adding 10 mL of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude hemiester via flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Confirm the regioselectivity using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

References

  • Kayser, M. M., & Morand, P. (1980). Reduction of cyclic anhydrides. II. Factors affecting regioselectivity of attack on the carbonyl group by metal hydrides. Canadian Journal of Chemistry, 58(23), 2484–2490. [Link]

  • Kayser, M. M., & Wipff, G. (1982). Theoretical study of regioselectivity in nucleophilic addition to unsymmetrical cyclic anhydrides. Intrinsic reactivity and influence of the cation. Canadian Journal of Chemistry, 60(10), 1192–1199. [Link]

  • Nikpassand, M., & Zare, K. (2014). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Organic Chemistry International, 2014, 1–7. [Link]

  • Shier, W. T., Abbas, H. K., & Mirocha, C. J. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665–671. [Link]

  • StudySmarter. (n.d.). Regioselectivity. Retrieved from a relevant educational resource. (Note: A general knowledge source, specific link not available).
  • Shier, W. T., Abbas, H. K., & Mirocha, C. J. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]

  • Bibal, B. (2014). Hydrogen-bonding organocatalysts for ring-opening polymerization. Green Chemistry, 16(5), 2498-2511. [Link]

  • Gandeepan, P., & Cheng, C. H. (2017). Transition Metal-Catalyzed Regioselective Functionalization of Carbazoles and Indolines with Maleimides. Organic & Biomolecular Chemistry, 15(4), 835-845. [Link]

  • Kim, H., & Lee, D. (2012). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Omega, 1(4), 543-549. [Link]

  • Waymouth, R. M., et al. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society, 136(26), 9252–9255. [Link]

  • Reddy, R. S., et al. (2015). Desymmetrization of Bisallylic Amides: A Catalytic Enantioselective Diastereoselective Chlorocyclization Strategy. Organic Letters, 17(15), 3786–3789. [Link]

  • Zhang, X., et al. (2024). Advancing H-Bonding Organocatalysis for Ring-Opening Polymerization: Intramolecular Activation of Initiator/Chain End. Journal of the American Chemical Society. [Link]

  • Dong, V. M., et al. (2012). Transition-Metal-Catalyzed Hydroacylation. Comprehensive Organic Synthesis II, 5, 268-299. [Link]

  • Saladino, R., et al. (2020). Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. Nature Communications, 11(1), 1-10. [Link]

  • Chen, Y., Tian, S. K., & Deng, L. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society, 122(39), 9542–9543. [Link]

  • Haworth, R. D., & Slinger, F. H. (1940). The reaction of 3-methyltricarballylic acid with acetic anhydride: three products of acylative decarboxylation. Journal of the Chemical Society, 1321-1325. [Link]

  • Chen, Q. A., Kim, D. K., & Dong, V. M. (2014). Regioselective Hydroacylation of 1,3-Dienes by Cobalt Catalysis. Journal of the American Chemical Society, 136(10), 3772–3775. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Deacy, A. C., et al. (2021). Organo-Catalyzed/Initiated Ring Opening Co-Polymerization of Cyclic Anhydrides and Epoxides: an Emerging Story. Polymer Chemistry, 12(20), 2933-2947. [Link]

  • Gandeepan, P., & Cheng, C. H. (2017). Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Organic & Biomolecular Chemistry, 15(4), 835-845. [Link]

  • Ghorai, M. K., & Kumar, A. (2018). Catalytic asymmetric desymmetrization approaches to enantioenriched cyclopentanes. Organic & Biomolecular Chemistry, 16(26), 4749-4766. [Link]

  • Waymouth, R. M., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. ResearchGate. [Link]

  • LibreTexts. (2019). 20.18: Reactions of Anhydrides. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024). 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts. [Link]

  • PubChemLite. (n.d.). This compound (C6H6O5). [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

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Technical Support Center: Navigating Diastereomeric Mixtures in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. The formation of diastereomeric mixtures is a common challenge in stereoselective synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you diagnose, control, and analyze diastereomeric outcomes in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for obtaining a poor diastereomeric ratio (d.r.) in my reaction?

Several factors can lead to poor diastereoselectivity. Common culprits include incomplete formation of a single enolate geometry, elevated reaction temperatures that overcome the activation energy difference between the two diastereomeric transition states, and suboptimal solvent choice which can affect the transition state's stability and organization.[1] Additionally, steric hindrance between the electrophile, substrate, and any chiral auxiliary can unfavorably influence the electrophile's trajectory.[1]

Q2: How can I accurately determine the diastereomeric ratio of my product mixture?

The most common and powerful techniques for determining d.r. are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1][2][3]

  • NMR Spectroscopy: Diastereomers are distinct compounds and will often exhibit unique signals in an NMR spectrum.[2] By integrating the signals corresponding to each diastereomer, a quantitative d.r. can be established.[4] For complex spectra with overlapping signals, techniques like band-selective pure shift NMR can simplify the spectrum by collapsing multiplets into singlets, allowing for more accurate integration.[3]

  • HPLC: Diastereomers have different physical properties and can often be separated on a standard (achiral) HPLC column.[5][6][7] If direct separation is challenging, derivatization with a chiral agent can create new diastereomeric compounds that are more easily separable.[5][8]

Q3: What is a chiral auxiliary and how does it influence diastereoselectivity?

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[9][10] The auxiliary creates a chiral environment around the reaction center, forcing an incoming reagent to approach from a specific face, thus favoring the formation of one diastereomer over the other.[9][10] After the reaction, the auxiliary is cleaved and can often be recovered.[9] Popular examples include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine.[9][11]

Q4: Can reaction temperature really have a significant impact on the diastereomeric ratio?

Absolutely. Temperature is a critical parameter. Generally, lower temperatures lead to higher diastereoselectivity as the reaction is under kinetic control, favoring the pathway with the lower activation energy. Higher temperatures can provide enough energy to overcome the activation barriers for the formation of both diastereomers, leading to a mixture closer to the thermodynamic equilibrium, which may be less selective.[1][12] However, there are instances where higher temperatures have been shown to increase diastereoselectivity, a phenomenon that is often system-dependent and can be related to changes in the rate-determining step or the influence of Lewis acids.[13][14]

Troubleshooting Guides: Problem-Solution Scenarios

This section provides structured guidance for common issues encountered during diastereoselective reactions.

Scenario 1: Poor Diastereoselectivity in an Aldol Reaction

Problem: You are performing a lithium enolate-based aldol reaction and obtaining a nearly 1:1 mixture of syn and anti diastereomers.

Root Cause Analysis & Solutions:

The diastereoselectivity of an aldol reaction is heavily dependent on the geometry of the enolate and the structure of the transition state.[15] The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the outcome.[15]

  • Enolate Geometry: A mixture of E- and Z-enolates is a primary cause of poor selectivity.[15] The method of enolate generation is crucial.

    • Troubleshooting Step: Modify your deprotonation conditions. The choice of base and solvent can significantly influence the E/Z ratio. For example, using lithium diisopropylamide (LDA) in THF often favors the formation of the kinetic (E) enolate.

  • Reaction Temperature: As discussed, higher temperatures can erode selectivity.

    • Troubleshooting Step: Perform the reaction at a lower temperature (e.g., -78 °C). This will further favor the kinetically preferred diastereomer.

  • Lewis Acid Additives: The nature of the cation can influence the tightness of the Zimmerman-Traxler transition state.

    • Troubleshooting Step: Consider using boron enolates. Boron enolates often provide higher levels of diastereoselectivity due to the shorter B-O and B-C bonds, leading to a more compact and organized transition state.[15]

Workflow for Optimizing an Aldol Reaction

Caption: Optimization workflow for poor diastereoselectivity in an aldol reaction.

Scenario 2: Inconsistent Diastereoselectivity in a Substrate-Controlled Reaction

Problem: You are performing a reaction on a substrate with a pre-existing stereocenter, but the diastereoselectivity is variable between batches.

Root Cause Analysis & Solutions:

In substrate-controlled reactions, the existing stereocenter dictates the facial selectivity of the incoming reagent.[16][17] Inconsistency often points to subtle variations in reaction conditions that affect the controlling interactions.

  • Conformational Control: The diastereoselectivity is dependent on the substrate adopting a specific low-energy conformation in the transition state.[18]

    • Troubleshooting Step: The choice of solvent can have a profound effect on substrate conformation and solvation of the transition state.[19] Screen a variety of solvents with different polarities and coordinating abilities. For example, a chelating functional group on the substrate might require a non-coordinating solvent to effectively direct the reaction.

  • Lewis Acid Effects: If a Lewis acid is used, its concentration and identity are critical.

    • Troubleshooting Step: Ensure precise and consistent addition of the Lewis acid. Consider screening different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) as their size and Lewis acidity can alter the transition state geometry.

  • Temperature Fluctuations: Even minor temperature variations can impact diastereoselectivity.

    • Troubleshooting Step: Implement strict temperature control throughout the reaction. Use a cryostat for accurate low-temperature reactions.

Table 1: Influence of Reaction Parameters on Diastereoselectivity

ParameterPotential Impact on DiastereoselectivityTroubleshooting Action
Temperature Lower temperatures generally increase kinetic control and selectivity.[12]Run reactions at lower temperatures (e.g., -78 °C, 0 °C).
Solvent Affects solubility, transition state stabilization, and substrate conformation.[19][20]Screen a range of solvents with varying polarities and coordinating abilities.
Base/Catalyst The choice of base can determine enolate geometry; the catalyst dictates the chiral environment.[21][22][23][24][25]Screen different bases or catalysts; ensure precise stoichiometry.
Lewis Acid Can enforce a specific conformation through chelation.Screen various Lewis acids and optimize stoichiometry.
Concentration Can influence aggregation states of reagents.Investigate the effect of running the reaction at different concentrations.
Scenario 3: Difficulty in Separating Diastereomers

Problem: You have a mixture of diastereomers, but they are co-eluting during column chromatography and are difficult to separate by crystallization.

Root Cause Analysis & Solutions:

Diastereomers have different physical properties, but sometimes these differences are too subtle for easy separation.

  • Chromatographic Resolution: Standard silica gel chromatography may not be sufficient.

    • Troubleshooting Step:

      • Optimize HPLC Conditions: If you have access to HPLC, systematically screen different stationary phases (e.g., C18, cyano, phenyl) and mobile phase compositions.[7] Both normal-phase and reverse-phase HPLC can be effective for diastereomer separation.[6]

      • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for diastereomers than HPLC.[7]

  • Derivatization: Converting the diastereomeric mixture into a different set of diastereomers can enhance the differences in their physical properties.

    • Troubleshooting Step: React the mixture with a chiral derivatizing agent. For example, a mixture of diastereomeric alcohols can be esterified with an enantiopure chiral acid (like Mosher's acid or MαNP acid) to form new diastereomeric esters that may be more easily separable by chromatography.[4][5][8]

Protocol for a Test Derivatization for HPLC Analysis

  • Sample Preparation: In a small vial, dissolve approximately 1-2 mg of the diastereomeric mixture in 0.5 mL of a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Addition of Reagents: Add 1.1 equivalents of an enantiopure chiral derivatizing agent (e.g., (S)-(+)-MαNP acid), 1.2 equivalents of a coupling agent (e.g., DCC or EDCI), and a catalytic amount of a nucleophilic catalyst (e.g., DMAP).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with a small amount of water. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Dissolve the crude residue in the HPLC mobile phase and inject it onto the HPLC system for analysis.

Conceptual Frameworks in Diastereoselectivity

Understanding the underlying principles governing diastereoselectivity is key to troubleshooting and designing successful stereoselective reactions.

Kinetic vs. Thermodynamic Control

The diastereomeric ratio of a reaction is determined by the relative rates of formation of the two diastereomers (kinetic control) or their relative stabilities (thermodynamic control).

Caption: Energy profile illustrating kinetic versus thermodynamic control.

Most stereoselective reactions are run under kinetic control at low temperatures to favor the product that is formed via the lower energy transition state. If the reaction is reversible, allowing it to reach equilibrium at higher temperatures will favor the more stable diastereomer.

Strategies for Controlling Diastereoselectivity
  • Substrate Control: Utilizes a pre-existing stereocenter in the starting material to direct the stereochemistry of the newly formed stereocenter(s).[16][17][26][27] This is common in both cyclic and acyclic systems.[17][18]

  • Auxiliary Control: Employs a removable chiral auxiliary to create a temporary chiral environment.[9][11][28][29] This is a robust and widely used strategy.

  • Reagent Control: Uses a chiral reagent that is not incorporated into the final product. A key example is enantioselective synthesis using a chiral catalyst.[30][31][32]

  • Catalyst Control: Employs a chiral catalyst to create a chiral environment and lower the activation energy for the formation of one diastereomer over the other.[21][22][23][24][25][30][31] This is a highly efficient approach as only a substoichiometric amount of the chiral catalyst is needed.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). [Link]

  • Diastereodivergent Catalysis. PubMed Central. [Link]

  • Catalytic, Asymmetric Synthesis and Diastereoselective Aldol Reactions of Dipropionate Equivalents. The Journal of Organic Chemistry. [Link]

  • Higher Selectivity at Higher Temperatures! Effect of Precursor Stereochemistry on Diastereoselectivity in Radical Allylations. Insight into the Role of the Lewis Acid. Journal of the American Chemical Society. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. PubMed Central. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals?. RSC Publishing. [Link]

  • Separation and HPLC Analysis of Diastereomers and Rotational Isomers of L‐N‐(Butyloxycarbonyl)‐3‐(3‐Hydroxyethyl‐4‐(Benzyloxy)‐Phenyl) Alanine Benzyl Ester. Taylor & Francis Online. [Link]

  • Selected Diastereoselective Reactions: Substrate Controlled Stereoselective Conjugate Addition Reactions with Organocopper Reagents. IMC Krems University of Applied Sciences. [Link]

  • Substrate Directed Asymmetric Reactions. Chemical Reviews. [Link]

  • General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. [Link]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters. [Link]

  • Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. [Link]

  • Substrate Directed Asymmetric Reactions. PubMed. [Link]

  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. ResearchGate. [Link]

  • Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed Central. [Link]

  • Diastereoselection in Aldol Reactions. Pharmacy 180. [Link]

  • Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids. Journal of the American Chemical Society. [Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Diastereodivergent Catalysis. JACS Au. [Link]

  • 2.15 Selected Diastereoselective Reactions: Substrate Controlled Stereoselective Conjugate Addition Reactions with Organocopper Reagents. R Discovery. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Can the π−facial selectivity of solvation be predicted by atomistic simulation?. Claudio Zannoni web page. [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health. [Link]

  • Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. MDPI. [Link]

  • Diastereoselectivity. YouTube. [Link]

  • Asymmetric Induction. MSU chemistry. [Link]

  • Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]

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Technical Support Center: Polymerization of Tricarballylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. The synthesis of functional polymers is a journey of precision, and the polymerization of tricarballylic anhydride is a particularly nuanced endeavor. This molecule, with its pendant carboxylic acid group, presents unique opportunities for creating advanced biomaterials and drug delivery vehicles, but it also introduces specific synthetic challenges.

This guide is designed to be your partner at the bench. We will move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide the rationale behind our recommended solutions. Let's navigate the complexities of poly(this compound) synthesis together.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the monomer and the general polymerization process.

Q1: What makes this compound a challenging monomer to work with?

This compound, also known as 2-(2,5-dioxooxolan-3-yl)acetic acid, is inherently reactive in ways that can complicate polymerization.[1][2] The primary challenges stem from two key structural features:

  • The Anhydride Ring: Like all anhydrides, the five-membered ring is susceptible to hydrolysis, readily reacting with ambient moisture or residual water in solvents to open into the corresponding dicarboxylic acid.[3] This sensitivity demands rigorously dry reaction conditions.

  • The Pendant Carboxylic Acid: This functional group introduces significant polarity, affecting solubility. More critically, it can undergo side reactions, particularly decarboxylation at the elevated temperatures often required for melt polycondensation.[4]

Q2: How can I synthesize and confirm the purity of the this compound monomer?

High-purity monomer is the bedrock of successful polymerization. The most common synthesis route involves the dehydration of tricarballylic acid, often using a dehydrating agent like acetic anhydride or by heating under vacuum.

Protocol: Monomer Synthesis via Dehydration

  • Combine tricarballylic acid with a 5-10 fold molar excess of acetic anhydride in a round-bottom flask.[5]

  • Heat the mixture to reflux (approx. 140 °C) for 3-4 hours under an inert atmosphere (N₂ or Ar) to drive the cyclization.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

  • Purify the resulting crude product by recrystallization from a dry solvent like ethyl acetate or by vacuum sublimation.

Purity Verification: Before proceeding to polymerization, it is critical to verify the monomer's purity and structure.

Analysis Technique Expected Result for High-Purity Monomer Common Impurity Signature
FTIR Spectroscopy Characteristic anhydride C=O stretches at ~1815 cm⁻¹ and ~1740 cm⁻¹.[5] A broad O-H stretch from the carboxylic acid at ~2500-3300 cm⁻¹.A very strong and broad O-H signal and the absence of the ~1815 cm⁻¹ peak may indicate incomplete cyclization or hydrolysis back to the tri-acid.
¹H NMR (in DMSO-d₆) Resonances corresponding to the aliphatic protons on the ring and the carboxymethyl side chain. The carboxylic acid proton will be a broad singlet.The presence of unexpected peaks or altered integration ratios suggests residual solvent or byproducts from the synthesis.
Melting Point A sharp melting point consistent with literature values.A broad melting range indicates the presence of impurities, most commonly the uncyclized tricarballylic acid.
Part 2: Troubleshooting Polymerization Failures

This section is structured to help you diagnose and solve specific problems encountered during the polymerization reaction.

Q3: My polymerization resulted in a very low molecular weight polymer or a sticky oligomeric mess. What went wrong?

This is the most frequent challenge and can stem from multiple root causes related to monomer quality, reaction conditions, or the polymerization method itself. The following troubleshooting workflow can help you systematically identify the issue.

G cluster_caption start Low Molecular Weight (Mn) or Oligomers Observed purity Step 1: Verify Monomer Purity start->purity purity_q Is Monomer >99% Pure by NMR/FTIR? purity->purity_q hydrolysis Issue: Monomer Hydrolysis Cause: Water acts as a chain terminator. Solution: Re-purify monomer, ensure anhydrous conditions. purity_q->hydrolysis No (FTIR shows OH) impurity Issue: Non-anhydride Impurities Cause: Impurities act as chain stoppers. Solution: Re-purify monomer (recrystallize or sublime). purity_q->impurity No (NMR shows extra peaks) conditions Step 2: Evaluate Reaction Conditions purity_q->conditions Yes temp_q Was Temperature Optimal? conditions->temp_q decarbox Issue: Decarboxylation (Melt Condensation) Cause: High temps (>180°C) degrade monomer. Solution: Lower temp, reduce time, consider ROP. temp_q->decarbox No (Too High) interchange Issue: Anhydride Interchange Cause: Back-biting or intermolecular exchange. Solution: Use optimal catalyst for ROP, control temp. temp_q->interchange No (Sub-optimal) time_q Was Reaction Time Sufficient? temp_q->time_q Yes incomplete Issue: Incomplete Reaction Cause: Insufficient time for chain growth. Solution: Increase reaction time, monitor viscosity. time_q->incomplete No system Step 3: Check System Integrity time_q->system Yes anhydrous_q Was the System Rigorously Anhydrous? system->anhydrous_q water Issue: Water Contamination Cause: Leaks, wet solvent/initiator. Solution: Flame-dry glassware, use freshly distilled solvents. anhydrous_q->water No caption_node

Caption: Fig 1. Troubleshooting workflow for low molecular weight polymerization.

Q4: I'm observing gas evolution and my polymer characterization suggests a loss of the pendant carboxyl group. What is happening?

You are likely encountering decarboxylation . This side reaction is particularly prevalent during melt polycondensation, which requires high temperatures (often >160-180 °C) to drive the reaction in the viscous polymer melt.[5] The pendant carboxylic acid on the this compound monomer can become thermally unstable and eliminate as CO₂, leaving a less functional polymer backbone.[4]

Solutions:

  • Lower the Temperature: Conduct the melt polycondensation at the lowest possible temperature that still maintains a molten state and allows for the removal of the condensation byproduct (e.g., acetic acid if formed in situ).

  • Reduce Reaction Time: Prolonged exposure to high temperatures increases the likelihood of decarboxylation.

  • Switch to Ring-Opening Polymerization (ROP): ROP can often be conducted under much milder conditions (room temperature to 80 °C), completely avoiding the high temperatures that cause decarboxylation.[6][7] This is the preferred method for thermally sensitive monomers.

Q5: What are the key considerations for setting up a successful Ring-Opening Polymerization (ROP) of this compound?

ROP is a powerful technique for achieving controlled polymerization of cyclic monomers. For this compound, success hinges on the careful selection of the initiator and catalyst.

  • Initiator Selection: The initiator is typically a nucleophile that attacks the anhydride ring. Alcohols (like benzyl alcohol or neopentanol) are common choices, resulting in a polymer with a hydroxyl end-group.[6] The ratio of monomer to initiator ([M]/[I]) is the primary determinant of the target molecular weight.

  • Catalyst Selection: While ROP can proceed thermally, it is often slow and uncontrolled. Catalysts are used to accelerate the reaction and improve control.

    • Amine Catalysts: Simple organic bases like 4-dimethylaminopyridine (DMAP) or N-methylimidazole can be effective.[6] However, they can sometimes lead to side reactions.

    • Organometallic Catalysts: Tin(II) octoate (Sn(Oct)₂) is a widely used and effective catalyst for ROP of cyclic esters and anhydrides.[8] It generally provides good control over molecular weight and reduces side reactions.

The diagram below illustrates the desired ROP pathway versus potential side reactions.

G Monomer Tricarballylic Anhydride Monomer RingOpening Coordinated Ring Opening Monomer->RingOpening Hydrolysis Hydrolysis (Side Reaction) Monomer->Hydrolysis Trace H₂O Decarbox Decarboxylation (Side Reaction) Monomer->Decarbox High Temp Initiator Initiator (R-OH) + Catalyst (e.g., Sn(Oct)₂) Initiator->RingOpening Propagation Chain Propagation RingOpening->Propagation Adds another monomer Propagation->Propagation Polymer Desired Polymer: Poly(this compound) Propagation->Polymer DeadChain Inactive Di-acid Chain End Hydrolysis->DeadChain DegradedPolymer Structurally Altered Polymer Decarbox->DegradedPolymer

Caption: Fig 2. Desired ROP pathway versus common side reactions.

Part 3: Polymer Purification and Characterization Guide
Q6: My polymer is insoluble in common GPC solvents like THF and Chloroform. How can I purify it and determine its molecular weight?

The high density of pendant carboxylic acid groups makes poly(this compound) significantly more polar than many common polyanhydrides.

Purification via Precipitation:

  • Dissolution: Attempt to dissolve the crude polymer in a more polar aprotic solvent such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Acetone . Gentle heating may be required.

  • Precipitation: Once dissolved, add the solution dropwise into a large volume of a vigorously stirring non-solvent. Good non-solvents to try include:

    • Diethyl Ether (ice-cold)

    • A mixture of Hexanes and Isopropanol

    • Water (if the polymer is sufficiently hydrophobic to precipitate)

  • Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry thoroughly under vacuum at a mild temperature (e.g., 30-40 °C) to prevent degradation.

Troubleshooting Gel Permeation Chromatography (GPC):

Standard GPC analysis can be unreliable due to interactions between the polymer's carboxyl groups and the column's stationary phase. This leads to peak tailing, non-Gaussian peak shapes, and inaccurate molecular weight estimations.

Problem Cause Solution
Severe Peak Tailing Adsorption: The polar carboxyl groups are adsorbing to residual silanol groups on the silica-based GPC column packing.Use a mobile phase containing a small amount of an additive to suppress interaction, such as 0.1% Trifluoroacetic Acid (TFA) or 50 mM LiBr in DMF.
Polymer Insoluble in Eluent Solvent Mismatch: THF or Chloroform are not polar enough.Switch to a more polar GPC eluent, such as DMF or DMAc (both often containing LiBr). This may require changing to a compatible GPC column set.
Inaccurate Mn/PDI Values Improper Calibration: Polystyrene standards are not chemically similar to your polymer, leading to hydrodynamic volume discrepancies.Calibrate your system using poly(methyl methacrylate) (PMMA) standards, which are a closer match. For absolute molecular weight, consider techniques like GPC with a light scattering detector (GPC-MALS).
Q7: How do I definitively confirm the structure of my final polymer?

A combination of spectroscopic techniques is required for full structural verification.

Analysis Technique Expected Result for Poly(this compound)
FTIR Spectroscopy Persistence of the characteristic anhydride doublet at ~1810 cm⁻¹ and ~1740 cm⁻¹ . Persistence of the broad carboxylic acid O-H stretch. Disappearance of monomer-specific peaks.
¹H NMR Broadening of all peaks compared to the sharp signals of the monomer, which is characteristic of a polymer. The integration ratios of the backbone protons to the side-chain protons should remain consistent.
¹³C NMR Appearance of carbonyl signals for the anhydride (~170 ppm) and the carboxylic acid (~175 ppm) groups, along with aliphatic carbons in the polymer backbone.

By systematically addressing these challenges in monomer quality, reaction control, purification, and characterization, you can significantly improve the reproducibility and success of your poly(this compound) synthesis.

References
  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. [Link]

  • FAO/INFOODS. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. AGRIS. [Link]

  • Elgazwy, A. S. H. (2000). (PDF) Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. [Link]

  • Al-Azemi, T. F., & Dove, A. P. (2011). Ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid. Chemical Communications, 47(39), 11081-11083. [Link]

  • Shpirt, M. J., & Domb, A. J. (2020). Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. Polymers, 12(7), 1543. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Chemistry Stack Exchange. (2013). Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? [Link]

  • Hilf, J., et al. (2021). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 60(33), 18071-18078. [Link]

  • Corrigan, N., et al. (2020). RAFT polymerization by the radical decarboxylation of carboxylic acids. ChemRxiv. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.).
  • The University of Manchester. (2021). Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. MDPI. [Link]

  • Eindhoven University of Technology. (n.d.). Alternating ring-opening polymerization of cyclohexene oxide and anhydrides: effect of catalyst, cocatalyst, and anhydride structure. [Link]

  • Poley, P. (2020). Development of a Solution Synthesis of Poly(Sebacic Anhydride) With the Activating Agent 4-toluenesulfonyl chloride. University of Southern Mississippi Aquila Digital Community. [Link]

  • American Chemical Society. (2023). Synthesis and polymerization of furanic-based monomers from biomass for sustainable, advantaged polyesters. [Link]

  • Truong, V. X., et al. (2020). Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) triblock synthesis and the occurrence of transesterification side reactions. Polymer Chemistry, 11(36), 5776-5789. [Link]

  • Al-Badri, M. A., et al. (2022). Highly Branched Poly(Adipic Anhydride-Co-Mannitol Adipate): Synthesis, Characterization, and Thermal Properties. Polymers, 14(15), 3163. [Link]

Sources

Technical Support Center: Enhancing the Stability of Tricarballylic Anhydride-Modified Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tricarballylic anhydride-modified surfaces. This compound is a versatile reagent for creating surfaces rich in carboxylic acid groups, which are pivotal for the covalent immobilization of ligands in biosensors, chromatography, and drug delivery systems. Its structure features a reactive cyclic anhydride for coupling and a pendant carboxylic acid, which, after ring-opening, results in a trifunctional carboxylated surface.

However, the high reactivity of the anhydride group also makes it highly susceptible to premature hydrolysis, which is a critical challenge for achieving stable and reproducible surface functionalization.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of working with this reagent and enhance the stability of your modified surfaces.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Low or No Evidence of Surface Functionalization After Reaction.

Your characterization data (e.g., XPS, FTIR, contact angle) shows minimal or no change after exposing the amine-functionalized surface to this compound.

  • Question: I suspect my this compound is hydrolyzing before it can react with the surface. How can I prevent this?

    • Answer: This is the most common failure mode. The anhydride ring is readily attacked by water, converting it into an unreactive dicarboxylic acid.[1][2][4] To ensure a successful reaction, you must create an anhydrous ("dry") environment.

      • Causality: Water acts as a nucleophile, just like the surface amine groups. Given its small size and typical abundance (even trace amounts in solvents or on surfaces), it can readily hydrolyze the anhydride.

      • Solution:

        • Use Anhydrous Solvents: Employ solvents with very low water content (<50 ppm), such as anhydrous dimethylformamide (DMF) or acetonitrile. Purchase freshly sealed anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).

        • Dry the Substrate: Ensure your amine-functionalized substrate is completely dry before the reaction. Bake the substrate in a vacuum oven (e.g., at 60-80°C) for several hours and cool it in a desiccator.

        • Inert Atmosphere: Conduct the entire reaction in a glove box or under a steady stream of dry nitrogen or argon gas. This prevents atmospheric moisture from contaminating the reaction.

        • Fresh Reagent: Use a fresh, unopened bottle of this compound or a sample that has been properly stored in a desiccator.

  • Question: My anhydride is pure and my conditions are anhydrous, but the reaction still fails. Could my initial amine surface be the problem?

    • Answer: Absolutely. The success of the anhydride modification is entirely dependent on the quality of the underlying amine-functionalized layer (e.g., created using APTES).

      • Causality: An incomplete, poorly organized, or degraded amine layer will present few reactive sites for the anhydride to bind to.

      • Solution:

        • Validate the Amine Layer First: Before proceeding to the anhydride step, characterize your amine-functionalized surface. Use XPS to confirm the presence of nitrogen and contact angle measurements to verify a change in surface wettability.

        • Optimize Silanization: If using a silane like APTES on an oxide surface (glass, silicon), ensure the protocol is optimized. Anhydrous deposition conditions are crucial for forming a stable monolayer rather than multilayered aggregates.[5]

        • Check for Surface Contamination: The substrate must be scrupulously clean before amination. Any organic residues will inhibit the formation of a uniform amine layer.[6][7]

Problem 2: The Surface Initially Shows Successful Functionalization but Degrades Rapidly in Aqueous Buffers.

You've successfully created the surface, but upon incubation in your experimental buffer (e.g., PBS), its properties change, or the immobilized ligand leaches off.

  • Question: Why is my surface losing its function so quickly in my aqueous assay?

    • Answer: This often points to the instability of the linkage between your functional layer and the bulk substrate, especially if you are using self-assembled monolayers (SAMs).

      • Causality: While the amide bond formed from the anhydride-amine reaction is very stable, the silane-substrate bond (e.g., Si-O-Si) can be susceptible to hydrolysis over extended periods, especially outside of a neutral pH range. Additionally, the entire monolayer can be compromised by oxidation of the underlying substrate or desorption of the molecules.[8]

      • Solution:

        • Cure the Silane Layer: After depositing the amine-silane, include a thermal curing or annealing step (e.g., 110°C for 1 hour). This promotes the formation of covalent cross-links within the silane layer and with the substrate, significantly enhancing its stability in aqueous environments.

        • Use Multi-dentate Linkers: For gold surfaces, consider using thiol linkers with multiple anchor points (di- or tripodal thiols) instead of simple alkanethiols, as this dramatically increases their resistance to desorption.[9]

        • Implement Cross-linking: After the tricarballylic acid surface is formed, you can further stabilize it by cross-linking the newly formed carboxylic acid groups. This can be achieved using di-amine or di-hydrazide linkers with carbodiimide chemistry (EDC/NHS), creating a robust polymer network on the surface.[10]

Troubleshooting Summary Table

ProblemProbable CauseRecommended Solution
Low/No Functionalization Premature hydrolysis of this compound.Use anhydrous solvents, dry substrates, and an inert atmosphere.
Poor quality of the initial amine-functionalized surface.Characterize the amine layer before proceeding; optimize the amination protocol.
Substrate contamination.Implement a rigorous, validated substrate cleaning procedure.[7]
Rapid Degradation in Aqueous Media Instability of the underlying silane anchor layer.Include a post-deposition thermal curing step for the silane layer.
Desorption of the monolayer from the substrate (e.g., thiols on gold).Use linkers with multiple anchor points for increased stability.[9][11]
Lack of intra-layer cohesion.Consider post-modification cross-linking of the carboxylated surface.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the core chemical reaction when modifying a surface with this compound?

    • A1: The reaction is a nucleophilic acyl substitution. The primary amine groups (-NH2) on your functionalized surface attack one of the carbonyl carbons of the anhydride ring. This opens the ring to form a stable amide bond and a free carboxylic acid.[12][13][14]

  • Q2: How can I definitively confirm the successful covalent attachment of this compound?

    • A2: A combination of surface characterization techniques is best.[15]

      • XPS (X-ray Photoelectron Spectroscopy): Look for an increase in the O1s and C1s signals, specifically the appearance of a C1s peak component at a binding energy characteristic of a carboxyl group (O-C=O).

      • FTIR-ATR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy): Look for the appearance of characteristic anhydride peaks (around 1860 and 1780 cm⁻¹) diminishing, and the appearance of amide I and amide II bands (around 1650 and 1550 cm⁻¹) and a broad carboxylic acid O-H stretch.

      • Contact Angle Goniometry: The surface should become significantly more hydrophilic (i.e., the water contact angle should decrease) due to the introduction of multiple carboxylic acid groups.

  • Q3: What is the expected shelf-life of a surface after modification with this compound?

    • A3: This depends entirely on the storage conditions. If the surface still has unreacted anhydride groups, it is highly unstable and should be used immediately. If the reaction has gone to completion to form the carboxylated surface, its stability is much higher. For long-term storage, keep the substrate in a desiccator under vacuum or an inert atmosphere to prevent degradation of the underlying linker.

  • Q4: Can I perform a "one-pot" reaction by mixing my amine-terminated ligand and this compound in solution and then exposing it to the surface?

    • A4: This is not recommended. This compound will react with your amine-terminated ligand in solution, neutralizing both reactive species before they have a chance to bind to the surface. A sequential, step-wise functionalization process is required for success.

  • Q5: How does pH affect the stability and function of the final carboxylated surface?

    • A5: The stability of the underlying substrate linkage may be pH-sensitive. For the functional layer itself, the pH will determine the protonation state of the carboxylic acid groups. At pH values above their pKa (~4-5), they will be deprotonated (COO-), creating a negatively charged surface ideal for electrostatic interactions or subsequent EDC/NHS coupling. At low pH, they will be protonated (COOH).

Section 3: Key Experimental Protocols

These protocols provide a validated workflow for modifying a standard silicon oxide surface.

Protocol 1: Substrate Cleaning (Piranha Clean - EXTREME CAUTION )

  • Prepare Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄) in a glass beaker. Warning: This solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (lab coat, face shield, heavy-duty gloves).

  • Immerse the silicon/glass substrates in the Piranha solution for 15 minutes.

  • Carefully remove the substrates and rinse extensively with deionized (DI) water.

  • Dry the substrates under a stream of nitrogen and bake in a 110°C oven for at least 1 hour before use.

Protocol 2: Surface Amination via Vapor-Phase Silanization

  • Place the clean, dry substrates in a vacuum desiccator.

  • In a small vial inside the desiccator, add 200 µL of (3-aminopropyl)triethoxysilane (APTES).

  • Evacuate the desiccator for 20 minutes to create a vacuum.

  • Close the desiccator valve and place it in an oven at 70°C for 2 hours. The heat will vaporize the APTES, allowing it to deposit a uniform monolayer on the substrates.

  • Remove the desiccator from the oven, vent with nitrogen, and remove the substrates.

  • Rinse the substrates with anhydrous ethanol and cure them in an oven at 110°C for 1 hour to enhance stability.

Protocol 3: Modification with this compound

  • Prepare a 10 mM solution of this compound in fresh anhydrous DMF under an inert atmosphere.

  • Place the amine-functionalized substrates in a reaction vessel.

  • Purge the vessel with dry nitrogen or argon for 5 minutes.

  • Add the this compound solution to the vessel, ensuring the substrates are fully submerged.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Remove the substrates and rinse thoroughly with anhydrous DMF, followed by anhydrous ethanol to remove any unreacted anhydride.

  • Dry the final carboxylated substrates under a stream of nitrogen. Use immediately for ligand immobilization or store in a desiccator.

Section 4: Visualizations

Experimental Workflow Diagram

Workflow cluster_prep 1. Substrate Preparation cluster_amine 2. Surface Amination cluster_anhydride 3. Anhydride Modification cluster_char 4. Characterization & Use Clean Substrate Cleaning (Piranha) Rinse_Dry DI Water Rinse & Nitrogen Dry Clean->Rinse_Dry Vapor_Dep Vapor-Phase APTES Deposition Rinse_Dry->Vapor_Dep Cure Thermal Curing (110°C) Vapor_Dep->Cure Reaction React with Tricarballylic Anhydride in Anhydrous DMF Cure->Reaction Rinse_Final Anhydrous Solvent Rinse & Dry Reaction->Rinse_Final Final_Surface Stable Carboxylated Surface Rinse_Final->Final_Surface XPS XPS CA Contact Angle AFM AFM Final_Surface->XPS Final_Surface->CA Final_Surface->AFM

Caption: Step-by-step workflow for creating stable this compound-modified surfaces.

Reaction and Hydrolysis Mechanisms

Mechanisms cluster_reaction Desired Reaction Pathway cluster_hydrolysis Competing Instability Pathway Amine Surface-NH₂ Product Stable Amide Bond + COOH Groups Amine->Product Anhydrous Solvent Anhydride Tricarballylic Anhydride Anhydride->Product Water H₂O (Moisture) Hydrolyzed Inactive Diacid Water->Hydrolyzed Hydrolysis Anhydride_H Tricarballylic Anhydride Anhydride_H->Hydrolyzed

Caption: The desired amine reaction versus the competing hydrolysis pathway.

References

  • Increased Stability of Glycol-Terminated Self-Assembled Monolayers for Long-Term Patterned Cell Culture. (n.d.). NIH. Retrieved from [Link]

  • Stability: A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants. (2025). ResearchGate. Retrieved from [Link]

  • Long-Term Stability of Self-Assembled Monolayers in Biological Media. (2003). ACS Publications. Retrieved from [Link]

  • Anhydride Curing & Thermal Stability. (n.d.). Hycat. Retrieved from [Link]

  • Enhanced Stability of Thiolate Self-Assembled Monolayers (SAMs) on Nanostructured Gold Substrates. (2009). ACS Publications. Retrieved from [Link]

  • Thermal Stability of Thiolate Self-Assembled Monolayers on Copper Surface. (n.d.). Scientific.Net. Retrieved from [Link]

  • Surface modification. (n.d.). University of Tübingen. Retrieved from [Link]

  • Unusual thermal degradation of maleic anhydride grafted polyethylene. (2017). ResearchGate. Retrieved from [Link]

  • Surface Modification Questions. (n.d.). ResearchGate. Retrieved from [Link]

  • Surface modification. (n.d.). Wikipedia. Retrieved from [Link]

  • Self-Cross-Linkable Maleic Anhydride Terpolymer Coating with Inherent High Antimicrobial Activity and Low Cytotoxicity. (2023). PubMed. Retrieved from [Link]

  • Acid Anhydride Chemistry. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Acid Anhydride Chemistry. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Troubleshooting Surface Appearance. (n.d.). Gardco. Retrieved from [Link]

  • Surface Modification Techniques. (n.d.). APR Composites. Retrieved from [Link]

  • Photo-crosslinked anhydride-modified polyester and -ethers for pH-sensitive drug release. (2020). PubMed. Retrieved from [Link]

  • Common Surface Refurbishment Challenges and How to Overcome Them. (2024). GZ Industrial Supplies. Retrieved from [Link]

  • Blends of styrene-maleic anhydride (SMAH) and polyethylene-methyl acrylate-glycidyl methacrylate (E-MA-GMA). (2001). MRS Online Proceedings Library. Retrieved from [Link]

  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (2021). RSC Publishing. Retrieved from [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023). RSC Publishing. Retrieved from [Link]

  • Troubleshooting Poor Surface Finishes on Machined Parts. (n.d.). Setco. Retrieved from [Link]

  • Surface Mount Troubleshooting Guide. (n.d.). Unknown Source. Retrieved from [Link]

  • Practical strategy for anhydride hydrolysis. (2022). Reddit. Retrieved from [Link]

  • 6 Common Metal Surface Problems & Their Solutions. (n.d.). Thomasnet. Retrieved from [Link]

  • Hydrolysis of anhydride links: Significance and symbolism. (2025). Unknown Source. Retrieved from [Link]

  • Polymer Crosslinked Activated Carbon Pellets for Dye Adsorption. (n.d.). MDPI. Retrieved from [Link]

  • Schematic drawings of (A) the surface functionalization using... (n.d.). ResearchGate. Retrieved from [Link]

  • Tailoring the Properties of Marine-Based Alginate Hydrogels. (n.d.). MDPI. Retrieved from [Link]

  • Thermoreversible cross-linking maleic anhydride grafted chlorobutyl rubber with hydrogen bonds. (2014). SciSpace. Retrieved from [Link]

  • Anhydride Hydrolysis. (2017). YouTube. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Sustainable formation of tricarballylic acid from citric acid over highly stable Pd/Nb2O5.nH2O catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Looking for protocols to functionalize glass surface? (2016). ResearchGate. Retrieved from [Link]

  • Acid Anhydrides React with Amines to Form Amides. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Optimization and characterization of a homogeneous carboxylic surface functionalization for silicon-based biosensing. (2016). PubMed. Retrieved from [Link]

  • Reaction of the anhydride group with an aliphatic amine or alcohol. (n.d.). ResearchGate. Retrieved from [Link]

  • Anhydride reacting with amine to synthesize an acid and amide. (2020). YouTube. Retrieved from [Link]

  • Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. (2025). ScholarWorks. Retrieved from [Link]

  • Thermal Stability of Polycaprolactone Grafted Densely with Maleic Anhydride. (2022). MDPI. Retrieved from [Link]

  • Covalent Surface Functionalization of Carbon Nitrides. (2026). ResearchGate. Retrieved from [Link]

  • Improved Characteristics of Acetic Anhydride and Phthalic Anhydride Modified Jute Fibers. (2025). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to In-Situ FTIR Analysis for Monitoring Tricarballylic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acylation of nucleophiles by cyclic anhydrides is a cornerstone reaction in the synthesis of pharmaceuticals and specialty polymers. Tricarballylic anhydride, with its dual functionality of a cyclic anhydride and a pendant carboxylic acid, presents a unique synthetic utility. However, optimizing these reactions requires precise monitoring of the rapid ring-opening process. This guide provides an in-depth technical comparison of Fourier Transform Infrared (FTIR) spectroscopy against other common analytical techniques for real-time reaction monitoring. We present a self-validating experimental protocol for in-situ Attenuated Total Reflectance (ATR)-FTIR analysis, explain the causality behind experimental choices, and provide the data necessary to interpret the spectral changes confirming the conversion of this compound to its ring-opened amide or ester derivatives.

The Analytical Challenge in Acylation Reactions

This compound is a highly reactive acylating agent, readily undergoing nucleophilic attack by alcohols or amines to form ester or amide linkages, respectively.[1][2] The reaction involves the opening of the five-membered anhydride ring, consuming the anhydride and generating a new carboxylic acid group alongside the primary functional group (ester or amide). The speed and exothermic nature of this reaction necessitate a monitoring technique that is rapid, non-invasive, and provides real-time data on the concentration of both reactants and products. Traditional offline methods like High-Performance Liquid Chromatography (HPLC) require sample extraction, which can be slow and may introduce artifacts, especially with moisture-sensitive compounds like anhydrides.[3] Therefore, an in-situ analytical method is paramount for accurate kinetic understanding and process control.

FTIR Spectroscopy: A Window into the Reaction Core

In-situ ATR-FTIR spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for monitoring chemical reactions in real-time.[3][4] The technique involves inserting a probe directly into the reaction vessel, where the infrared light interacts with the reaction mixture at the probe's surface. By collecting spectra at regular intervals, we can track the disappearance of reactant-specific peaks and the appearance of product-specific peaks, providing a direct "molecular video" of the transformation.

The core principle behind using FTIR to monitor the reaction of this compound is the significant change in the vibrational modes of the carbonyl (C=O) groups as the reaction progresses. The anhydride's unique coupled carbonyl system gives rise to two distinct, high-wavenumber stretching bands, which are unequivocally replaced by the characteristic carbonyl bands of the ester or amide and the carboxylic acid products.[5][6]

Caption: Reaction of this compound and its corresponding FTIR signals.

Interpreting the Spectral Data: A Quantitative Guide

Successful monitoring hinges on correctly identifying the key infrared bands associated with each species. This compound, as a saturated cyclic anhydride, exhibits two characteristic carbonyl stretching vibrations. Crucially, for cyclic anhydrides, the lower frequency peak is typically more intense than the higher frequency one.[5][6] Upon reaction, these peaks diminish and are replaced by new signals corresponding to the products.

Functional GroupWavenumber Range (cm⁻¹)IntensityStatus During Reaction
Reactant
Anhydride C=O (Asymmetric Stretch)1800 - 1775StrongDisappears
Anhydride C=O (Symmetric Stretch)1870 - 1845MediumDisappears
Anhydride C-O-C Stretch1300 - 1000StrongDisappears
Products (Amine Reaction)
Carboxylic Acid O-H Stretch3300 - 2500Broad, StrongAppears
Carboxylic Acid C=O Stretch1725 - 1700StrongAppears
Amide I (C=O Stretch)1680 - 1630StrongAppears
Amide II (N-H Bend)1570 - 1515MediumAppears
Products (Alcohol Reaction)
Carboxylic Acid O-H Stretch3300 - 2500Broad, StrongAppears
Carboxylic Acid C=O Stretch1725 - 1700StrongAppears
Ester C=O Stretch1750 - 1735StrongAppears
Ester C-O Stretch1300 - 1000StrongAppears
Table 1: Characteristic FTIR absorption bands for monitoring the reaction of this compound. Wavenumber ranges are typical and may shift based on solvent and molecular structure.[5][6]

A Self-Validating Protocol for In-Situ FTIR Monitoring

This protocol ensures that the collected data is reliable and accurately reflects the reaction kinetics. The "self-validating" nature comes from establishing clear baseline spectra of all individual components before initiating the reaction, which serves as a reference to confirm that observed changes are due to the chemical transformation.

Sources

A-Senior Application Scientist's Guide: Tricarballylic Anhydride vs. Citric Acid as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and biomaterials, the choice of a crosslinking agent is a critical decision that dictates the final properties, functionality, and biocompatibility of your material. For decades, citric acid, a ubiquitous and non-toxic tricarboxylic acid, has been a reliable choice for creating crosslinked networks with polymers bearing hydroxyl groups.[1][2] However, the demand for milder reaction conditions and materials with tailored functionalities has brought alternatives like tricarballylic anhydride to the forefront.

This guide provides an in-depth, objective comparison between these two crosslinking agents. Moving beyond a simple list of pros and cons, we will explore the causal chemistry, present supporting experimental data, and offer detailed protocols to empower you to make the most informed decision for your specific application, be it in drug delivery, tissue engineering, or advanced biomaterials.

Molecular and Mechanistic Distinctions

At first glance, citric acid (CA) and this compound (TCA) are structurally similar. Tricarballylic acid is, after all, simply citric acid without the hydroxyl group. The key difference lies in the reactive group: CA utilizes its three carboxylic acid groups, while TCA employs a more reactive cyclic anhydride. This fundamental difference governs the entire crosslinking process, from reaction conditions to the final network architecture.

G cluster_CA Citric Acid (CA) cluster_TCA This compound (TCA) node_CA HOOC-CH₂-C(OH)(COOH)-CH₂-COOH node_TCA O=C1OC(=O)CH(CH₂-COOH)CH₂-C1 label_CA Three Carboxylic Acid Groups label_TCA One Cyclic Anhydride & One Carboxylic Acid Group

Caption: Chemical structures of Citric Acid and this compound.

The Citric Acid Mechanism: High-Temperature Esterification

Citric acid crosslinks polymers like cellulose, starch, or polyvinyl alcohol (PVA) through an esterification reaction.[3] Two of its three carboxylic acid groups react with hydroxyl groups on adjacent polymer chains, forming ester bonds and releasing water.

Causality: This is a condensation reaction. To drive the reaction forward and achieve efficient crosslinking, the water byproduct must be removed. This is why the process invariably requires high temperatures, typically in the range of 130-180°C.[3][4][5] At these temperatures, citric acid first dehydrates to form a cyclic anhydride intermediate, which then reacts with the polymer's hydroxyl groups.[6][7]

CA_Mechanism Polymer_OH_1 Polymer-OH Heat High Heat (>130°C) Polymer_OH_1->Heat + CitricAcid Citric Acid CitricAcid->Heat + Polymer_OH_2 Polymer-OH Polymer_OH_2->Heat + Water H₂O Heat->Water Releases Crosslinked Polymer-O-CO-R-CO-O-Polymer (Ester Crosslink) Heat->Crosslinked Esterification

Caption: Citric acid crosslinking via high-temperature condensation.

This high-temperature requirement is a significant drawback. It can be detrimental to sensitive biomolecules, such as proteins or certain drugs, and can cause degradation or discoloration of the polymer backbone itself.

The this compound Mechanism: Mild Ring-Opening

This compound offers a more elegant and gentle crosslinking route. The cyclic anhydride is significantly more reactive than a carboxylic acid. It reacts readily with nucleophiles like hydroxyl (-OH) or amine (-NH₂) groups on a polymer via a ring-opening addition reaction.[8]

Causality: The high reactivity of the anhydride is due to the electron-withdrawing effects of the two carbonyl groups and the inherent strain in the five-membered ring. This allows the reaction to proceed under much milder conditions, often at room temperature or with gentle heating (e.g., 50-60°C), and frequently without the need for catalysts.[8][9]

A key feature of this mechanism is that the ring-opening reaction forms an ester (or amide) bond while regenerating a carboxylic acid group. This means that after crosslinking, the resulting material is decorated with pendant carboxyl groups, which can be leveraged for further functionalization or to impart pH-sensitivity.

TCA_Mechanism Polymer_OH_1 Polymer-OH Mild_Conditions Mild Conditions (RT - 60°C) Polymer_OH_1->Mild_Conditions + TCA Tricarballylic Anhydride TCA->Mild_Conditions + Crosslinked Polymer-O-CO-R(COOH)-Polymer (Ester Linkage + Free COOH) Mild_Conditions->Crosslinked Ring-Opening Reaction

Caption: this compound crosslinking via mild ring-opening.

Performance Comparison: A Data-Driven Analysis

The mechanistic differences translate directly into distinct performance characteristics. The following table summarizes key comparative data derived from scientific literature.

PropertyThis compoundCitric AcidRationale & Causality
Reaction Conditions Mild (Room Temp to 60°C), Neutral pH.[8][9]Harsh (130-180°C), Acidic.[3][4]Anhydride ring-opening is more facile than ester condensation, which requires heat to remove water.
Reaction Kinetics Generally faster due to higher reactivity.Slower, requires prolonged heating (minutes to hours).[4][10]The activation energy for anhydride ring-opening is lower than for esterification.
Biocompatibility Generally high; based on a natural metabolite.Excellent; a key component of the Krebs cycle, non-toxic and biocompatible.[1][11]Both are derived from naturally occurring, biodegradable molecules.
Resulting Functionality Pendant carboxylic acid groups.Primarily ester linkages.Ring-opening of TCA leaves one carboxyl group free, while CA uses two for crosslinking.
Material Properties Can create pH-sensitive hydrogels; potential for secondary functionalization.[12]Forms a stable, neutral polyester network.The free carboxyl groups on TCA-crosslinked materials ionize at higher pH, increasing swelling.
Mechanical Strength Variable; can be tailored. Often results in tougher, more elastic materials.Generally increases compressive modulus and strength with higher concentration and curing time.[4][13]The nature of the crosslink and the resulting network architecture differ.
Swelling Capacity Can be higher and pH-dependent.Generally lower and less pH-sensitive; decreases with increased crosslinking density.[4][14]The ionized carboxyl groups in TCA networks increase electrostatic repulsion and osmotic pressure.

Experimental Protocols: A Practical Guide

To provide a tangible context, we present generalized, step-by-step protocols for crosslinking a model polymer, such as a polysaccharide or polyvinyl alcohol (PVA).

Protocol 1: Citric Acid (CA) Thermal Crosslinking

This protocol describes the formation of a crosslinked polymer film, a common morphology for biomaterials.

Protocol_CA A 1. Prepare Polymer Solution (e.g., 10% w/v PVA in dH₂O at 90°C) B 2. Add Citric Acid (e.g., 20% w/w of polymer) and stir until dissolved A->B C 3. Cast Solution (Pour into Petri dish to desired thickness) B->C D 4. Evaporate Solvent (Dry at 60°C overnight to form a film) C->D E 5. Thermal Curing (Crosslinking) (Heat in oven at 140-160°C for 15-60 min) D->E Critical Step F 6. Purify (Soak film in dH₂O to remove unreacted CA) E->F G 7. Dry Final Product F->G

Caption: Experimental workflow for citric acid crosslinking.

Methodology:

  • Polymer Solution Preparation: Dissolve your polymer (e.g., PVA, cellulose, starch) in an appropriate solvent (typically water) with heating and stirring to form a homogeneous solution.

  • Crosslinker Addition: Add the desired amount of citric acid (e.g., 5-40% weight relative to the polymer) to the solution.[2][4] Stir until fully dissolved. A catalyst like sodium hypophosphite can be added but is often avoided to maintain biocompatibility.[4]

  • Casting: Pour the solution into a mold (e.g., a petri dish) to create a film of the desired thickness.

  • Drying: Place the mold in an oven at a moderate temperature (e.g., 50-60°C) to evaporate the solvent, leaving a solid film.

  • Curing: This is the critical crosslinking step. Transfer the film to a high-temperature oven set between 130°C and 180°C. The duration depends on the temperature and desired crosslinking density, typically ranging from a few minutes to several hours.[4]

  • Purification: After cooling, immerse the crosslinked film in deionized water for several hours, replacing the water periodically to wash away any unreacted citric acid.

  • Final Drying: Dry the purified film to obtain the final crosslinked material.

Protocol 2: this compound (TCA) Mild Crosslinking

This protocol is adapted for crosslinking in solution to form a hydrogel, highlighting the milder conditions suitable for encapsulating sensitive molecules.

Protocol_TCA A 1. Prepare Polymer Solution (e.g., 5% w/v Chitosan in 1% acetic acid) C 3. Mix Solutions (Add TCA solution dropwise to polymer solution while stirring) A->C B 2. Prepare TCA Solution (Dissolve TCA in a compatible solvent like THF or DMSO) B->C D 4. Reaction (Crosslinking) (Stir at room temp or 50°C for 2-24 hours) C->D Mild Conditions E 5. Gel Formation (Solution viscosity increases, forming a hydrogel) D->E F 6. Purify (Dialyze against dH₂O to remove solvent and unreacted TCA) E->F G 7. Lyophilize (Optional) (Freeze-dry to obtain a porous scaffold) F->G

Caption: Experimental workflow for this compound crosslinking.

Methodology:

  • Polymer Solution Preparation: Dissolve the polymer (e.g., a polysaccharide with amine or hydroxyl groups) in an appropriate aqueous or organic solvent. The reaction can be performed in solvents like THF or DMSO.[8][9]

  • Crosslinker Addition: Add this compound to the polymer solution. It can be added as a solid or pre-dissolved in a small amount of a compatible solvent.

  • Reaction: Allow the reaction to proceed with stirring. Conditions are typically mild: room temperature to 60°C for a period of 2 to 24 hours.[8] The progress can be monitored by the increase in viscosity as the crosslinked network forms.

  • Purification: Once the desired consistency (e.g., a stable hydrogel) is reached, the material must be purified. This is often done by dialysis against deionized water to remove the reaction solvent and any unreacted anhydride or tricarballylic acid byproduct.

  • Final Product: The final product is the purified hydrogel, which can be used directly or lyophilized (freeze-dried) to create a porous scaffold.

Senior Scientist's Recommendation: Choosing the Right Tool for the Job

The decision between citric acid and this compound is not about which is "better," but which is fitter for purpose .

  • Choose Citric Acid when:

    • Cost-effectiveness and availability are primary concerns. Citric acid is inexpensive and widely available.[1]

    • The polymer and any entrapped molecules are thermally stable and can withstand temperatures above 130°C.

    • The application is for a bulk biomaterial (e.g., wound dressings, scaffolds) where process simplicity is valued and residual carboxyl functionality is not required.

    • You require a material with high compressive strength , which can be readily achieved by tuning CA concentration and curing time.[4]

  • Choose this compound when:

    • The protocol involves sensitive biologicals , such as cells, proteins, or heat-labile drugs, that would be destroyed by high temperatures.[12][15]

    • Mild reaction conditions and faster gelation times are critical, for example, in the formulation of in situ forming or injectable hydrogels.[16][17]

    • The final material requires pendant carboxylic acid groups for subsequent functionalization (e.g., conjugating peptides) or to create a pH-responsive system for targeted drug delivery.[12]

    • You are working with polymers that are sensitive to thermal degradation or discoloration.

References

  • Citric acid-crosslinked gelatin/hydroxypropyl methylcellulose hydrogels for biomedical applications. ACADEMIA.
  • Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. MDPI.
  • Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). MDPI. Available at: [Link]

  • Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan. National Institutes of Health. Available at: [Link]

  • Characterization of Methylcellulose Based Hydrogels by Using Citric Acid as a Crosslinking Agent. Research India Publications. Available at: [Link]

  • Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. PMC. Available at: [Link]

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A Comparative Guide to X-ray Crystallography for the Structural Validation of Tricarballylic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel therapeutic candidates is the bedrock of modern pharmacology. Tricarballylic anhydride derivatives, a class of molecules with significant potential due to their chiral centers and reactive anhydride moiety, present a formidable challenge to routine analytical methods. Their therapeutic promise is intrinsically tied to their three-dimensional architecture, where subtle changes in stereochemistry can dramatically alter biological activity. Therefore, achieving unambiguous structural validation is not merely a procedural step but a critical determinant of a development program's success.

This guide provides an in-depth comparison of analytical techniques for the structural validation of these complex molecules. We will move beyond a simple listing of methods to explore the causality behind experimental choices, demonstrating why X-ray crystallography emerges as the definitive standard for absolute structural assignment. We will use a representative example, a diastereomeric derivative of tricarballylic acid, to illustrate the strengths and limitations of each technique.

The Analytical Challenge: Beyond Connectivity to Configuration

The synthesis of this compound derivatives often results in multiple stereoisomers.[1][2] While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the molecular formula and atomic connectivity, they often fall short of providing the complete, unambiguous 3D structure required for structure-activity relationship (SAR) studies.

Consider the synthesis of (R)-2-((R)-2,5-dioxo-tetrahydrofuran-3-yl)-N-((R)-1-phenylethyl)acetamide, a potential chiral building block. Spectroscopic methods would provide the following insights:

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition, C₁₄H₁₅NO₄, with high accuracy.

  • ¹H and ¹³C NMR Spectroscopy: Would reveal the presence of all expected functional groups—the phenyl ring, the ethyl group, the succinic anhydride core, and the amide linkage. Coupling patterns would help establish the connectivity between adjacent protons.

However, a critical ambiguity remains: what is the precise spatial arrangement of the atoms at the three chiral centers? NMR may offer clues through techniques like the Nuclear Overhauser Effect (NOE), but for acyclic systems with conformational flexibility, these results can be inconclusive. This is the juncture where a higher level of analytical certainty is demanded.

A Comparative Analysis of Structural Validation Techniques

Spectroscopic and Spectrometric Methods: Powerful but Incomplete

NMR and MS are cornerstone techniques for the initial characterization of small molecules.[3][4] They are relatively fast, consume minimal material, and provide a wealth of information.

TechniqueInformation ProvidedLimitations for this compound Derivatives
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, relative stereochemistry in rigid systems.[4]Difficulty in unambiguously assigning absolute configuration across multiple chiral centers, especially with conformational flexibility.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns suggesting substructures.[5][6]Provides no direct information about the 3D spatial arrangement of atoms or stereochemistry.

These methods excel at confirming that the correct atoms are connected in the right sequence. However, they provide a two-dimensional blueprint for what is fundamentally a three-dimensional molecule. For regulatory submission and effective drug design, this 2D picture is insufficient.

X-ray Crystallography: The Gold Standard for 3D Structure

X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of the atomic arrangement within a molecule.[7] It is the only technique that can definitively determine absolute configuration, bond lengths, bond angles, and torsional angles in the solid state.[8] This level of detail is crucial for understanding molecular interactions with biological targets.[9]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a validated 3D structure via X-ray crystallography is a meticulous process involving four key stages.[7]

X-ray Crystallography Workflow cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution cluster_3 Phase 4: Refinement & Validation Crystallization Crystal Growth DataCollection X-ray Diffraction Measurement Crystallization->DataCollection Select Single Crystal StructureSolution Phase Problem Solution DataCollection->StructureSolution Process Diffraction Data Refinement Structural Refinement & Validation StructureSolution->Refinement Build Initial Model FinalStructure FinalStructure Refinement->FinalStructure Final Validated Structure

Caption: The four-stage workflow of single-crystal X-ray crystallography.

Protocol 1: Growing Diffraction-Quality Crystals

The most significant bottleneck in X-ray crystallography is often the initial step of growing a suitable crystal.[7] An ideal crystal is a single, well-ordered lattice, typically 0.1-0.3 mm in each dimension, free of cracks and defects.

Objective: To slowly induce supersaturation of a solution of the this compound derivative, allowing molecules to self-assemble into an ordered crystal lattice.

Materials:

  • Purified this compound derivative (≥98% purity)

  • A screening kit of crystallization-grade solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, toluene)

  • Small, clear glass vials (1-2 mL)

  • Micro-syringes and filters

Methodology: Vapor Diffusion (Hanging Drop Method)

This is a common and effective technique for screening multiple crystallization conditions simultaneously.

  • Prepare the Reservoir Solution: In the well of a 24-well crystallization plate, place 500 µL of a "precipitant" solvent (a solvent in which the compound is poorly soluble, e.g., hexane).

  • Prepare the Compound Solution: Dissolve the this compound derivative to near-saturation in a "good" solvent (one in which it is readily soluble, e.g., ethyl acetate). A typical starting concentration is 5-20 mg/mL.

  • Set the Drop: On a siliconized glass coverslip, place a 2 µL drop of the compound solution.

  • Seal the Well: Invert the coverslip and place it over the reservoir well, sealing it with grease to create an airtight system.

  • Incubate and Observe: The solvent from the drop will slowly vaporize and equilibrate with the reservoir. This gradual increase in the concentration of the anti-solvent in the drop slowly drives the compound out of solution.

  • Monitor: Check the drops under a microscope daily for the first week, then weekly. Look for the formation of clear, sharp-edged crystals. Common outcomes include clear drops (undersaturated), amorphous precipitate (too rapid), or crystalline needles/plates (promising).

Causality Note: The slow rate of vapor diffusion is critical. Rapid precipitation leads to a disordered, amorphous solid, whereas slow, controlled supersaturation provides the thermodynamic incentive for molecules to pack in the most stable, ordered arrangement—the crystal lattice.

Protocol 2: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for analysis.

  • Crystal Mounting: The selected crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is exposed to a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities.[8] A modern detector collects hundreds of these images.

  • Structure Solution: The positions and intensities of the diffraction spots are processed by specialized software. This step solves the "phase problem" to generate an initial electron density map of the unit cell (the basic repeating unit of the crystal).

  • Model Building and Refinement: An atomic model of the molecule is fitted into the electron density map. This model is then refined through iterative cycles, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

The quality of the final structure is assessed by a statistical parameter called the R-factor (or R₁) . The R-factor is a measure of the agreement between the experimental data and the calculated model; a value below 0.05 (5%) is indicative of a very well-refined structure.

The Unambiguous Result: A Case Study

For our example molecule, (R)-2-((R)-2,5-dioxo-tetrahydrofuran-3-yl)-N-((R)-1-phenylethyl)acetamide, a successful X-ray crystallographic analysis would yield a definitive set of data, resolving all stereochemical questions.

ParameterIllustrative ValueSignificance
Formula C₁₄H₁₅NO₄Confirms elemental composition.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁2₁2₁A non-centrosymmetric space group, confirming the chiral nature of the molecule.
Unit Cell (Å) a=8.5, b=11.2, c=14.1Dimensions of the repeating box that builds the crystal.
Flack Parameter 0.02(5)A value close to zero confirms the assigned absolute stereochemistry is correct.
Final R₁ value 0.038Indicates an excellent fit between the model and the experimental data.

The resulting 3D structure would provide precise bond lengths, bond angles, and the absolute configuration at all three chiral centers, information that is unattainable with the same level of certainty from other techniques.

Molecule_Structure mol Definitive 3D Structure of (R)-2-((R)-2,5-dioxo-tetrahydrofuran-3-yl) -N-((R)-1-phenylethyl)acetamide

Caption: X-ray crystallography provides the definitive 3D molecular structure.

Conclusion: A Multi-Technique Approach with a Definitive Arbiter

In modern drug development, a suite of analytical tools is essential for comprehensive molecular characterization. NMR and MS provide rapid, crucial information on identity, purity, and connectivity. However, when developing complex chiral molecules like this compound derivatives, the inherent limitations of these techniques in defining three-dimensional structure become apparent.

X-ray crystallography serves as the ultimate arbiter of structure. It provides the unambiguous, high-resolution 3D data that is essential for understanding structure-activity relationships, guiding further synthesis, and satisfying stringent regulatory requirements. While the process of crystallization can be challenging, the unparalleled certainty of the results justifies the investment, providing a solid foundation upon which successful drug discovery programs are built.

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A Senior Application Scientist's Guide to Tricarballylic Anhydride and Itaconic Anhydride in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Functional Anhydrides

In the quest for advanced polymers with tailored functionalities, biodegradability, and enhanced performance, cyclic anhydrides have emerged as exceptionally versatile building blocks. Among these, tricarballylic anhydride and itaconic anhydride represent two distinct yet compelling options for researchers in materials science and drug development. While both are derived from tricarboxylic acids, their unique molecular architectures dictate fundamentally different polymerization pathways and result in polymers with distinct properties and applications.

Itaconic anhydride, derived from the bio-based platform chemical itaconic acid, is prized for its reactive vinylidene group, making it a prime candidate for radical polymerization and other addition chemistries.[1][2] In contrast, this compound, lacking an unsaturated bond for addition polymerization, serves as a classic monomer for step-growth polycondensation, introducing a characteristic pendant carboxylic acid group into the polymer backbone.

This guide provides an in-depth comparative analysis of these two monomers. We will dissect their reactivity, explore the kinetics and mechanisms of their polymerization, and contrast the properties of the resulting polymers. Supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal anhydride for their specific application, be it in designing sustainable materials, advanced coatings, or sophisticated biomedical devices.

Chapter 1: Monomer Characteristics and Chemical Identity

A fundamental understanding of the monomers themselves is crucial before delving into their polymerization behavior. This compound and itaconic anhydride possess distinct structural features that govern their reactivity.

Caption: Chemical structures of Itaconic Anhydride and this compound.

The most salient difference is the exocyclic double bond (vinylidene group) in itaconic anhydride, which is absent in the saturated ring structure of this compound.[3][4] This single feature is the primary determinant of their divergent polymerization pathways.

Comparative Monomer Properties

The physical and chemical properties of these anhydrides influence their handling, storage, and reaction conditions.

PropertyThis compoundItaconic AnhydrideReference(s)
IUPAC Name 2-(2,5-dioxooxolan-3-yl)acetic acid3-Methylideneoxolane-2,5-dione[3]
Molecular Formula C₆H₆O₅C₅H₄O₃[3][4]
Molar Mass 158.11 g/mol 112.09 g/mol [3][4]
Appearance SolidColorless crystalline solid[3]
Melting Point Not readily available70–72 °C[3]
Key Reactive Sites Anhydride ring, pendant carboxylic acidAnhydride ring, C=C double bond[3]
Primary Synthesis Dehydration of tricarballylic acidDehydration of itaconic acid[3][5]
Bio-based Potential Derived from citric acid cycle intermediateHigh; Itaconic acid is a "top 12" bio-based building block[1][2]

Expert Insight: The lower melting point of itaconic anhydride allows for polymerization in bulk (melt) at relatively moderate temperatures. However, heating itaconic anhydride can cause isomerization to the thermodynamically more stable citraconic anhydride, which has significantly lower reactivity in radical polymerization.[3][6] This is a critical consideration for experimental design, often necessitating lower temperatures and the use of chemical initiators.

Chapter 2: Polymerization Mechanisms and Kinetics

The structural differences between the two anhydrides lead to distinct polymerization strategies to achieve high molecular weight polymers. Itaconic anhydride primarily undergoes chain-growth polymerization, while this compound is suited for step-growth polymerization.

Itaconic Anhydride: Avenues of Addition Polymerization

The vinylidene group of itaconic anhydride makes it highly amenable to radical polymerization.[7] This chain-growth mechanism allows for the rapid formation of high molecular weight polymers.

Radical_Polymerization_ITA cluster_main Radical Polymerization of Itaconic Anhydride Initiator Initiator (e.g., AIBN) Heat (Δ) Radical Initiator Radical (R•) Initiator->Radical Decomposition Monomer Itaconic Anhydride Monomer Radical->Monomer Initiation Growing_Chain Propagating Polymer Chain (P-M•) Monomer->Growing_Chain Propagation (Addition of Monomers) Growing_Chain->Growing_Chain Termination Termination (Combination or Disproportionation) Growing_Chain->Termination Polymer Poly(itaconic anhydride) Termination->Polymer

Caption: Workflow for the radical polymerization of itaconic anhydride.

Beyond traditional radical polymerization, itaconic anhydride's double bond is also reactive in thiol-ene "click" chemistry. This photoinitiated, step-growth polymerization is highly efficient, not inhibited by oxygen, and can be performed under ambient conditions without organic solvents, leading to more uniform polymer networks.[8][9]

Kinetic Considerations: The rate of radical polymerization is dependent on monomer and initiator concentrations.[10] However, a complicating factor is that the free-radical homopolymerization of itaconic derivatives can occur alongside desired reactions like thiol-ene polymerization, potentially leading to inhomogeneous network structures.[8] Modifying the double bond, for instance by converting it to a norbornene group via a Diels-Alder reaction, can improve reaction kinetics and favor the desired step-growth mechanism.[8]

This compound: Step-Growth Polycondensation

This compound polymerizes via ring-opening polycondensation, typically with a difunctional co-monomer such as a diol or a diamine. This is a classic step-growth mechanism where the anhydride ring is opened by the nucleophilic attack of the co-monomer.[11]

Polycondensation_TCA cluster_main Polycondensation of this compound with a Diol TCA Tricarballylic Anhydride RingOpening Nucleophilic Attack & Ring Opening TCA->RingOpening Diol Diol (HO-R-OH) Diol->RingOpening Intermediate Ester-Acid Intermediate RingOpening->Intermediate Condensation Polycondensation (Heat, Vacuum) Intermediate->Condensation Polymer Polyester with Pendant -COOH Groups Condensation->Polymer Water Water (byproduct) Condensation->Water Removal drives reaction forward

Caption: Workflow for the polycondensation of this compound.

Kinetic Considerations: Step-growth polymerization kinetics are typically second-order and much slower than chain-growth reactions.[12] Achieving high molecular weight polymers requires high monomer purity, precise stoichiometric balance between the co-monomers, and the efficient removal of the condensation byproduct (e.g., water) to drive the reaction equilibrium toward the polymer.[13] This is why these reactions are often carried out at high temperatures and under vacuum, a process known as melt polycondensation.[13][14]

Chapter 3: A Comparative Analysis of Polymer Properties and Applications

The choice of anhydride monomer profoundly impacts the final polymer's architecture, properties, and potential uses.

FeaturePoly(itaconic anhydride) & CopolymersPoly(this compound) & CopolymersReference(s)
Backbone Structure Typically all-carbon backbone (from radical polymerization) or heteroatom backbone (from thiol-ene or polycondensation).Heteroatom (ester or amide) backbone.[3][11]
Pendant Groups Anhydride ring (if polymerized through vinyl group), which can be post-functionalized. Or ester groups if derived from itaconic esters.Carboxylic acid (-COOH) group at regular intervals.[15][8]
Functionalization Post-polymerization modification via ring-opening of the anhydride with amines or alcohols.The pendant -COOH group is available for conjugation, salt formation, or influencing hydrophilicity.[3][16]
Degradability The anhydride linkage is hydrolytically labile, leading to degradation. The rate is tunable.The ester/amide and anhydride bonds in the backbone are hydrolytically degradable. Known for surface erosion.[8][9][17]
Biocompatibility Generally considered biocompatible; degradation products are derived from itaconic acid.Expected to be biocompatible; degradation products are tricarballylic acid (a citric acid cycle metabolite) and the co-monomer.[7][18]
Primary Applications Bio-based resins, coatings, adhesives, drug delivery systems, tissue engineering scaffolds, polymer modification.Controlled drug delivery, biodegradable elastomers, functional biomaterials requiring pendant acid groups.[1][18][19][20]
Field-Proven Insights: Selecting the Right Monomer
  • Choose Itaconic Anhydride when:

    • Sustainability is paramount: Its origin from fermented carbohydrates makes it a leading green alternative to petrochemical monomers.[1][7]

    • Rapid polymerization is needed: Radical polymerization offers fast reaction times to high molecular weight.[21]

    • Post-polymerization modification is desired: The pendant anhydride rings on a poly(itaconic anhydride) backbone are reactive sites for grafting other molecules.[3]

    • UV curing is the goal: Thiol-ene photopolymerization of modified itaconic monomers is an excellent method for creating crosslinked networks for coatings or hydrogels.[8][9]

  • Choose this compound when:

    • Pendant carboxylic acid functionality is the primary goal: This is the defining feature of its polymers, allowing for precise control over hydrophilicity, charge density, and attachment points for drugs or targeting ligands.

    • A classic polyanhydride for drug delivery is required: Polyanhydrides are well-known for their surface-eroding degradation mechanism, which can provide zero-order drug release kinetics.[14][22]

    • Step-growth architecture is necessary: Polycondensation allows for the creation of polyesters and polyamides with well-defined, alternating structures.[11]

Chapter 4: Validated Experimental Protocols

To translate theory into practice, this section provides detailed, self-validating protocols for the synthesis of polymers from each anhydride.

Protocol 1: Free-Radical Polymerization of Itaconic Anhydride

This protocol describes the synthesis of poly(itaconic anhydride) in solution using a chemical initiator.

Objective: To synthesize linear poly(itaconic anhydride) with minimal thermal isomerization.

Materials:

  • Itaconic Anhydride (IAn), recrystallized

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous 1,4-Dioxane, inhibitor-free

  • Diethyl ether, anhydrous

  • Nitrogen gas (high purity)

  • Schlenk flask and line

Workflow Diagram:

Protocol_ITA A 1. Setup Add IAn and Dioxane to Schlenk flask. Equip with stir bar. B 2. Degas Perform 3 Freeze-Pump-Thaw cycles to remove oxygen. A->B C 3. Initiation Add AIBN under N2 counterflow. Immerse flask in 60°C oil bath. B->C D 4. Polymerization Stir for 24 hours at 60°C. Solution will become viscous. C->D E 5. Precipitation & Purification Cool to RT. Precipitate polymer by dropping solution into excess diethyl ether. D->E F 6. Isolation Filter the white polymer precipitate. Wash with fresh diethyl ether. E->F G 7. Drying Dry the polymer under vacuum at room temperature to constant weight. F->G

Caption: Experimental workflow for radical polymerization of itaconic anhydride.

Step-by-Step Procedure:

  • Reactor Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve itaconic anhydride (5.60 g, 50 mmol) in 50 mL of anhydrous 1,4-dioxane.

  • Oxygen Removal: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which inhibits radical polymerization.[8]

  • Initiator Addition: Backfill the flask with nitrogen. Under a positive flow of nitrogen, add AIBN (82 mg, 0.5 mmol, 1 mol% relative to monomer).

  • Polymerization: Reseal the flask and immerse it in a preheated oil bath at 60 °C. Allow the reaction to proceed with stirring for 24 hours. Causality: 60°C is sufficient to decompose AIBN at a reasonable rate without causing significant thermal isomerization of the itaconic anhydride.

  • Isolation: After 24 hours, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring, cold diethyl ether. A white precipitate will form.

  • Purification: Allow the precipitate to settle, then decant the ether. Re-disperse the polymer in 100 mL of fresh diethyl ether and stir for 30 minutes to wash away unreacted monomer and initiator fragments.

  • Drying: Collect the polymer by vacuum filtration. Dry the resulting white powder in a vacuum oven at room temperature overnight to a constant weight.

Validation: The final product can be characterized by ¹H NMR to confirm the disappearance of the vinyl protons and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

Protocol 2: Melt Polycondensation of this compound with 1,6-Hexanediol

This protocol details the solvent-free synthesis of a polyester with pendant carboxylic acid groups.

Objective: To synthesize a high molecular weight polyester via melt polycondensation.

Materials:

  • This compound (TCA)

  • 1,6-Hexanediol (HDO), high purity

  • Nitrogen gas (high purity)

  • High-vacuum line

  • Three-neck round-bottom flask equipped for mechanical stirring and distillation

Workflow Diagram:

Protocol_TCA A 1. Charge Reactor Add equimolar TCA and HDO to flask. Equip for stirring and distillation. B 2. Inert Atmosphere Purge system with N2 for 30 min while heating to 150°C to melt monomers. A->B C 3. Pre-polymerization Stir at 150°C under N2 for 2 hours. Water will begin to distill off. B->C D 4. High Vacuum Gradually apply vacuum (<1 mmHg) over 1 hour. C->D E 5. Polycondensation Increase temp to 180°C. Stir under high vacuum for 4-6 hours. D->E F 6. Completion Reaction is complete when viscosity prevents further stirring. E->F G 7. Isolation Cool reactor under N2. Dissolve solid polymer in THF and precipitate, or use as is. F->G

Caption: Experimental workflow for melt polycondensation of this compound.

Step-by-Step Procedure:

  • Reactor Setup: Charge a three-neck flask with this compound (15.81 g, 0.1 mol) and 1,6-hexanediol (11.82 g, 0.1 mol). Causality: An exact 1:1 molar ratio is critical for achieving high molecular weight in step-growth polymerization.[12]

  • Inerting and Melting: Equip the flask with a mechanical stirrer and a distillation outlet. Purge the system with nitrogen gas while slowly heating the flask in an oil bath to 150 °C. The monomers will melt and form a homogenous solution.

  • Initial Condensation: Stir the molten mixture at 150 °C under a slow stream of nitrogen for 2 hours. Water, the byproduct of the initial ring-opening and esterification, will begin to distill off.

  • Applying Vacuum: Gradually reduce the pressure inside the flask over 1 hour to less than 1 mmHg using a high-vacuum pump.

  • Polycondensation: Increase the temperature to 180 °C and continue stirring under high vacuum for 4-6 hours. Causality: High temperature and vacuum are essential to remove the last traces of water, driving the reaction equilibrium towards the formation of long polymer chains.[13]

  • Monitoring: The progress of the reaction can be monitored by the significant increase in the viscosity of the melt. The reaction is considered complete when the stirrer can no longer effectively agitate the polymer melt.

  • Isolation: Turn off the heat and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed and used directly or dissolved in a suitable solvent like THF for further purification by precipitation.

Validation: The polymer's structure can be confirmed by NMR and FTIR (disappearance of anhydride peaks, appearance of ester peaks). GPC will provide molecular weight data, and titration can be used to quantify the concentration of pendant carboxylic acid groups.

Conclusion

This compound and itaconic anhydride are not interchangeable monomers; they are specialized tools for distinct polymer architectures. Itaconic anhydride offers a gateway to bio-based polymers through versatile addition polymerization chemistries, making it a cornerstone of sustainable material innovation.[18] Its strength lies in forming all-carbon backbones and enabling facile UV-curing processes. Conversely, this compound is the monomer of choice for creating functional polyesters and polyamides with precisely placed pendant carboxylic acid groups via step-growth polycondensation. This functionality is invaluable for applications in biomedicine where hydrophilicity, charge, and conjugation capabilities need to be finely tuned. By understanding the fundamental differences in their reactivity and the specific demands of the target application, researchers can harness the full potential of these powerful anhydride building blocks to design the next generation of advanced polymers.

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  • University of New Hampshire Scholars' Repository. (n.d.). Synthesis and properties of poly(itaconic acid). [Link]

  • MDPI. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. [Link]

  • SciELO. (n.d.). Effect of Isomerization and Copolymerization of Itaconic Anhydride During the Synthesis of Renewable Monomers Using Vegetable Oils. [Link]

  • ACS Publications. (n.d.). Polymerization Reactions of Itaconic Acid and Some of Its Derivatives. [Link]

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A Senior Application Scientist's Guide to Assessing the Crosslinking Efficiency of Tricarballylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of bioconjugation and biomaterial science, the choice of a crosslinking agent is a critical decision that dictates the stability, functionality, and performance of the final product. Tricarballylic anhydride (TCA), a trifunctional crosslinking agent, presents a unique chemical architecture for modifying proteins and other amine-containing biomolecules. This guide provides an in-depth, objective comparison of TCA with commonly used crosslinkers, supported by detailed experimental protocols to empower researchers, scientists, and drug development professionals to accurately assess its crosslinking efficiency. We will explore the underlying chemical principles, provide step-by-step validation workflows, and present data in a clear, comparative format to guide your experimental design and interpretation.

Introduction to Protein Crosslinking

Protein crosslinking is a foundational technique in biotechnology, involving the formation of stable, covalent bonds between amino acid residues within a single protein (intramolecular) or between different protein molecules (intermolecular).[1][2] This process is indispensable for a multitude of applications, from stabilizing protein structures for structural biology studies to creating antibody-drug conjugates (ADCs), immobilizing enzymes, and fabricating hydrogels for tissue engineering.[3][4]

The efficacy of these applications hinges on the crosslinking agent's characteristics, including its specificity, spacer arm length, reactivity, and the stability of the bonds it forms.[1] A diverse arsenal of crosslinkers exists, each with a distinct mechanism of action targeting specific functional groups.[5] Among the most common targets are the primary amines (-NH₂) found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[6]

This guide focuses on this compound (TCA), a reagent that reacts with these primary amines, and provides a framework for its quantitative evaluation against established alternatives.

Profile: this compound (TCA)

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a trivalent carboxylic acid. Its anhydride form, this compound, functions as an effective amine-reactive crosslinker.

Mechanism of Action: The reaction of TCA with a primary amine on a protein follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride ring.[7][8][9] This opens the anhydride ring, forming a stable amide bond and revealing two free carboxyl groups.[10][11]

This transformation is significant for two reasons:

  • It neutralizes the positive charge of the original primary amine (e.g., on a lysine residue).

  • It introduces two new negative charges in the form of carboxylates at physiological pH.

This ability to fundamentally alter the surface charge of a protein from positive to negative is a key differentiator of TCA compared to many other crosslinkers.

TCA_Mechanism cluster_reactants Reactants cluster_product Product Protein_NH2 Protein-NH₂ (Primary Amine) Product_COOH Protein-NH-CO-R-(COOH)₂ (Amide Bond + 2 Carboxyls) Protein_NH2->Product_COOH Nucleophilic Attack Ring Opening TCA Tricarballylic Anhydride TCA->Product_COOH

Caption: Reaction mechanism of this compound with a protein's primary amine.

Comparative Analysis of Common Crosslinking Agents

The selection of a crosslinker should be a data-driven decision based on the specific requirements of the application. Here, we compare TCA to three widely used amine-reactive crosslinking chemistries: Glutaraldehyde, EDC/NHS, and a homobifunctional NHS ester (e.g., DSS).

FeatureThis compound (TCA)Glutaraldehyde (GA)EDC/NHSHomobifunctional NHS Ester (e.g., DSS)
Target Groups Primary Amines (-NH₂)Primarily Amines; also reacts with thiols, phenols, imidazoles[12]Carboxyls (-COOH) and Primary Amines (-NH₂)Primary Amines (-NH₂)[13]
Mechanism Ring-opening acylationComplex, involves Schiff base formation and polymerization[14]Carbodiimide-mediated amide bond formation[15][16]Acylation, forms stable amide bond[2]
Crosslink Type Introduces linkerPolymeric, variable length"Zero-length" (direct amide bond)[17][18]Defined spacer arm (e.g., 11.4 Å for DSS)[13]
Impact on Charge Converts positive charge to two negative chargesNeutralizes positive chargeNeutralizes both positive and negative chargesNeutralizes positive charge
Byproducts NoneComplex, can be cytotoxic[17]Water-soluble urea and NHS[15]NHS
Specificity High for primary aminesLow, can be non-specificHigh (two-step reaction enhances specificity)[15]High for primary amines
Optimal pH Mildly Alkaline (pH 7.5 - 9.0)Neutral to Alkaline (pH ~7-9)[17]Activation: 4.5-6.0; Coupling: 7.2-8.5[13][19]Alkaline (pH 7.0 - 9.0)[13]

Expert Insights:

  • Glutaraldehyde is a potent but often aggressive crosslinker. Its tendency to polymerize can lead to poorly defined conjugates and potential cytotoxicity, making it less suitable for in-vivo applications.[12][17]

  • EDC/NHS chemistry is the gold standard for creating "zero-length" crosslinks, directly joining a carboxyl group to an amine without an intervening spacer.[17][18] This is ideal for mimicking natural peptide bonds but requires the presence of available carboxyl groups.[20]

  • Homobifunctional NHS esters like DSS are highly efficient for linking two proteins via their amine groups. However, their use in a one-step reaction can lead to uncontrolled polymerization.[13]

  • This compound (TCA) offers a unique advantage where a significant shift in the protein's isoelectric point (pI) is desired. By converting positive amines to negative carboxylates, it can be used to modulate protein solubility, aggregation, or interaction with charged surfaces.

Experimental Framework for Efficiency Assessment

To objectively assess the efficiency of TCA, a multi-pronged approach is necessary. We present two complementary, self-validating protocols: a quantitative chemical assay to measure the consumption of primary amines and a qualitative gel-based method to visualize the formation of crosslinked products.

Workflow A Prepare Protein Solution (e.g., BSA in Bicarbonate Buffer) B Divide into Control & Test Groups A->B C Add this compound (Test Group) B->C D Incubate (e.g., 2h, RT) C->D E Quench Reaction (Optional) D->E F1 Analysis 1: TNBSA Assay E->F1 F2 Analysis 2: SDS-PAGE E->F2 G1 Measure Absorbance at 335 nm F1->G1 G2 Run Gel & Stain F2->G2 H1 Quantify Free Amines G1->H1 H2 Visualize High MW Species G2->H2 I Synthesize Data: Assess Crosslinking Efficiency H1->I H2->I

Sources

A Comparative Guide to the Synthetic Routes of Tricarballylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tricarballylic anhydride, systematically known as 2-(carboxymethyl)succinic anhydride or propane-1,2,3-tricarboxylic anhydride, is a cyclic anhydride derived from the corresponding tricarboxylic acid. Its parent molecule, tricarballylic acid, is a key fragment in several natural mycotoxins, such as fumonisins, and serves as a versatile C6 building block in organic synthesis. The anhydride form offers activated carbonyl groups, making it a valuable intermediate for the synthesis of polymers, plasticizers, and complex pharmaceutical agents.

The selection of a synthetic route to this compound is a critical decision in drug development and materials science, governed by factors such as precursor availability, process efficiency, scalability, and environmental impact. This guide provides an in-depth comparison of the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and quantitative data to inform researchers in their experimental design.

Route 1: Direct Dehydration of Tricarballylic Acid

The most straightforward and traditional approach to synthesizing this compound is the intramolecular dehydration of tricarballylic acid. This method relies on the formation of a five-membered anhydride ring, which is thermodynamically favorable. The reaction is typically facilitated by a chemical dehydrating agent, which activates the carboxylic acid moieties to promote cyclization.

Scientific Rationale & Mechanistic Insight

The use of an acid anhydride, such as acetic anhydride, is a common and effective strategy for this transformation. The mechanism is not a simple removal of water but rather an acyl transfer process. One of the carboxylic acid groups of tricarballylic acid performs a nucleophilic attack on a carbonyl carbon of acetic anhydride. This forms a mixed anhydride intermediate and releases a molecule of acetic acid. The key to the reaction is the subsequent intramolecular nucleophilic attack: the neighboring carboxylic acid group on the tricarballylic acid backbone attacks the more electrophilic carbonyl of the mixed anhydride, cyclizing to form the stable five-membered ring and eliminating another molecule of acetic acid.[1][2]

Other potent dehydrating agents, such as thionyl chloride or oxalyl chloride, can also be employed.[3][4][5] These reagents convert the carboxylic acid into a highly reactive acyl chloride or a similar intermediate, which is then readily attacked by the adjacent carboxyl group to furnish the cyclic anhydride. While effective, these reagents often require more stringent handling protocols due to their toxicity and reactivity.

Experimental Protocol: Dehydration using Acetic Anhydride

This protocol is adapted from the procedure described by Elgazwy (2000).[6][7]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, add tricarballylic acid (1.76 g, 10 mmol, 1.0 equiv).

  • Reaction Setup: To the flask, add acetic anhydride (1.78 mL, 20 mmol, 2.0 equiv).

  • Reaction Execution: Stir the resulting mixture at 45°C for 1 hour or overnight at room temperature until the solid dissolves completely.[6][7]

  • Work-up: Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from ethyl acetate (two times is recommended) to yield the pure this compound as a white microcrystalline solid.

  • Characterization: The product can be characterized by its melting point (132-134°C) and spectroscopic methods (NMR, IR).[6] A yield of approximately 78% can be expected.[6]

Workflow Diagram: Direct Dehydration

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification TCA Tricarballylic Acid Mix Stir at RT or 45°C TCA->Mix Ac2O Acetic Anhydride Ac2O->Mix Evap Rotary Evaporation Mix->Evap Forms crude product Recryst Recrystallization (Ethyl Acetate) Evap->Recryst Removes volatiles Product This compound Recryst->Product Purification

Caption: Workflow for the synthesis of this compound via direct dehydration.

Route 2: Synthesis from Bio-renewable Citric Acid

With a growing emphasis on green chemistry, sourcing starting materials from renewable feedstocks is highly desirable. Citric acid, an abundant and inexpensive commodity chemical produced by fermentation, serves as an excellent bio-based precursor to tricarballylic acid and, subsequently, its anhydride.[8][9] This route involves a two-stage process: the defunctionalization of citric acid to tricarballylic acid, followed by the cyclization described in Route 1.

Scientific Rationale & Mechanistic Insight

The conversion of citric acid to tricarballylic acid is a net dehydroxylation. This is ingeniously achieved through a one-pot, two-step dehydration-hydrogenation sequence.[8][10]

  • Dehydration: The first step involves the acid-catalyzed dehydration of the tertiary alcohol in citric acid to form aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid).[11] This introduces a carbon-carbon double bond into the molecule. Solid acid catalysts like H-Beta zeolites or niobic acid (Nb₂O₅·nH₂O) are effective for this transformation in an aqueous medium.[8][12]

  • Hydrogenation: In the same pot, a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) reduces the newly formed double bond of the aconitic acid intermediate.[13] This saturation step yields tricarballylic acid.

The elegance of this one-pot method lies in performing two distinct catalytic cycles in a single vessel, which avoids the isolation of the aconitic acid intermediate and minimizes waste. Once tricarballylic acid is obtained, it can be converted to the anhydride using the methods described in Route 1.

Experimental Protocol: One-Pot Synthesis of Tricarballylic Acid from Citric Acid

This protocol is based on the work of Stuyck et al. (2019) using a bifunctional catalyst system.[12]

  • Catalyst & Reagent Setup: In a high-pressure autoclave reactor, add citric acid (0.2 mmol), 0.6 wt% Pd/Nb₂O₅·nH₂O catalyst (0.1 g), and water (2 mL).

  • Reaction Conditions: Seal the reactor, purge with H₂, and then pressurize to 10 bar H₂.

  • Reaction Execution: Heat the mixture to 160°C and stir for 20 hours.

  • Work-up: After cooling and venting the reactor, the solid catalyst can be recovered by filtration or centrifugation for recycling. The aqueous solution contains the tricarballylic acid product.

  • Purification & Conversion: The water can be removed under vacuum. The resulting tricarballylic acid can be purified by recrystallization or used directly in a subsequent dehydration step (as in Route 1) to form the anhydride. Yields of over 90% for tricarballylic acid have been reported.[12]

Workflow Diagram: Bio-renewable Route to Precursor

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Product Isolation Citric Citric Acid Reactor Autoclave 160°C, 10 bar H₂ Citric->Reactor Catalyst Pd/Nb₂O₅·nH₂O Catalyst->Reactor H2 H₂ Gas H2->Reactor Step1 Dehydration Reactor->Step1 Step2 Hydrogenation Step1->Step2 Aconitic Acid Intermediate Filter Catalyst Filtration Step2->Filter Aqueous Solution Evap Water Removal Filter->Evap Product Tricarballylic Acid Evap->Product Anhydride Route 1 Dehydration Product->Anhydride

Caption: Workflow for the synthesis of tricarballylic acid from citric acid.

Comparative Analysis

The choice between these two synthetic routes depends heavily on the specific objectives of the research or production campaign. Here, we present a comparative summary of their key attributes.

FeatureRoute 1: Direct DehydrationRoute 2: From Citric Acid
Starting Material Tricarballylic AcidCitric Acid
Precursor Source Typically petroleum-derivedRenewable (fermentation)
Number of Steps 1 (for anhydride synthesis)2 (precursor synthesis + anhydride synthesis)
Typical Yield ~78% (anhydride from acid)[6]>85% (acid from citric acid)[8][12]
Reagents Acetic anhydride, thionyl chlorideH₂ gas, heterogeneous catalysts (e.g., Pd/C)
Process Simplicity Very simple, single-step reaction.More complex one-pot, two-stage catalytic reaction requiring specialized equipment (autoclave).
Green Chemistry Moderate; uses stoichiometric reagents.High; uses catalytic methods, water as a solvent, and a renewable feedstock.
Scalability Easily scalable benchtop procedure.Highly scalable for industrial production, but requires investment in high-pressure equipment.
Key Advantage Simplicity and speed if tricarballylic acid is readily available.Excellent sustainability profile and use of a low-cost, abundant starting material.
Key Disadvantage Relies on a potentially expensive or non-renewable precursor.Higher initial capital for equipment; catalyst development and recycling are considerations.

Conclusion

Both direct dehydration and the bio-renewable route from citric acid are viable and effective methods for accessing this compound.

Route 1 (Direct Dehydration) is the method of choice for laboratory-scale synthesis when tricarballylic acid is commercially available. Its operational simplicity, high-yielding conversion, and straightforward purification make it ideal for research and development where speed and convenience are paramount.

Route 2 (From Citric Acid) represents a forward-looking, sustainable approach that aligns with the principles of green chemistry. While it involves an additional step to synthesize the tricarballylic acid precursor, the use of an inexpensive, renewable feedstock and catalytic methods makes it exceptionally well-suited for large-scale industrial production where cost and environmental footprint are major drivers.

Ultimately, the optimal synthetic strategy will be dictated by the specific needs of the project, balancing the availability of starting materials, required scale, equipment capabilities, and sustainability goals.

References

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A Comparative Guide to the Reactivity of Tricarballylic Anhydride and Glutaric Anhydride for Bioconjugation and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents for chemical synthesis and bioconjugation is a critical decision that dictates reaction efficiency, yield, and the properties of the final product. Cyclic anhydrides are versatile electrophilic synthons widely employed for the acylation of nucleophiles such as amines and alcohols. This guide provides an in-depth, objective comparison of the reactivity of two key cyclic anhydrides: tricarballylic anhydride, a substituted five-membered ring, and glutaric anhydride, a six-membered ring. This analysis, supported by established chemical principles and experimental data, aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

Executive Summary

This compound and glutaric anhydride, while both serving as effective acylating agents, exhibit distinct reactivity profiles governed by their unique structural features. The core difference lies in their ring size and substitution. This compound, a derivative of succinic anhydride, possesses a five-membered ring structure, which inherently carries more ring strain than the six-membered ring of glutaric anhydride. This higher ring strain renders this compound the more reactive of the two. However, the presence of a carboxymethyl substituent on the this compound ring introduces steric and electronic factors that modulate its reactivity. This guide will dissect these contributing factors, present a qualitative and semi-quantitative comparison of their reactivity, and provide detailed experimental protocols for their synthesis and for evaluating their reactivity.

Molecular Structures and Key Physicochemical Properties

A fundamental understanding of the structures of this compound and glutaric anhydride is essential to appreciating their reactivity differences.

This compound is a cyclic dicarboxylic anhydride with a five-membered ring, substituted with a carboxymethyl group.[1] Its IUPAC name is 2-(2,5-dioxooxolan-3-yl)acetic acid.

Glutaric Anhydride is a cyclic dicarboxylic anhydride with a six-membered ring.[2] Its IUPAC name is oxane-2,6-dione.

PropertyThis compoundGlutaric Anhydride
Molecular Formula C₆H₆O₅[1]C₅H₆O₃[2]
Molecular Weight 158.11 g/mol [1]114.10 g/mol [2]
Appearance White to off-white solidWhite crystalline powder
Melting Point ~144 °C50-55 °C
Ring Size 5-membered6-membered
Key Structural Feature Substituted succinic anhydride ring, presence of a carboxymethyl groupUnsubstituted six-membered ring

Reactivity Comparison: A Deep Dive into the Underlying Principles

The acylation of nucleophiles by cyclic anhydrides proceeds via a nucleophilic acyl substitution mechanism. The electrophilicity of the carbonyl carbons and the stability of the leaving group are key determinants of reactivity. In the case of these two anhydrides, three primary factors dictate their relative reactivity: ring strain, steric effects, and electronic effects.

The Decisive Role of Ring Strain

Cyclic molecules inherently possess a degree of ring strain when their bond angles deviate from the ideal values for their hybridization state.[3] This strain contributes to the molecule's potential energy, and its release can be a significant driving force in chemical reactions.

  • This compound (Five-Membered Ring): As a derivative of succinic anhydride, it has a five-membered ring. Such rings exhibit considerable angle and torsional strain, making them thermodynamically less stable and, consequently, more reactive than their six-membered counterparts.[3] The relief of this strain upon ring-opening by a nucleophile is a powerful thermodynamic driver for the reaction.

  • Glutaric Anhydride (Six-Membered Ring): Six-membered rings can adopt a more stable, lower-energy chair conformation, which significantly reduces angle and torsional strain. As a result, glutaric anhydride is inherently less strained and therefore less reactive than this compound. Studies on cyclic carbonates have shown that six-membered rings are more reactive than five-membered ones in some contexts, but for anhydrides, the greater ring strain in the five-membered ring is generally the dominant factor for reactivity towards nucleophilic attack.[4]

Steric Effects: The Influence of the Carboxymethyl Group

The carboxymethyl substituent on the this compound ring introduces steric hindrance, which can influence the approach of a nucleophile to the electrophilic carbonyl centers.

  • This compound: The bulky carboxymethyl group can sterically hinder the attack of a nucleophile, potentially slowing down the reaction rate compared to an unsubstituted five-membered ring anhydride like succinic anhydride. The degree of this hindrance will depend on the size and nature of the attacking nucleophile.

  • Glutaric Anhydride: Being unsubstituted, glutaric anhydride presents a less sterically hindered environment for nucleophilic attack, which, in isolation, would suggest higher reactivity. However, the dominant effect of ring strain in this compound generally outweighs this steric advantage of glutaric anhydride.

Electronic Effects of the Carboxymethyl Substituent

The carboxymethyl group in this compound also exerts an electronic effect on the reactivity of the anhydride.

  • This compound: The carboxylic acid moiety is an electron-withdrawing group. Typically, electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbons, thereby enhancing reactivity towards nucleophiles. However, some studies suggest that electron-withdrawing substituents can, counterintuitively, decrease the electrophilicity of the carbonyl carbon but increase the overall reactivity by destabilizing the ground state of the molecule.[5][6] The net electronic effect is a complex interplay of inductive and resonance effects that can subtly modulate the reactivity.

  • Glutaric Anhydride: As an unsubstituted aliphatic anhydride, it lacks any significant electronic influence from substituents, making its reactivity baseline for a six-membered cyclic anhydride.

Overall Reactivity Assessment:

Based on the interplay of these factors, the general order of reactivity is:

This compound > Glutaric Anhydride

The greater ring strain of the five-membered ring in this compound is the primary determinant of its higher reactivity, and this effect generally overrides the potential steric hindrance and complex electronic effects of the carboxymethyl substituent.

Experimental Protocols

To provide a practical framework for researchers, this section details the synthesis of both anhydrides and outlines experimental methods for comparing their reactivity.

Synthesis of this compound

This compound can be synthesized from tricarballylic acid via dehydration using a dehydrating agent like acetic anhydride.

Materials:

  • Tricarballylic acid

  • Acetic anhydride

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve tricarballylic acid in a minimal amount of acetic anhydride.

  • Attach a condenser and heat the mixture gently with stirring for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid formed under reduced pressure.

  • The resulting solid is this compound. It can be purified by recrystallization from a suitable solvent like anhydrous diethyl ether.

Synthesis of Glutaric Anhydride

Glutaric anhydride is typically prepared by the dehydration of glutaric acid.[7]

Materials:

  • Glutaric acid

  • Acetic anhydride (or another suitable dehydrating agent)

  • Round-bottom flask

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Place glutaric acid in a round-bottom flask.

  • Add a molar excess of acetic anhydride.

  • Heat the mixture under reflux for 1-2 hours.

  • After cooling, the glutaric anhydride can be isolated by distillation under reduced pressure or by crystallization.

Comparative Reactivity Study: Aminolysis with Aniline (Monitored by ¹H NMR)

This protocol describes a method to compare the rate of reaction of the two anhydrides with a model amine, aniline, by monitoring the reaction progress using ¹H NMR spectroscopy.[8]

Materials:

  • This compound

  • Glutaric anhydride

  • Aniline

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of known concentrations of this compound, glutaric anhydride, and aniline in CDCl₃.

  • In an NMR tube, mix the solutions of one of the anhydrides and aniline in a 1:1 molar ratio.

  • Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular time intervals.

  • Repeat the experiment with the other anhydride under identical conditions (concentration, temperature).

  • The rate of reaction can be determined by monitoring the disappearance of the anhydride protons and the appearance of the amide product protons. The relative rates will provide a direct comparison of their reactivity.

Comparative Reactivity Study: Isothermal Reaction Calorimetry

Reaction calorimetry can be used to measure the heat evolved during the acylation reaction, providing thermodynamic and kinetic data.[9][10]

Materials:

  • This compound

  • Glutaric anhydride

  • A model amine (e.g., butylamine)

  • A suitable solvent (e.g., anhydrous toluene)

  • Isothermal reaction calorimeter

Procedure:

  • Calibrate the reaction calorimeter according to the manufacturer's instructions.[11]

  • Charge the calorimeter with a solution of the chosen amine in the solvent and allow it to reach thermal equilibrium at the desired reaction temperature.

  • Inject a solution of either this compound or glutaric anhydride into the calorimeter to initiate the reaction.

  • Monitor the heat flow as a function of time. The total heat evolved gives the enthalpy of the reaction, and the rate of heat evolution is proportional to the reaction rate.

  • By comparing the heat flow profiles and the time to completion for both anhydrides under identical conditions, a quantitative comparison of their reactivity can be made.

Visualizing the Reaction Pathway and Experimental Workflow

Diagram 1: Nucleophilic Acyl Substitution Mechanism

Nucleophilic Acyl Substitution Anhydride Anhydride (Tricarballylic or Glutaric) Tetrahedral_Intermediate Tetrahedral Intermediate Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Tetrahedral_Intermediate Amide Amide Product Tetrahedral_Intermediate->Amide Collapse of Intermediate Carboxylate Carboxylate Leaving Group Tetrahedral_Intermediate->Carboxylate Leaving Group Departure

Caption: Generalized mechanism for the acylation of an amine by a cyclic anhydride.

Diagram 2: Experimental Workflow for Reactivity Comparison

Experimental Workflow Start Start: Synthesize and Purify Anhydrides Tricarballylic This compound Start->Tricarballylic Glutaric Glutaric Anhydride Start->Glutaric NMR_Study ¹H NMR Kinetic Study with Aniline Tricarballylic->NMR_Study Calorimetry_Study Isothermal Calorimetry with Butylamine Tricarballylic->Calorimetry_Study Glutaric->NMR_Study Glutaric->Calorimetry_Study Data_Analysis Data Analysis: - Reaction Rates - Enthalpy of Reaction NMR_Study->Data_Analysis Calorimetry_Study->Data_Analysis Conclusion Conclusion: Reactivity Comparison Data_Analysis->Conclusion

Caption: Workflow for the comparative analysis of anhydride reactivity.

Conclusion

In the comparative analysis of this compound and glutaric anhydride, the structural disparities fundamentally dictate their chemical reactivity. This compound, with its strained five-membered ring, is the more potent acylating agent, poised for rapid ring-opening upon nucleophilic attack. While its carboxymethyl substituent introduces steric and electronic nuances, the overriding influence of ring strain ensures its heightened reactivity compared to the more stable, six-membered glutaric anhydride. For applications requiring rapid and efficient acylation at moderate temperatures, this compound is the superior choice. Conversely, glutaric anhydride offers a milder, more controlled reactivity profile, which may be advantageous in scenarios where selectivity is paramount or when dealing with sensitive substrates. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically validate these principles and to select the optimal anhydride for their specific synthetic and drug development needs.

References

  • Current time information in Minneapolis, MN, US. (n.d.). Google.
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  • Fiveable. (n.d.). 4.3 Acid anhydrides. In Organic Chemistry II. Retrieved January 10, 2026, from [Link]

  • Johny, M., Manikandan, A., & Rajendar, G. (2024). Time‐dependent NMR experiments. Reaction of glutaric anhydride with TMSCl and MeOH in CDCl3 solvent and tetrachloroethane as the internal standard. ResearchGate. [Link]

  • Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. [Link]

  • Neuvonen, H., Neuvonen, K., Koch, A., Kleinpeter, E., & Pasanen, P. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry, 67(20), 6995–7003. [Link]

  • Shaw, J. T. (2013). Cyclic Anhydrides in Formal Cycloadditions and Multicomponent Reactions. Chemical Reviews, 113(7), 5432-5474. [Link]

  • Chen, K., & Chen, D. (2021). Syntheses of Cyclic Anhydrides via Ligand-Enabled C−H Carbonylation of Simple Aliphatic Acids. Journal of the American Chemical Society, 143(32), 12541-12547. [Link]

  • Wang, Y., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(35), 31235-31243. [Link]

  • Sardon, H., & Dove, A. P. (2018). Reactivity comparison of five- and six-membered cyclic carbonates with amines: Basic evaluation for synthesis of poly(hydroxyurethane). Polymer Chemistry, 9(43), 5253-5263. [Link]

  • Toubes-Rodrigo, M. (2024, March 13). Comparison of different calorimetry methodologies using Simular reaction calorimeter. H.E.L Group. [Link]

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  • Heinze, T., & El Seoud, O. A. (2021). Kinetics of Cellulose Acylation with Carboxylic Anhydrides and N-acylimidazoles in Ionic Liquid/Molecular Solvent Mixtures: Relevance to the Synthesis of Mixed Cellulose Esters. ResearchGate. [Link]

  • Adamovskyi, M. I., et al. (2017). Beyond the Five and Six: Evaluation of Seven-Membered Cyclic Anhydrides in the Castagnoli–Cushman Reaction. Organic Letters, 19(1), 130-133. [Link]

  • University of Louisiana at Monroe. (n.d.). Lab Session 9, Experiment 8: Calorimetry, Heat of Reaction. Retrieved January 10, 2026, from [Link]

  • University of Calgary. (n.d.). 11.2 Calorimetry. In Chemistry Textbook. Retrieved January 10, 2026, from [Link]

  • Heat of Reaction (Calorimetry) Experiment. (2012, March 15). YouTube. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

  • Contreras, R., et al. (2003). Effect of electron-withdrawing substituents on the electrophilicity of carbonyl carbons. Journal of Physical Organic Chemistry, 16(10), 741-747. [Link]

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  • Epshtein, Y., et al. (2020). Increasing the Alkaline Stability of N, N-Diaryl Carbazolium Salts Using Substituent Electronic Effects. ACS Applied Materials & Interfaces, 12(46), 51433-51441. [Link]

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  • Arafat, M. A., & Knoll, W. (2015). EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. RSC Advances, 5(80), 65021-65029. [Link]

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  • Wang, X., et al. (2012). Kinetic study of the acetylation of cotton linter pulp. BioResources, 7(4), 4834-4845. [Link]

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A Comparative Guide to the Performance of Tricarballylic Anhydride-Based Polymers in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational selection of a polymeric carrier is a cornerstone of designing effective drug delivery systems. This guide provides an in-depth performance benchmark of polymers derived from tricarballylic anhydride, comparing them against established biodegradable polyesters such as poly(lactic-co-glycolic acid) (PLGA). By examining their synthesis, degradation mechanisms, and drug release kinetics, this document aims to provide the necessary data for informed material selection in your research and development endeavors.

This compound, a derivative of the citric acid cycle intermediate tricarballylic acid, offers a unique trifunctional monomer for creating novel polyesters and poly(anhydride-esters). The presence of the anhydride group, in particular, imparts distinct properties that are highly advantageous for controlled drug release applications.

Performance Benchmark: this compound Polymers vs. PLGA

The performance of a polymer in a biomedical context is a multifactorial equation. This section provides a comparative analysis of a representative this compound-based poly(anhydride-ester) against PLGA, which is often considered the "gold standard" for biodegradable polymers in controlled release systems[1][2].

Key Performance Indicators
PropertyThis compound-Based Polymers (Inferred)Poly(lactic-co-glycolic acid) (PLGA)Rationale & Significance
Degradation Mechanism Primarily surface erosion[3]Bulk erosion[4]Surface erosion allows for more predictable, zero-order drug release kinetics as the drug is released as the polymer matrix erodes layer by layer. Bulk erosion can lead to an initial burst release.
Drug Release Profile Potentially zero-order, continuous release[3]Biphasic or triphasic with an initial burst[2]A zero-order release is often desirable to maintain a therapeutic drug concentration over an extended period without reaching toxic levels.
Degradation Products Tricarballylic acid and other non-toxic monomersLactic acid and glycolic acid[5]While the degradation products of PLGA are generally considered safe, their acidic nature can sometimes trigger a local inflammatory response[5]. The biocompatibility of tricarballylic acid-based degradation products is a key area for investigation.
Biocompatibility Generally considered biocompatible[3]Well-established biocompatibility[1][4]Polyanhydrides have been successfully used in FDA-approved medical devices, indicating their general biocompatibility[6].
Drug Loading High, especially if the drug is part of the polymer backbone[7][8]Typically lower, based on physical encapsulationIncorporating the drug into the polymer backbone, as is possible with poly(anhydride-esters), can achieve significantly higher drug loading capacities compared to simple physical encapsulation.
Mechanical Strength Tunable based on copolymer composition[9]Tunable by adjusting the lactide-to-glycolide ratio and molecular weight[1][2]The mechanical properties of both polymer types can be tailored to suit the specific application, from flexible matrices to more rigid implants.

Understanding the Mechanism: Surface vs. Bulk Erosion

The mode of polymer degradation is a critical factor influencing the drug release profile. Polyanhydrides, including those based on this compound, are known for their characteristic surface erosion. This is in contrast to polyesters like PLGA, which undergo bulk erosion.

cluster_0 Surface Erosion (Polyanhydrides) cluster_1 Bulk Erosion (PLGA) Surface_Erosion_1 Initial State Surface_Erosion_2 Polymer erodes from the surface inward Surface_Erosion_1->Surface_Erosion_2 Surface_Erosion_3 Drug is released as the surface erodes Surface_Erosion_2->Surface_Erosion_3 Bulk_Erosion_1 Initial State Bulk_Erosion_2 Water penetrates the entire matrix Bulk_Erosion_1->Bulk_Erosion_2 Bulk_Erosion_3 Polymer degrades throughout the bulk Bulk_Erosion_2->Bulk_Erosion_3 Bulk_Erosion_4 Matrix collapses, releasing the drug Bulk_Erosion_3->Bulk_Erosion_4

Caption: Comparison of surface erosion in polyanhydrides versus bulk erosion in PLGA.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and evaluation of this compound-based polymers.

Protocol 1: Synthesis of a this compound-Based Poly(anhydride-ester)

This protocol describes the synthesis of a poly(anhydride-ester) using this compound and a diol, based on established melt condensation polymerization techniques for polyanhydrides[10].

Materials:

  • This compound

  • 1,6-Hexanediol

  • Acetic anhydride

  • Nitrogen gas supply

  • High-vacuum line

  • Schlenk flask and condenser

Procedure:

  • Monomer Activation: In a Schlenk flask, combine this compound and a molar excess of acetic anhydride. Reflux the mixture under a nitrogen atmosphere at 140°C for 1 hour to form the activated diacid monomer.

  • Removal of Excess Acetic Anhydride: Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

  • Polymerization: Add an equimolar amount of 1,6-hexanediol to the activated monomer. Heat the mixture to 180°C under a high vacuum (~10 mbar) for 4-6 hours to facilitate melt condensation polymerization.

  • Purification: Dissolve the resulting polymer in dichloromethane and precipitate it in cold diethyl ether. Repeat this dissolution-precipitation step three times to purify the polymer.

  • Drying: Dry the purified polymer under a high vacuum for 48 hours to remove any residual solvent.

Protocol 2: Characterization of the Synthesized Polymer

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of characteristic functional groups (anhydride and ester linkages) in the polymer.

  • Protocol: Place a small amount of the dried polymer on the ATR crystal of an FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Peaks: Look for the characteristic anhydride C=O stretches around 1780 cm⁻¹ and 1815 cm⁻¹, and the ester C=O stretch around 1730 cm⁻¹[11].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed chemical structure of the polymer.

  • Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra. The resulting spectra will provide information on the monomer incorporation and polymer structure.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release experiment for a model hydrophobic drug encapsulated within nanoparticles formulated from the synthesized polymer.

cluster_0 Experimental Workflow Formulation Nanoparticle Formulation (e.g., solvent evaporation) Incubation Incubation in PBS (pH 7.4, 37°C) Formulation->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis Drug Quantification (e.g., HPLC, UV-Vis) Sampling->Analysis Data_Analysis Cumulative Release Profile Analysis->Data_Analysis

Caption: Workflow for an in vitro drug release study.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator shaker set to 37°C

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation: Disperse a known amount of drug-loaded nanoparticles in a predetermined volume of PBS (pH 7.4) in multiple vials to ensure a sink condition.

  • Incubation: Place the vials in an incubator shaker at 37°C with gentle agitation.

  • Sampling: At specified time intervals, remove a vial and centrifuge it to pellet the nanoparticles.

  • Analysis: Carefully collect the supernatant and analyze the concentration of the released drug using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the drug release profile.

Concluding Remarks

This compound-based polymers represent a promising class of biodegradable materials for advanced drug delivery applications. Their propensity for surface erosion offers the potential for zero-order drug release kinetics, a significant advantage over the bulk-eroding behavior of widely used polyesters like PLGA. The ability to tune their chemical and mechanical properties through copolymerization further enhances their versatility. While further research is needed to fully elucidate their in vivo performance and biocompatibility, the foundational data presented in this guide suggests that this compound-based polymers are a compelling option for the next generation of controlled release systems.

References

  • Biodegradable Synthetic Polymers and their Application in Advanced Drug Delivery Systems (DDS). (2018).
  • View of Biodegradable Polymer Use in Drug Delivery Systems: A Comprehensive Review. (n.d.).
  • Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems. (n.d.). MDPI.
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  • Polyanhydride Chemistry. (n.d.). PMC - NIH.
  • Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. (n.d.). Micro Nano Bio Aspects.
  • The development of polyanhydrides for drug delivery applic
  • Tunable drug release profiles from salicylate-based poly(anhydride-ester) matrices using small molecule admixtures. (n.d.). PubMed Central.
  • Poly(anhydride-ester) gemcitabine: Synthesis and particle engineering of a high payload hydrolysable polymeric drug for cancer therapy. (2020). Journal of Controlled Release.
  • Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. (2022). PMC - NIH.
  • Synthesis and Characterization of Degradable Poly(anhydride-co-imides). (1995). Macromolecules.
  • Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights. (n.d.). PMC - NIH.
  • Synthesis and characterization of anhydride-functional polycaprolactone. (1997). Journal of Applied Polymer Science.
  • Performance Benchmark: 4-(Hexyloxy)

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Comparative Guide to the-Spectroscopic-Structural-Correlation of Tricarballylic Anhydride Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. Tricarballylic anhydride and its derivatives are important intermediates in the synthesis of various pharmaceuticals and polymers. This guide provides an in-depth analysis of the correlation between the spectral data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) and the chemical structure of this compound products. By understanding these correlations, researchers can confidently identify and characterize their synthesized molecules. Furthermore, this guide presents a comparative analysis with alternative acylating agents, offering insights into reagent selection based on reactivity, byproducts, and spectroscopic signatures.

Introduction: The Role of this compound in Synthesis

This compound, also known as 2-(2,5-dioxooxolan-3-yl)acetic acid, is a cyclic anhydride derived from tricarballylic acid.[1][2][3] Its structure contains a five-membered anhydride ring with a carboxymethyl substituent, making it a valuable building block in organic synthesis. The anhydride functionality provides a reactive site for acylation reactions, enabling the introduction of the tricarballyl moiety onto various nucleophiles such as alcohols, amines, and phenols. This is particularly useful in the synthesis of complex molecules where the tricarballylic acid backbone imparts specific physical or biological properties.

The unambiguous identification of the resulting acylated products is critical for ensuring the desired chemical transformation has occurred and for guiding subsequent synthetic steps. Spectroscopic techniques are the cornerstone of this characterization process. This guide will dissect the key spectral features of this compound products and contrast them with those of common alternative acylating agents.

Synthesis of this compound

A common method for synthesizing cyclic anhydrides is through the dehydration of the corresponding dicarboxylic acid. For instance, citric acid can be dehydrated to form citric acid anhydride (a related structure) by reacting it with acetic anhydride.[4] Similarly, the pyrolysis of citric acid can yield itaconic anhydride and its more stable isomer, citraconic anhydride.[5][6] While a specific, detailed synthesis protocol for this compound from tricarballylic acid was not found in the initial search, the general principle of dehydrating the parent diacid would apply.

General Experimental Protocol: Dehydration of a Dicarboxylic Acid

This protocol outlines a general procedure for the synthesis of a cyclic anhydride from its corresponding dicarboxylic acid using a dehydrating agent like acetic anhydride.

Materials:

  • Tricarballylic acid

  • Acetic anhydride

  • Anhydrous solvent (e.g., toluene, if necessary)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a clean, dry round-bottom flask, combine tricarballylic acid and a molar excess of acetic anhydride.

  • If the reactants are not readily soluble, add a minimal amount of an anhydrous solvent.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Gently heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The excess acetic anhydride and acetic acid byproduct can be removed under reduced pressure.

  • The crude this compound can be purified by recrystallization or distillation.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Tricarballylic Acid + Acetic Anhydride Reaction Reflux with Stirring Reactants->Reaction Heat Workup Removal of Volatiles (Reduced Pressure) Reaction->Workup Purification Recrystallization or Distillation Workup->Purification Product Tricarballylic Anhydride Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Correlation for this compound Products

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. Understanding these characteristic signals is key to confirming the structure of the anhydride and its subsequent reaction products.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For cyclic anhydrides, the carbonyl (C=O) stretching vibrations are particularly diagnostic.

  • Characteristic Anhydride Peaks: Cyclic anhydrides exhibit two distinct C=O stretching bands due to symmetric and asymmetric stretching modes.[7][8] For saturated cyclic anhydrides, these peaks typically appear in the ranges of 1870-1845 cm⁻¹ (asymmetric) and 1800-1775 cm⁻¹ (symmetric).[7] The lower frequency band is generally more intense in cyclic anhydrides.[7][8]

  • Carboxylic Acid Moiety: The carboxymethyl substituent on the this compound ring will also show a characteristic C=O stretch for the carboxylic acid, typically around 1700-1725 cm⁻¹, and a broad O-H stretch from 2500-3300 cm⁻¹.

  • C-O Stretching: A C-O stretching band is also expected in the range of 1000-1300 cm⁻¹.[7][8]

The presence of both the dual anhydride carbonyl peaks and the carboxylic acid carbonyl peak provides strong evidence for the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show signals corresponding to the protons on the anhydride ring and the carboxymethyl side chain.

  • Ring Protons: The protons on the five-membered ring will be in a complex spin system due to their diastereotopic nature. They are expected to appear in the region of δ 2.5-3.5 ppm. The exact chemical shifts and coupling patterns will depend on the stereochemistry of the molecule.[9][10]

  • Methylene Protons: The protons of the CH₂ group in the carboxymethyl side chain will also appear in the aliphatic region, likely as a multiplet due to coupling with the adjacent methine proton.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information to the ¹H NMR.

  • Carbonyl Carbons: The two carbonyl carbons of the anhydride ring will appear at highly deshielded chemical shifts, typically in the range of δ 160-180 ppm. The carbonyl carbon of the carboxylic acid will also be in a similar region.

  • Ring and Side-Chain Carbons: The sp³-hybridized carbons of the ring and the carboxymethyl side chain will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₆H₆O₅, MW = 158.11 g/mol ).[1][2]

  • Fragmentation: A prominent fragmentation pathway for acid anhydrides is the loss of CO and CO₂. A key fragment would be the acylium ion (R-C≡O⁺) formed by cleavage of the C-O bond in the anhydride ring.[8]

Spectroscopic Data Summary Table
Spectroscopic TechniqueKey FeatureExpected Range/ValueStructural Correlation
Infrared (IR) Asymmetric C=O Stretch1870-1845 cm⁻¹Cyclic Anhydride
Symmetric C=O Stretch1800-1775 cm⁻¹Cyclic Anhydride
Carboxylic Acid C=O Stretch1700-1725 cm⁻¹-CH₂COOH group
O-H Stretch2500-3300 cm⁻¹ (broad)Carboxylic Acid
C-O Stretch1000-1300 cm⁻¹Anhydride and Carboxylic Acid
¹H NMR Ring Protons (CH, CH₂)δ 2.5-3.5 ppmAnhydride Ring Structure
Side-Chain CH₂~δ 2.5-3.0 ppm-CH₂COOH group
Carboxylic Acid OH> δ 10 ppm (broad)-COOH group
¹³C NMR Anhydride C=Oδ 160-180 ppmAnhydride Carbonyls
Carboxylic Acid C=Oδ 170-185 ppmCarboxylic Acid Carbonyl
Ring and Side-Chain Carbonsδ 20-60 ppmAliphatic Framework
Mass Spectrometry Molecular Ion (M⁺)m/z = 158Molecular Formula Confirmation
FragmentationLoss of CO, CO₂Characteristic of Anhydrides

Comparison with Alternative Acylating Agents

While this compound is a valuable reagent, other acylating agents can be used for similar transformations. The choice of reagent often depends on factors like reactivity, cost, and the nature of the byproducts.[11][12]

Alternative Reagents
  • Acid Chlorides (e.g., Acetyl Chloride): Highly reactive, but produce corrosive HCl as a byproduct.[12][13]

  • Other Acid Anhydrides (e.g., Acetic Anhydride, Propionic Anhydride): Generally less reactive than acid chlorides, producing a less corrosive carboxylic acid byproduct.[12][14]

  • Carboxylic Acids with Coupling Agents (e.g., DCC, EDC): Allows for the use of a wide range of carboxylic acids but requires an additional activating agent.[13]

  • Isopropenyl Acetate: A "greener" alternative to acetic anhydride, producing acetone as a byproduct.[15]

Comparative Performance and Spectroscopic Signatures
Acylating AgentGeneral ReactivityCommon SubstratesByproductsKey Spectroscopic Signature of Product
This compound ModerateAlcohols, Amines, PhenolsTricarballylic AcidDual anhydride C=O IR bands; complex ¹H NMR
Acetyl Chloride HighAlcohols, Amines, PhenolsHClSharp singlet for acetyl methyl protons in ¹H NMR
Acetic Anhydride ModerateAlcohols, Amines, PhenolsAcetic AcidSharp singlet for acetyl methyl protons in ¹H NMR
Propionic Anhydride ModerateAlcohols, Amines, PhenolsPropionic AcidTriplet and quartet for ethyl group in ¹H NMR
Logical Workflow for Reagent Selection

ReagentSelection Start Start: Acylation Required Substrate Substrate Sensitivity? Start->Substrate HighReactivity High Reactivity Needed? Substrate->HighReactivity No Coupling Use Carboxylic Acid + Coupling Agent Substrate->Coupling Yes Byproduct Corrosive Byproduct a Concern? HighReactivity->Byproduct No AcidChloride Use Acid Chloride HighReactivity->AcidChloride Yes Byproduct->AcidChloride No Anhydride Use Anhydride (e.g., Tricarballylic, Acetic) Byproduct->Anhydride Yes

Caption: Decision workflow for selecting an appropriate acylating agent.

Conclusion

The structural elucidation of this compound and its derivatives relies on a multi-faceted spectroscopic approach. The characteristic dual carbonyl stretches in the IR spectrum, the complex aliphatic signals in the ¹H and ¹³C NMR spectra, and the predictable fragmentation in mass spectrometry collectively provide a robust confirmation of the molecular structure. When compared to other acylating agents, this compound offers a moderate reactivity profile with the formation of a non-corrosive byproduct. By understanding the unique spectroscopic signatures and the comparative performance of different reagents, researchers can make informed decisions in their synthetic endeavors and confidently characterize their target molecules.

References

  • Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

  • Scribd. IR Peaks for Cyclic Anhydride Hydrolysis. [Link]

  • Organic Syntheses. Citraconic Anhydride and Citraconic Acid. [Link]

  • Wikipedia. Itaconic anhydride. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). The intensity of carbonyl bands in the infrared spectra of cyclic anhydrides of dicarboxylic acids. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Koyon. (2025). How can IR spectroscopy be used to identify anhydrides?[Link]

  • Molecules. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. [Link]

  • Organic Syntheses. Itaconic Anhydride and Itaconic Acid. [Link]

  • Google Patents. (2007). Process for preparing citric anhydride.
  • PubMed. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. [Link]

  • PubChem. Aconitic anhydride. [Link]

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  • ResearchGate. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. [Link]

  • MDPI. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (2014). What can be used in place of Acetic Anhydride for acetylation?[Link]

  • ResearchGate. (2017). What can be the alternative of Acetic anhydride for acetylation of Chlorophenols?[Link]

  • National Institutes of Health. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • PubChemLite. This compound (C6H6O5). [Link]

  • ChemSrc. This compound. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • PubMed Central. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. [Link]

  • Chegg.com. (2019). Solved Can you help me understand how the 1H NMR and 13C NMR. [Link]

  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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  • PubChem. Trimellitic anhydride. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tricarballylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to handle chemical reagents not only effectively but also with the highest degree of safety. Tricarballylic anhydride is a valuable reagent, but its reactivity, particularly with moisture, necessitates a clear and robust disposal protocol. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe management and disposal of this compound waste, ensuring the protection of personnel and the environment.

Immediate Safety Protocol & Hazard Profile

Before initiating any disposal procedure, it is imperative to be thoroughly familiar with the hazards associated with this compound. This is not merely a procedural formality but the foundation of a safe laboratory environment. Always consult the Safety Data Sheet (SDS) for the specific product you are using.[1]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the correct use of PPE. The following table outlines the minimum requirements.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and dust, preventing serious eye irritation.[2][3][4][5]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Prevents skin contact, which can cause irritation and potential harm.[2][4]
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodAvoids inhalation of dust, which can cause respiratory tract irritation.[2][3][5]

Hazard Profile Summary: this compound is classified as a hazardous substance. Key hazards include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]

  • Irritation: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3][4][5]

Understanding these hazards underscores the importance of the controlled, deliberate disposal methods outlined below.

The Core Disposal Principle: Controlled Hydrolysis

The key to safely neutralizing this compound lies in its chemical reactivity. As an acid anhydride, it readily reacts with water in a process called hydrolysis to form the corresponding carboxylic acid—in this case, tricarballylic acid.[6][7]

  • This compound (C₆H₆O₅) + H₂O → Tricarballylic Acid (C₆H₈O₆)

This reaction is advantageous for disposal because tricarballylic acid is a more stable, less reactive compound.[8] The primary goal of our disposal procedure is to facilitate this hydrolysis reaction in a slow, controlled manner to prevent any uncontrolled exothermic reactions or splashing.

Step-by-Step Disposal Protocols

The appropriate disposal method depends on the quantity of the waste. All procedures should be performed within a chemical fume hood.

This protocol is suitable for residual amounts of this compound typically remaining in weighing boats or on spatulas after experimental use.

  • Preparation: Place a beaker of cold water or a dilute sodium bicarbonate solution (5%) on a magnetic stir plate in the fume hood. The volume should be sufficient to ensure significant dilution (e.g., 100-200 mL).

  • Slow Addition: Carefully and slowly add the solid this compound waste to the stirring solution. The slow addition allows for the dissipation of any heat generated during hydrolysis.

  • Reaction & Neutralization: Allow the mixture to stir for at least one hour to ensure the hydrolysis is complete. If using a bicarbonate solution, you will observe initial effervescence (release of CO₂ gas) which will cease as the reaction completes.

  • pH Verification: Using a pH meter or pH strips, check the pH of the resulting solution. The goal is a neutral pH range, generally between 5.5 and 10.5, which is suitable for drain disposal according to general laboratory guidelines.[9] Adjust with a dilute acid (like acetic acid) or base (sodium bicarbonate) as needed.

  • Final Disposal: Once the pH is confirmed to be within the acceptable range for your local wastewater regulations, the solution can be flushed down the drain with copious amounts of water.[9]

Disposing of larger quantities requires greater caution and should be treated as hazardous waste disposal without attempting neutralization in the lab.

  • Containment: Ensure the this compound is in its original, sealed container or a clearly labeled, compatible hazardous waste container.[10][11] The container must be in good condition with a secure cap.[11]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate quantity and date.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA).[10][11] This area must be at or near the point of generation and away from incompatible materials, such as strong oxidizing agents, bases, and areas with moisture.[5][11]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) or a licensed professional waste disposal service for pickup and disposal.[10][12] Do not attempt to neutralize bulk quantities in the laboratory due to the potential for a significant exothermic reaction.

An "empty" container that once held this compound is not truly empty and must be decontaminated before being discarded as regular trash.

  • Initial Rinse (Decontamination): In a fume hood, carefully rinse the empty container three times with a small amount of water. This process is known as triple rinsing.[12]

  • Collect Rinsate: The water used for rinsing (rinsate) will contain tricarballylic acid and must be collected.

  • Neutralize Rinsate: Combine the rinsate from all three rinses in a beaker. Check the pH and neutralize it as described in Protocol A (Step 4).

  • Dispose of Rinsate: Once neutralized, the rinsate can be disposed of down the drain with plenty of water, in accordance with local regulations.[9]

  • Container Disposal: The triple-rinsed, empty container can now be disposed of as regular laboratory glass or plastic waste.[12] Deface or remove the original chemical label to prevent confusion.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste decision Quantity? start->decision small_quant Small Quantity (≤ 5g) decision->small_quant ≤ 5g large_quant Large Quantity (> 5g) or Unused decision->large_quant > 5g empty_cont Empty Container decision->empty_cont Empty Container protocol_a Protocol A: Controlled Hydrolysis & Neutralization small_quant->protocol_a protocol_b Protocol B: Package as Hazardous Waste large_quant->protocol_b protocol_c Protocol C: Triple Rinse & Neutralize Rinsate empty_cont->protocol_c drain Dispose to Drain (per local regulations) protocol_a->drain ehs EH&S Pickup protocol_b->ehs protocol_c->drain Rinsate trash Dispose of Container in Regular Trash protocol_c->trash Container

Caption: Decision workflow for this compound disposal.

Emergency Procedures: Spills and Exposure

In the event of an accident, prompt and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3][4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it in a labeled container for disposal according to Protocol B.[3][4]

  • Large Spill: Evacuate the area and contact your institution's emergency response team or EH&S department.

By adhering to these scientifically sound and safety-first procedures, you can effectively manage this compound waste, ensuring a safe and compliant laboratory environment.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Tricarballylic Acid. DrugFuture. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • This compound | C6H6O5 | CID 239163. PubChem, National Institutes of Health. [Link]

  • Tricarballylic acid (CAS 99-14-9) - Chemical & Physical Properties. Cheméo. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • This compound | CAS#:4756-10-9. Chemsrc. [Link]

  • Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. MDPI. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hydrolysis of Anhydrides: Lab Procedure & Questions. Studylib. [Link]

  • This compound. NIST WebBook. [Link]

  • (PDF) Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. [Link]

  • Acid Anhydride Chemistry. Chemistry LibreTexts. [Link]

  • TRIMELLITIC ANHYDRIDE. Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Trimellitic anhydride. Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Compatibility Chart. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

Sources

Navigating the Nuances of Safety: A Definitive Guide to Personal Protective Equipment for Handling Tricarballylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience has consistently shown that true laboratory safety transcends mere compliance; it is a foundational pillar of reproducible, high-quality research. Handling reactive chemical intermediates like Tricarballylic anhydride demands more than a standard checklist. It requires a deep, causal understanding of the molecule's behavior to inform every action, from initial handling to final disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and precision.

The core directive of this guide is to establish a self-validating system of safety. Each procedural recommendation is designed to be logically sound and scientifically grounded, building a framework of trust and expertise for your laboratory operations.

Hazard Identification: Understanding the Reactivity of this compound

This compound (C₆H₆O₅) is a reactive organic compound that, while essential in various synthetic pathways, presents several hazards that must be managed. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary risks are significant and cover multiple exposure routes.[1]

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or if it comes into contact with skin.[1]

  • Irritation: It is a known irritant, causing serious eye irritation and skin irritation.[1]

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[1]

The underlying cause for these hazards is its nature as an anhydride. Anhydrides react with nucleophiles, and the most common nucleophile in a biological setting is water. Upon contact with moisture on the skin, in the eyes, or in the respiratory tract, this compound can hydrolyze to form tricarballylic acid, which can cause irritation and damage to tissues. This reactivity is the central principle guiding our PPE selection and handling protocols.

Core Protective Measures: Selecting the Right PPE

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all scenario. It must be tailored to the specific task and the potential for exposure. The following table outlines the recommended PPE for handling this compound in common laboratory scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Powder Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness)[2]Fully-buttoned lab coatRequired. Use a NIOSH-approved respirator with a P3 particulate filter for short-term tasks or a powered air-purifying respirator (PAPR) for longer durations.[3] All work should be in a certified chemical fume hood.
Preparing Solutions Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness)[2]Chemical-resistant apron over a lab coatRecommended. Perform all operations within a chemical fume hood to minimize vapor inhalation.[4]
Transferring Solutions Chemical safety gogglesChemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness)[2]Lab coatNot typically required if conducted within a properly functioning chemical fume hood.
Cleaning Glassware Chemical safety gogglesHeavy-duty chemical-resistant glovesLab coatNot required.
Eye and Face Protection: The First Line of Defense

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1]

  • Chemical safety goggles are mandatory for all operations.

  • A face shield worn over safety goggles is required when handling the solid powder or during any operation with a heightened risk of splashes, such as during the quenching step of disposal.[4] Contact lenses should not be worn when working with this substance.[5]

Skin and Body Protection: Preventing Dermal Contact

Direct contact with skin can be harmful and cause irritation.[1]

  • Gloves: Chemical-resistant gloves are essential. Nitrile rubber gloves with a minimum thickness of 0.11 mm have been shown to be effective, with a breakthrough time of over 480 minutes in testing with similar chemicals.[2] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[2]

  • Lab Coat: A clean, fully-buttoned lab coat should be worn at all times.

  • Additional Protection: For large-scale operations or when handling solutions, a chemical-resistant apron over the lab coat provides an additional layer of safety. Closed-toe shoes are required.[4]

Respiratory Protection: Mitigating Inhalation Risks

The fine, powdered nature of solid this compound presents a significant inhalation hazard.[1] The following diagram outlines the decision-making process for selecting appropriate respiratory protection.

PPE_Decision_Tree start Start: Handling This compound op_type Is the material a solid powder or likely to become airborne? start->op_type in_hood Is the operation performed ENTIRELY within a certified chemical fume hood? op_type->in_hood Yes solution Handling dilute solution with low vapor pressure op_type->solution No (Solution) resp_needed NIOSH-Approved Respirator Required (e.g., N95, P3, or PAPR) in_hood->resp_needed No no_resp No Respiratory Protection Required in_hood->no_resp Yes solution->in_hood

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.